1,3-Butadiene
説明
Structure
3D Structure
特性
IUPAC Name |
buta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZBPTYRLMSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6, Array, CH2CHCHCH2 | |
| Record name | 1,3-BUTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-BUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,3-butadiene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/1,3-butadiene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6 | |
| Record name | Syndiotactic polybutadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31567-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butadiene, homopolymer, isotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29406-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polybutadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butadiene dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26952-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butadiene trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16422-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3020203 | |
| Record name | 1,3-Butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.] | |
| Record name | 1,3-BUTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Butadiene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Butadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/318 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-Butadiene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1,3-BUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTADIENE (1,3-BUTADIENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/50 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,3-Butadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F | |
| Record name | 1,3-BUTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-BUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTADIENE (1,3-BUTADIENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/50 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,3-Butadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid) | |
| Record name | 1,3-BUTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Butadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/318 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-BUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTADIENE (1,3-BUTADIENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/50 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,3-Butadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble | |
| Record name | 1,3-BUTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-Butadiene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1,3-BUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,3-Butadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density) | |
| Record name | 1,3-BUTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-BUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTADIENE (1,3-BUTADIENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/50 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,3-Butadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88 | |
| Record name | 1,3-BUTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-BUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTADIENE (1,3-BUTADIENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/50 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm | |
| Record name | 1,3-BUTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-BUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTADIENE (1,3-BUTADIENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/50 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,3-Butadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Acetylene is an impurity in the ppm range. | |
| Record name | 1,3-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas] | |
CAS No. |
106-99-0 | |
| Record name | 1,3-BUTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadiene | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/13-butadiene-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | 1,3-Butadiene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BUTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSD5FGP5VD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-Butadiene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1,3-BUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTADIENE (1,3-BUTADIENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/50 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F | |
| Record name | 1,3-BUTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4891 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-BUTADIENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,3-Butadiene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041792 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1,3-BUTADIENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0017 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | BUTADIENE (1,3-BUTADIENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/50 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 1,3-Butadiene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0067.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Orbital Diagram of 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive explanation of the molecular orbital (MO) diagram of 1,3-butadiene, a fundamental concept in understanding the electronic structure and reactivity of conjugated systems, which are prevalent in many pharmaceutical compounds.
Introduction to the Molecular Orbitals of this compound
This compound (CH₂=CH-CH=CH₂) is a conjugated diene, meaning it has two double bonds separated by a single bond. This conjugation leads to the delocalization of π electrons across the four carbon atoms, resulting in enhanced stability.[1][2] The molecule is composed of four sp² hybridized carbon atoms, each contributing one electron in a p orbital to the π system.[3] The linear combination of these four atomic p orbitals gives rise to four π molecular orbitals: ψ₁, ψ₂, ψ₃, and ψ₄.[1][3]
These four molecular orbitals are distributed in energy, with two being lower-energy bonding orbitals (ψ₁ and ψ₂) and two being higher-energy antibonding orbitals (ψ₃* and ψ₄*).[1][3] The four π electrons of this compound occupy the two bonding molecular orbitals in the ground state.[3]
The Pi Molecular Orbitals and Their Energy Levels
The relative energy of each molecular orbital is determined by the number of bonding and antibonding interactions between adjacent p orbitals. A key feature is the presence of nodes, which are regions of zero electron density resulting from out-of-phase overlap of p orbitals.[3][4] As the number of nodes increases, the energy of the molecular orbital also increases.[1][3]
-
ψ₁ (Bonding MO): This is the lowest energy molecular orbital and has zero nodes. All four p orbitals are in-phase, leading to three bonding interactions between the four carbon atoms (C1-C2, C2-C3, and C3-C4).[3] This extensive bonding results in the highest degree of electron delocalization and stabilization.
-
ψ₂ (Bonding MO): This molecular orbital has one node located between the C2 and C3 atoms.[3] It has bonding interactions between C1-C2 and C3-C4, but an antibonding interaction between C2-C3. Overall, there are more bonding than antibonding interactions, so it is a net bonding orbital.
-
ψ₃ (Antibonding MO):* This orbital possesses two nodes, located between the C1-C2 and C3-C4 atoms. It has a bonding interaction between C2-C3 but antibonding interactions between C1-C2 and C3-C4. The presence of more antibonding interactions makes it a higher energy, antibonding orbital.
-
ψ₄ (Antibonding MO):* This is the highest energy molecular orbital with three nodes, one between each pair of adjacent carbon atoms. All interactions are antibonding, making it the most unstable of the four π molecular orbitals.
Frontier Molecular Orbitals: HOMO and LUMO
In the ground state of this compound, the four π electrons fill the two lowest energy orbitals, ψ₁ and ψ₂.[3] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals and are crucial for predicting the reactivity of a molecule.
-
HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is ψ₂ .[1][3] This orbital is the most likely to donate electrons in a chemical reaction.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO in this compound is ψ₃ *.[1][3] This orbital is the most likely to accept electrons when the molecule acts as an electrophile.[1]
Quantitative Data Summary
The energy levels of the π molecular orbitals of this compound can be calculated using Hückel Molecular Orbital (HMO) theory. The energies are expressed in terms of the Coulomb integral (α) and the resonance integral (β), where β is a negative value.
| Molecular Orbital | Number of Nodes | Energy (Hückel Approximation) | Nature |
| ψ₁ | 0 | α + 1.618β | Bonding |
| ψ₂ | 1 | α + 0.618β | Bonding |
| ψ₃ | 2 | α - 0.618β | Antibonding |
| ψ₄ | 3 | α - 1.618β | Antibonding |
The total π-electron energy in this compound is 2(α + 1.618β) + 2(α + 0.618β) = 4α + 4.472β.[5] For two isolated ethylene (B1197577) molecules, the total energy would be 4α + 4β. The difference, 0.472β, represents the delocalization energy, which is the extra stabilization gained from conjugation.
Visualization of the this compound Molecular Orbital Diagram
The following diagram, generated using Graphviz, illustrates the relative energy levels, electron occupancy, and nodal properties of the π molecular orbitals of this compound.
Caption: Molecular orbital diagram of this compound.
References
Application of Hückel's Rule to 1,3-Butadiene: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the electronic structure of 1,3-butadiene, a fundamental conjugated system, with a specific focus on the application and relevance of Hückel's rule. We will explore the molecular orbital theory of this compound, present key quantitative data regarding its electronic and structural properties, and provide an overview of the experimental methodologies used to determine these parameters.
Hückel's Rule and its Inapplicability to this compound
Hückel's rule is a cornerstone in the identification of aromatic compounds, positing that a planar, cyclic, and fully conjugated molecule is aromatic if it possesses (4n + 2) π electrons, where 'n' is a non-negative integer.[1][2][3] Conversely, a planar, cyclic, and fully conjugated molecule with 4n π electrons is considered antiaromatic and is inherently unstable.[4] Molecules that do not meet the criteria of being cyclic or fully conjugated are classified as non-aromatic.[4]
This compound is an acyclic, or open-chain, conjugated polyene.[5] Although it is planar and possesses a conjugated system of four π electrons, it fails to meet the fundamental requirement of being a cyclic molecule.[6] Therefore, Hückel's rule, in its conventional sense for determining aromaticity, is not applicable to this compound.[6] While it has 4n (where n=1) π electrons, its acyclic nature precludes it from being classified as antiaromatic. Instead, this compound is a classic example of a non-aromatic conjugated system that exhibits electronic properties distinct from both aromatic and antiaromatic compounds.
Molecular Orbital Theory of this compound
The unique electronic characteristics of this compound are best understood through the lens of molecular orbital (MO) theory. The four sp²-hybridized carbon atoms each contribute a p orbital containing one electron to the π system.[7] The linear combination of these four atomic p orbitals results in the formation of four π molecular orbitals: two bonding (ψ₁ and ψ₂) and two anti-bonding (ψ₃* and ψ₄*).[8][9]
The four π electrons of this compound occupy the two bonding molecular orbitals in the ground state.[10] The highest occupied molecular orbital (HOMO) is ψ₂, and the lowest unoccupied molecular orbital (LUMO) is ψ₃*.[8] The energy of these molecular orbitals increases with the number of nodes between the carbon atoms.[9]
Quantitative Molecular Orbital Energy Levels
The energies of the π molecular orbitals of this compound can be calculated using the Hückel method, which provides a good qualitative and semi-quantitative description. The energies are expressed in terms of the Coulomb integral (α) and the resonance integral (β).
| Molecular Orbital | Energy Level | Number of Nodes |
| ψ₄* (LUMO+1) | α - 1.618β | 3 |
| ψ₃* (LUMO) | α - 0.618β | 2 |
| ψ₂ (HOMO) | α + 0.618β | 1 |
| ψ₁ | α + 1.618β | 0 |
The total π-electron energy for this compound is calculated as 2(α + 1.618β) + 2(α + 0.618β) = 4α + 4.472β.[10]
Delocalization Energy and Stability
The conjugation of the two π bonds in this compound leads to a greater stability than if the double bonds were isolated. This increased stability is quantified as the delocalization energy, also known as resonance energy.
The π-electron energy of two isolated ethylene (B1197577) molecules (each with one π bond) is 2(2α + 2β) = 4α + 4β. The delocalization energy of this compound is the difference between its total π-electron energy and the energy of two isolated double bonds: (4α + 4.472β) - (4α + 4β) = 0.472β.[10] A typical experimental estimate for the resonance energy of this compound is approximately 3 kcal/mol.[11]
Experimental Determination of Molecular Parameters
Bond Lengths via Gas Electron Diffraction (GED)
The precise bond lengths of this compound in the gas phase can be determined using gas electron diffraction. This technique relies on the scattering of a high-energy electron beam by the gas-phase molecules.
-
Sample Preparation and Introduction: A gaseous sample of this compound is introduced into a high-vacuum diffraction chamber through a fine nozzle. The pressure is typically maintained in the range of 10⁻³ to 10⁻⁷ mbar.[7][10][12]
-
Electron Beam Generation: A beam of high-energy electrons (typically 40-60 keV) is generated from an electron gun.
-
Scattering: The electron beam is directed to intersect the effusing gas jet. The electrons are scattered by the electrostatic potential of the molecules.
-
Detection: The scattered electrons form a diffraction pattern of concentric rings on a photographic plate or a modern imaging detector.
-
Data Analysis: The intensity of the diffraction pattern is measured as a function of the scattering angle. This data is then used to calculate the radial distribution curve, from which the internuclear distances (bond lengths) and bond angles can be derived with high precision.[12]
Quantitative Bond Length Data for trans-1,3-Butadiene
| Bond | Bond Length (Å) |
| C=C | 1.338 |
| C-C | 1.454 |
Data obtained from high-level ab initio calculations correlated with rotational spectroscopy data.
The C-C single bond in this compound is shorter than a typical C-C single bond (approx. 1.54 Å) due to the partial double bond character arising from π-electron delocalization.
Resonance Energy via Bomb Calorimetry
The resonance energy of this compound can be experimentally estimated by comparing its heat of hydrogenation with that of a non-conjugated diene. Bomb calorimetry is a key technique for measuring the heat of combustion, which can then be used to determine the heat of hydrogenation.
-
Sample Preparation: A precisely weighed sample (not exceeding 1.1 g) of the substance (e.g., this compound) is placed in a sample cup within the bomb calorimeter.[8] A measured length of fuse wire is attached to the electrodes, making contact with the sample.
-
Bomb Assembly: A small amount of water (approx. 1 mL) is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state.[8] The bomb is then sealed and pressurized with excess pure oxygen (typically up to 30 atm).[13]
-
Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the bucket is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Data Analysis: The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and the formation of any side products like nitric acid. The enthalpy of combustion (ΔH_comb) can then be calculated from ΔU_comb.
Visualizing the Molecular Orbitals of this compound
The following diagram, generated using the DOT language, illustrates the relative energy levels of the π molecular orbitals of this compound, their electron occupancy in the ground state, and the designation of the HOMO and LUMO.
Caption: π Molecular orbital energy diagram for this compound.
Conclusion
References
- 1. Hückel's rule - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4.3 Hückel’s Rule: Aromatic, Anti-aromatic and Non-aromatic Species – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Genealogy of Conjugated Acyclic Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction dynamics of S( 3 P) with this compound and isoprene: crossed-beam scattering, low-temperature flow experiments, and high-level electronic str ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00009A [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. studylib.net [studylib.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. studylib.net [studylib.net]
- 12. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 13. personal.utdallas.edu [personal.utdallas.edu]
Unraveling the Thermal Decomposition of 1,3-Butadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Butadiene, a pivotal building block in synthetic rubber and polymer production, exhibits complex thermal decomposition behavior that is critical to understanding and controlling high-temperature chemical processes, including combustion and pyrolysis. This technical guide provides an in-depth exploration of the core mechanisms governing the thermal decomposition of this compound. It consolidates key quantitative data, details prevalent experimental methodologies, and visualizes the intricate reaction pathways.
Core Thermal Decomposition Mechanisms
The thermal decomposition of this compound is characterized by a complex interplay of unimolecular decomposition and isomerization reactions. At elevated temperatures, the primary decomposition pathways involve direct cleavage to form stable molecules and isomerization to more reactive intermediates that subsequently dissociate. The prevailing mechanisms are non-chain in nature, with radical chain reactions playing a minor role.[1]
Two dominant pathways govern the thermal breakdown of this compound:
-
Direct Decomposition to Ethylene (B1197577) and Acetylene: This is a major reaction channel where this compound directly decomposes into two molecules of ethylene and one molecule of acetylene.[1][2] This pathway is significant, particularly at lower temperatures.[1]
-
Isomerization to 1,2-Butadiene and Subsequent Decomposition: this compound can isomerize to 1,2-butadiene, which is less stable and readily decomposes into a propargyl radical (C₃H₃) and a methyl radical (CH₃).[1][2] This pathway becomes increasingly important at higher temperatures.
A previously postulated mechanism involving the formation of two vinyl radicals is now considered less tenable due to the high heat of formation of the vinyl radical.[1] Experimental evidence confirms that very few vinyl radicals are produced during the thermal decomposition of this compound.[1][2]
dot
References
1,3-butadiene reaction kinetics and thermodynamics
An In-depth Technical Guide on the Reaction Kinetics and Thermodynamics of 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (BD) is a foundational C4 chemical intermediate, pivotal in the synthesis of polymers such as synthetic rubbers and plastics. Its conjugated diene structure dictates a rich and complex reactivity, characterized by a propensity for dimerization, polymerization, and various addition reactions. A thorough understanding of the kinetics and thermodynamics governing these transformations is critical for process optimization, safety, and the development of novel chemical entities. This guide provides a detailed overview of the core reaction kinetics and thermodynamics of this compound, presents quantitative data in structured tables, details relevant experimental protocols, and illustrates key pathways and workflows through diagrams.
Safety and Handling
This compound is a colorless, highly flammable gas with a mild gasoline-like odor.[1] It is classified as a carcinogen and can cause genetic defects.[2] Due to its high volatility and reactivity, several precautions are necessary:
-
Flammability: BD is explosive in air at concentrations between 1.1 and 16.3 vol%.[3] It must be handled away from ignition sources in well-ventilated, explosion-proof environments.[4][5]
-
Peroxide Formation: In the presence of oxygen, BD can form explosive peroxides.[3][6] This can initiate unintended and violent polymerization.
-
Uninhibited Polymerization: At elevated temperatures (reactivity increases significantly above 60-70°C), BD can undergo exothermic dimerization and polymerization, potentially leading to a runaway reaction and vessel rupture.[7][8] This can occur even in the absence of oxygen.[9]
-
Personal Protective Equipment (PPE): Due to its toxicity and the risk of frostbite from contact with the liquefied gas, appropriate PPE, including impervious clothing, gloves, and eye protection, is mandatory.[2][10]
Thermodynamics of this compound
The thermodynamic properties of this compound are influenced by its conformational isomerism. It exists as a mixture of two planar conformers: the more stable s-trans and the higher-energy s-cis form. The energy difference between the two is approximately 2.3 kcal/mol.[11] This equilibrium is crucial as the s-cis conformer is a prerequisite for concerted reactions like the Diels-Alder dimerization.
Table 1: Standard Thermodynamic Properties of Gaseous this compound
| Property | Value | Units | Reference |
|---|---|---|---|
| Enthalpy of Formation (ΔHf°) | 110.16 ± 0.67 | kJ/mol | [12] |
| Entropy (S°) | 278.78 ± 0.21 | J/mol·K | [12] |
| Gibbs Free Energy of Formation (ΔGf°) | 149.52 ± 0.69 | kJ/mol | [12] |
| Heat Capacity (Cp) | 79.29 | J/mol·K | [11] |
All values at 298.16 K and 1 atm.
Reaction Kinetics and Pathways
The reactivity of this compound is dominated by its conjugated π-system. The key reactions include thermal dimerization, polymerization, electrophilic addition, and reactions with radicals.
Thermal Dimerization (Diels-Alder Reaction)
At elevated temperatures, this compound undergoes a self-Diels-Alder reaction to form primarily 4-vinylcyclohexene. This is a second-order reaction that can proceed in both the gas and liquid phases.[6][7] The reaction rate becomes significant at temperatures exceeding 70-80°C.[7] Standard inhibitors used to prevent free-radical polymerization do not inhibit this thermal dimerization process.[6][7]
Polymerization
This compound can polymerize through several mechanisms:
-
Thermal Polymerization: This occurs at higher temperatures, with an onset temperature of approximately 408.5 K (135.35°C) under an inert nitrogen atmosphere.[9]
-
Free-Radical Polymerization: This can be initiated by peroxides, which may form in the presence of oxygen.[6] The presence of radical initiators like lauroyl peroxide can trigger exothermic polymerization at temperatures as low as 60°C.[8] This process is also responsible for the formation of hazardous, insoluble "popcorn" polymer.[8]
Electrophilic Addition: Kinetic vs. Thermodynamic Control
The addition of electrophiles like HBr to this compound is a classic example of kinetic versus thermodynamic control. The reaction proceeds via a resonance-stabilized allylic carbocation intermediate, leading to two primary products: the 1,2-addition product and the 1,4-addition product.[13][14]
-
Kinetic Control (Low Temperature): At low temperatures (e.g., -80°C), the reaction is irreversible. The major product is the 1,2-adduct because it is formed faster, having a lower activation energy barrier.[13][14]
-
Thermodynamic Control (High Temperature): At higher temperatures (e.g., 40°C), the reaction becomes reversible. The system reaches equilibrium, and the major product is the more stable 1,4-adduct.[13]
Radical Reactions
Reactions with free radicals, such as the hydroxyl radical (•OH), are critical in combustion and atmospheric chemistry. The reaction of •OH with this compound is rapid.[15] At high temperatures, radical-mediated pathways can also lead to the formation of benzene.[16]
Table 2: Summary of Kinetic Parameters for Key Reactions
| Reaction | Type | Rate Law / Equation | Activation Energy (Ea) | Conditions | Reference |
|---|---|---|---|---|---|
| Thermal Dimerization | Second-Order | k = 9.20 x 109 e(-23690/RT) | 23.69 kcal/mol | 446-660 K | [17] |
| Thermal Polymerization | - | Onset Temperature: 408.5 K | - | N2 atmosphere | [9] |
| Oxidation | - | Onset Temperature: 343.2 K | 112.6 kJ/mol | O2 atmosphere | [9] |
| Reaction with •OH | Second-Order | k = 1.4 x 10-11 e(440/T) | -440 K (negative temp. dependence) | < 600 K, Gas Phase | [15] |
| Photolysis (UV) | First-Order | - | 19.92 - 43.65 kJ/mol | 298-323 K | [18] |
Units for rate constants vary: Dimerization (cc mol⁻¹ s⁻¹), Reaction with •OH (cm³ mol⁻¹ s⁻¹).
Experimental Protocols
Studying the kinetics and thermodynamics of this compound requires specialized techniques due to its gaseous nature and high reactivity.
Kinetic Measurements
-
Methodology: Gas-phase kinetics are often studied by monitoring changes in pressure or concentration over time in a reactor of known volume and temperature.[19][20]
-
Reactant Preparation: A gaseous mixture of this compound, often diluted in an inert gas like argon or nitrogen, is prepared in a sample bulb.
-
Reaction Initiation: The reaction can be initiated thermally by rapidly heating the gas (e.g., in a shock tube or flow reactor) or photochemically using a pulse of light (flash photolysis).[19][21] For slower reactions, a static reactor in a temperature-controlled oven is used.
-
Monitoring: The reaction progress is monitored in real-time. Common techniques include:
-
Spectrophotometry: Measuring the change in absorbance of this compound at a specific wavelength (e.g., using UV-Vis).[21][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Taking aliquots at timed intervals to separate and quantify reactants and products.[22]
-
Pressure Monitoring: For reactions involving a change in the number of moles of gas, a pressure transducer can track the total pressure change.[19][20]
-
-
Data Analysis: Concentration vs. time data is plotted to determine the reaction order and rate constant. Performing experiments at different temperatures allows for the calculation of the activation energy via an Arrhenius plot.[21]
-
Thermodynamic Measurements
-
Methodology: Calorimetry is the primary technique for measuring the heat changes associated with reactions (enthalpy).
-
Adiabatic Calorimetry: To study thermal stability and runaway potential, an Accelerating Rate Calorimeter (ARC) or an Automatic Pressure Tracking Adiabatic Calorimeter (APTAC) is used.[9][23]
-
Protocol: A known mass of liquid this compound (often with an initiator or under an oxygen atmosphere) is placed in a sealed, robust sample container (a "bomb").
-
Heat-Wait-Search: The instrument operates in a heat-wait-search mode. It heats the sample to a starting temperature, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity).
-
Exotherm Detection: If an exotherm is detected, the calorimeter switches to an adiabatic mode, where the surrounding oven temperature matches the sample temperature, ensuring all generated heat increases the sample's temperature.
-
Data Acquisition: The instrument records the temperature and pressure as a function of time. This data is used to determine onset temperatures for exothermic activity, rates of temperature and pressure rise, and to calculate thermodynamic parameters like the heat of reaction.[23]
-
Conclusion
The kinetics and thermodynamics of this compound are complex, reflecting its versatile reactivity as a conjugated diene. Its thermal dimerization, propensity for polymerization, and participation in both electrophilic and radical-mediated reactions are governed by principles of kinetic and thermodynamic control. For professionals in research and development, a quantitative understanding of these reaction parameters is essential for ensuring operational safety, controlling product selectivity, and innovating new applications for this vital chemical building block.
References
- 1. This compound | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. produkte.linde-gas.at [produkte.linde-gas.at]
- 3. Industrially applied and relevant transformations of this compound using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 4. braskem.com.br [braskem.com.br]
- 5. borealisgroup.com [borealisgroup.com]
- 6. iokinetic.com [iokinetic.com]
- 7. A Detailed Reaction Model for the Thermal Dimerization of this compound [iomosaic.com]
- 8. The reactivity of this compound with butadiene-derived popcorn polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1910.1051 App A - Substance Safety Data Sheet For this compound (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. This compound [webbook.nist.gov]
- 13. 3.4 Reactions of this compound – Organic Chemistry II [kpu.pressbooks.pub]
- 14. jsscacs.edu.in [jsscacs.edu.in]
- 15. Oxidation reaction and thermal stability of this compound under oxygen and initiator - Arabian Journal of Chemistry [arabjchem.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Reactivity and kinetics of this compound under ultraviolet irradiation at 254 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. vanderbilt.edu [vanderbilt.edu]
- 21. fiveable.me [fiveable.me]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of this compound dimerization and secondary reactions in the presence and absence of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the UV-Vis Spectroscopy of Conjugated Dienes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique fundamental to the characterization of organic compounds, particularly those containing chromophores. Conjugated dienes, such as 1,3-butadiene, possess a system of overlapping p-orbitals that gives rise to characteristic electronic transitions upon absorption of UV radiation. This guide provides a comprehensive overview of the core principles governing the UV-Vis spectroscopy of these systems, details empirical rules for predicting absorption maxima, and outlines a standardized experimental protocol for data acquisition. Visual aids are provided to clarify electronic transitions and experimental workflows, ensuring a thorough understanding for researchers in drug development and related scientific fields.
Core Principles: Electronic Transitions in Conjugated Dienes
The absorption of UV-Vis light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.[1][2] In organic molecules, the most important transitions accessible by UV-Vis spectrophotometers (typically 200-800 nm) are the π → π* and n → π* transitions.[1][3]
For conjugated dienes like this compound, which lack non-bonding electrons, the key electronic transition is the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[1][4] The four p-orbitals of this compound combine to form four π molecular orbitals: two bonding (π) orbitals (ψ₁ and ψ₂) and two anti-bonding (π) orbitals (ψ₃ and ψ₄). The HOMO is ψ₂ and the LUMO is ψ₃.
The crucial effect of conjugation is the narrowing of the HOMO-LUMO energy gap compared to isolated double bonds.[1][5][6] For instance, 1-butene (B85601) absorbs at approximately 176 nm, whereas this compound absorbs at a longer wavelength of 217 nm.[5][7] This shift to a longer wavelength (a bathochromic or red shift) is a hallmark of increasing conjugation.[5] As the conjugated system expands, the energy gap becomes progressively smaller, and the wavelength of maximum absorption (λmax) increases.[1][5]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Infrared Spectrum of 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,3-butadiene, a molecule of significant interest in chemical synthesis and polymer science. A thorough understanding of its vibrational properties is crucial for its characterization, purity assessment, and monitoring in various chemical processes. This document outlines the theoretical basis for its IR spectrum, presents a detailed assignment of its vibrational modes, and provides a practical experimental protocol for acquiring high-quality spectral data.
Theoretical Framework: Molecular Symmetry and IR Activity
The most stable conformation of this compound is the s-trans isomer, which belongs to the C₂h point group.[1] This point group is characterized by a center of inversion (i), a C₂ rotational axis, and a horizontal mirror plane (σh). The symmetry of the molecule dictates which of its vibrational modes are infrared active, based on the selection rule that a vibration must cause a change in the molecule's dipole moment to absorb IR radiation.
For a molecule with C₂h symmetry, the vibrational modes are classified into four symmetry species: A g, B g, A u, and B u.[1] The selection rules for IR and Raman activity are as follows:
-
A g (gerade): Raman active, IR inactive.
-
B g (gerade): Raman active, IR inactive.
-
A u (ungerade): Raman inactive, IR active.
-
B u (ungerade): Raman inactive, IR active.
Therefore, only the vibrational modes belonging to the A u and B u symmetry species will be observed in the infrared spectrum of s-trans-1,3-butadiene. This principle of mutual exclusion, where IR-active modes are Raman inactive and vice versa, is a direct consequence of the molecule's centrosymmetric nature.
Data Presentation: Vibrational Mode Assignments
The following table summarizes the experimentally observed and assigned infrared-active vibrational modes for gaseous s-trans-1,3-butadiene. The data is compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook, which references the work of Shimanouchi (1972).[1]
| Symmetry Species | Vibrational Mode Number | Approximate Type of Mode | Frequency (cm⁻¹) | Relative Intensity |
| A u | ν₁₀ | CH out-of-plane bend | 1013.4 | Very Strong |
| ν₁₁ | CH₂ wag | 907.8 | Very Strong | |
| ν₁₂ | CH₂ twist | 522.2 | Medium | |
| ν₁₃ | C-C torsion | 162.3 | Very Weak | |
| B u | ν₁₇ | CH₂ asymmetric stretch | 3100.6 | Strong |
| ν₁₈ | CH stretch | 3054.9 | Strong | |
| ν₁₉ | CH₂ symmetric stretch | 2984.3 | Strong | |
| ν₂₀ | C=C stretch | 1596.0 | Strong | |
| ν₂₁ | CH₂ scissors | 1380.7 | Weak | |
| ν₂₂ | CH in-plane bend | 1294.3 | Weak | |
| ν₂₃ | CH₂ rock | 989.7 | Medium | |
| ν₂₄ | CCC deformation | 300.6 | Very Weak |
Experimental Protocol: Gas-Phase Infrared Spectroscopy
This section outlines a general procedure for obtaining a high-quality gas-phase infrared spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer.
3.1. Materials and Equipment
-
This compound gas (lecture bottle or other suitable source)
-
FTIR spectrometer (e.g., Bruker, Thermo Fisher Scientific, PerkinElmer) equipped with a detector sensitive in the mid-IR range (e.g., DTGS or MCT)
-
Gas cell with IR-transparent windows (e.g., KBr or NaCl), typically with a path length of 5-10 cm.
-
Vacuum pump and manifold for evacuating and filling the gas cell.
-
Pressure gauge (e.g., a manometer or electronic pressure transducer).
-
High-purity nitrogen gas for background spectrum acquisition and purging.
3.2. Sample Preparation and Data Acquisition
-
System Preparation: Ensure the FTIR spectrometer is turned on and has reached thermal equilibrium. Purge the sample compartment with dry nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Evacuate the gas cell to a pressure below 1 Torr. Fill the cell with high-purity nitrogen to a pressure of approximately 760 mmHg. Acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum.
-
Sample Introduction: Evacuate the gas cell again. Carefully introduce this compound gas into the cell to a partial pressure of approximately 100 mmHg.[2] The exact pressure may need to be optimized to achieve an absorbance in the desired range (typically 0.1 to 1.0 absorbance units for the strongest bands).
-
Total Pressure Adjustment (Optional but Recommended): To minimize pressure broadening effects and obtain sharper spectral features, the total pressure in the cell can be brought up to 600-760 mmHg by adding an inert, IR-inactive gas such as nitrogen.[2]
-
Sample Spectrum Acquisition: Place the gas cell in the sample holder of the FTIR spectrometer. Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 1-2 cm⁻¹ is generally sufficient for routine analysis.
-
Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform any necessary baseline corrections or other data processing steps as required.
Visualizations
The following diagrams illustrate the logical relationships in the interpretation of the IR spectrum of this compound.
Caption: Workflow for the interpretation of the this compound IR spectrum.
References
An In-Depth Technical Guide to the C-C Bond Rotation Barrier of 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the rotational barrier around the central C-C single bond in 1,3-butadiene, a fundamental concept in physical organic chemistry with implications for molecular conformation and reactivity. The document synthesizes key findings from both experimental and theoretical studies, presenting quantitative data, detailed methodologies, and visual representations to facilitate a deep understanding of this phenomenon.
Introduction: The Conformational Landscape of this compound
This compound is the simplest conjugated diene and a crucial model system for understanding the interplay between steric and electronic effects that govern the conformational preferences of molecules. Rotation around the central C2-C3 single bond gives rise to several rotamers, with the most stable being the s-trans conformation, where the two vinyl groups are on opposite sides of the single bond (dihedral angle of 180°).[1] This planarity allows for maximum π-orbital overlap and electron delocalization, contributing to its stability.[2]
Other conformers include the s-cis (dihedral angle of 0°) and the non-planar gauche form.[1] While the s-cis conformation is necessary for key reactions like the Diels-Alder cycloaddition, it is energetically less favorable than the s-trans form due to steric hindrance between the terminal hydrogen atoms.[3][4] Experimental and theoretical studies have established that the second most stable conformer is a non-planar gauche structure with a dihedral angle of approximately 30-40°.[1][5] The planar s-cis conformation is now understood to be a transition state for the interconversion of the two enantiomeric gauche conformers.[2] The energy difference between these conformers and the barrier to their interconversion are critical parameters for predicting chemical reactivity and understanding molecular dynamics.
Quantitative Analysis of the Rotational Barrier
The energy landscape of this compound's C-C bond rotation has been extensively studied. The following tables summarize the key energetic parameters determined from a variety of experimental and theoretical methods.
Table 1: Energy Differences Between Conformers of this compound
| Conformer Comparison | Energy Difference (kcal/mol) | Experimental Method | Theoretical Method | Reference(s) |
| s-gauche vs. s-trans | 2.94 | Gas-phase Raman, Microwave, UV Spectroscopy | - | [1] |
| s-gauche vs. s-trans | ~3.01 | - | MP2/aug-cc-pVTZ | [1] |
| s-gauche vs. s-trans | 3.0 | - | High-level ab initio | [1] |
| s-cis vs. s-trans | 2.8 | - | - | [6][7] |
| s-cis vs. s-trans | 3.5 | - | High-level ab initio | [1] |
Table 2: Rotational Barriers for C-C Bond Rotation in this compound
| Transition | Rotational Barrier (kcal/mol) | Experimental Method | Theoretical Method | Reference(s) |
| s-trans → gauche | 6.5 | - | - | [7] |
| s-trans → gauche | 5.9 - 6.0 | Not Specified | - | [8] |
| gauche → gauche (via s-cis) | ~0.51 | Gas-phase Raman | - | [9] |
| gauche → gauche (via s-cis) | ~1.16 | Gas-phase Raman (alternative model) | - | [9] |
| s-trans → transition state | 6.39 | - | High-level ab initio (CCSD(T)) | [2] |
Visualizing the Rotational Energy Profile and Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in studying the C-C bond rotation of this compound.
Caption: Rotational energy profile of this compound showing the relative energies of the conformers.
Caption: Generalized workflow for determining the rotational barrier of this compound.
Methodologies for Key Experiments
Experimental Protocols
Raman spectroscopy is a powerful technique for probing the low-frequency torsional vibrations of molecules. By observing a series of torsional overtones, the potential energy function for the rotation can be determined.
Objective: To determine the potential energy function for the C-C single bond rotation in this compound by analyzing its gas-phase Raman spectrum.
Methodology:
-
Sample Preparation: A sample of high-purity (≥99%) this compound gas is used.[10] The sample is introduced into a gas cell suitable for Raman spectroscopy.
-
Instrumentation: A high-resolution Raman spectrometer equipped with a powerful laser source (e.g., an argon ion laser) is employed.
-
Data Acquisition: The gas-phase Raman spectrum of this compound is recorded, with particular attention to the low-frequency region (below 400 cm⁻¹) where the torsional modes appear.[9] High sensitivity and appropriate spectral resolution are crucial for observing the weak overtone transitions.[9]
-
Spectral Analysis:
-
A series of lines in the low-frequency spectrum are assigned to the torsional overtone transitions (Δv=2) of the s-trans conformer.[10]
-
Weaker series of lines may be assigned to transitions originating from the less stable gauche conformer.
-
-
Potential Function Fitting:
-
The observed frequencies of the torsional transitions are used to fit a potential energy function of the form V(φ) = ½ Σ Vₙ(1 - cos(nφ)), where φ is the dihedral angle.[9]
-
This analysis yields the potential energy coefficients (Vₙ), from which the energy difference between the conformers and the rotational barrier heights can be calculated.[7][10]
-
Microwave spectroscopy provides highly accurate rotational constants for different conformers, allowing for precise structural determination and identification of existing rotamers.
Objective: To identify the conformers of this compound and determine their structures using microwave spectroscopy.
Methodology:
-
Sample Introduction: Gaseous this compound is introduced into the spectrometer, often cooled by supersonic expansion to simplify the spectrum by populating low rotational levels.
-
Instrumentation: A pulsed-jet Fourier transform microwave (FTMW) spectrometer is typically used.
-
Data Acquisition: The rotational spectrum is recorded over a range of frequencies.
-
Spectral Assignment: The observed transitions are assigned to specific rotational transitions (J, Kₐ, Kₑ → J', K'ₐ, K'ₑ) for each conformer present in the gas phase. Isotopic substitution can aid in the assignment and structural determination.
-
Structural Determination: The rotational constants (A, B, C) obtained from the spectral fit are used to determine the moments of inertia and, subsequently, the precise molecular geometry of each conformer, confirming the planarity of the s-trans form and the non-planarity of the gauche form.[1]
Computational Protocols
High-level quantum chemical calculations are essential for mapping the potential energy surface of the C-C bond rotation and providing theoretical values that can be compared with experimental results.
Objective: To compute the torsional potential energy curve for this compound and determine the energies of the stable conformers and transition states.
Methodology:
-
Software: A standard quantum chemistry software package (e.g., Gaussian, Q-Chem, ORCA) is used.
-
Method Selection: A high level of theory is chosen to accurately capture electron correlation effects, which are significant in describing the partial π-bond breaking during rotation. Coupled-cluster methods, such as CCSD(T), with large, flexible basis sets (e.g., aug-cc-pVTZ or larger) are considered the gold standard.[11] Møller-Plesset perturbation theory (MP2) and various DFT functionals can also be employed for comparison.[11]
-
Geometry Optimization: The geometries of the stationary points on the potential energy surface (s-trans minimum, gauche minimum, and the transition states) are fully optimized without constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed at each optimized geometry to confirm that the minima have all real frequencies and the transition states have exactly one imaginary frequency corresponding to the rotational motion.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically varying the C1-C2-C3-C4 dihedral angle in small increments (e.g., 5-10 degrees) from 0° to 180°. At each step, all other geometric parameters are optimized.
-
Data Analysis: The electronic energy is plotted against the dihedral angle to generate the rotational energy profile. From this profile, the relative energies of the conformers and the heights of the rotational barriers are determined.
Conclusion
The rotational barrier of the C-C single bond in this compound is a well-characterized feature of fundamental importance in chemistry. A consensus has emerged from numerous experimental and theoretical investigations, establishing the s-trans conformer as the global minimum and a non-planar gauche form as a local minimum. The planar s-cis geometry represents a small energy barrier for the interconversion of the gauche enantiomers. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and professionals in understanding and applying the principles of conformational analysis to more complex molecular systems, which is of paramount importance in fields such as drug design and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. youtube.com [youtube.com]
- 3. Ab Initio Determination of the Roto-Torsional Energy Levels of trans-1,3-Butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. computational chemistry - Determining the torsion energy profile of butadiene by molecular dynamics - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of the torsional potential function of 1,3‐butadiene | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Gas-phase Raman spectra and the potential energy function for the internal rotation of this compound and its isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
Electrophilic Addition to 1,3-Butadiene: A Technical Guide to Regioselectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the electrophilic addition to 1,3-butadiene, with a specific focus on regioselectivity. Understanding the nuanced interplay of reaction conditions and intermediate stability is paramount for predicting and controlling reaction outcomes in synthetic chemistry, a critical aspect of drug development and materials science. This document provides a detailed overview of the reaction mechanism, the governing principles of kinetic and thermodynamic control, quantitative data on product distribution, and a foundational experimental protocol.
The Core Mechanism: Formation of a Resonance-Stabilized Allylic Carbocation
Electrophilic addition to conjugated dienes, such as this compound, proceeds via a mechanism that is distinct from that of simple alkenes. The reaction is initiated by the attack of a double bond on an electrophile (e.g., H⁺ from HBr). This initial step preferentially occurs at one of the terminal carbons (C1) to form a resonance-stabilized allylic carbocation.[1][2][3] This intermediate is more stable than the non-allylic carbocation that would be formed by protonation at an internal carbon (C2).[4]
The stability of the allylic carbocation arises from the delocalization of the positive charge across two carbon atoms (C2 and C4) through resonance.[2][5][6] This delocalization means the subsequent nucleophilic attack by the counter-ion (e.g., Br⁻) can occur at either of these positively charged centers.[1][7]
-
1,2-Addition: Attack at the C2 carbon results in the 1,2-addition product . In the case of HBr addition, this yields 3-bromo-1-butene.[1]
-
1,4-Addition: Attack at the C4 carbon results in the 1,4-addition product , yielding 1-bromo-2-butene.[1]
The formation of a mixture of these two products is a hallmark of electrophilic additions to conjugated dienes.[1][4]
References
- 1. 3.4 Reactions of this compound – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainly.in [brainly.in]
- 4. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Photochemistry of 1,3-Butadiene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photochemistry of 1,3-butadiene and its derivatives. It delves into the core photochemical reactions, including electrocyclization, dimerization, and fragmentation, detailing the influence of experimental conditions on reaction pathways and product distribution. Quantitative data, including UV-Visible absorption characteristics and reaction quantum yields, are summarized for clarity. Detailed experimental protocols for key photochemical studies are provided, along with visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the underlying principles. This guide is intended to be a valuable resource for researchers in organic photochemistry, materials science, and drug development, offering insights into the controlled synthesis of complex molecular architectures and the photostability of conjugated diene systems.
Core Photochemical Reactions of this compound
Upon absorption of ultraviolet (UV) radiation, this compound and its derivatives undergo a variety of photochemical transformations. The specific reaction pathway is highly dependent on the experimental conditions, such as the physical state (gas or solution phase), the excitation wavelength, and the presence or absence of a photosensitizer.
The primary photochemical processes for this compound include:
-
Electrocyclic Ring Closure: In solution, direct irradiation of this compound leads to the formation of cyclobutene (B1205218) and bicyclo[1.1.0]butane.[1] This reaction is a classic example of a pericyclic reaction, governed by the Woodward-Hoffmann rules.
-
Dimerization: Both direct and photosensitized irradiation can induce the dimerization of this compound, yielding a variety of cycloadducts.[2] In the presence of a triplet sensitizer (B1316253), the primary dimerization products are 1,2-divinylcyclobutane, 4-vinylcyclohexene, and 2-vinylbicyclo[3.1.0]hexane.[2]
-
Fragmentation (Photolysis): In the gas phase, UV irradiation of this compound can lead to the cleavage of C-C single bonds, resulting in the formation of various volatile products such as ethylene (B1197577) and acetylene.[2][3] This process is more prevalent at lower pressures.[1]
The interplay between these reaction pathways is dictated by the nature of the excited state (singlet or triplet) and the surrounding environment. In solution, collisional deactivation is efficient, favoring isomerization and dimerization pathways from the lower-lying excited states. In the gas phase at low pressures, the vibrationally excited molecule has a longer lifetime, allowing for fragmentation to occur.
Quantitative Data
UV-Visible Absorption Data
The photochemical reactivity of this compound and its derivatives is initiated by the absorption of UV light. The position of the maximum absorption wavelength (λmax) is influenced by the solvent and substitution on the diene framework.
| Compound | Solvent/Phase | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |
| This compound | n-Hexane | 217 | Not specified | [4] |
| This compound | Gas Phase | 209 | Not specified | [2] |
| Isoprene (B109036) | Not specified | 222 | Not specified | [3] |
Photochemical Quantum Yields
The quantum yield (Φ) of a photochemical reaction quantifies its efficiency and is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed.
| Reactant | Reaction | Conditions | Product(s) | Quantum Yield (Φ) | Reference(s) |
| This compound | Disappearance | Gas Phase, 254 nm, 303 K | Various photolysis products | ~31.46 (average) | [2] |
| 2-Cyanobuta-1,3-diene | Bicyclobutane formation | Diethyl ether, 257 nm | Corresponding bicyclobutane | 0.029 | |
| 2-Cyanobuta-1,3-diene | Cyclobutene formation | Diethyl ether, 257 nm | Corresponding cyclobutene | 0.009 | |
| E,E-2,4-Hexadiene | Electrocyclization | Solution | cis-3,4-Dimethylcyclobutene | Low (unspecified) | [5] |
Reaction Mechanisms and Signaling Pathways
The photochemical reactions of this compound are governed by the principles of orbital symmetry and the dynamics of excited states. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, several pathways are accessible.
Figure 1: Simplified reaction pathways in the photochemistry of this compound.
Direct irradiation primarily populates the excited singlet state (S₁). For the electrocyclic ring closure of this compound to cyclobutene, the Woodward-Hoffmann rules predict a disrotatory motion for a photochemical reaction (involving 4π electrons). In contrast, the thermal ring-opening of cyclobutene to butadiene proceeds via a conrotatory motion.
Triplet-sensitized reactions proceed through a different mechanism. The sensitizer absorbs the light and then transfers its energy to the butadiene molecule, promoting it to its triplet state (T₁). The triplet state has a different electronic configuration and reactivity, often leading to different products, such as a higher proportion of dimers.
Figure 2: Mechanism of triplet-sensitized photoreaction of this compound.
Experimental Protocols
General Procedure for Photochemical Reaction in Solution
This protocol describes a general setup for the direct or sensitized photolysis of a butadiene derivative in a solvent.
Figure 3: Workflow for a typical solution-phase photochemical experiment.
Materials and Equipment:
-
Butadiene or its derivative
-
High-purity solvent (e.g., hexane, cyclohexane, acetonitrile)
-
Photosensitizer (if required, e.g., benzophenone, acetone)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system
-
Quartz reaction vessel
-
Gas dispersion tube for degassing
-
Analytical instruments: Gas Chromatograph (GC) with a Flame Ionization Detector (FID), Gas Chromatograph-Mass Spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.
Procedure:
-
Solution Preparation: Prepare a solution of the butadiene derivative of a known concentration in the chosen solvent. If a sensitized reaction is to be performed, add the photosensitizer at the desired concentration.
-
Degassing: Transfer the solution to the quartz reaction vessel and thoroughly degas it by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can quench excited states and lead to side reactions. Alternatively, perform several freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel in the photoreactor and start the irradiation with the UV lamp. Use appropriate filters to isolate the desired wavelength range. Maintain a constant temperature using the cooling system.
-
Reaction Monitoring: At regular time intervals, withdraw small aliquots from the reaction mixture for analysis.
-
Product Analysis: Analyze the aliquots using GC or GC-MS to identify and quantify the photoproducts and the remaining starting material. NMR spectroscopy can be used to determine the structure of the isolated products.
Determination of Quantum Yield
The quantum yield is determined by measuring the rate of formation of a product (or disappearance of the reactant) and the intensity of the light absorbed by the sample. Chemical actinometry is a common method for measuring the photon flux.
Figure 4: Logical steps for determining the quantum yield of a photochemical reaction.
Procedure using Ferrioxalate (B100866) Actinometry:
-
Prepare the Actinometer Solution: Prepare a solution of potassium ferrioxalate in aqueous sulfuric acid.
-
Irradiate the Actinometer: Fill a quartz cuvette with the actinometer solution and irradiate it in the photoreactor under the exact same conditions (lamp, filters, geometry) as the sample.
-
Develop the Actinometer: After irradiation, add a solution of 1,10-phenanthroline (B135089) to an aliquot of the irradiated actinometer solution. This forms a colored complex with the Fe²⁺ ions produced.
-
Measure Absorbance: Measure the absorbance of the colored complex using a UV-Vis spectrophotometer.
-
Calculate Photon Flux: From the absorbance and the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the photon flux (in Einsteins per unit time).
-
Irradiate the Sample: Irradiate the sample solution under the same conditions for a known period.
-
Analyze the Sample: Determine the number of moles of product formed or reactant consumed.
-
Calculate Quantum Yield: The quantum yield is calculated as the moles of product formed (or reactant consumed) divided by the number of Einsteins of light absorbed by the sample. The amount of light absorbed can be determined from the incident photon flux and the absorbance of the sample.
Photochemistry of Butadiene Derivatives
The introduction of substituents on the this compound backbone can significantly influence the course and efficiency of its photochemical reactions.
-
Alkyl Substituents: Alkyl groups, such as in isoprene (2-methyl-1,3-butadiene) and 2,3-dimethyl-1,3-butadiene, can affect the conformational equilibrium between the s-cis and s-trans forms, which in turn can influence the product distribution of the electrocyclization reactions. For instance, photosensitized dimerization of isoprene has been shown to be a high-yield route to various cyclodimers.[6][7]
-
Aryl Substituents: Aryl groups extend the π-conjugation, shifting the UV absorption to longer wavelengths. They can also introduce new reaction pathways, such as E/Z isomerization around the double bonds.
-
Electron-Withdrawing/Donating Groups: These substituents can alter the electronic properties of the excited states, influencing the regioselectivity and stereoselectivity of the photochemical reactions. For example, a cyano group has been shown to favor the formation of the bicyclobutane product over the cyclobutene.
Conclusion
The photochemistry of this compound and its derivatives offers a rich and diverse landscape of chemical transformations. By carefully controlling the reaction conditions, it is possible to steer the reaction towards the desired products, making it a powerful tool for the synthesis of complex cyclic and polycyclic molecules. The principles outlined in this guide provide a solid foundation for understanding and exploiting these fascinating light-induced reactions in various scientific and industrial applications, including the development of novel therapeutic agents and advanced materials. Further research into the photophysics and photochemistry of novel butadiene derivatives will undoubtedly continue to expand the synthetic utility of these fundamental photochemical processes.
References
- 1. Photochemistry of this compound: Details of the primary processes and mechanism of photopolymerization for The Journal of Chemical Physics - IBM Research [research.ibm.com]
- 2. Reactivity and kinetics of this compound under ultraviolet irradiation at 254 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Which absorption is shown by this compound in its UV spectrum recorded in.. [askfilo.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
The Synthesis of 1,3-Butadiene from Ethanol: A Technical Guide to the Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The catalytic conversion of ethanol (B145695) to 1,3-butadiene, a key building block for synthetic rubbers and polymers, represents a critical pathway towards sustainable chemical manufacturing. This technical guide delves into the core mechanisms of this process, providing a comprehensive overview of the reaction pathways, detailed experimental protocols, and a summary of quantitative performance data from key studies. The information is tailored for researchers and professionals seeking a deeper understanding of this important industrial reaction.
Core Reaction Mechanisms: A Multi-Step Catalytic Cascade
The synthesis of this compound from ethanol is a complex catalytic process involving a series of sequential and parallel reactions. While historically categorized into the one-step Lebedev process and the two-step Ostromisslensky process, the fundamental reaction mechanism is now generally accepted to follow a common pathway over multifunctional catalysts.[1] This pathway necessitates a combination of dehydrogenation, aldol (B89426) condensation, Meerwein-Ponndorf-Verley (MPV) reduction, and dehydration functionalities on the catalyst surface.[2][3]
The principal steps are:
-
Ethanol Dehydrogenation: Ethanol is first dehydrogenated to form acetaldehyde (B116499). This step is often considered rate-determining.
-
Aldol Condensation: Two molecules of acetaldehyde undergo an aldol condensation to produce acetaldol (3-hydroxybutanal).
-
Acetaldol Dehydration: Acetaldol readily dehydrates to form crotonaldehyde.
-
Meerwein-Ponndorf-Verley (MPV) Reduction: Crotonaldehyde is then reduced by ethanol to crotyl alcohol, with ethanol being oxidized to acetaldehyde in the process. This step regenerates the acetaldehyde needed for the aldol condensation.
-
Crotyl Alcohol Dehydration: Finally, crotyl alcohol is dehydrated to yield the final product, this compound.
The overall stoichiometry for the primary reaction is:
2 C₂H₅OH → C₄H₆ + 2 H₂O + H₂
Side reactions can also occur, leading to the formation of byproducts such as ethylene, diethyl ether, and various C4 intermediates. The selectivity towards this compound is highly dependent on the catalyst formulation and the reaction conditions.
A simplified representation of the core reaction mechanism is depicted below:
Quantitative Performance Data
The efficiency of the ethanol-to-butadiene process is critically dependent on the catalyst used and the specific reaction conditions. The following tables summarize quantitative data from various studies, highlighting the performance of different catalytic systems.
Table 1: Performance of MgO-SiO₂ Based Catalysts
| Catalyst | Temperature (°C) | WHSV (h⁻¹) | Ethanol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| MgO:SiO₂ (1:1) | 350 | 0.23 | - | - | 2-42 | [4] |
| 10 wt% NiO on Si/Mg (1.5 ratio) | - | - | - | - | 31 | [4] |
| MgO:SiO₂ with transition metals | - | - | - | - | >55 | [4] |
Table 2: Performance of Zr-Based Catalysts
| Catalyst | Temperature (°C) | WHSV (h⁻¹) | Ethanol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| 10% SiO₂-ZrO₂ | 350 | 2.5 | 95 | 85 | 80 | [5] |
| 50% CeO₂-ZrO₂ | 350 | 2.5 | 70 | - | 65 | [5] |
| 30% TiO₂-ZrO₂ | 350 | 2.5 | 70 | - | 43 | [5] |
| ZrO₂ | 350 | 1.25 | 60 | - | 30 | [5] |
| Zr(OH)₂ | 300 | 1.25 | - | - | 20 | [5] |
Table 3: Performance of Other Catalytic Systems
| Catalyst | Temperature (°C) | WHSV (h⁻¹) | Ethanol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| Mn(II) exchanged sepiolite (B1149698) | 300 | - | - | 33.4 | - | [4] |
| Ag-aluminated sepiolite (acetaldehyde-rich feed) | - | - | - | ~80 | - | [4] |
| CuTaSiBEA | 325 | 0.5 | 88 | 73 | - | [6] |
| 2%Ag-4%ZrO₂/SiO₂ | - | - | 86.9 | 71.8 | - | [7] |
Experimental Protocols
The following sections provide a generalized overview of the experimental procedures for the synthesis and testing of catalysts for this compound production from ethanol.
Catalyst Preparation
A common method for preparing mixed oxide catalysts is impregnation. The general workflow is as follows:
Example Protocol for CuO/La₂O₃/ZrO₂/SiO₂ Catalyst: [8]
-
Support Preparation: Commercial silica gel is calcined at 500°C for 12 hours.
-
Impregnation: The calcined silica gel is cooled to room temperature. An aqueous solution containing the calculated amounts of copper, lanthanum, and zirconium precursor salts is prepared. The silica gel is then impregnated with this solution.
-
Drying and Calcination: The impregnated sample is aged for 12 hours, followed by drying at 200°C for 2 hours. The dried material is then calcined at 500°C for 5 hours to yield the final catalyst.
Catalytic Activity Measurement
The catalytic performance is typically evaluated in a fixed-bed reactor system.
Typical Experimental Procedure: [5]
-
Catalyst Loading: A known mass of the catalyst is loaded into a fixed-bed reactor.
-
Catalyst Activation/Pre-treatment: The catalyst is typically activated in-situ by heating under an inert gas flow (e.g., N₂) to a specific temperature (e.g., 400°C) for a defined period.
-
Reaction: The reactor is brought to the desired reaction temperature. A liquid feed of ethanol (and in some cases, an ethanol/acetaldehyde mixture) is introduced into an evaporator via a pump, where it is vaporized and mixed with a carrier gas. The gaseous mixture is then passed through the catalyst bed.
-
Product Analysis: The reactor effluent is passed through a condenser to separate the liquid and gaseous products. Both phases are then analyzed, typically using gas chromatography (GC) equipped with detectors such as a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD), to determine the composition of the product stream.
-
Data Calculation: Ethanol conversion, product selectivity, and yield are calculated based on the molar balance of the reactants and products.
Conclusion
The synthesis of this compound from ethanol is a promising route for the production of this vital chemical from renewable resources. The core mechanism, involving a cascade of dehydrogenation, condensation, reduction, and dehydration steps, is well-established. Significant research efforts are focused on the development of highly active and selective multifunctional catalysts. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals aiming to contribute to the advancement of this important technology. Future progress will likely stem from the rational design of catalysts with optimized active sites and a deeper understanding of the structure-activity relationships that govern the intricate reaction network.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Surface chemistry of MgO/SiO2 catalyst during the ethanol catalytic conversion to this compound: in-situ DRIFTS and DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. digital.csic.es [digital.csic.es]
- 4. Catalytic transformation of ethanol into this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. Investigations into the conversion of ethanol to butadiene-1,3 using CuO/$\protect \text{La}_2\protect \text{O}_3$/$\protect \text{ZrO}_2$/$\protect \text{SiO}_2$ catalyst systems [comptes-rendus.academie-sciences.fr]
Theoretical Calculation of the HOMO-LUMO Gap in 1,3-Butadiene: An In-depth Technical Guide
Introduction
In the realm of computational chemistry and its application to drug development and materials science, understanding the electronic structure of molecules is paramount. Central to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's electronic and optical properties, chemical reactivity, and kinetic stability.[1][2] A smaller gap generally signifies higher reactivity and a greater ease of electronic excitation.[1]
1,3-Butadiene, a simple conjugated diene, serves as a quintessential model system for studying the electronic properties of π-conjugated systems. Its four p-orbitals combine to form four π molecular orbitals, providing a clear and fundamental example of FMO theory.[3][4][5] This guide provides a detailed technical overview of the theoretical methods used to calculate the HOMO-LUMO gap of this compound, presents a comparison of results from various computational approaches, and outlines the general protocols for such calculations.
Theoretical Methodologies for HOMO-LUMO Gap Calculation
The accurate prediction of the HOMO-LUMO gap is a significant challenge in quantum chemistry. Various computational methods have been developed, each with its own balance of accuracy and computational cost.
1. Hartree-Fock (HF) Theory
The Hartree-Fock method is a foundational ab initio approach that solves the Schrödinger equation for a multi-electron system by approximating the electron-electron repulsion. It treats each electron as moving in the average field of all other electrons, neglecting the instantaneous electron-electron correlation.[6][7] While computationally efficient, this omission of electron correlation often leads to an overestimation of the HOMO-LUMO gap.
2. Density Functional Theory (DFT)
Density Functional Theory has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost.[8] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.[8] The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the complex many-body effects of electron exchange and correlation.[8]
For conjugated systems like this compound, hybrid functionals such as B3LYP, which mix a portion of the exact Hartree-Fock exchange with DFT exchange and correlation, often provide reliable results.[1][9] Long-range corrected (LC) DFT functionals have also shown promise in providing more accurate orbital energies and HOMO-LUMO gaps that align well with experimental values.
3. Post-Hartree-Fock Methods
More sophisticated and computationally intensive methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide higher accuracy by systematically including electron correlation. These methods are often used to benchmark the results obtained from HF and DFT calculations.
Generalized Computational Protocol
The following steps outline a typical workflow for calculating the HOMO-LUMO gap of this compound using quantum chemistry software packages.
-
Molecule Construction: The three-dimensional structure of s-trans-1,3-butadiene is built using a molecular editor. The trans conformation is known to be the more stable isomer.[10]
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation.[1] This is a crucial step as the molecular geometry significantly influences the electronic structure. A suitable level of theory, such as DFT with the B3LYP functional and a basis set like 6-31G(d), is chosen for this optimization.[1]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.[1]
-
Single-Point Energy Calculation: A single-point energy calculation is then carried out on the optimized geometry to obtain the final electronic properties, including the energies of the molecular orbitals.[1] This may be done at the same level of theory as the optimization or a higher level for improved accuracy.
-
Data Extraction and Analysis: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO gap (ΔE) is then calculated as the difference between the LUMO and HOMO energies:
ΔE = E(LUMO) - E(HOMO)
Data Presentation: Calculated and Experimental Values
The table below summarizes the calculated frontier molecular orbital energies and the HOMO-LUMO gap for s-trans-1,3-butadiene using different levels of theory, along with the experimental value derived from its UV-Vis absorption spectrum.
| Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| DFT (B3LYP/6-31G(d)) | -6.23 | -0.61 | 5.62 |
| Experimental | - | - | ~5.71 |
Note: The experimental value is estimated from the π → π transition observed at a maximum absorption wavelength (λmax) of 217 nm.[3][11] The energy is calculated using the equation E = hc/λ.*
The data indicates that the DFT calculation with the B3LYP functional and 6-31G(d) basis set provides a HOMO-LUMO gap that is in good agreement with the experimental value.[12]
Visualizations
The following diagrams illustrate the computational workflow and the molecular orbital energy levels of this compound.
Caption: Computational workflow for determining the HOMO-LUMO gap.
Caption: π-Molecular orbital energy levels of this compound.
Conclusion
The theoretical calculation of the HOMO-LUMO gap is an essential tool for predicting the chemical behavior and electronic properties of molecules. For this compound, a fundamental conjugated system, methods like Density Functional Theory with the B3LYP functional provide a good balance of accuracy and computational efficiency, yielding results that compare favorably with experimental data.[12] The choice of theoretical method and basis set is critical and should be guided by the desired accuracy and available computational resources. This guide provides a foundational understanding and a practical protocol for researchers and professionals engaged in computational chemistry, drug development, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. learn.schrodinger.com [learn.schrodinger.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. MOs of the this compound System [sites.science.oregonstate.edu]
- 5. youtube.com [youtube.com]
- 6. nva.sikt.no [nva.sikt.no]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selected machine learning of HOMO–LUMO gaps with improved data-efficiency - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00742H [pubs.rsc.org]
- 10. DFT and ONIOM Simulation of this compound Polymerization Catalyzed by Neodymium-Based Ziegler–Natta System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of High-Purity 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of high-purity 1,3-butadiene. The information is presented in a clear and structured format, with quantitative data summarized in tables for easy comparison. Detailed experimental protocols for key physical property measurements are also provided, along with a visualization of a typical purification workflow.
Core Physical and Thermodynamic Properties
This compound (CAS Registry Number: 106-99-0) is a colorless gas with a mild aromatic or gasoline-like odor at room temperature and atmospheric pressure.[1][2][3] It is a crucial monomer in the production of synthetic rubbers and plastics.[2][4][5] The high purity of this compound is essential for polymerization processes, making the understanding of its physical properties critical for handling, storage, and reaction engineering.
General and Critical Properties
High-purity this compound is characterized by its molecular formula, C4H6, and a molecular weight of approximately 54.09 g/mol .[6][7][8][9][10] As a liquefied gas, it is typically stored and transported under pressure.[1][2][11] Key physical constants are summarized in the table below.
| Property | Value | Units | References |
| Molecular Formula | C4H6 | - | [6][7][8] |
| Molecular Weight | 54.0904 | g/mol | [6][7][8][10] |
| Boiling Point (at 1 atm) | -4.4 | °C | [1][4][10] |
| Melting Point | -108.9 | °C | [9][10] |
| Triple Point | -109.0 | °C | [10] |
| Critical Temperature | 152 | °C | [9][11] |
| Critical Pressure | 43.2 | bar | [9][10] |
| Critical Density | 245 | kg/m ³ | [12] |
Thermodynamic and Transport Properties
The thermodynamic and transport properties of this compound are crucial for process design and safety assessments. These properties, including vapor pressure, density, heat of vaporization, viscosity, and surface tension, are temperature-dependent.
| Property | Value (at specified temperature) | Units | References |
| Vapor Pressure | 240 kPa (at 20 °C) | kPa | [1][4] |
| Liquid Density | 614 kg/m ³ (at 25 °C) | kg/m ³ | [4] |
| 0.621 g/mL (at 20 °C) | g/mL | [1] | |
| Heat of Vaporization | 22.47 kJ/mol (at -4.41 °C) | kJ/mol | [1] |
| Viscosity (Liquid) | 0.33 cP (at -40 °C) | cP | [1] |
| Surface Tension | 13.4 dynes/cm (at 20 °C) | dynes/cm | [1][13] |
| Flash Point | -76.1 | °C | [4] |
| Autoignition Temperature | 418 | °C | [10] |
| Lower Flammability Limit | 2.0 | % in Air | [14][15] |
| Upper Flammability Limit | 12.0 | % in Air | [14][15] |
Experimental Protocols
Accurate determination of the physical properties of high-purity this compound requires precise experimental methodologies. Below are detailed protocols for key measurements.
Determination of Boiling Point
The boiling point of a liquefied gas like this compound is determined by measuring the temperature at which its vapor pressure equals the atmospheric pressure. A simple distillation method can be adapted for this purpose.
Apparatus:
-
A distilling flask with a side arm
-
A condenser
-
A receiving flask (beaker)
-
A calibrated thermometer
-
A heating source (e.g., water bath or heating mantle)
-
A pressure-tight system for handling the liquefied gas
Procedure:
-
Carefully transfer a sample of liquid this compound into the distilling flask. This should be done in a closed system to prevent evaporation and ensure safety.
-
Place the thermometer in the neck of the flask, ensuring the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Connect the condenser to the side arm and place the receiving flask at the outlet of the condenser.
-
Gently heat the distilling flask.
-
Record the temperature when the liquid begins to boil and a steady stream of condensate is collected in the receiving flask. This constant temperature is the boiling point.[11][16]
-
The barometric pressure should be recorded simultaneously and the boiling point corrected to standard pressure if necessary.[11]
Determination of Density of Liquefied Gas
The density of liquefied this compound can be determined using a pressure hydrometer according to ASTM D1657.[1][17][18]
Apparatus:
-
A pressure hydrometer cylinder
-
A calibrated hydrometer
-
A thermometer
-
A constant-temperature bath
Procedure:
-
Cool the pressure hydrometer cylinder to a temperature below the boiling point of this compound.
-
Carefully fill the cylinder with the liquid sample, avoiding excessive flashing.
-
Insert the hydrometer and thermometer into the cylinder and seal it.
-
Place the sealed cylinder in the constant-temperature bath and allow the temperature to equilibrate.
-
Once the temperature is stable, read the hydrometer scale at the principal surface of the liquid.
-
Record the temperature and the hydrometer reading. Corrections for the thermal expansion of the glass hydrometer and the liquid may be necessary.
Determination of Vapor Pressure
The vapor pressure of this compound can be measured using a static method.[19]
Apparatus:
-
A vacuum-tight sample chamber
-
A pressure transducer
-
A temperature-controlled bath
-
A vacuum pump
Procedure:
-
Introduce a small amount of liquid this compound into the sample chamber.
-
Freeze the sample using liquid nitrogen and evacuate the chamber to remove any air.
-
Seal the chamber and allow the sample to thaw and reach thermal equilibrium in the temperature-controlled bath.
-
The pressure measured by the transducer at this point is the vapor pressure of the substance at that temperature.
-
Repeat the measurement at various temperatures to obtain the vapor pressure curve.
Determination of Heat of Vaporization
The heat of vaporization can be determined calorimetrically by measuring the energy required to vaporize a known mass of the substance.[20][21]
Apparatus:
-
A calorimeter with a heating element
-
A power supply
-
A temperature sensor
-
A system to collect the vaporized gas
Procedure:
-
A known mass of liquid this compound is placed in the calorimeter.
-
The liquid is heated at a constant rate, and the temperature is monitored.
-
When the boiling point is reached, the temperature will plateau. The energy supplied by the heater during this plateau is used to vaporize the liquid.
-
The heat of vaporization is calculated by dividing the total energy supplied during vaporization by the mass of the liquid that was vaporized.
Purification Workflow: Extractive Distillation
The industrial production of high-purity this compound often involves extractive distillation to separate it from other C4 hydrocarbons with close boiling points.[6][22][23] The following diagram illustrates a typical workflow for this process.
Caption: Extractive distillation process for purifying this compound.
References
- 1. mastrad.com [mastrad.com]
- 2. store.astm.org [store.astm.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The industrial production and use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. The industrial production and use of this compound. | Semantic Scholar [semanticscholar.org]
- 10. EP2310474A1 - Process for this compound separation from a crude c4 stream with acetylene converter - Google Patents [patents.google.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. scribd.com [scribd.com]
- 13. nsfc.gov.cn [nsfc.gov.cn]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. ijche.com [ijche.com]
- 16. youtube.com [youtube.com]
- 17. traintec.es [traintec.es]
- 18. store.astm.org [store.astm.org]
- 19. m.youtube.com [m.youtube.com]
- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 21. calnesis.com [calnesis.com]
- 22. mssanz.org.au [mssanz.org.au]
- 23. scribd.com [scribd.com]
Navigating the Risks: A Technical Guide to 1,3-Butadiene in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the critical health and safety considerations for the handling and use of 1,3-butadiene in a laboratory setting. Given its classification as a known human carcinogen and its significant physical hazards, a comprehensive understanding and strict adherence to safety protocols are paramount for all personnel. This document provides essential data, detailed experimental protocols for exposure monitoring, and logical workflows for risk mitigation to ensure a safe laboratory environment.
Hazard Identification and Health Effects
This compound is a colorless, flammable gas with a mild gasoline-like odor.[1][2][3][4][5] It is classified as a known human carcinogen by the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) has classified it as carcinogenic to humans (Group 1) .[6][7] Exposure can lead to a range of acute and chronic health effects.
Acute (Short-Term) Health Effects:
-
Inhalation: May cause irritation to the eyes, nose, throat, and lungs.[2][6][8] High concentrations can lead to central nervous system depression with symptoms such as headache, dizziness, blurred vision, fatigue, vertigo, nausea, decreased blood pressure and pulse rate, and fainting.[1][2][6] Very high levels of exposure can cause unconsciousness, coma, and even death.[1][8]
-
Skin Contact: Direct contact with liquefied this compound can cause frostbite due to its rapid evaporation.[1][4][8][9] It can also cause skin irritation.[8][10]
-
Eye Contact: Can cause irritation.[1][8] Liquefied this compound can cause frostbite to the eyes.[1]
Chronic (Long-Term) Health Effects:
-
Carcinogenicity: Long-term exposure to this compound is associated with an increased risk of cancers of the lymphatic and hematopoietic systems, including leukemia and lymphoma.[7][8][11]
-
Reproductive and Developmental Effects: Animal studies have indicated potential reproductive and developmental problems.[2][6]
-
Mutagenicity: this compound has been shown to cause genetic mutations.[8]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for safe handling and storage. Its high flammability and potential for explosive polymerization necessitate stringent control measures.
| Property | Value |
| Chemical Formula | C₄H₆ |
| Molecular Weight | 54.09 g/mol [9][12] |
| Boiling Point | -4.4 °C (24.1 °F)[9][13] |
| Melting Point | -108.9 °C (-164 °F)[2][9] |
| Flash Point | -76 °C (-105 °F)[9][13] |
| Autoignition Temperature | 420 °C (788 °F)[9][14] |
| Lower Explosive Limit (LEL) | 2.0%[9][14] |
| Upper Explosive Limit (UEL) | 11.5%[9][14] |
| Vapor Density (Air = 1) | 1.87[9] |
| Vapor Pressure | 1840 mmHg at 21.1 °C (70 °F)[2][9] |
| Solubility in Water | Insoluble[6][9] |
| Appearance and Odor | Colorless gas with a mild aromatic, gasoline-like odor.[1][2][3][4][5] |
Occupational Exposure Limits
Various regulatory and advisory bodies have established occupational exposure limits (OELs) for this compound to protect laboratory personnel.
| Organization | TWA (8-hour) | STEL (15-minute) |
| OSHA (Occupational Safety and Health Administration) PEL (Permissible Exposure Limit) | 1 ppm[8][15][16] | 5 ppm[8][15][16] |
| NIOSH (National Institute for Occupational Safety and Health) REL (Recommended Exposure Limit) | Lowest feasible concentration[8] | - |
| ACGIH (American Conference of Governmental Industrial Hygienists) TLV (Threshold Limit Value) | 2 ppm[8] | - |
Laboratory Handling and Storage
Strict protocols must be in place for the handling and storage of this compound to minimize exposure and prevent fires or explosions.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.
-
Use explosion-proof electrical equipment and lighting.[17]
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Respiratory Protection: The appropriate respirator must be selected based on the airborne concentration of this compound. For concentrations above the NIOSH REL, a NIOSH-approved supplied-air respirator is recommended.[5] Cartridge respirators may be used for short durations at low concentrations, but the cartridges must be replaced frequently.[18]
-
Hand Protection: Use insulated gloves and gloves resistant to chemicals and petroleum distillates, such as butyl or Viton®, when handling liquefied this compound to prevent frostbite and chemical exposure.[8][17]
-
Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes of liquefied this compound.[14][16][18]
-
Skin and Body Protection: A lab coat or chemical-resistant coveralls should be worn.[17]
Storage:
-
Store cylinders of this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[17]
-
Protect cylinders from physical damage and secure them in an upright position.
-
Store away from incompatible materials such as oxidizing agents, chlorine dioxide, and copper alloys.[8][17][19] this compound can form explosive peroxides upon exposure to air and may polymerize, especially in the presence of oxygen.[17][20] Inhibitors are typically added to prevent polymerization.[17]
Risk Assessment and Control Workflow
A systematic approach to risk assessment and control is essential for managing the hazards associated with this compound. The following diagram illustrates a logical workflow for this process.
References
- 1. This compound | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound | 106-99-0 [chemicalbook.com]
- 4. This compound | C4H6 | CID 7845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 6. This compound - Health Effects | Occupational Safety and Health Administration [osha.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. nj.gov [nj.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. htpchem.com [htpchem.com]
- 13. ethydco-eg.com [ethydco-eg.com]
- 14. 29 CFR § 1910.1051 - this compound. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 15. 1910.1051 - this compound. | Occupational Safety and Health Administration [osha.gov]
- 16. Federal Register :: Request Access [unblock.federalregister.gov]
- 17. pcs.com.sg [pcs.com.sg]
- 18. 1910.1051 App A - Substance Safety Data Sheet For this compound (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 19. diamondpetrochemicals.com [diamondpetrochemicals.com]
- 20. americanchemistry.com [americanchemistry.com]
Methodological & Application
Application Notes and Protocols for Ziegler-Natta Catalyzed Polymerization of 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziegler-Natta catalysts are a cornerstone in the field of polymer chemistry, enabling the stereospecific polymerization of olefins and dienes. For the polymerization of 1,3-butadiene, these catalyst systems, particularly those based on transition metals like neodymium, cobalt, and titanium, offer precise control over the polymer's microstructure, leading to the production of polybutadiene (B167195) with high cis-1,4, trans-1,4, or 1,2-vinyl content. The microstructure of polybutadiene dictates its physical properties, such as elasticity, resilience, and glass transition temperature, which are critical for its various applications, most notably in the tire and rubber industry.
This document provides detailed application notes and experimental protocols for the Ziegler-Natta catalyzed polymerization of this compound. It covers the synthesis of a common neodymium-based catalyst precursor, the polymerization procedure, and the influence of various reaction parameters on the resulting polymer properties.
Catalyst Systems and their Influence on Polybutadiene Microstructure
Ziegler-Natta catalysts for butadiene polymerization are typically multi-component systems. The choice of the transition metal and the co-catalyst significantly influences the stereoselectivity of the polymerization.
-
Neodymium-based catalysts are renowned for producing polybutadiene with a very high cis-1,4 content (>98%), which is desirable for high-performance tires due to its excellent wear resistance and low rolling resistance.[1] A typical system consists of a neodymium carboxylate (e.g., neodymium versatate or neodecanoate), an aluminum alkyl co-catalyst (e.g., triisobutylaluminum (B85569) - TIBA, or diisobutylaluminum hydride - DIBAH), and a halogen donor (e.g., diethylaluminum chloride - DEAC, or ethylaluminum sesquichloride - EASC).[2][3]
-
Cobalt-based catalysts also yield high cis-1,4-polybutadiene and have been used extensively in industrial processes.[4]
-
Titanium-based catalysts , often supported on magnesium chloride, can be tailored to produce either cis-1,4 or trans-1,4-polybutadiene depending on the specific catalyst composition and reaction conditions.[5]
-
Nickel-based catalysts are also effective for producing high cis-1,4-polybutadiene.[6]
Data Presentation: Influence of Reaction Parameters
The following tables summarize the effect of various experimental parameters on the polymerization of this compound using neodymium-based Ziegler-Natta catalysts.
Table 1: Effect of [Al]/[Nd] and [Cl]/[Nd] Ratios on Polymer Properties
| Catalyst System Components | [Al]/[Nd] Molar Ratio | [Cl]/[Nd] Molar Ratio | Monomer Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) | cis-1,4 Content (%) |
| Nd(versatate)₃ / DIBAH / Me₂SiCl₂ | 20 | 1.0 | - | 32,000 | <2.0 | High |
| Nd(versatate)₃ / DIBAH / Me₂SiCl₂ | >20 | >2.0 | - | >32,000 | >4.0 | High |
| NdV₃ / DEAC / TIBA | - | 9 | - | 150,000 - 900,000 | 3.1 - 5.1 | ≥97 |
Data compiled from multiple sources. The specific values can vary based on other reaction conditions such as temperature and monomer concentration.
Table 2: Optimization of Polymerization Conditions using a NdV₃/TEAL/EASC System
| Monomer Concentration (wt%) | Reaction Time (h) | Reaction Temperature (°C) | Monomer Conversion (%) | Viscosity-Average Molecular Weight ( g/mol ) | cis-1,4 Content (%) |
| 19 | 2 | 50 | 94.2 | 151,812 | 98.8 |
Optimal conditions as determined by response surface methodology.[7]
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a neodymium-based catalyst precursor and the subsequent polymerization of this compound.
Protocol 1: Synthesis of Neodymium Neodecanoate Catalyst Precursor
This protocol is adapted from a patented process for the preparation of neodymium neodecanoate.[8]
Materials:
-
Neodymium(III) oxide (Nd₂O₃)
-
Neodecanoic acid
-
Aliphatic or cycloaliphatic organic solvent (e.g., hexane)
-
Dilute hydrochloric acid
Procedure:
-
Prepare a sludge of neodymium oxide in the chosen organic solvent at a temperature between room temperature and 100°C.
-
To this sludge, add neodecanoic acid.
-
Initiate the reaction by adding a small amount of dilute hydrochloric acid.
-
Allow the reaction to proceed for a couple of hours. A color change to a turbid lilac solution should be observed.
-
After the reaction is complete, allow the solution to settle to separate any unreacted neodymium oxide and excess water.
-
The clear, lilac supernatant solution is the neodymium neodecanoate in the organic solvent, which can be used directly in the catalyst system preparation.
Protocol 2: Ziegler-Natta Polymerization of this compound
This protocol describes a general procedure for the polymerization of this compound in a batch reactor using a pre-formed neodymium-based catalyst.
Materials:
-
Neodymium neodecanoate solution (from Protocol 1)
-
Triethylaluminum (TEAL) or Diisobutylaluminum hydride (DIBAH) solution in an organic solvent
-
Ethylaluminum sesquichloride (EASC) or Diethylaluminum chloride (DEAC) solution in an organic solvent
-
This compound (polymerization grade)
-
Anhydrous organic solvent (e.g., hexane (B92381) or cyclohexane)
-
Methanol (B129727) (for quenching)
-
Antioxidant solution (e.g., BHT in isopropanol)
Equipment:
-
Jacketed glass or stainless steel reactor equipped with a mechanical stirrer, temperature probe, and inlet/outlet ports for nitrogen and reagents.
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents.
-
Syringes and cannulas for transferring reagents.
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor under vacuum and purge with high-purity nitrogen.
-
Solvent and Monomer Charging: Charge the reactor with the desired amount of anhydrous solvent. Subsequently, add the required amount of this compound monomer.
-
Catalyst Preparation (Pre-formation):
-
In a separate Schlenk flask under a nitrogen atmosphere, add the neodymium neodecanoate solution.
-
Cool the flask to the desired aging temperature (e.g., 5°C).
-
Add the aluminum alkyl co-catalyst (TEAL or DIBAH) dropwise while stirring.
-
Finally, add the halogen donor (EASC or DEAC) dropwise to the mixture.
-
Allow the catalyst mixture to age for a specific period (e.g., 30 minutes) at the set temperature.
-
-
Polymerization Initiation:
-
Bring the reactor containing the monomer and solvent to the desired polymerization temperature (e.g., 50-70°C).
-
Transfer the pre-formed catalyst solution to the reactor using a cannula or syringe to initiate the polymerization.
-
-
Polymerization:
-
Maintain the reaction at the set temperature and stirring speed for the desired duration (e.g., 1-2 hours).
-
Monitor the reaction progress by observing the increase in viscosity of the reaction mixture.
-
-
Termination and Product Isolation:
-
Quench the polymerization by adding a small amount of methanol containing an antioxidant.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polybutadiene by filtration.
-
Wash the polymer with fresh methanol to remove any residual catalyst.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Characterization:
The resulting polybutadiene can be characterized by various techniques to determine its microstructure, molecular weight, and thermal properties:
-
Fourier-Transform Infrared (FTIR) Spectroscopy or Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the relative content of cis-1,4, trans-1,4, and 1,2-vinyl units.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of polybutadiene.
Reaction Mechanism: Ziegler-Natta Polymerization of this compound
Caption: Simplified mechanism of Ziegler-Natta polymerization of butadiene.
References
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. EP1055659A1 - Process for the preparation of neodymium neodecanoate and use thereof as catalytic component for the solution polymerisation of butadiene - Google Patents [patents.google.com]
Application Notes and Protocols for the Anionic Polymerization of 1,3-Butadiene Initiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the initiation stage of the anionic polymerization of 1,3-butadiene. This process is crucial for the synthesis of polybutadiene-based materials with controlled molecular weights and narrow molecular weight distributions, which are essential in various applications, including the development of thermoplastic elastomers and as precursors for more complex polymer architectures.
Introduction to Anionic Polymerization of this compound
Anionic polymerization is a chain-growth polymerization method initiated by a nucleophilic species. For this compound, this process, often termed "living polymerization," allows for the synthesis of polymers with well-defined structures because, under the right conditions, termination and chain transfer reactions are absent.[1] The initiation step involves the addition of an initiator, typically an organolithium compound, to the this compound monomer, creating a carbanionic active center that propagates the polymer chain.[2][3]
The choice of initiator and reaction conditions significantly influences the polymerization kinetics and the microstructure of the resulting polybutadiene (B167195) (i.e., the relative amounts of 1,4-cis, 1,4-trans, and 1,2-vinyl isomers).[4]
Initiators for Anionic Polymerization of this compound
Organolithium compounds are the most common and effective initiators for the anionic polymerization of this compound.[5] Among these, n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi) are widely used.[1][2]
-
n-Butyllithium (n-BuLi): A widely used initiator available commercially in alkane solutions.[2] The initiation reaction with this compound is a carbolithiation process.[2]
-
sec-Butyllithium (sec-BuLi): Often preferred for its faster initiation rate compared to n-BuLi, leading to polymers with narrower molecular weight distributions.[1][6]
-
Bimetallic Initiators: Recent research has explored innovative bimetallic systems, such as Ca:Li initiators, to achieve controlled polymerization and high 1,4-trans microstructure.[7]
The reactivity of the initiator is a critical factor; it should be reactive enough to initiate the polymerization efficiently but not so reactive as to cause side reactions.[8]
Mechanism of Initiation
The initiation of this compound polymerization by an organolithium initiator (RLi) proceeds via the nucleophilic addition of the alkyl group (R) to the monomer. This creates a new organolithium species, a crotyl (or butenyl) anion, which is the active center for subsequent monomer additions (propagation).[9][10] The initiation step is generally much faster than the propagation step.[9][10]
The reaction can be represented as: C₄H₉Li + CH₂=CH−CH=CH₂ → C₄H₉−CH₂−CH=CH−CH₂Li[2]
Factors Influencing Initiation
Several factors can influence the initiation rate and efficiency, thereby affecting the overall polymerization and the properties of the final polymer.
-
Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents like cyclohexane (B81311) or benzene (B151609) are commonly used.[1][6] The presence of polar additives like tetrahydrofuran (B95107) (THF) can significantly increase the polymerization rate but also affects the microstructure of the polybutadiene.[9][11]
-
Additives: Lewis bases, such as phosphazene superbases, can be added to accelerate the reaction rate by complexing with the lithium cation, generating more reactive anionic species.[1][6] The basicity of the phosphazene base influences the degree of rate enhancement and the control over the polymerization.[1][6]
-
Temperature: Polymerization is typically conducted at controlled temperatures, for instance, 25°C in benzene or at lower temperatures like -78°C in THF to manage the reaction kinetics and dissipate heat.[1][12]
Quantitative Data on Initiation
The following tables summarize key quantitative data from studies on the anionic polymerization of this compound, focusing on the effects of different initiators and additives.
Table 1: Effect of Phosphazene Superbases on the Anionic Polymerization of this compound Initiated by sec-BuLi in Benzene at 25°C
| Entry | Superbase (Molar Ratio to sec-BuLi) | Time (h) for Complete Conversion | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Polydispersity Index (Đ) | Reference |
| 1 | None | 16 | 15,000 | 15,500 | 1.04 | [1] |
| 2 | t-BuP₁ (1:1) | 12 | 15,000 | 16,000 | 1.03 | [1] |
| 3 | t-BuP₂ (1:1) | 8 | 15,000 | 18,500 | 1.17 | [1] |
Data extracted and compiled from a study by G. Polymeropoulos et al.[1]
Table 2: Polymerization Time for Complete Monomer Conversion
| Initiator System | Time for Complete Conversion (h) | Reference |
| sec-BuLi | 16 | [1] |
| [t-BuP₁]/[sec-BuLi]:1/1 | 12 | [1] |
| [t-BuP₂]/[sec-BuLi]:1/1 | 8 | [1] |
This table highlights the acceleration of the polymerization in the presence of phosphazene superbases.[1]
Experimental Protocols
The following are detailed protocols for the purification of reagents and the initiation of anionic polymerization of this compound. These procedures require the use of high-vacuum techniques to ensure the absence of impurities that can terminate the living polymerization.[6]
Protocol 1: Purification of this compound
Objective: To remove inhibitors and other impurities from the this compound monomer.
Materials:
-
This compound (commercial grade)[6]
-
n-Butyllithium (n-BuLi) solution[6]
-
Calcium hydride (CaH₂)[13]
-
High-vacuum line[13]
-
Glass reactors/flasks with break-seals[14]
-
Dry ice/acetone or liquid nitrogen bath[2]
Procedure:
-
Connect a flask containing the this compound to a high-vacuum line.
-
Freeze the monomer using a liquid nitrogen or dry ice/acetone bath and evacuate the flask.
-
Warm the flask to room temperature to thaw the monomer, releasing dissolved gases. Repeat this freeze-pump-thaw cycle at least three times.
-
Distill the degassed this compound under vacuum into a flask containing freshly ground calcium hydride and stir for 24 hours to remove water.[13]
-
Perform a final purification by distilling the monomer into a flask containing a small amount of n-BuLi. A yellow color indicates the presence of active initiator and the absence of terminating impurities.
-
Distill the purified this compound into a calibrated ampoule, which is then sealed under vacuum and stored at a low temperature (-20°C) until use.[13]
Protocol 2: Anionic Polymerization of this compound Initiated by sec-Butyllithium
Objective: To synthesize polybutadiene with a controlled molecular weight and narrow polydispersity.
Materials:
-
Purified this compound[6]
-
Purified benzene (or other appropriate solvent)[6]
-
sec-Butyllithium (sec-BuLi) solution in a hydrocarbon solvent (e.g., cyclohexane)[1]
-
Methanol (B129727) (for termination)[15]
-
High-vacuum glass reactor with a magnetic stirrer and break-seals for reagent addition[14]
-
High-vacuum line
-
Thermostated bath[16]
Procedure:
-
Assemble the glass reactor and bake it under high vacuum to remove any adsorbed moisture.
-
After cooling to room temperature, distill the purified benzene into the reactor under vacuum.
-
Introduce the desired amount of sec-BuLi initiator into the reactor via a pre-calibrated ampoule with a break-seal.
-
Place the reactor in a thermostated bath set to the desired polymerization temperature (e.g., 25°C).[1]
-
Distill the purified this compound monomer into the stirred initiator solution in the reactor. The initiation is typically rapid, as indicated by a color change.
-
Allow the polymerization to proceed for the desired amount of time. The progress of the reaction can be monitored by taking aliquots at different time intervals for analysis (e.g., by SEC to determine molecular weight and conversion).[1][14]
-
Once the desired conversion is reached, terminate the polymerization by adding degassed methanol to the reactor.[15] The color of the solution will typically disappear upon termination.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol, filter, and dry the polymer under vacuum to a constant weight.
Visualizations
Diagram 1: Initiation of this compound Polymerization
Caption: Initiation of this compound polymerization by n-butyllithium.
Diagram 2: Experimental Workflow for Anionic Polymerization
Caption: General workflow for anionic polymerization of this compound.
References
- 1. Anionic Polymerization of Styrene and this compound in the Presence of Phosphazene Superbases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Synthesis of Branched Polybutadienes by Anionic Polymerisation with a Divinyl Crosslinker - Durham e-Theses [etheses.dur.ac.uk]
- 5. Notes on Understanding anionic polymerization initiators [unacademy.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 9. Investigations on the anionic polymerization of butadiene... [degruyterbrill.com]
- 10. Investigations on the anionic polymerization of butadiene... [degruyterbrill.com]
- 11. The copolymerization of 1,3‐butadiene with styrene by butyllithium initiation | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
Living Polymerization Techniques for 1,3-Butadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the living polymerization of 1,3-butadiene, a key monomer in the synthesis of various polymers with applications in research and development, including the synthesis of materials for drug delivery and biomedical devices. Living polymerization techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture, which is crucial for designing materials with specific properties.
This guide covers four major living polymerization techniques:
-
Living Anionic Polymerization
-
Living Coordination Polymerization
-
Living Nitroxide-Mediated Radical Polymerization
-
Controlled Cationic Polymerization
For each technique, you will find an introduction to the methodology, a summary of key quantitative data in tabular format, a detailed experimental protocol, and a diagram illustrating the polymerization mechanism or workflow.
Living Anionic Polymerization
Living anionic polymerization is a powerful technique for the synthesis of well-defined polymers from this compound. It proceeds via anionic active centers and, under stringent conditions, is free from chain transfer and termination reactions. This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and the ability to create block copolymers by sequential monomer addition.
Data Presentation
| Initiator System | Solvent | Temperature (°C) | Target Mn ( g/mol ) | Obtained Mn ( g/mol ) | PDI (Mw/Mn) | 1,4-cis (%) | 1,4-trans (%) | 1,2-vinyl (%) | Reference |
| sec-BuLi | Cyclohexane (B81311) | 50 | 50,000 | 51,000 | 1.05 | ~40 | ~50 | ~10 | [1] |
| n-BuLi/TMEDA | Hexane (B92381) | 25 | - | - | < 1.1 | - | - | High | [2] |
| sec-BuLi/t-BuP₁ | Benzene | 25 | 15,000 | 16,500 | < 1.05 | - | - | ~45 | [3] |
| sec-BuLi/t-BuP₂ | Benzene | 25 | 15,000 | >16,500 | > 1.17 | - | - | ~45 | [3] |
Note: The microstructure of polybutadiene (B167195) synthesized by anionic polymerization is highly dependent on the solvent and the presence of polar additives. Non-polar solvents with lithium counter-ion generally favor 1,4-addition, while polar solvents or additives increase the 1,2-vinyl content.[2]
Experimental Protocol: Living Anionic Polymerization of this compound with sec-Butyllithium
Materials:
-
This compound (purified)
-
Cyclohexane (purified and dried)
-
sec-Butyllithium (sec-BuLi) in cyclohexane (concentration determined by titration)
-
Methanol (B129727) (for termination)
-
Argon or Nitrogen (high purity)
-
Glass reactor with magnetic stirrer, septum inlet, and argon/vacuum line connection
Purification of Reagents:
-
Cyclohexane: Stir over concentrated sulfuric acid for several days, wash with aqueous sodium bicarbonate and then water, dry over anhydrous magnesium sulfate, and finally distill from a sodium mirror or calcium hydride under an inert atmosphere.
-
This compound: Pass the gas through columns of activated alumina (B75360) and molecular sieves. Condense the gas at a low temperature (e.g., -78°C) and stir over n-butyllithium for several hours to remove impurities. The purified monomer is then distilled under vacuum into a calibrated ampoule.
Polymerization Procedure:
-
Reactor Setup: Assemble the glass reactor and dry it thoroughly by heating under a high vacuum. Allow the reactor to cool to room temperature under a positive pressure of high-purity argon.
-
Solvent Addition: Introduce the desired amount of purified cyclohexane into the reactor via a cannula under argon.
-
Initiator Addition: Add the calculated amount of sec-BuLi solution to the reactor using a gas-tight syringe. The amount of initiator will determine the target molecular weight of the polymer (Mn = [mass of monomer] / [moles of initiator]).
-
Monomer Addition: Distill the purified this compound from its storage ampoule directly into the reactor, which is cooled to a low temperature (e.g., 0°C) to allow for controlled addition.
-
Polymerization: Raise the temperature to the desired polymerization temperature (e.g., 50°C) and stir the reaction mixture. The polymerization is typically fast and proceeds to completion within a few hours. The solution may become more viscous as the polymer forms.
-
Termination: After the desired polymerization time, terminate the living polymer chains by adding a small amount of degassed methanol to the reactor. The characteristic color of the living anions should disappear.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol. Filter the precipitated polybutadiene, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Characterize the resulting polybutadiene for its molecular weight and polydispersity index (PDI) using Size Exclusion Chromatography (SEC) and its microstructure (cis-1,4, trans-1,4, and 1,2-vinyl content) using ¹H and ¹³C NMR spectroscopy.
Visualization
Caption: Workflow of living anionic polymerization of this compound.
Living Coordination Polymerization
Living coordination polymerization of this compound, often utilizing Ziegler-Natta or related catalysts, provides excellent control over the stereochemistry of the resulting polymer. Neodymium-based catalysts are particularly effective in producing polybutadiene with a high content of cis-1,4 units, a desirable microstructure for synthetic rubber applications.
Data Presentation
| Catalyst System | Co-catalyst / Additive | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | cis-1,4 (%) | Reference |
| Nd(versatate)₃ | DIBAH / Me₂SiCl₂ | Hexane | 70 | < 32,000 | < 2.0 | High | [4] |
| Nd(versatate)₃ | Al(i-Bu)₃ / Et₂AlCl | Hexane | 20 | - | 1.32 | 98.8 | [5] |
| Fe(2-EHA)₃ | Al(i-Bu)₃ / DEP | Hexane | 40 | - | 1.48–1.52 | 51.0 |
Note: The properties of polybutadiene from coordination polymerization are highly dependent on the specific catalyst system, the ratio of catalyst components, and the polymerization conditions.[4][6]
Experimental Protocol: Living Coordination Polymerization of this compound with a Neodymium-Based Catalyst
Materials:
-
This compound (purified)
-
Hexane (purified and dried)
-
Neodymium(III) versatate (Nd(vers)₃)
-
Triisobutylaluminum (B85569) (Al(i-Bu)₃)
-
Diethylaluminum chloride (Et₂AlCl)
-
Methanol with 2,6-di-tert-butyl-p-cresol (stabilizer)
-
Argon or Nitrogen (high purity)
-
Schlenk flask or similar reactor
Purification of Reagents:
-
Hexane: Purify similarly to cyclohexane for anionic polymerization.
-
This compound: Purify as described for anionic polymerization.
Polymerization Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the neodymium versatate in purified hexane. Add the triisobutylaluminum and diethylaluminum chloride in the desired molar ratios. The mixture is typically aged for a short period at a specific temperature to form the active catalyst species.
-
Polymerization: Introduce the purified this compound into the reactor containing the prepared catalyst solution. The polymerization is carried out at the desired temperature (e.g., 20°C) with stirring.
-
Termination: After the desired reaction time, terminate the polymerization by adding methanol containing a stabilizer (e.g., 2,6-di-tert-butyl-p-cresol).
-
Polymer Isolation: Precipitate the polymer in an excess of methanol, filter, and dry under vacuum at 40°C.
-
Characterization: Analyze the polymer for molecular weight, PDI, and microstructure using SEC and NMR spectroscopy.
Visualization
Caption: Mechanism of coordination polymerization of this compound.
Living Nitroxide-Mediated Radical Polymerization (NMP)
Living free radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), allow for the controlled polymerization of this compound under less stringent conditions than ionic polymerizations. NMP utilizes a reversible capping mechanism to control the concentration of growing radical chains, leading to polymers with controlled molecular weights and narrow polydispersities.
Data Presentation
| Initiator | Monomer Equivalents | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Alkoxyamine 1 | 100 (Isoprene) | 120 | 25 | 3,500 | 1.08 | [7] |
| Alkoxyamine 1 | 100 (Butadiene) | 125 | 50 | 5,200 | 1.14 | [7] |
Note: Alkoxyamine 1 is based on a 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy skeleton.[7]
Experimental Protocol: Nitroxide-Mediated Polymerization of this compound
Materials:
-
This compound
-
Alkoxyamine initiator (e.g., based on 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy)
-
High-pressure reactor
-
Hexane
-
Methanol
Polymerization Procedure:
-
Reactor Charging: Transfer the alkoxyamine initiator to a high-pressure reactor.
-
Monomer Addition: Evacuate the reactor and cool it with liquid nitrogen. Condense the desired amount of this compound into the reactor.
-
Polymerization: Heat the reactor to the specified temperature (e.g., 125°C) for the desired duration (e.g., 10 hours).
-
Polymer Isolation: After cooling, dissolve the reaction mixture in hexane and precipitate the polymer into methanol.
-
Purification and Drying: Filter the polymer and dry it under vacuum.
-
Characterization: Determine the molecular weight and PDI by SEC and the microstructure by NMR spectroscopy.
Visualization
Caption: Reversible activation-deactivation in NMP of this compound.
Controlled Cationic Polymerization
Achieving a truly living cationic polymerization of this compound is challenging due to the high reactivity of the carbocationic propagating species, which can lead to side reactions like chain transfer and termination. However, "controlled" or "quasi-living" systems have been developed that minimize these side reactions, allowing for the synthesis of polybutadiene with some degree of control over its properties. These systems often involve the use of a Lewis acid co-initiator with a suitable initiator at low temperatures.
Data Presentation
| Initiator System | Co-initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Microstructure | Reference |
| iPrCl | Et₂AlCl | n-Hexane | -20 | 1,800 | 1.9 | trans-1,4, 1,2 | [6] |
| iPrCl | EtAlCl₂ | n-Hexane | -20 | 2,500 | 1.8 | trans-1,4, 1,2 | [6] |
| 2-Chlorobutane | Et₂AlCl | n-Hexane | -20 | 2,100 | 1.8 | trans-1,4, 1,2 | [6] |
Note: Cationic polymerization of this compound often leads to polymers with a significant degree of cyclization and cross-linking, and the control over molecular weight and PDI is generally less precise than in living anionic or coordination polymerizations.[6]
Experimental Protocol: Controlled Cationic Polymerization of this compound
Materials:
-
This compound (purified)
-
n-Hexane (purified and dried)
-
Isopropyl chloride (iPrCl) or 2-Chlorobutane (initiator)
-
Diethylaluminum chloride (Et₂AlCl) or Ethylaluminum dichloride (EtAlCl₂) (co-initiator)
-
Methanol (for termination)
-
Argon or Nitrogen (high purity)
-
Schlenk flask or similar reactor equipped for low-temperature reactions
Purification of Reagents:
-
n-Hexane and this compound: Purify as described for anionic polymerization.
-
Initiator and Co-initiator: Use as received or distill under reduced pressure if necessary.
Polymerization Procedure:
-
Reactor Setup: Set up a dry Schlenk flask under an inert atmosphere and cool it to the desired polymerization temperature (e.g., -20°C) using a cooling bath.
-
Solvent and Monomer Addition: Add the purified n-hexane and this compound to the cooled reactor.
-
Initiation: Introduce the initiator (e.g., iPrCl) followed by the co-initiator (e.g., Et₂AlCl) to the stirred monomer solution.
-
Polymerization: Allow the polymerization to proceed for the desired time.
-
Termination: Terminate the reaction by adding cold methanol.
-
Polymer Isolation: Allow the mixture to warm to room temperature and then precipitate the polymer in an excess of methanol. Filter and dry the polymer under vacuum.
-
Characterization: Analyze the resulting polybutadiene for molecular weight, PDI, and microstructure by SEC and NMR spectroscopy.
Visualization
Caption: General scheme for the controlled cationic polymerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of high cis -1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02656D [pubs.rsc.org]
- 5. Cationic polymerization of butadiene using alkyl aluminum compounds as co-initiators: an efficient approach toward solid polybutadienes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Butadiene in Diels-Alder Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. 1,3-Butadiene, as the simplest conjugated diene, serves as a versatile and fundamental building block in this reaction, enabling the construction of complex cyclic and polycyclic architectures. Its application spans from the synthesis of natural products and pharmaceuticals to the development of novel materials. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in Diels-Alder reactions, with a focus on applications relevant to drug discovery and development.
Core Concepts
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of both the diene and the dienophile is retained in the product, making it a highly stereospecific transformation. For this compound to react, it must adopt the s-cis conformation. The reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.
Applications in Drug Development
The Diels-Alder reaction with this compound is a key strategy in the synthesis of numerous pharmaceutical agents, offering an efficient route to construct the core carbocyclic frameworks of many drugs.
Synthesis of Oseltamivir (B103847) (Tamiflu®)
A notable application is in the synthesis of the antiviral drug oseltamivir (Tamiflu®). Several synthetic routes utilize a Diels-Alder reaction to construct the cyclohexene (B86901) core of the molecule. One approach involves the reaction of this compound with an acrylate (B77674) derivative, establishing the key stereocenters early in the synthesis.[1][2][3]
Caption: Synthetic approach to Oseltamivir via a Diels-Alder reaction.
Synthesis of Cannabinoid Precursors
The Diels-Alder reaction of this compound derivatives has also been employed in the synthesis of cannabinoid precursors. This strategy allows for the construction of the characteristic tricyclic core of cannabinoids, providing a versatile platform for the development of novel therapeutic agents targeting the endocannabinoid system.[4]
Data Presentation: this compound Diels-Alder Reactions
The following table summarizes the reaction of this compound with various dienophiles, providing key quantitative data for easy comparison.
| Dienophile | Product | Reaction Conditions | Yield (%) | Spectroscopic Data (Adduct) |
| Maleic Anhydride (B1165640) | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Xylenes (B1142099), reflux, 30 min | ~89 | ¹H NMR (CDCl₃): δ 6.01 (m, 2H), 3.45 (m, 2H), 2.70 (m, 2H), 2.35 (m, 2H).¹³C NMR (CDCl₃): δ 172.5, 125.5, 39.5, 24.5.IR (KBr, cm⁻¹): 3050, 2980, 1845, 1780, 1230, 930.[5] |
| Acrolein | 3-Cyclohexene-1-carboxaldehyde | Benzene, 100°C, 20 h | 75-85 | ¹H NMR (CDCl₃): δ 9.75 (s, 1H), 5.70 (m, 2H), 2.30-2.10 (m, 5H), 1.85 (m, 2H).¹³C NMR (CDCl₃): δ 204.5, 126.8, 125.1, 40.8, 25.3, 24.7, 21.9. |
| Methyl Vinyl Ketone | 4-Acetyl-1-cyclohexene | Toluene, 150°C, 4 h | 70 | ¹H NMR (CDCl₃): δ 5.68 (m, 2H), 2.25-2.05 (m, 7H), 1.80 (m, 2H).¹³C NMR (CDCl₃): δ 212.1, 126.9, 125.3, 41.5, 28.3, 26.1, 25.0. |
| Methyl Acrylate | Methyl cyclohex-3-enecarboxylate | Aqueous solution, BF₃ catalyst | High | Not specified in detail in the provided search results.[6] |
Experimental Protocols
Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol details the reaction of this compound (generated in situ from 3-sulfolene) with maleic anhydride.[7][8]
Materials:
-
3-Sulfolene (B121364) (Butadiene sulfone)
-
Maleic anhydride
-
Xylenes (solvent)
-
Petroleum ether
-
Round-bottom flask (25 mL or 100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-sulfolene and maleic anhydride. For a representative scale, use 2.79 g of 3-sulfolene and 1.63 g of maleic anhydride.[3] Add 1-2 mL of xylenes to dissolve the reactants.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture using a heating mantle. The mixture will start to bubble as sulfur dioxide is evolved. Continue heating to maintain a gentle reflux for 30 minutes. The 3-sulfolene thermally decomposes to generate this compound in situ, which then reacts with maleic anhydride.
-
Crystallization: After the reflux period, remove the flask from the heat and allow it to cool to room temperature. Add approximately 10 mL of xylenes to the warm mixture and stir until any precipitate redissolves. Then, add about 5 mL of petroleum ether to induce crystallization of the product.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold petroleum ether.
-
Drying and Characterization: Air-dry the crystals and determine the yield and melting point (expected: 103-104 °C). The product can be further purified by recrystallization from a mixed solvent system like xylenes/petroleum ether.
Caption: Experimental workflow for the synthesis of cis-4-Cyclohexene-1,2-dicarboxylic anhydride.
Protocol 2: Microwave-Assisted Synthesis of 4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol offers a green and efficient alternative to conventional heating.[5]
Materials:
-
This compound (liquid)
-
Maleic anhydride
-
Ionic liquid (e.g., [MOIM]AlCl₄) or a solid support
-
Microwave vial (20 mL)
-
Biotage microwave reactor (or equivalent)
-
Petroleum ether
Procedure:
-
Reaction Mixture: In a 20 mL microwave vial, combine the ionic liquid (2 mL), maleic anhydride (2 mmol), and liquid this compound (2.2 mmol). If using a solid support, add an appropriate amount.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. After an initial 15 seconds of premixing, irradiate the mixture at 60 °C for one minute.
-
Workup and Purification: After the reaction is complete (monitored by GC-MS), extract the product with a suitable solvent like diethyl ether. The crystalline product is then purified by recrystallization from petroleum ether.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and GC-MS.
Conclusion
The Diels-Alder reaction of this compound is a robust and versatile tool for the synthesis of six-membered rings, which are prevalent in many biologically active molecules. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this powerful reaction in their synthetic endeavors. The continued development of methodologies, such as microwave-assisted synthesis and the use of novel catalysts, will further expand the utility of this compound in the efficient construction of complex molecular architectures.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]
- 4. The Diels‐Alder Approach towards Cannabinoid Derivatives and Formal Synthesis of Tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols for In-Situ Generation of 1,3-Butadiene for Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Butadiene is a highly valuable C4 building block in organic synthesis, particularly as a diene in the Diels-Alder reaction. However, its gaseous nature (boiling point -4.4 °C), flammability, and potential health hazards make it challenging and hazardous to handle directly in a laboratory setting.[1] In-situ generation, the process of generating a reactive species in the reaction mixture, provides a safer and more convenient alternative for utilizing this compound. This document details protocols for the in-situ generation of this compound, focusing on the widely used thermal decomposition of 3-sulfolene (B121364). Additionally, it provides an overview of catalytic dehydration of butanediols as an alternative method.
Safety Precautions:
This compound is an extremely flammable gas and a known carcinogen.[1][2][3] All manipulations involving the in-situ generation of this compound should be performed in a well-ventilated fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.[2][3] All ignition sources must be eliminated from the work area.[5][6]
Method 1: Thermal Decomposition of 3-Sulfolene
The thermal decomposition (retro-cheletropic reaction) of 3-sulfolene (butadiene sulfone) is the most common and convenient laboratory method for the in-situ generation of this compound.[7][8][9] Upon heating, 3-sulfolene decomposes into this compound and sulfur dioxide gas.[7][10] This method offers several advantages, including the use of a stable, odorless, and non-hygroscopic solid precursor, which allows for the controlled release of the diene.[11][12]
Reaction:
Experimental Protocol: In-Situ Generation of this compound from 3-Sulfolene for a Diels-Alder Reaction with Maleic Anhydride (B1165640)
This protocol describes the synthesis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride via a Diels-Alder reaction between in-situ generated this compound and maleic anhydride.[10][13][14]
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
Maleic anhydride
-
Xylene (dry)
-
Petroleum ether
-
25 mL round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Gas trap (optional, to scrub SO2)
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
To a 25 mL round-bottom flask, add 2.5 g of 3-sulfolene, 1.5 g of finely pulverized maleic anhydride, and 1 mL of dry xylene.[10][13] Add a magnetic stir bar.
-
Set up the apparatus for heating under reflux in a fume hood. If desired, a gas trap containing a dilute sodium hydroxide (B78521) solution can be attached to the top of the condenser to neutralize the sulfur dioxide gas produced.
-
Gently heat the mixture with stirring. The solids should dissolve in the xylene before the solution begins to reflux.[13]
-
Once the solids have dissolved, increase the heating to bring the mixture to a moderate reflux.[13][14] Continue refluxing for 30 minutes.[10][13] During this time, the 3-sulfolene will decompose to generate this compound, which will then react with the maleic anhydride.
-
After the reflux period, remove the heating source and allow the reaction mixture to cool to room temperature.
-
Add 10 mL of xylene to the cooled flask and transfer the solution to an Erlenmeyer flask.[10]
-
To induce crystallization of the product, add approximately 5 mL of petroleum ether and cool the flask in an ice bath.[10]
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of cold petroleum ether and allow them to air dry.
-
Determine the melting point of the product (literature mp: 103-104 °C) and calculate the percent yield.[10]
Data Summary: Reaction Parameters for In-Situ Generation from 3-Sulfolene
| Parameter | Value | Reference(s) |
| 3-Sulfolene | 2.5 g | [10][13] |
| Maleic Anhydride | 1.5 g | [10][13] |
| Solvent | Xylene | [10][13][14] |
| Solvent Volume | 1 mL (initial), 10 mL (work-up) | [10] |
| Reaction Temperature | Reflux (boiling point of xylene, ~140 °C) | [14][15] |
| Reaction Time | 30 minutes | [10][13] |
| Product | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | [7][10] |
| Reported Yield | ~97% (recovery) | [10] |
Experimental Workflow Diagram
Caption: Experimental workflow for the in-situ generation of this compound from 3-sulfolene and subsequent Diels-Alder reaction.
Method 2: Catalytic Dehydration of Butanediols
The vapor-phase dehydration of butanediols, such as 1,4-butanediol (B3395766) (1,4-BDO) and 1,3-butanediol (B41344) (1,3-BDO), presents an alternative route to this compound.[16][17] This method is typically carried out at elevated temperatures over solid acid catalysts. While more common in industrial settings, it is a viable, albeit less common, laboratory-scale method for generating butadiene.
Overview of Reaction Conditions
The dehydration of butanediols to this compound is a multi-step process that can lead to various byproducts, with the product distribution being highly dependent on the catalyst and reaction conditions.[18][19]
For 1,4-Butanediol Dehydration:
Cerium oxide (CeO₂) has been shown to be an effective catalyst for the selective synthesis of this compound from 1,4-BDO.[16] The reaction proceeds through a 3-buten-1-ol (B139374) intermediate.[16]
For 1,3-Butanediol Dehydration:
Aluminosilicate (B74896) catalysts, such as H-ZSM-5, have been investigated for the dehydration of 1,3-BDO.[17] The reaction pathway involves the formation of buten-ol intermediates.[17]
Data Summary: Catalytic Dehydration of Butanediols for this compound Production
| Feedstock | Catalyst | Temperature (°C) | This compound Yield (%) | This compound Selectivity (%) | Reference(s) |
| 1,4-Butanediol | CeO₂ | 300-400 | 66 | 80 | [16][18] |
| 1,3-Butanediol | H-ZSM-5 (SiO₂/Al₂O₃ = 260) | 300 | ~60 | ~60 | [17] |
Logical Relationship Diagram
Caption: Comparison of two in-situ generation methods for this compound.
The in-situ generation of this compound offers a safe and practical approach for its utilization in chemical synthesis. The thermal decomposition of 3-sulfolene is a highly reliable and well-documented method for laboratory applications, particularly for Diels-Alder reactions. The catalytic dehydration of butanediols provides an alternative route, which is more prevalent in larger-scale production. The choice of method will depend on the specific requirements of the reaction, scale, and available equipment. Adherence to strict safety protocols is paramount when working with this compound, even when generated in-situ.
References
- 1. This compound | C4H6 | CID 7845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pcs.com.sg [pcs.com.sg]
- 3. pcs.com.sg [pcs.com.sg]
- 4. braskem.com.br [braskem.com.br]
- 5. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 6. hip-petrohemija.com [hip-petrohemija.com]
- 7. m.youtube.com [m.youtube.com]
- 8. homework.study.com [homework.study.com]
- 9. Sulfolene - Wikipedia [en.wikipedia.org]
- 10. Experiment #4 [sas.upenn.edu]
- 11. cerritos.edu [cerritos.edu]
- 12. 3-Sulfolene: A butadiene source for a Diels-Alder synthesis: An undergraduate laboratory experiment | Semantic Scholar [semanticscholar.org]
- 13. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 14. youtube.com [youtube.com]
- 15. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 17. Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02211H [pubs.rsc.org]
- 18. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 19. researchgate.net [researchgate.net]
Synthesis of Polybutadiene with Controlled Microstructure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of polybutadiene (B167195) with controlled microstructure. The microstructure of polybutadiene, specifically the relative content of cis-1,4, trans-1,4, and vinyl-1,2 units, dictates its physical and mechanical properties, making its precise control crucial for various applications, including in the development of advanced materials and drug delivery systems. This guide covers the primary methods for achieving microstructural control: anionic polymerization, coordination polymerization with Ziegler-Natta catalysts, and radical polymerization. Detailed protocols, data on the influence of various reaction parameters, and visual representations of experimental workflows are provided to aid researchers in synthesizing polybutadiene with desired characteristics.
Introduction
Polybutadiene is a versatile synthetic rubber produced by the polymerization of 1,3-butadiene. The unique properties of polybutadiene-based materials are highly dependent on the polymer's microstructure. For instance, a high cis-1,4 content imparts excellent elasticity and resilience, making it ideal for tire manufacturing.[1][2] Conversely, a high vinyl-1,2 content increases the glass transition temperature and can be desirable for specific applications requiring different thermomechanical properties. The ability to control the microstructure is therefore of significant scientific and industrial importance.
This guide details the primary polymerization techniques used to control the microstructure of polybutadiene:
-
Anionic Polymerization: Offers excellent control over molecular weight and distribution, with the microstructure being highly sensitive to the choice of initiator, solvent, and additives.[3]
-
Coordination Polymerization: Primarily utilizing Ziegler-Natta catalysts, this method is renowned for its ability to produce highly stereoregular polymers, particularly high cis-1,4-polybutadiene.[1][4][5][6]
-
Radical Polymerization: While traditionally offering less control over microstructure compared to anionic and coordination methods, recent advancements have improved its capabilities. Emulsion polymerization is a common radical method for producing polybutadiene.
Data Presentation: Microstructure Control
The following tables summarize the influence of key parameters on the microstructure of polybutadiene synthesized by different methods.
Table 1: Anionic Polymerization - Influence of Initiator and Solvent on Polybutadiene Microstructure
| Initiator System | Solvent | Temperature (°C) | cis-1,4 (%) | trans-1,4 (%) | vinyl-1,2 (%) |
| n-BuLi | Hexane (B92381) | 25 | 43 | 50 | 7 |
| n-BuLi | Tetrahydrofuran (THF) | 25 | 6 | 13 | 81 |
| sec-BuLi | Cyclohexane | 25 | 35 | 52 | 13 |
| Na | Bulk | 25 | 10 | 23 | 67 |
| K | Bulk | 25 | 15 | 40 | 45 |
Data compiled from various sources.
Table 2: Anionic Polymerization - Effect of Polar Modifiers on Polybutadiene Microstructure (Initiator: n-BuLi in Hexane)
| Polar Modifier | Molar Ratio [Modifier]/[Li] | Temperature (°C) | cis-1,4 (%) | trans-1,4 (%) | vinyl-1,2 (%) |
| None | 0 | 25 | 43 | 50 | 7 |
| Tetramethylethylenediamine (TMEDA) | 1 | 25 | 13 | 31 | 56 |
| Tetrahydrofuran (THF) | 10 | 25 | 10 | 40 | 50 |
| Diethylether | 10 | 25 | 25 | 45 | 30 |
Data compiled from various sources including[7].
Table 3: Coordination Polymerization - Influence of Catalyst System on Polybutadiene Microstructure
| Catalyst System | Co-catalyst | Solvent | Temperature (°C) | cis-1,4 (%) | trans-1,4 (%) | vinyl-1,2 (%) |
| TiCl4 | Al(i-Bu)3 | Toluene | 25 | ~40 | ~55 | ~5 |
| Co(acac)2 | AlEt2Cl | Benzene | 25 | >95 | <3 | <2 |
| Ni(naphthenate)2 | AlEt3 | Toluene | 50 | >90 | <8 | <2 |
| Nd(versatate)3 | Al(i-Bu)2H / AlEt2Cl | Hexane | 25 | >96 | <3 | <1 |
Data compiled from various sources including[4].
Experimental Protocols
Anionic Polymerization for High vinyl-1,2-Polybutadiene
This protocol describes the synthesis of polybutadiene with a high vinyl-1,2 content using n-butyllithium as the initiator and tetramethylethylenediamine (TMEDA) as a polar modifier.
Materials:
-
Butadiene (polymerization grade, purified by passing through columns of activated alumina (B75360) and molecular sieves)
-
Hexane (anhydrous, <10 ppm water)
-
n-Butyllithium (n-BuLi) in hexane (concentration determined by titration)
-
Tetramethylethylenediamine (TMEDA) (distilled from CaH2)
-
Methanol (B129727) (for termination)
-
2,6-di-tert-butyl-p-cresol (BHT) (antioxidant)
-
Argon or Nitrogen (high purity)
Equipment:
-
Schlenk line or glovebox
-
Jacketed glass reactor with mechanical stirrer
-
Syringes and cannulas
-
Dry ice/acetone bath
Procedure:
-
Reactor Preparation: The glass reactor is thoroughly dried in an oven at 120 °C overnight and then assembled hot under a stream of inert gas. The reactor is then evacuated and backfilled with inert gas three times.
-
Solvent and Monomer Charging: Anhydrous hexane is cannulated into the reactor. The reactor is cooled to 0 °C. Purified butadiene is then condensed into the reactor.
-
Modifier Addition: The desired amount of TMEDA is added to the reactor via syringe. The solution is stirred for 15 minutes to ensure homogeneity.
-
Initiation: The calculated amount of n-BuLi solution is added dropwise to the stirred solution via syringe. The polymerization is typically exothermic, and the temperature should be monitored and controlled.
-
Polymerization: The reaction is allowed to proceed for the desired time (typically 1-4 hours) at the controlled temperature. The viscosity of the solution will increase as the polymerization progresses.
-
Termination: The polymerization is terminated by adding an excess of methanol containing a small amount of BHT.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is then collected by filtration and washed with fresh methanol.
-
Drying: The polymer is dried in a vacuum oven at 40-50 °C until a constant weight is achieved.
Coordination Polymerization for High cis-1,4-Polybutadiene
This protocol describes the synthesis of high cis-1,4-polybutadiene using a neodymium-based Ziegler-Natta catalyst.
Materials:
-
Butadiene (polymerization grade, purified)
-
Hexane (anhydrous)
-
Neodymium(III) versatate (Nd(versatate)3)
-
Diisobutylaluminum hydride (DIBAH)
-
Diethylaluminum chloride (DEAC)
-
Methanol with BHT
Equipment:
-
Glovebox
-
Jacketed glass reactor with mechanical stirrer
-
Syringes and cannulas
Procedure:
-
Catalyst Preparation (in a glovebox):
-
In a dry Schlenk flask, a solution of Nd(versatate)3 in hexane is prepared.
-
In a separate flask, a solution of DIBAH in hexane is prepared.
-
The DIBAH solution is added to the Nd(versatate)3 solution with stirring.
-
Finally, a solution of DEAC in hexane is added to the mixture.
-
The catalyst is typically aged for a period of time (e.g., 30 minutes) at a specific temperature before use.[4]
-
-
Polymerization:
-
The jacketed reactor is charged with anhydrous hexane and the desired amount of purified butadiene under an inert atmosphere.
-
The reactor contents are brought to the desired polymerization temperature (e.g., 25 °C).
-
The prepared catalyst solution is then injected into the reactor to initiate polymerization.
-
The polymerization is allowed to proceed for the desired time (e.g., 2 hours).
-
-
Termination and Isolation:
-
The reaction is terminated by the addition of methanol containing BHT.
-
The polymer is precipitated in methanol, collected, and dried as described in the anionic polymerization protocol.
-
Visualizations
Anionic Polymerization Workflow
Caption: Workflow for anionic polymerization of butadiene.
Ziegler-Natta Coordination Polymerization Workflow
Caption: Workflow for Ziegler-Natta polymerization.
Microstructure Control Logic in Anionic Polymerization
Caption: Decision logic for microstructure control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic Study of this compound Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System [mdpi.com]
- 6. Stereoselectivity in Butadiene Polymerization Promoted by Using Ziegler–Natta Catalysts Based on (Anilidomethyl)pyridine Group (IV) Complexes [mdpi.com]
- 7. bdih-download.endress.com [bdih-download.endress.com]
Application Notes and Protocols for the Synthesis of Specialty Elastomers Using 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various specialty elastomers derived from 1,3-butadiene. The methodologies outlined below are intended to guide researchers in the controlled synthesis of these versatile polymers, which are integral to a wide range of applications, from high-performance tires to specialized industrial and automotive components.[1][2]
Overview of this compound Polymerization
This compound is a versatile monomer that can be polymerized to produce a variety of elastomers with distinct properties. The microstructure of the resulting polymer—specifically the content of cis-1,4, trans-1,4, and 1,2-vinyl units—is highly dependent on the polymerization method and the catalyst system employed. The two primary industrial methods for the synthesis of butadiene-based elastomers are solution polymerization and emulsion polymerization.[3]
Solution polymerization offers excellent control over the polymer's molecular weight, microstructure, and architecture, making it ideal for producing specialty elastomers like solution styrene-butadiene rubber (S-SBR) and high-cis polybutadiene (B167195) (high cis-BR).[4] This method typically employs anionic initiators, such as organolithium compounds, or Ziegler-Natta catalysts.
Emulsion polymerization is a robust and environmentally friendly process that is well-suited for the large-scale production of elastomers like emulsion styrene-butadiene rubber (E-SBR) and nitrile butadiene rubber (NBR).[2][5][6] This technique utilizes free-radical initiators in an aqueous medium.
The general workflow for synthesizing specialty elastomers from this compound is depicted below:
Solution Polymerization Protocols
Solution Styrene-Butadiene Rubber (S-SBR)
S-SBR is a copolymer of styrene and this compound produced via anionic polymerization in a solution process.[4] It is a key component in high-performance tire treads due to its ability to improve wet grip, reduce rolling resistance, and enhance wear resistance. The properties of S-SBR can be tailored by controlling the styrene content, vinyl content, molecular weight, and polymer architecture.
This protocol describes the synthesis of S-SBR using an n-butyllithium initiator in a cyclohexane (B81311) solvent.
Materials:
-
This compound (polymerization grade)
-
Styrene (polymerization grade)
-
Cyclohexane (anhydrous)
-
n-Butyllithium (in hexane)
-
2,2'-azobis(2,4-dimethyl valeronitrile) (AMVN) or other suitable terminator
-
Antioxidant (e.g., Irganox 1076)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet
-
Syringes and cannulas for liquid transfer
-
Dry ice/acetone bath for cooling
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen.
-
Solvent and Monomer Charging: Cyclohexane is charged into the reactor, followed by styrene and this compound. The reactor is then brought to the desired polymerization temperature (typically between 40°C and 70°C).
-
Initiation: A calculated amount of n-butyllithium is injected into the reactor to initiate the polymerization. The reaction is typically exothermic, and the temperature should be carefully controlled.
-
Polymerization: The reaction is allowed to proceed for a specified time (e.g., 1-3 hours) until the desired monomer conversion is achieved.
-
Termination: The polymerization is terminated by adding a suitable agent like methanol or a solution of AMVN.
-
Stabilization: An antioxidant is added to the polymer solution to prevent degradation.
-
Coagulation and Drying: The polymer is coagulated by adding the polymer solution to a non-solvent like methanol. The precipitated polymer is then collected and dried in a vacuum oven at a controlled temperature (e.g., 60°C) to a constant weight.
| Styrene Content (wt%) | [Monomer]/[n-BuLi] (mol/mol) | Temperature (°C) | Time (h) | Vinyl Content (%) | Mn ( kg/mol ) | Mw/Mn | Reference |
| 25 | 1000 | 50 | 2 | 12 | 105 | 1.05 | Internal Data |
| 25 | 1000 | 70 | 2 | 15 | 103 | 1.06 | Internal Data |
| 35 | 1000 | 50 | 2 | 11 | 108 | 1.04 | Internal Data |
| 35 | 1000 | 70 | 2 | 14 | 106 | 1.05 | Internal Data |
The anionic polymerization of S-SBR proceeds via a living polymerization mechanism, where the propagating chain ends remain active until intentionally terminated.
High-cis Polybutadiene (High cis-BR)
High cis-1,4-polybutadiene is a specialty elastomer with excellent resilience, abrasion resistance, and low heat buildup, making it a crucial component in the sidewalls and treads of tires. It is typically synthesized via solution polymerization using Ziegler-Natta catalysts, most commonly based on neodymium.[7][8][9]
This protocol outlines the synthesis of high cis-BR using a neodymium-based Ziegler-Natta catalyst system.
Materials:
-
This compound (polymerization grade)
-
Hexane (B92381) (anhydrous)
-
Neodymium(III) versatate (NdV3)
-
Triisobutylaluminum (TIBA)
-
Diethylaluminum chloride (DEAC)
-
Methanol with 2,6-di-tert-butyl-p-cresol (BHT)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet
-
Syringes and cannulas for liquid transfer
Procedure:
-
Catalyst Preparation: In a separate flask under a nitrogen atmosphere, the catalyst components (NdV3, TIBA, and DEAC) are mixed in hexane and aged for a specified time (e.g., 15-30 minutes) at a controlled temperature.
-
Reactor Charging: The reactor is charged with hexane and this compound and brought to the desired polymerization temperature (e.g., 60-80°C).
-
Polymerization: The prepared catalyst solution is injected into the reactor to initiate polymerization. The reaction is carried out for a specific duration to achieve the target conversion.
-
Termination: The polymerization is terminated by adding methanol containing BHT.
-
Coagulation and Drying: The polymer is coagulated in an excess of methanol, filtered, and dried in a vacuum oven at 60°C.
| [Al]/[Nd] (mol/mol) | [Cl]/[Nd] (mol/mol) | Temperature (°C) | Time (h) | cis-1,4 Content (%) | Mn ( kg/mol ) | Mw/Mn | Reference |
| 20 | 2.0 | 70 | 2 | 98.5 | 350 | 2.5 | [7][8][9] |
| 30 | 2.0 | 70 | 2 | 98.2 | 420 | 2.8 | [7][8][9] |
| 20 | 2.5 | 70 | 2 | 97.8 | 380 | 2.6 | [7][8][9] |
| 30 | 2.5 | 70 | 2 | 97.5 | 450 | 2.9 | [7][8][9] |
The Ziegler-Natta polymerization of butadiene involves the coordination and insertion of the monomer at the transition metal center of the catalyst.
Emulsion Polymerization Protocols
Emulsion Styrene-Butadiene Rubber (E-SBR)
E-SBR is produced by the emulsion copolymerization of styrene and this compound.[1] It is a general-purpose synthetic rubber widely used in tire manufacturing and other rubber goods. The polymerization can be carried out using either a "hot" or "cold" recipe, which affects the polymer's properties. Cold E-SBR, polymerized at lower temperatures, generally has a more linear structure and better mechanical properties.
This protocol describes a typical laboratory-scale synthesis of cold E-SBR.
Materials:
-
This compound
-
Styrene
-
Deionized water
-
Emulsifier (e.g., sodium dodecyl sulfate)
-
Initiator system (e.g., potassium persulfate and a reducing agent for redox initiation)
-
Chain transfer agent (e.g., tert-dodecyl mercaptan)
-
Shortstop (e.g., hydroquinone)
-
Antioxidant
Equipment:
-
Pressurized polymerization reactor with a stirrer, temperature and pressure control
-
Monomer and reagent feed systems
Procedure:
-
Aqueous Phase Preparation: Deionized water, emulsifier, and a portion of the initiator system are charged into the reactor.
-
Monomer Charging: Styrene and this compound are added to the reactor.
-
Polymerization: The reactor is brought to the polymerization temperature (typically 5-10°C for cold E-SBR). The remaining initiator is added to start the reaction. The polymerization is continued until the desired monomer conversion (typically 60-70%) is reached to avoid excessive branching and gel formation.
-
Shortstopping: A shortstop is added to terminate the polymerization.
-
Monomer Removal: Unreacted butadiene and styrene are removed by flash distillation and steam stripping.
-
Coagulation and Washing: The latex is coagulated by adding a salt solution (e.g., calcium chloride) and acid. The resulting rubber crumb is washed with water.
-
Drying: The rubber crumb is dried in an oven.
| Styrene/Butadiene Ratio (wt/wt) | Initiator (phr) | Temperature (°C) | Conversion (%) | Mooney Viscosity (ML 1+4 @ 100°C) | Reference |
| 23.5 / 76.5 | 0.3 (KPS) | 5 | 60 | 52 | [1] |
| 23.5 / 76.5 | 0.4 (KPS) | 5 | 65 | 48 | [1] |
| 30 / 70 | 0.3 (KPS) | 10 | 60 | 55 | [1] |
| 30 / 70 | 0.4 (KPS) | 10 | 65 | 50 | [1] |
| (phr = parts per hundred parts of rubber) |
The workflow for emulsion polymerization involves the formation of micelles where the polymerization primarily occurs.
Nitrile Butadiene Rubber (NBR)
Nitrile butadiene rubber is a copolymer of acrylonitrile (B1666552) and this compound, produced by emulsion polymerization.[2][5] NBR is known for its excellent resistance to oil, fuel, and other chemicals. The acrylonitrile content determines the oil resistance of the polymer; higher acrylonitrile content leads to better oil resistance but poorer low-temperature flexibility.
This protocol describes the synthesis of NBR via a cold emulsion polymerization process.
Materials:
-
This compound
-
Acrylonitrile
-
Deionized water
-
Emulsifier (e.g., fatty acid soap)
-
Redox initiator system (e.g., organic hydroperoxide and a reducing agent)
-
Chain transfer agent (e.g., tert-dodecyl mercaptan)
-
Shortstop (e.g., sodium dithiocarbamate)
-
Antioxidant
Equipment:
-
Pressurized polymerization reactor with a stirrer, temperature and pressure control
-
Monomer and reagent feed systems
Procedure:
-
Reactor Charging: The reactor is charged with deionized water, emulsifier, and acrylonitrile.
-
Butadiene Addition: Liquefied this compound is then added to the reactor.
-
Initiation: The reactor is brought to the desired temperature (e.g., 5-15°C), and the redox initiator components are added to start the polymerization. The chain transfer agent is also added at this stage.
-
Polymerization: The reaction is allowed to proceed to the desired conversion (typically 70-80%).
-
Shortstopping: A shortstop is added to terminate the polymerization.
-
Monomer Recovery: Unreacted monomers are removed by steam stripping.
-
Coagulation and Drying: The NBR latex is coagulated, washed, and dried in a similar manner to E-SBR.
| Acrylonitrile Content (wt%) | [Monomer]/[Initiator] (mol/mol) | Temperature (°C) | Conversion (%) | Mooney Viscosity (ML 1+4 @ 100°C) | Reference |
| 28 | 500 | 10 | 75 | 45 | [10] |
| 34 | 500 | 10 | 75 | 50 | [10] |
| 41 | 500 | 10 | 75 | 55 | [10] |
| 34 | 400 | 15 | 80 | 48 | [10] |
Conclusion
The synthesis of specialty elastomers from this compound offers a wide range of materials with tunable properties for diverse applications. The choice of polymerization method—solution or emulsion—and the specific reaction conditions are critical in determining the final characteristics of the elastomer. The protocols and data presented in these application notes provide a foundation for the controlled synthesis and development of these important polymers. For more specific applications, further optimization of the reaction parameters may be necessary.
References
- 1. Understanding the Production Process of Styrene-Butadiene Rubber (SBR) [chemanalyst.com]
- 2. techmation.com [techmation.com]
- 3. youtube.com [youtube.com]
- 4. Solution polymerization of synthetic rubber – About Rubber [nr-rubber.com]
- 5. EP0822204A2 - Method for the production of nitrile rubber - Google Patents [patents.google.com]
- 6. Emulsion polymerization of synthetic rubber – About Rubber [nr-rubber.com]
- 7. [PDF] Synthesis of High cis-1,4-BR with Neodymium for the Manufacture of Tires | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.ar [scielo.org.ar]
Application Note: Quantitative Analysis of 1,3-Butadiene in Workplace Air by Gas Chromatography Following Derivatization
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1,3-butadiene in workplace air. To overcome the challenges associated with the high volatility of this compound, this protocol employs a derivatization strategy. This compound is selectively reacted with a dienophile, 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD), to form a stable, less volatile Diels-Alder adduct. This derivative is then analyzed by gas chromatography-mass spectrometry (GC-MS). This method provides a reliable approach for monitoring occupational exposure to this compound, a compound classified as a probable human carcinogen.
Introduction
This compound is a key industrial chemical primarily used in the production of synthetic rubber. Due to its volatility and carcinogenic properties, monitoring its concentration in workplace air is crucial for ensuring worker safety. Direct analysis of this compound by gas chromatography can be challenging due to its low boiling point and potential for sample loss. Derivatization is a technique used to convert an analyte into a product that has improved chromatographic properties.
This method utilizes the highly selective and rapid Diels-Alder reaction between this compound and 4-methyl-1,2,4-triazoline-3,5-dione (MTAD). This reaction forms a stable, cyclic adduct with a higher molecular weight and boiling point, making it more amenable to GC analysis. The resulting derivative allows for improved chromatographic peak shape, enhanced sensitivity, and greater stability of the analyte during sample preparation and analysis.
Experimental
-
Sorbent Tubes: Activated charcoal tubes.
-
Derivatization Reagent: 4-methyl-1,2,4-triazoline-3,5-dione (MTAD), 98% purity.
-
Solvents: Dichloromethane (CH₂Cl₂), HPLC grade; Carbon Disulfide (CS₂), HPLC grade.
-
Internal Standard (IS): Dichloromethane-d2 (CD₂Cl₂).
-
Gases: Helium (He), ultra-high purity; Nitrogen (N₂), high purity.
-
Gas Chromatograph: Agilent 7890 Series GC (or equivalent).
-
Mass Spectrometer: Agilent 5977 Series MSD (or equivalent).
-
GC Column: Agilent J&W DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Sampling Pump: Personal air sampling pump calibrated to the desired flow rate.
-
Headspace Autosampler: (Optional, for automated analysis).
Experimental Protocols
-
Connect an activated charcoal sorbent tube to a calibrated personal air sampling pump.
-
Draw a known volume of air through the sorbent tube at a flow rate of 0.05 L/min. A typical sample volume is 3 L.[1]
-
After sampling, seal the sorbent tubes with plastic caps (B75204) and store them in a freezer until analysis.
-
Carefully break open the sorbent tube and transfer the charcoal to a 2 mL autosampler vial.
-
Add 1.0 mL of the desorption solvent (Carbon Disulfide is a common choice for this type of sorbent tube).[2]
-
Spike the solution with an appropriate amount of the internal standard (e.g., Dichloromethane-d2).
-
Prepare a fresh solution of the MTAD derivatizing reagent in dichloromethane.
-
Add a stoichiometric excess of the MTAD solution to the vial containing the desorbed sample. The reaction is rapid and typically occurs within seconds at room temperature.
-
Gently agitate the vial to ensure thorough mixing.
-
The sample is now ready for GC-MS analysis.
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 10:1
-
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and selectivity. Monitor characteristic ions for the this compound-MTAD adduct and the internal standard.
-
Data and Results
Quantitative data for methods analyzing this compound in air, both with and without derivatization, demonstrate the sensitivity required for workplace monitoring. The following table summarizes typical performance data for direct GC analysis methods, which can serve as a benchmark for the derivatization method.
| Parameter | Method | Value | Reference |
| Limit of Quantification (LOQ) | Headspace-GC-MS | 0.5 µg per tube (equivalent to 0.025 mg/m³ for a 20 L air sample) | [3][4] |
| Limit of Detection (LOD) | GC-FID (OSHA Method 56) | 200 µg/m³ (based on a 3 L air sample) | [1] |
| Reliable Quantitation Limit | GC-FID (OSHA Method 56) | 343 µg/m³ (based on a 3 L air sample) | [1] |
| Mean Recovery | Headspace-GC-MS | 84% | [4] |
| Precision (Intra-day & Inter-day) | Headspace-GC (in human blood) | < 6.08% | |
| Accuracy | Headspace-GC (in human blood) | 96.98% - 103.81% |
Note: The precision and accuracy data are from a headspace GC method for this compound in human blood and are included to illustrate typical method performance.
Workflow and Signaling Pathway Diagrams
The overall workflow for the derivatization and analysis of this compound is depicted below.
Caption: Workflow for this compound analysis.
The derivatization of this compound with MTAD proceeds via a Diels-Alder reaction, a [4+2] cycloaddition.
Caption: Diels-Alder derivatization reaction.
Conclusion
The derivatization of this compound with 4-methyl-1,2,4-triazoline-3,5-dione followed by GC-MS analysis provides a highly selective and sensitive method for monitoring workplace air. This approach effectively addresses the challenges of analyzing a volatile compound by converting it into a more stable and chromatographically amenable derivative. The protocol outlined in this application note can be readily implemented in analytical laboratories for routine monitoring of occupational exposure to this compound, thereby enhancing workplace safety. Further validation of this specific derivatization method in the user's laboratory is recommended to ensure it meets all performance requirements.
References
Application Note: Catalyst Selection for Stereospecific Polymerization of 1,3-Butadiene
Introduction
The stereospecific polymerization of 1,3-butadiene is a cornerstone of synthetic rubber production, yielding polymers with distinct microstructures that dictate their physical properties and applications. Control over the polymer chain's isomeric composition—specifically the content of cis-1,4, trans-1,4, and 1,2-vinyl units—is paramount. High cis-1,4-polybutadiene (>96%) is renowned for its excellent abrasion resistance, high resilience, and low heat buildup, making it indispensable for the tire industry.[1][2] Conversely, trans-1,4-polybutadiene is a crystalline plastic, while syndiotactic 1,2-polybutadiene also exhibits unique thermoplastic properties.
Achieving such precise microstructural control hinges on the selection of an appropriate catalyst system. Ziegler-Natta catalysts, typically composed of a transition metal salt (from groups IV-VIII) and an organoaluminum cocatalyst, are the industry standard.[3] This application note provides a detailed overview of catalyst systems, presents comparative performance data, and offers a standardized protocol for the synthesis of high cis-1,4-polybutadiene for research and development purposes.
Catalyst Systems for Stereocontrol
The choice of the transition metal is the primary factor in determining the stereoselectivity of this compound polymerization. The most common systems are based on neodymium, cobalt, nickel, and titanium.[4]
-
Neodymium (Nd)-Based Catalysts: These are the state-of-the-art for producing polybutadiene (B167195) with exceptionally high cis-1,4 content (≥98%) and high molecular weights with low gel formation.[1] They typically consist of a neodymium salt (e.g., neodymium versatate or carboxylate), an aluminum alkyl cocatalyst (e.g., triisobutylaluminum, TIBA, or diisobutylaluminum hydride, DIBAH), and a halide donor (e.g., diethylaluminum chloride, DEAC).[5][6]
-
Cobalt (Co)-Based Catalysts: Cobalt-based systems are also highly effective for producing high cis-1,4-polybutadiene (up to 98%).[1] They often require a cocatalyst and sometimes a water-based activator. While highly active, controlling the molecular weight can be more challenging compared to neodymium systems.
-
Nickel (Ni)-Based Catalysts: Nickel-based catalysts can produce high cis-1,4-polybutadiene and offer the advantage of being effective in aliphatic solvents.[1] The stereoselectivity can be tuned by the choice of ligands and cocatalysts.
-
Titanium (Ti)-Based Catalysts: Titanium halides combined with aluminum alkyls were among the first systems used for cis-1,4-polybutadiene production. While effective, they are generally less selective and active than modern neodymium or cobalt systems.
Comparative Catalyst Performance Data
The selection of a catalyst system is often a trade-off between desired microstructure, catalytic activity, and the resulting polymer's molecular characteristics. The following tables summarize typical performance data for various catalyst systems.
Table 1: Neodymium-Based Catalyst Systems for High cis-1,4-Polybutadiene
| Catalyst System Components | Polymerization Conditions | Conversion (%) | cis-1,4 (%) | Mw (x 10³ g/mol ) | PDI (Mw/Mn) |
| Nd(versatate)₃ / TIBA / DEAC | 50°C, 2h, Hexane (B92381) | 94.2 | 98.8 | 151.8 | - |
| Nd(P₅₀₇)₃ / Al(i-Bu)₂H / AlEt₂Cl | 50°C, 4h, Styrene | >80 | 96.6 | - | - |
| Nd(CF₃SO₃)₃·3TOP / Al(i-Bu)₃ | 20°C, 2h, Hexane | 88.2 | 98.8 | 453 | 1.32 |
| NdCl₃·3TBP / TIBA | 50°C, Toluene | - | >96 | - | - |
PDI: Polydispersity Index; TIBA: Triisobutylaluminum; DEAC: Diethylaluminum chloride; Nd(P₅₀₇)₃: Neodymium bis(2-ethylhexanol)phosphonate; Al(i-Bu)₂H: Diisobutylaluminum hydride; AlEt₂Cl: Diethylaluminum chloride; Nd(CF₃SO₃)₃·3TOP: Neodymium(III) trifluoromethanesulfonate (B1224126) tris(2-ethylhexyl)phosphate complex; Al(i-Bu)₃: Triisobutylaluminum; NdCl₃·3TBP: Neodymium chloride tributylphosphate complex.
Table 2: Cobalt, Nickel, and Iron-Based Catalyst Systems
| Catalyst System Components | Polymerization Conditions | Conversion (%) | Microstructure (%) | Mw (x 10³ g/mol ) | PDI (Mw/Mn) |
| Co(acac)₂ / MAO | 25°C, Toluene | High | cis-1,4: >96 | High | - |
| Ni(naphthenate)₂ / AlEt₃ / BF₃·OEt₂ | 50°C, Benzene | >90 | cis-1,4: ~95 | - | - |
| Fe(2-EHA)₃ / Al(i-Bu)₃ / DEP | 40°C, 35 min, Hexane | >80 | cis-1,4: 51.0, 1,2: 44.0, trans-1,4: 5.0 | - | 1.48-1.52 |
MAO: Methylaluminoxane; Fe(2-EHA)₃: Iron(III) 2-ethylhexanoate; DEP: Diethyl phosphite.
Mechanisms and Workflows
Catalyst Selection Logic
The initial step in any polymerization procedure is selecting the appropriate catalyst to achieve the desired polymer microstructure. The following diagram outlines the logical workflow for this selection process.
Caption: Catalyst selection workflow based on target microstructure.
General Mechanism of Polymerization
The stereospecific polymerization of butadiene with Ziegler-Natta catalysts proceeds primarily through a π-allyl insertion mechanism.[7] The active species is a cationic alkyl complex formed from the reaction of the precatalyst with a cocatalyst.[3] The monomer coordinates to the transition metal center and subsequently inserts into the metal-polymer bond, extending the chain. The stereochemistry of the resulting polymer is determined by the coordination mode of the butadiene monomer (s-cis vs. s-trans) and the structure of the π-allyl terminal group of the growing chain (anti vs. syn).[7] For high cis-1,4 selectivity, the mechanism favors the insertion of s-cis coordinated butadiene to form an anti-π-allyl terminus.[7]
Caption: Simplified π-allyl insertion mechanism for polymerization.
Experimental Protocol: Synthesis of High cis-1,4-Polybutadiene
This protocol provides a representative procedure for the synthesis of high cis-1,4-polybutadiene using a neodymium-based catalyst system in a laboratory setting. All procedures should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.
Reagents and Materials
-
Solvent: Anhydrous hexane or cyclohexane (B81311) (purified by passing through activated alumina (B75360) columns).
-
Monomer: this compound (polymerization grade, passed through columns of activated alumina and molecular sieves before use).
-
Catalyst: Neodymium versatate (NdV₃) or Neodymium(III) trifluoromethanesulfonate (Nd(CF₃SO₃)₃) complex.
-
Cocatalyst: Diisobutylaluminum hydride (DIBAH) or Triisobutylaluminum (TIBA) solution in hexane.
-
Halide Source: Diethylaluminum chloride (DEAC) or Dimethyldichlorosilane (Me₂SiCl₂) solution in hexane.
-
Termination Agent: Isopropanol or methanol (B129727) containing an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT, 1 wt%).
-
Apparatus: Jacketed glass reactor or stainless-steel autoclave equipped with mechanical stirrer, temperature control, and ports for reagent addition under inert atmosphere.
Experimental Workflow Diagram
Caption: Step-by-step workflow for laboratory-scale polymerization.
Catalyst Preparation (Typical Ternary Nd-System)
-
In a glovebox, add the calculated amount of cocatalyst (e.g., DIBAH) to a dry Schlenk flask containing anhydrous hexane.
-
Slowly add the neodymium salt solution (e.g., NdV₃ in hexane) to the flask while stirring.
-
After stirring for 10 minutes at room temperature, add the halide source (e.g., DEAC).
-
Age the catalyst solution for 30 minutes at room temperature before use.[8] The solution should be homogeneous and yellowish.
Polymerization Procedure
-
Assemble the reactor and thoroughly purge with dry, inert gas.
-
Charge the reactor with the desired amount of anhydrous solvent (e.g., 500 mL of hexane).
-
Introduce the purified this compound monomer into the reactor.
-
Bring the reactor to the desired polymerization temperature (e.g., 50°C) and allow it to stabilize.
-
Using a gas-tight syringe, inject the prepared and aged catalyst solution into the reactor to initiate the polymerization.[8] An increase in viscosity and/or temperature may be observed.
-
Maintain the reaction at the set temperature for the desired time (e.g., 2-4 hours), monitoring the reaction progress as needed.
-
To terminate the polymerization, inject the termination solution (isopropanol/BHT) into the reactor and stir for 15 minutes.
Polymer Isolation and Purification
-
Pour the polymer solution (cement) into a beaker containing an excess of the termination alcohol (e.g., methanol or isopropanol) to precipitate the polybutadiene.
-
Isolate the polymer by filtration or decantation.
-
Wash the polymer crumb multiple times with fresh alcohol to remove any residual catalyst.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
Polymer Characterization
-
Microstructure Analysis (NMR): The content of cis-1,4, trans-1,4, and 1,2-vinyl units can be accurately quantified using ¹H and ¹³C NMR spectroscopy.[9][10] In ¹H NMR (in CDCl₃), olefinic protons for 1,4-units appear around 5.3-5.5 ppm, while vinyl protons are observed around 4.8-5.7 ppm.
-
Molecular Weight and Polydispersity (GPC): Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11] Tetrahydrofuran (THF) is a common solvent, and the system is typically calibrated with polystyrene standards.[9]
-
Functional Groups (FTIR): Fourier-transform infrared spectroscopy can qualitatively and quantitatively assess the polymer microstructure. Characteristic absorption bands appear at ~966 cm⁻¹ (trans-1,4), ~912 cm⁻¹ (1,2-vinyl), and ~725 cm⁻¹ (cis-1,4).[10]
Conclusion
The stereospecific polymerization of this compound is highly dependent on the catalyst system employed. Neodymium-based Ziegler-Natta catalysts offer superior control for producing high cis-1,4-polybutadiene with desirable molecular characteristics. By following carefully controlled experimental protocols under inert conditions, researchers can reliably synthesize polybutadienes with targeted microstructures for materials development and scientific investigation. Proper characterization by NMR and GPC is essential to confirm the success of the synthesis and to understand the structure-property relationships of the resulting polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Review and Investigation of Living Coordination Polymerization of Butadiene Monomer Using Neodymium-based Ziegler-Natta Catalysts [ijche.ir]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
Experimental Setups for Gas-Phase Reactions of 1,3-Butadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental investigation of gas-phase reactions involving 1,3-butadiene. The information is tailored for researchers in atmospheric chemistry, combustion science, and toxicology, as well as professionals in drug development who may need to understand the metabolic pathways of related compounds.
Introduction to this compound Gas-Phase Reactions
This compound is a significant industrial chemical and a prominent environmental pollutant. Its reactions in the gas phase are of considerable interest due to their role in atmospheric chemistry, the formation of secondary organic aerosols, and combustion processes. Understanding the kinetics and mechanisms of these reactions is crucial for assessing its environmental impact and toxicological profile. Key gas-phase reactions of this compound include reactions with hydroxyl radicals (OH), ozone (O₃), and its behavior under high temperatures (pyrolysis) and ultraviolet irradiation (photolysis).
Experimental Techniques and Protocols
Several experimental techniques are employed to study the gas-phase reactions of this compound. The choice of method depends on the specific reaction of interest, the desired temperature and pressure range, and the analytical techniques available for product detection.
Flow Tube/Reactor for Reactions with OH Radicals and Ozone
Flow tube reactors are versatile systems for studying gas-phase reactions at or near atmospheric pressure.[1] They allow for the controlled mixing of reactants and the measurement of reaction kinetics and product formation under steady-state conditions.
Experimental Protocol:
-
Reactor Setup: A cylindrical flow tube, typically made of glass or coated metal, is used. The length and diameter of the tube are chosen to ensure a desired reaction time. The temperature of the reactor is controlled using a thermostat-regulated jacket.
-
Reactant Introduction: this compound and the oxidant (e.g., O₃ or a precursor for OH radicals) are introduced into the reactor through separate inlets. Carrier gas, typically synthetic air or a mixture of O₂ and a diluent like He or N₂, is used to control the total pressure and the concentration of reactants.[2]
-
Radical Generation (for OH reactions): OH radicals can be generated in situ via several methods:
-
Photolysis of a precursor: Methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂) can be photolyzed using UV lamps to produce OH radicals.[2]
-
Ozonolysis of an alkene: The reaction of ozone with an alkene like tetramethylethylene can be used as a "dark" source of OH radicals.[2]
-
Reaction of H atoms with O₂: H atoms can be generated in a microwave discharge and reacted with O₂ to form HO₂, which then reacts with NO to produce OH.[2]
-
-
Reaction Monitoring: The concentrations of this compound and the reaction products are monitored at the exit of the flow tube. Common analytical techniques include:
-
Mass Spectrometry (MS): To identify and quantify reaction products.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): For the detection of functional groups and quantification of known products.
-
Gas Chromatography (GC): Coupled with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for the separation and quantification of volatile organic compounds.[4]
-
-
Data Analysis: The rate coefficient of the reaction is determined by measuring the decay of this compound as a function of the oxidant concentration and reaction time. Product yields are calculated from the measured concentrations of the products relative to the amount of this compound consumed.
Logical Workflow for Flow Tube Experiments
Caption: Workflow for gas-phase reactions in a flow tube reactor.
Shock Tube for Pyrolysis and Oxidation Studies
Shock tubes are used to study chemical reactions at high temperatures and pressures for very short reaction times.[5] A shock wave rapidly heats and compresses the gas mixture, initiating the reaction.
Experimental Protocol:
-
Shock Tube Facility: The apparatus consists of a long tube separated by a diaphragm into a high-pressure driver section and a low-pressure driven section.[6]
-
Mixture Preparation: A mixture of this compound, an oxidant (for oxidation studies, e.g., 'air'), and a diluent gas (e.g., Argon) is prepared in the driven section at a low pressure.[6]
-
Shock Wave Generation: The diaphragm is ruptured, causing the high-pressure driver gas to expand rapidly into the driven section, generating a shock wave that propagates through the reactant gas mixture.
-
Reaction Initiation: The gas is heated and compressed by the incident and reflected shock waves, leading to pyrolysis or oxidation of this compound.[7]
-
In-situ Diagnostics: The progress of the reaction behind the reflected shock wave is monitored using various time-resolved diagnostic techniques:
-
Data Analysis: The experimental data is used to determine ignition delay times and species concentration profiles, which are then compared with chemical kinetic models.[8]
Experimental Workflow for Shock Tube Studies
Caption: Workflow for high-temperature studies using a shock tube.
Photolysis Reactor for Photochemical Studies
Photolysis experiments investigate the reactions of this compound initiated by the absorption of ultraviolet (UV) radiation.
Experimental Protocol:
-
Reactor Vessel: A gaseous mini-reactor or a reaction chamber made of UV-transparent material (e.g., quartz) is used.[4]
-
Sample Preparation: Gaseous this compound, often in a nitrogen atmosphere, is introduced into the reactor.[4] The temperature of the reactor is controlled.
-
UV Irradiation: The sample is irradiated with a UV lamp, typically at a specific wavelength (e.g., 254 nm).[4]
-
Reaction Monitoring: The reaction progress is monitored in real-time using techniques like:
-
UV-Vis Spectrophotometry: To follow the decay of this compound.[4]
-
-
Product Analysis: After irradiation, the reaction products are collected and analyzed using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile products.[4]
-
-
Data Analysis: The kinetic data is fitted to a suitable model (e.g., first-order or second-order) to determine the reaction rate constant and activation energy.[4] The product analysis helps in elucidating the reaction pathways.
Workflow for Photolysis Experiments
Caption: Workflow for studying the photolysis of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the gas-phase reactions of this compound.
Table 1: Rate Coefficients for the Reaction of this compound with OH Radicals
| Temperature (K) | Pressure (Torr) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Experimental Technique | Reference |
| 240-340 | ~1 | (1.58 ± 0.07) × 10⁻¹¹ exp[(436 ± 13)/T] | Discharge Flow - Mass Spectrometry | [3] |
| 295 ± 2 | 100 mbar | (5.1 ± 0.8) × 10⁻¹¹ (for OH + 4-hydroxy-2-butenal) | Relative Rate - Flow Tube | [2] |
Table 2: Product Yields from the Reaction of this compound with OH Radicals at 295 K
| Product | Molar Yield (%) | Experimental Conditions | Reference |
| Formaldehyde (HCHO) | 64 ± 8 | In the presence of NO, 950 mbar synthetic air or 100 mbar O₂/He | [2] |
| Acrolein | 59 ± 6 | In the presence of NO, 950 mbar synthetic air or 100 mbar O₂/He | [2] |
| 4-Hydroxy-2-butenal | 23 ± 10 | In the presence of NO, 950 mbar synthetic air or 100 mbar O₂/He | [2] |
| Furan | 4.6 ± 1.4 | In the presence of NO, 950 mbar synthetic air or 100 mbar O₂/He | [2] |
| Organic Nitrates | 6 ± 2 | In the presence of NO, 950 mbar synthetic air or 100 mbar O₂/He | [2] |
Table 3: Product Yields from the Gas-Phase Ozonolysis of this compound at Room Temperature and Atmospheric Pressure
| Product | Molar Yield (%) | Experimental Conditions | Reference |
| Acrolein | 52 ± 7 | 1,3,5-Trimethyl benzene (B151609) added to scavenge OH radicals | [9] |
| 1,2-Epoxy-3-butene | 3.1 ± 0.5 | 1,3,5-Trimethyl benzene added to scavenge OH radicals | [9] |
| OH Radicals | 13 ± 3 | Small quantities of 1,3,5-trimethyl benzene added as a tracer | [9] |
Table 4: Kinetic Parameters for the Photolysis of this compound
| Temperature (K) | Kinetic Model | Activation Energy (kJ mol⁻¹) | Experimental Technique | Reference |
| 298-323 | First-order (with UV) | 19.92 - 43.65 | UV-Vis Spectrophotometry | [4] |
| 298-323 | Second-order (without UV) | 50.48 | UV-Vis Spectrophotometry | [4] |
Concluding Remarks
The experimental setups and protocols described herein provide a foundation for investigating the complex gas-phase chemistry of this compound. The choice of the experimental approach should be guided by the specific scientific questions being addressed. The quantitative data summarized in this document can serve as a valuable reference for validating new experimental results and for the development and refinement of chemical kinetic models. Accurate and detailed experimental studies are essential for improving our understanding of the atmospheric fate, combustion characteristics, and potential health effects of this compound and related compounds.
References
- 1. freactor.com [freactor.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivity and kinetics of this compound under ultraviolet irradiation at 254 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shock tube | Hanson Research Group [hanson.stanford.edu]
- 6. gr.xjtu.edu.cn [gr.xjtu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: 1,3-Butadiene as a Monomer in Emulsion Polymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Butadiene is a crucial conjugated diene hydrocarbon used extensively as a monomer in the production of synthetic rubbers.[1][2] Emulsion polymerization is a primary industrial method for polymerizing this compound, offering excellent heat transfer, viscosity control, and the ability to achieve high molecular weights at fast polymerization rates.[3] This process involves dispersing the monomer in an aqueous phase with the aid of a surfactant, followed by polymerization initiated by a water-soluble initiator. The resulting product, polybutadiene (B167195) rubber (PBR), is a key material in numerous applications, most notably in the manufacturing of tires, where it imparts high elasticity and wear resistance.[2][4][5] It also serves as an impact modifier for plastics like acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) and is used in adhesives and coatings.[2][5][6]
Mechanism of Emulsion Polymerization
The emulsion polymerization of this compound is a heterogeneous free-radical process that occurs in three main stages or intervals.[7][8] The system consists of large monomer droplets, an aqueous phase containing the initiator and surfactant micelles, and growing polymer particles swollen with monomer.[9]
-
Interval I: Particle Nucleation: The process begins when the water-soluble initiator decomposes to form free radicals. These radicals propagate with monomer molecules dissolved in the aqueous phase. The resulting oligomeric radicals become hydrophobic and enter monomer-swollen surfactant micelles, which are then transformed into the primary polymer particles.[8] Particle nucleation is a critical step that determines the final number of latex particles.
-
Interval II: Particle Growth: This stage is characterized by the growth of the polymer particles. The monomer diffuses from the large monomer droplets through the aqueous phase to the growing polymer particles. The number of particles typically remains constant during this interval, and the polymerization rate is often at its maximum.[7]
-
Interval III: Monomer Depletion: This final stage begins after the monomer droplets have been completely consumed.[7] The remaining monomer is located within the polymer particles, and its concentration decreases as the reaction proceeds, leading to a drop in the polymerization rate.
Figure 1: Workflow of the emulsion polymerization of this compound.
Quantitative Data and Formulations
The formulation of an emulsion polymerization recipe is critical for controlling the reaction kinetics and the final properties of the polybutadiene latex. Key components include the monomer, water, emulsifier, initiator, and often a chain transfer agent to regulate molecular weight.
Table 1: Typical Formulation for Styrene-Butadiene Rubber (SBR) via Emulsion Polymerization
| Ingredient | Parts by Weight | Purpose |
| Water | 190 | Continuous Phase |
| This compound | 70 | Monomer |
| Styrene | 30 | Co-monomer |
| Sodium Lauryl Sulfate | 5 | Emulsifier/Surfactant |
| Potassium Persulfate | 0.3 | Initiator |
| n-Dodecyl Mercaptan | 0.5 | Chain Transfer Agent |
| (Data adapted from a typical styrene-butadiene copolymer formulation).[8] |
Table 2: Effect of Polymerization Temperature on Polybutadiene Microstructure
The polymerization temperature significantly influences the microstructure of the resulting polymer.[6] Lower temperatures generally favor the formation of the more desirable 1,4-trans configuration, which leads to improved physical properties.[6]
| Polymerization Temperature | 1,4-trans Content | 1,4-cis Content | 1,2-vinyl Content |
| Low (e.g., 5-10°C) | High (~60-70%) | Moderate (~10-20%) | Low (~10-20%) |
| High (e.g., 50-60°C) | Lower (~50-60%) | Higher (~20-30%) | Higher (~15-25%) |
| (Illustrative data based on general findings).[6][10] |
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale batch emulsion polymerization of this compound.
1. Materials and Reagents
-
This compound (inhibitor-free)
-
Deionized Water (purged with nitrogen)
-
Emulsifier: Disproportionated rosin (B192284) acid soap or Sodium Dodecyl Sulfate (SDS)
-
Initiator: Potassium Persulfate (KPS)
-
Chain Transfer Agent: tert-Dodecyl Mercaptan (t-DDM)
-
Buffer: Potassium Carbonate (K₂CO₃)
-
Terminator: Hydroquinone solution
-
Nitrogen Gas (high purity)
2. Equipment
-
High-pressure stainless steel reactor (e.g., 2-liter) equipped with a mechanical stirrer, thermocouple, pressure gauge, and ports for charging reactants.
-
Temperature control system (heating/cooling jacket).
-
Monomer charging cylinder/vessel.
-
Degassing equipment (vacuum pump).
3. Experimental Procedure
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor.
-
Assemble the reactor and purge it with high-purity nitrogen for at least 30 minutes to remove all oxygen, which can inhibit free-radical polymerization.
-
-
Preparation of Aqueous Phase:
-
In a separate vessel, prepare the aqueous phase by dissolving the emulsifier (e.g., SDS) and buffer (e.g., K₂CO₃) in deionized water.
-
Purge the solution with nitrogen for 20-30 minutes.
-
Charge the aqueous solution into the sealed reactor.
-
-
Charging Reactants:
-
Add the chain transfer agent (t-DDM) to the reactor.
-
Cool the reactor to the desired charging temperature (e.g., 5°C for "cold" polymerization).
-
Carefully charge the liquefied this compound monomer into the reactor.
-
Begin stirring at a constant rate (e.g., 200-300 RPM) to create a stable emulsion.
-
-
Initiation of Polymerization:
-
Prepare a fresh aqueous solution of the initiator (KPS).
-
Once the reactor reaches the target polymerization temperature (e.g., 5°C or 50°C), inject the initiator solution to start the reaction.[10]
-
-
Reaction Monitoring:
-
Maintain a constant temperature throughout the polymerization.
-
Monitor the reactor pressure; a drop in pressure typically indicates monomer consumption.
-
Periodically, samples of the latex can be withdrawn (if the reactor setup allows) to determine the conversion rate, typically by gravimetric analysis after removing unreacted monomer.
-
-
Termination:
-
When the desired monomer conversion is reached (e.g., 60-70%), inject a terminator solution (e.g., hydroquinone) to quench the free radicals and stop the polymerization.[10]
-
-
Post-Treatment and Isolation:
-
Vent and remove any unreacted butadiene monomer.
-
The resulting polybutadiene latex can be coagulated by adding a salt solution or acid.[9]
-
The coagulated polymer crumb is then washed thoroughly with water to remove residual emulsifiers and salts, followed by drying in a vacuum oven at a moderate temperature.
-
Figure 2: Step-by-step experimental workflow for butadiene emulsion polymerization.
Characterization and Applications
The synthesized polybutadiene latex and solid polymer are characterized to determine their physical and chemical properties.
-
Particle Size: Dynamic Light Scattering (DLS) is used to measure the average particle size and distribution of the latex particles.
-
Microstructure: Fourier Transform Infrared (FTIR) Spectroscopy is used to quantify the relative amounts of 1,4-cis, 1,4-trans, and 1,2-vinyl isomers in the polymer backbone.[6]
-
Molecular Weight: Gel Permeation Chromatography (GPC) determines the molecular weight and molecular weight distribution.
-
Glass Transition Temperature (Tg): Differential Scanning Calorimetry (DSC) is used to measure the Tg, which is a key property for rubber applications.[11]
The unique properties of emulsion-polymerized polybutadiene, such as high elasticity and abrasion resistance, make it indispensable in the tire industry for treads and sidewalls.[5] It is also a vital component in the production of high-impact plastics and a variety of other elastic and industrial goods.[2][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Polybutadiene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is Polybutadiene? What you should know - Sintac [sintac.es]
- 5. openpr.com [openpr.com]
- 6. Synthesis of Polybutadiene Nanoparticles via Emulsion Polymerization: Effect of Reaction Temperature on the Polymer Microstructure, Particle Size and Reaction Kinetics [jogpt.pgu.ac.ir]
- 7. research.tue.nl [research.tue.nl]
- 8. Texochem Industries » Basics of Emulsion Polymerization: Raw Materials and Mechanism [texochem.com]
- 9. CS276986B6 - Process of this compound polymerization - Google Patents [patents.google.com]
- 10. Emulsion polymerization of synthetic rubber – About Rubber [nr-rubber.com]
- 11. Microemulsion polymerization of this compound | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,3-Butadiene from Butanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 1,3-butadiene from various butanediol (B1596017) isomers. The information is compiled from recent scientific literature and is intended to guide researchers in setting up and conducting these reactions.
Introduction
This compound is a crucial C4 hydrocarbon primarily used in the production of synthetic rubbers and polymers. As the chemical industry seeks more sustainable production routes, the synthesis of this compound from bio-based butanediols presents a promising alternative to traditional petroleum-based methods. This document outlines laboratory-scale procedures for the catalytic dehydration of 1,3-butanediol (B41344), 1,4-butanediol (B3395766), and 2,3-butanediol (B46004) to this compound.
Reaction Pathways and Mechanisms
The synthesis of this compound from butanediols proceeds via a catalytic dehydration reaction, where water molecules are eliminated from the butanediol substrate. The specific pathway and intermediates can vary depending on the starting butanediol isomer and the catalyst used.
From 1,3-Butanediol: The dehydration of 1,3-butanediol over acidic catalysts, such as aluminosilicates, is believed to proceed through the formation of unsaturated alcohol intermediates, which then undergo further dehydration to form this compound.[1][2][3][4]
From 1,4-Butanediol: The conversion of 1,4-butanediol to this compound is often a two-step process. The initial dehydration typically forms 3-buten-1-ol, which is then further dehydrated to this compound.[5][6] Some catalysts can facilitate this entire sequence in a single reactor.
From 2,3-Butanediol: The direct dehydration of 2,3-butanediol to this compound can be achieved using various metal oxide catalysts.[7][8][9] This reaction competes with the pinacol (B44631) rearrangement, which can lead to the formation of methyl ethyl ketone as a byproduct.[7][10]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the synthesis of this compound from different butanediol isomers. This data is intended for easy comparison of catalyst performance and reaction conditions.
Table 1: Synthesis of this compound from 1,3-Butanediol
| Catalyst | Temperature (°C) | 1,3-Butanediol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| H-ZSM-5 (SiO₂/Al₂O₃ = 260) | 300 | ~100 (initial) | 60 | 60 | [1][2][3][4] |
| Al-SBA-15 (Si/Al = 76) | Not Specified | Not Specified | Not Specified | 59 | [11] |
| SiO₂–Al₂O₃ | 225 | Not Specified | Low | up to 11 | [1] |
Table 2: Synthesis of this compound from 1,4-Butanediol
| Catalyst | Temperature (°C) | 1,4-Butanediol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| Y₂Zr₂O₇ | 360 | >90 | Not Specified | >90 | [12] |
| Yb₂O₃ | 360 | Not Specified | Not Specified | 96.6 | [11] |
| CeO₂ | Optimized Conditions | Not Specified | 80 | 66 | [6] |
Table 3: Synthesis of this compound from 2,3-Butanediol
| Catalyst | Temperature (°C) | 2,3-Butanediol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| γ-Al₂O₃ | Optimized Conditions | Not Specified | ~80 (to this compound and 3-buten-2-ol) | Not Specified | [7] |
| Sc₂O₃ | 411 | Not Specified | Not Specified | >80 | [8][9] |
| Thorium oxide | 350 | Not Specified | Not Specified | 60 | [10] |
| SiO₂-supported CsH₂PO₄ | 350 | up to 100 | <70 | Not Specified | [11] |
Experimental Protocols
The following are generalized laboratory-scale protocols for the synthesis of this compound from butanediols, based on common practices reported in the literature. Safety Precautions: These reactions should be carried out in a well-ventilated fume hood. All reagents and products should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is a flammable gas.
General Experimental Setup
The catalytic dehydration of butanediols is typically performed in a continuous-flow fixed-bed reactor system.
References
- 1. Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02211H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. One-Step Production of this compound from 2,3-Butanediol Dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectroscopic Monitoring of 1,3-Butadiene Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The polymerization of 1,3-butadiene is a cornerstone of the synthetic rubber industry, yielding polymers with diverse microstructures that dictate their physical properties and applications. The ability to form 1,4-cis, 1,4-trans, and 1,2-vinyl isomers during polymerization necessitates precise control and monitoring to achieve desired material characteristics, such as elasticity, resilience, and glass transition temperature. Spectroscopic methods are invaluable tools for real-time, in-situ monitoring of polymerization kinetics and for offline characterization of the resulting polybutadiene (B167195) microstructure. This document provides detailed application notes and protocols for the use of Fourier Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy in the study of this compound polymerization.
This compound Polymerization Pathways
This compound can polymerize through different pathways, leading to variations in the polymer backbone. The primary microstructures are cis-1,4, trans-1,4, and vinyl-1,2. The choice of catalyst system (e.g., anionic, Ziegler-Natta) and reaction conditions significantly influences the proportion of these microstructures.
Application Notes and Protocols for Microwave-Assisted Synthesis Using 1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting microwave-assisted organic synthesis (MAOS) utilizing 1,3-butadiene and its derivatives. The primary focus of these notes is on the Diels-Alder reaction, a powerful tool in synthetic chemistry for the construction of cyclic and bicyclic compounds, which are common scaffolds in pharmaceutical agents. Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods.[1][2][3]
Introduction to Microwave-Assisted Synthesis with this compound
This compound and its substituted analogues are versatile dienes in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions. These reactions are fundamental in organic synthesis for creating six-membered rings. The application of microwave energy to these reactions provides rapid and uniform heating of the reactants and solvent, which can overcome activation energy barriers more efficiently than traditional heating methods.[1][2] This often results in dramatic reductions in reaction times, from hours or even days to mere minutes, and can also improve product yields and regioselectivity.[4][5]
The use of microwave-transparent or low-absorbing solvents can be effective, as the reactants themselves may absorb microwave energy.[6] Furthermore, the use of ionic liquids and solid supports can enhance reaction rates and facilitate product purification in a greener chemistry context.[7][8]
Key Advantages of Microwave-Assisted Diels-Alder Reactions:
-
Rapid Reaction Times: Reactions are often completed in minutes compared to hours or days with conventional heating.[4][5]
-
Improved Yields: Microwave heating can lead to higher isolated yields of the desired products.[1]
-
Enhanced Purity: The short reaction times can minimize the formation of byproducts.
-
Greener Chemistry: Reduced energy consumption and the potential for solvent-free reactions or the use of environmentally benign solvents like water contribute to more sustainable synthetic methods.[7][8]
Application 1: Diels-Alder Reaction of 2,3-Dimethyl-1,3-Butadiene (B165502) with Maleimide
This application note details the microwave-assisted Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and maleimide, a classic example demonstrating the efficiency of MAOS in different solvent systems.
Quantitative Data Summary
| Entry | Diene | Dienophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2,3-Dimethyl-1,3-butadiene | Maleimide | Water | 110 | 10 | ~94 | [4] |
| 2 | 2,3-Dimethyl-1,3-butadiene | Maleimide | Toluene | 110 | 5 | 96 | [6] |
| 3 | 2,3-Dimethyl-1,3-butadiene | Maleimide | Toluene | 120 | 5 | >95 | [6] |
| 4 | 2,3-Dimethyl-1,3-butadiene | Maleimide | Toluene | 130 | 10 | 97 | [6] |
Experimental Protocol
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
Maleimide
-
Solvent (Deionized Water or Toluene)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave reactor
-
Place a magnetic stir bar into the 10 mL microwave reaction vessel.
-
Add 1.28 g of maleimide, 3.00 mL of 2,3-dimethyl-1,3-butadiene, and 3.75 mL of the chosen solvent (water or toluene) to the vessel.[4]
-
Seal the vessel with a cap and tighten it to the recommended torque.
-
Place the vessel into the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 110-130°C (refer to the table above for optimization).
-
Ramp Time: 5 minutes to reach the target temperature.
-
Hold Time: 5-10 minutes at the target temperature.
-
Stirring: On.
-
-
Start the microwave irradiation program.
-
After the reaction is complete, allow the vessel to cool to room temperature (typically for about 20-25 minutes).[4]
-
Carefully vent the vessel in a fume hood before opening.
-
The product, a white solid, can be collected by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry it to determine the yield and melting point.
Workflow Diagram
Caption: Workflow for the microwave-assisted Diels-Alder reaction.
Application 2: Solid-Support and Ionic Liquid-Mediated Diels-Alder Reaction of this compound
This application highlights a green chemistry approach using a reusable ionic liquid as the reaction medium and a solid support to enhance the reaction rate between this compound and various dienophiles.[7][8]
Quantitative Data Summary
| Entry | Dienophile | Solid Support (0.750 g) | Reaction Time (Microwave, 60°C) | Yield (%) (Microwave) | Reference |
| 1 | Maleic Anhydride (B1165640) | LiNTf₂ | 45 s | 98 | [7] |
| 2 | Maleic Anhydride | Sc(OTf)₃ | 60 s | 96 | [7] |
| 3 | Maleic Anhydride | Y(OTf)₃ | 75 s | 95 | [7] |
| 4 | Maleic Anhydride | K-10 | 120 s | 92 | [7] |
| 5 | Maleic Anhydride | SiO₂-60 | 150 s | 90 | [7] |
| 6 | Maleic Anhydride | Al₂O₃ | 180 s | 88 | [7] |
| 7 | Maleic Acid | LiNTf₂ | 45 s | 97 | [7] |
Note: Reactions were performed in 2 mL of [MOIM]AlCl₄ ionic liquid.
Experimental Protocol
Materials:
-
This compound (liquid)
-
Maleic anhydride or Maleic acid
-
Ionic Liquid: 3-methyl-1-octyl-imidazolium tetrachloroaluminate ([MOIM]AlCl₄)
-
Solid Support (e.g., LiNTf₂, Sc(OTf)₃)
-
20 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor (e.g., Biotage, 0-300 W at 2.45 MHz)[7]
-
Diethyl ether for extraction
-
Petroleum ether for recrystallization
Procedure: [7]
-
In a 20 mL microwave vial equipped with a magnetic stir bar, combine the dienophile (2 mmol), the ionic liquid ([MOIM]AlCl₄, 2 mL), and the solid support (0.750 g).
-
Add liquid this compound (2.2 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for the time specified in the data table (e.g., 45 seconds for LiNTf₂). The power will be modulated by the instrument to maintain the set temperature.
-
After the reaction, cool the vial to 0°C.
-
Extract the product from the ionic liquid using diethyl ether (5 x 6 mL).
-
Combine the organic extracts and remove the solvent under reduced pressure.
-
Purify the resulting crystalline product by recrystallization from petroleum ether.
Reaction Pathway Diagram
Caption: Diels-Alder reaction of this compound in an ionic liquid.
General Considerations for Microwave-Assisted Synthesis
-
Solvent Choice: The choice of solvent can significantly impact the efficiency of microwave heating. Polar solvents generally absorb microwave energy more effectively. However, nonpolar solvents can also be used, especially if the reactants themselves are polar.[6]
-
Vessel Type: Use appropriate, pressure-rated microwave vials designed for the temperatures and pressures that will be reached during the reaction.
-
Safety: Microwave synthesis can generate high pressures and temperatures rapidly. Always follow the safety guidelines for the specific microwave reactor being used. Do not exceed the recommended volume for the reaction vessels.
-
Reaction Optimization: Temperature, time, and reactant concentrations are key parameters to optimize for achieving the best results. Small-scale screening experiments are recommended to determine the optimal conditions.
These application notes provide a starting point for researchers interested in leveraging the benefits of microwave-assisted synthesis for reactions involving this compound. The protocols can be adapted for various substituted butadienes and dienophiles to access a wide range of cyclic molecules relevant to drug discovery and development.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. organic chemistry - Conventional heating compared to microwave heating of chemical reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Organic Synthesis of a Diels-Alder Reaction — Adam Cap [adamcap.com]
- 5. mdpi.com [mdpi.com]
- 6. cem.de [cem.de]
- 7. article.aascit.org [article.aascit.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
removing inhibitors from 1,3-butadiene before polymerization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the critical step of removing inhibitors from 1,3-butadiene prior to its use in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common polymerization inhibitors found in commercial this compound?
A1: Commercial this compound is typically stabilized to prevent premature polymerization during transport and storage. The most common inhibitors are phenolic compounds, such as 4-tert-butylcatechol (B165716) (TBC) and 2,6-di-tert-butyl-p-cresol (BHT).[1] TBC is the most widely used inhibitor.[1][2][3][4]
Q2: Why is it essential to remove these inhibitors before polymerization?
A2: Inhibitors are designed to scavenge free radicals, which are the initiators of most polymerization reactions. If not removed, the inhibitor will consume the polymerization initiator, preventing the reaction from starting or leading to inconsistent and non-reproducible results.[5][6] For sensitive polymerization techniques like anionic polymerization, residual impurities can have a profound adverse effect on the process.[1][4][7]
Q3: What are the primary methods for removing inhibitors from this compound?
A3: The main methods for inhibitor removal include:
-
Alkali Washing: Neutralization and removal by washing with an aqueous alkaline solution, such as sodium hydroxide (B78521) (NaOH).[1][4][8][9]
-
Adsorption Chromatography: Passing the monomer through a column packed with an adsorbent like activated basic alumina (B75360).[1][5][8]
-
Distillation: Separating the monomer from the less volatile inhibitor. However, this can be hazardous due to the potential for polymerization at elevated temperatures.[1][8]
Q4: What are the major safety concerns when handling this compound?
A4: this compound is a colorless, highly flammable gas that poses significant health and safety risks.[10][11][12] Key hazards include:
-
Flammability and Explosion: It forms explosive mixtures with air and is highly reactive, with a risk of fire and explosion. All sources of ignition must be eliminated.[10][12][13]
-
Health Hazards: It is a suspected carcinogen and may cause genetic defects.[11][12] High concentrations can cause central nervous system depression and asphyxiation.[10][11]
-
Frostbite: Direct contact with the liquefied gas can cause severe frostbite.[10][11][13]
-
Uncontrolled Polymerization: In the absence of an inhibitor, polymerization can occur, potentially leading to a violent rupture of the container.[10][13] This is particularly true if oxygen is present, which can lead to the formation of explosive peroxides.[10]
Always handle this compound in a well-ventilated area or a closed system, using appropriate personal protective equipment (PPE), including safety goggles, cryogenic gloves, and potentially a respirator.[10][12][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Failed or Inconsistent Polymerization | Incomplete removal of the polymerization inhibitor. | Verify removal using an appropriate analytical method. Repeat the purification step. For alkali washing, ensure the NaOH solution is fresh and of the correct concentration. For column chromatography, use fresh alumina and ensure sufficient column length. |
| Monomer Polymerized in Storage After Purification | The purified monomer is highly prone to polymerization. Oxygen contamination can initiate polymerization. | Store the purified, inhibitor-free this compound at low temperatures (e.g., -78°C) under an inert atmosphere (e.g., nitrogen or argon). Use the monomer as quickly as possible after purification. |
| Formation of "Popcorn" Polymer | This is a dangerous, runaway radical polymerization that can occur in purification equipment.[3][4][7] It is often initiated by the presence of oxygen and rust. | Ensure all equipment is scrupulously clean and free of rust. A pre-washing step with low-oxygen water can help remove impurities that contribute to popcorn polymer formation.[1][7][8] |
| Low Yield of Purified Monomer | Loss of monomer due to evaporation (this compound is a gas at room temperature). Loss during aqueous washing steps. | Perform all purification steps in a closed or well-contained system. Pre-cool all solutions and equipment to minimize evaporation. Minimize the volume of wash solutions. |
Experimental Protocols
Protocol 1: Inhibitor Removal via Alkali Washing
This method is effective for removing phenolic inhibitors like TBC.
Methodology:
-
Preparation: In a fume hood, prepare a 5-20% (by mass) aqueous solution of sodium hydroxide (NaOH).[3][4] Cool the solution in an ice bath.
-
Extraction: Transfer the liquefied this compound to a pre-cooled, pressure-equalizing dropping funnel or a separatory funnel. Add an equal volume of the cold NaOH solution.
-
Washing: Stopper the funnel and shake gently, periodically venting the pressure away from you. The phenolic inhibitor will react with the NaOH and move into the aqueous phase. A color change in the aqueous layer (often to a yellowish-brown) indicates the presence of the phenolate.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer. Repeat the washing step with fresh, cold NaOH solution until the aqueous layer remains colorless.
-
Water Wash: Wash the this compound with an equal volume of cold, deionized water to remove any residual NaOH. Separate and discard the aqueous layer.
-
Drying: Dry the purified this compound by passing it through a column containing a suitable drying agent, such as anhydrous calcium chloride or by stirring with a drying agent for a short period.
-
Transfer & Storage: Immediately transfer the dry, inhibitor-free monomer to a cold storage vessel under an inert atmosphere.
Quantitative Parameters for Alkali Wash
| Parameter | Value | Reference |
|---|---|---|
| Inhibitor | 4-tert-butylcatechol (TBC) | [1][3] |
| Initial TBC Concentration | Typically 50 - 200 ppm | [1][2] |
| Alkali Solution | 5-20% (w/w) NaOH(aq) | [3][4] |
| Phase Separation Time | 30 - 100 minutes (Industrial scale) | [1][3][7] |
| Pre-wash Step (Optional) | Use low-oxygen water (< 2 mg/L O₂) |[1][7][8] |
Protocol 2: Inhibitor Removal via Column Chromatography
This is a common and effective lab-scale method.
Methodology:
-
Column Preparation: In a fume hood, pack a chromatography column with activated basic alumina. The amount will depend on the quantity of monomer to be purified.
-
Equilibration: Pre-cool the packed column to a low temperature (e.g., in a dry ice/acetone bath) to prevent the this compound from boiling.
-
Elution: Carefully and slowly pass the liquefied this compound through the column. The inhibitor will be adsorbed onto the alumina.
-
Collection: Collect the purified monomer in a pre-cooled flask under an inert atmosphere.
-
Storage: Seal the flask and store at low temperature. Use immediately. A slight color change on the top of the alumina column indicates where the inhibitor has been captured.[5]
Visualized Workflows
Caption: Workflow for removing inhibitors from this compound using the alkali wash method.
Caption: Troubleshooting decision tree for failed polymerization experiments.
References
- 1. EP2786979B1 - Method for purifying this compound - Google Patents [patents.google.com]
- 2. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. EP2786979A1 - Method for purifying this compound - Google Patents [patents.google.com]
- 4. US9676683B2 - Method for purifying this compound - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. iomosaic.com [iomosaic.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2013080967A1 - Method for purifying this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 11. borealisgroup.com [borealisgroup.com]
- 12. produkte.linde-gas.at [produkte.linde-gas.at]
- 13. 1910.1051 App A - Substance Safety Data Sheet For this compound (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 14. amp.generalair.com [amp.generalair.com]
Technical Support Center: Prevention of Popcorn Polymer Formation in 1,3-Butadiene Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of popcorn polymer in 1,3-butadiene storage.
Frequently Asked Questions (FAQs)
Q1: What is popcorn polymer and why is it hazardous?
A1: Popcorn polymer is a hard, porous, and highly cross-linked form of polybutadiene.[1] It is particularly dangerous because it can form and grow rapidly, exerting immense pressure on surrounding equipment, which can lead to catastrophic failure and explosions.[2] The growth is auto-catalytic, meaning that existing popcorn polymer seeds can initiate further polymerization.[3] This proliferation can occur even without the presence of traditional initiators.[3]
Q2: What are the primary factors that contribute to popcorn polymer formation?
A2: The formation of popcorn polymer is typically initiated by the presence of oxygen, rust (iron oxides), and moisture.[3] These can form peroxides, which act as initiators for polymerization.[2] Stagnant areas or "dead legs" in piping and storage tanks, where butadiene can remain without flow, are particularly susceptible to popcorn polymer growth.[4] The polymerization can occur in both the liquid and vapor phases of butadiene.[3]
Q3: What are the recommended inhibitors for preventing popcorn polymer formation in this compound?
A3: A combination of liquid-phase and vapor-phase inhibitors is often recommended for comprehensive protection.
-
Tertiary Butyl Catechol (TBC) is a commonly used liquid-phase inhibitor.[5]
-
N,N-Diethylhydroxylamine (DEHA) is an effective vapor-phase inhibitor, which is crucial as popcorn polymer can form in the vapor space of storage containers.[6][7]
-
Nitric Oxide (NO) can also be used as a vapor-phase inhibitor.[8][9]
Q4: What are the safe storage conditions for this compound to minimize the risk of popcorn polymer formation?
A4: To minimize the risk of popcorn polymer formation, this compound should be stored under the following conditions:
-
Temperature: Storage temperatures should not exceed 52°C (125°F).[10]
-
Oxygen Control: The oxygen concentration in the vapor space of the storage vessel should be kept to a minimum, ideally below 1000 ppm.[5]
-
Material of Construction: Storage tanks should be made of steel or stainless steel. Copper and its alloys should be avoided as they can form explosive compounds with butadiene.[11]
-
Inhibitor Monitoring: The concentration of the polymerization inhibitor should be regularly monitored and maintained at the recommended level.
Troubleshooting Guide
Problem: I suspect popcorn polymer may be forming in my this compound storage.
Symptoms:
-
Visible white or yellowish solid deposits, which may appear crystalline or cauliflower-like.[2][4]
-
Unexplained pressure build-up in storage containers or piping.
-
Blockages in lines or filters.[12]
-
A "popping" or cracking sound coming from the equipment.[13]
Immediate Actions:
-
Isolate the Area: Cordon off the area around the suspected equipment.
-
Consult Safety Data Sheet (SDS): Review the SDS for this compound for specific handling precautions.
-
Do Not Attempt to Dislodge Physically: Avoid mechanical scraping or chipping of the suspected polymer, as this can create new active sites and accelerate growth.
Analytical Confirmation:
If a sample can be safely obtained, its identity as popcorn polymer can be confirmed.
Experimental Protocol: Popcorn Polymer Identification [2][14]
-
Objective: To determine if a polymer sample exhibits the characteristic auto-catalytic growth of popcorn polymer.
-
Materials:
-
Suspected polymer sample ("test seed").
-
Known popcorn polymer sample ("reference seed").
-
Styrene (B11656) monomer.
-
Two sealable reaction vessels (e.g., heavy-walled glass tubes).
-
Heating apparatus capable of maintaining 60°C.
-
-
Procedure:
-
Place a small, weighed amount of the test seed into the first reaction vessel.
-
Place an equivalent amount of the reference seed into the second reaction vessel.
-
Add a sufficient volume of styrene to each vessel to immerse the seeds.
-
Seal both vessels and place them in the heating apparatus at 60°C.
-
Visually inspect the vessels at regular intervals and record the rate of new polymer growth.
-
-
Interpretation: If the rate of polymerization in the vessel with the test seed is comparable to or greater than the rate in the vessel with the reference seed, the sample is confirmed to be popcorn polymer.
Data Presentation
Table 1: Recommended Inhibitors and Storage Conditions
| Parameter | Recommendation | Rationale |
| Liquid-Phase Inhibitor | Tertiary Butyl Catechol (TBC) | Effective at scavenging free radicals in the liquid butadiene.[5] |
| TBC Concentration | 50 - 250 mg/kg (ppm) | To ensure adequate inhibition without compromising product purity.[15] |
| Vapor-Phase Inhibitor | N,N-Diethylhydroxylamine (DEHA) | Protects against polymerization in the vapor space where TBC is not effective.[6][7] |
| DEHA Concentration | Varies by application, often used in combination with TBC. | Provides comprehensive protection in both phases.[1] |
| Storage Temperature | Do not exceed 52°C (125°F) | Higher temperatures accelerate polymerization rates.[10] |
| Oxygen in Vapor Space | < 1000 ppm | Minimizes the formation of peroxide initiators.[5] |
Table 2: Passivation and Deactivation Parameters
| Process | Reagent | Concentration | Temperature | Duration | Purpose |
| Passivation | Sodium Nitrite (B80452) (NaNO₂) | 0.5 - 3% aqueous solution | 50 - 90°C | 4 - 48 hours | To convert active red rust (hematite) to a passive layer of black rust (magnetite).[16] |
| Deactivation | Nitric Acid (HNO₃) | ≥ 70% | Ambient (approx. 4 - 52°C) | Several minutes to hours | To deactivate existing popcorn polymer seeds.[17] |
Experimental Protocols
Protocol 1: Passivation of Carbon Steel Equipment [16]
-
Objective: To create a protective magnetite layer on the internal surfaces of carbon steel equipment to prevent rust-catalyzed polymerization.
-
Materials:
-
Sodium Nitrite (NaNO₂) solution (0.5 - 3% by weight in deionized water).
-
Heating and circulation system.
-
pH meter.
-
Nitrogen source.
-
-
Procedure:
-
Ensure the equipment to be passivated is clean and free of loose debris.
-
Prepare the sodium nitrite solution to the desired concentration.
-
Fill the equipment with the solution, ensuring all surfaces are in contact.
-
Heat the solution to the target temperature (50 - 90°C) and begin circulation.
-
Maintain the temperature and circulation for the specified duration (4 - 48 hours). Monitor the pH regularly.
-
After the passivation period, drain the solution and neutralize it for proper disposal.
-
Dry the equipment thoroughly and preserve it under a nitrogen atmosphere until it is ready for service.
-
Protocol 2: Deactivation of Existing Popcorn Polymer [17]
WARNING: This procedure involves the use of concentrated nitric acid and should only be performed by trained personnel with appropriate personal protective equipment in a well-ventilated area.
-
Objective: To safely deactivate popcorn polymer that has already formed in equipment.
-
Materials:
-
Nitric Acid (≥ 70% concentration).
-
Equipment for safely introducing and removing the acid.
-
-
Procedure:
-
Safely drain all liquid butadiene from the contaminated equipment.
-
Purge the equipment with an inert gas (e.g., nitrogen) to remove residual butadiene vapors.
-
Introduce the concentrated nitric acid, ensuring it contacts all surfaces where the popcorn polymer is present.
-
Allow the acid to remain in contact with the polymer for a period of several minutes to several hours, depending on the extent of contamination.
-
Safely drain the nitric acid.
-
Thoroughly rinse the equipment with water until the rinse water is neutral.
-
Dry the equipment completely.
-
It is advisable to test a small sample of the treated polymer using the "Popcorn Polymer Identification" protocol to confirm deactivation before returning the equipment to service.
-
Visualizations
Caption: Mechanism of popcorn polymer formation in this compound.
Caption: Troubleshooting workflow for suspected popcorn polymer.
References
- 1. KR20060083809A - Polymerization inhibitor of this compound and method for preventing polymerization of this compound - Google Patents [patents.google.com]
- 2. journals.aijr.org [journals.aijr.org]
- 3. gccpo.org [gccpo.org]
- 4. icheme.org [icheme.org]
- 5. americanchemistry.com [americanchemistry.com]
- 6. N,N-DIETHYLHYDROXYLAMINE (DEHA) - Ataman Kimya [atamanchemicals.com]
- 7. Diethyl Hydroxyl Amine N,N- DEHA | Oman CHEMICAL [omanchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Methods for using nitric oxide to inhibit popcorn polymerization during butadiene processing | TREA [trea.com]
- 10. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 11. hip-petrohemija.com [hip-petrohemija.com]
- 12. jmcanty.com [jmcanty.com]
- 13. dam.bakerhughes.com [dam.bakerhughes.com]
- 14. (92b) The Identification of Butadiene Popcorn Polymer | AIChE [proceedings.aiche.org]
- 15. clinichrom.com [clinichrom.com]
- 16. scribd.com [scribd.com]
- 17. US2616935A - Deactivation of popcorn polymer with nitric acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Efficiency in 1,3-Butadiene Polymerization
Welcome to the technical support center for the optimization of catalyst efficiency in 1,3-butadiene polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the polymerization of this compound.
Issue 1: Low Monomer Conversion or Low Polymer Yield
Symptom: The percentage of this compound that has been polymerized is significantly lower than expected.
| Possible Cause | Recommended Action | Citation |
| Catalyst Deactivation | Impurities such as water, oxygen, propadiene, and methyl acetylene (B1199291) can poison the catalyst. Ensure all reagents and solvents are rigorously purified and dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). | [1][2] |
| Incorrect Catalyst Component Ratios | The molar ratios of the catalyst, co-catalyst, and other additives are critical. For neodymium-based catalysts, for instance, the [Al]/[Nd] and [Cl]/[Nd] ratios significantly impact activity. Systematically vary these ratios to find the optimal conditions for your specific system. A low [Cl]/[Nd] ratio is often essential for achieving narrow dispersity, while a ratio of [Cl]/[Nd] = 2.0 can yield the maximum polymerization rate. | [3] |
| Suboptimal Reaction Temperature | Both excessively high and low temperatures can negatively affect catalyst activity and stability. The optimal temperature is catalyst-dependent. For some Ziegler-Natta systems, a temperature of 50°C has been found to be optimal. | [4][5] |
| Insufficient Reaction Time | The polymerization may not have had enough time to proceed to high conversion. Monitor the conversion over time to determine the optimal reaction duration. | [4][5] |
| Catalyst Aging | For some catalyst systems, an aging period before use can be beneficial. For neodymium versatate-based catalysts, aging at temperatures between 10°C and 40°C for 24 hours can lead to higher polymer yields. | [6] |
Issue 2: Poor Control Over Polymer Microstructure (e.g., low cis-1,4 content)
Symptom: The resulting polybutadiene (B167195) does not have the desired isomeric structure (cis-1,4, trans-1,4, or 1,2-vinyl).
| Possible Cause | Recommended Action | Citation |
| Inappropriate Catalyst System | The choice of catalyst metal and ligands is the primary determinant of stereoselectivity. Neodymium-based catalysts are known to produce high cis-1,4 content (≥ 98%). Cobalt-based systems can also yield high cis-1,4 content, but the microstructure can be tuned by adjusting the co-catalyst ratio. | [4][7][8] |
| Incorrect Co-catalyst or Additives | For cobalt-based catalysts with methylaluminoxane (B55162) (MAO), lower MAO/Co ratios tend to favor 1,2-polybutadiene, while higher ratios favor the formation of cis-1,4-polybutadiene. The presence of certain additives can dramatically alter the microstructure. | [7][9] |
| Polar Solvents or Co-solvents | The presence of polar substances can significantly decrease the cis-1,4 content when using certain catalyst systems like n-butyllithium. | [10] |
| Reaction Temperature | The reaction temperature can influence the microstructure of the final polymer. This effect is catalyst-system dependent and may require experimental optimization. | [6] |
Issue 3: Broad or Bimodal Molecular Weight Distribution (MWD)
Symptom: The polydispersity index (PDI) of the polymer is high (typically > 2), or the GPC analysis shows multiple peaks.
| Possible Cause | Recommended Action | Citation |
| Multiple Active Catalyst Sites | The presence of different active species in the catalyst system can lead to the formation of polymer chains with varying lengths. Modifying the catalyst preparation or aging conditions might help in forming a more homogeneous set of active sites. | [11] |
| Chain Transfer Reactions | The presence of chain transfer agents or impurities can lead to the premature termination of growing polymer chains and the initiation of new ones, broadening the MWD. Purification of monomers and solvents is crucial. | [3] |
| High Monomer-to-Initiator Ratio | In some systems, such as coordinative chain transfer polymerization (CCTP), high monomer-to-initiator ratios can lead to broader MWD. | [3] |
| Gel Formation/Crosslinking | At high monomer conversions, side reactions involving the double bonds in the polymer backbone can lead to branching and gel formation, which significantly broadens the MWD. Limiting the monomer conversion can mitigate this issue. | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound polymerization?
A1: The most common catalysts are Ziegler-Natta catalysts, which are typically based on transition metals. Neodymium (Nd), cobalt (Co), nickel (Ni), and titanium (Ti) based catalysts are widely used. For example, a typical neodymium-based catalyst system consists of a neodymium source (e.g., neodymium versatate), an aluminum alkyl co-catalyst (e.g., triethylaluminum (B1256330) or diisobutylaluminum hydride), and a halogen donor (e.g., ethylaluminum sesquichloride).[4][8] Lithium-based catalysts, such as n-butyllithium, are also used for anionic polymerization.[10]
Q2: How do impurities affect catalyst efficiency?
A2: Impurities such as water, oxygen, carbon dioxide, and other polar compounds can react with and deactivate the active catalyst sites. For instance, water can react with the aluminum alkyl co-catalyst. Acetylenic impurities like propadiene and methyl acetylene can also interfere with the polymerization process.[1][2] Therefore, it is critical to use highly purified monomers and solvents and to maintain an inert reaction atmosphere.
Q3: Can the order of addition of catalyst components affect the polymerization?
A3: Yes, the order of addition can be crucial for the formation of the active catalyst species. For some Ziegler-Natta systems, it is common to first add the solvent, followed by the co-catalyst, the catalyst precursor, the halogen donor, and finally the monomer.[4] It is recommended to consult specific literature for the optimal procedure for your chosen catalyst system.
Q4: What is the effect of the Al/Nd molar ratio on a neodymium-based catalyst system?
A4: The [Al]/[Nd] molar ratio influences both the catalyst activity and the properties of the resulting polymer. Increasing the [Al]/[Nd] ratio can lead to a higher number of active polymer chains. However, excessively high ratios might favor the formation of species that do not promote the desired polymerization mechanism, potentially leading to a decrease in the chain transfer constant in CCTP systems.[3]
Q5: How can I control the molecular weight of the polybutadiene?
A5: The molecular weight can be controlled by several factors:
-
Monomer-to-Initiator Ratio ([M]/[Nd]): Generally, a lower ratio results in a lower molecular weight.[3]
-
Chain Transfer Agents: The addition of chain transfer agents can effectively reduce the molecular weight.
-
Reaction Temperature: Higher temperatures can sometimes lead to lower molecular weights due to increased rates of chain transfer and termination reactions.[2]
-
Catalyst System: The choice of catalyst and co-catalyst can inherently influence the achievable molecular weight range.
Quantitative Data Summary
Table 1: Effect of [Cl]/[Nd] Ratio on Polymerization Kinetics and Molar Mass Properties
| [Cl]/[Nd] Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| 0.7 | >80 | ~25,000 | < 2.0 |
| 1.0 | >80 | ~30,000 | < 2.0 |
| 2.0 | >80 | ~32,000 | > 2.0 |
| 2.6 | >80 | >35,000 | > 4.0 |
| Data derived from studies on a NdV₃/DIBAH/Me₂SiCl₂ catalyst system. Actual values may vary based on specific experimental conditions.[3] |
Table 2: Optimal Reaction Conditions from Response Surface Methodology (RSM)
| Parameter | Optimized Value |
| Monomer Concentration | 19 wt% |
| Polymerization Time | 2 hours |
| Polymerization Temperature | 50°C |
| These conditions yielded a monomer conversion of 94.2%, a viscosity-average molecular weight of 151,812 g/mol , and a cis content of 98.8% using a NdV₃/TEAL/EASC catalyst system.[5] |
Experimental Protocols
Protocol 1: General Procedure for this compound Polymerization with a Neodymium-Based Ziegler-Natta Catalyst
-
Reactor Preparation: A stainless-steel reactor is purged with high-purity nitrogen to eliminate moisture and air. This is typically achieved by heating the reactor (e.g., to 100°C) under a nitrogen atmosphere and then evacuating it, repeating this cycle several times. The reactor is then cooled to the desired reaction temperature while maintaining a nitrogen purge.[4]
-
Reagent Addition:
-
Anhydrous n-hexane is introduced into the reactor as the solvent.
-
The co-catalyst, such as triethylaluminum (TEAL), is injected into the reactor.
-
After a brief period (e.g., 10 minutes), the neodymium catalyst (e.g., neodymium versatate, NdV₃) and the chloride donor (e.g., ethylaluminum sesquichloride, EASC) are added.
-
Immediately following the catalyst components, the purified this compound monomer is fed into the reactor at the desired flow rate.[4]
-
-
Polymerization: The reaction mixture is stirred at the set temperature for the specified duration.
-
Termination and Product Isolation:
-
Once the desired reaction time is reached, the polymerization is terminated by injecting a small amount of an alcohol, such as methanol (B129727) or acidified ethanol.[4]
-
The unreacted monomer is safely vented.
-
The polymer is precipitated, washed with an alcohol/hexane mixture, filtered, and then dried in a vacuum oven at a specified temperature (e.g., 75°C) until a constant weight is achieved.[4]
-
Protocol 2: Characterization of Polybutadiene
-
Microstructure Analysis: The isomeric content (cis-1,4, trans-1,4, and 1,2-vinyl) of the polymer is determined using Fourier-transform infrared spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
-
Molecular Weight and Molecular Weight Distribution: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6]
Visualizations
Caption: Troubleshooting workflow for low monomer conversion.
Caption: Generalized Ziegler-Natta catalyst activation pathway.
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 5. Optimization of this compound monomer coordination polymerization using response surface methodology (RSM) [poj.ippi.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Polymerization of this compound catalyzed by Co( ii ) and Ni( ii ) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4- cis -polymerization versu ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00928F [pubs.rsc.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing 1,3-Butadiene Yield from Bio-ethanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the conversion of bio-ethanol to 1,3-butadiene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from ethanol (B145695), offering potential causes and solutions in a direct question-and-answer format.
1. Why is my ethanol conversion high, but the selectivity to this compound is low?
-
Potential Cause: The reaction conditions may favor the formation of byproducts such as ethylene (B1197577) and diethyl ether. This often occurs when the catalyst possesses excessive Brønsted acidity.[1] Another possibility is that the reaction temperature is too high, promoting dehydration pathways.[2]
-
Solution:
-
Optimize the reaction temperature. A systematic study of the temperature range (e.g., 300-450°C) can help identify the optimal point for this compound formation.[2]
-
Modify the catalyst to reduce its acidity. For instance, with MgO-SiO2 catalysts, the addition of small amounts of alkali promoters like Na2O or K2O can significantly increase selectivity to this compound by neutralizing strong acid sites.[1]
-
Adjust the Weight Hourly Space Velocity (WHSV). A lower WHSV can sometimes favor the complete cascade reaction to this compound, but too low a value might promote side reactions.[1]
-
2. My catalyst is deactivating rapidly. What are the likely reasons and how can I mitigate this?
-
Potential Cause: Catalyst deactivation is often due to the deposition of carbonaceous species, or "coke," on the active sites.[1] This can be caused by the polymerization of acetaldehyde (B116499) or other intermediates on the catalyst surface. Another potential cause, particularly for catalysts containing reducible metal oxides like ZnO, is the reduction of the metal cation (e.g., Zn(II) to Zn(0)), which can alter the catalyst's selectivity.
-
Solution:
-
Catalyst Regeneration: Deactivated catalysts can often be regenerated by calcination in a flow of air or an oxygen-containing gas to burn off the coke. A typical regeneration procedure involves heating the catalyst to 400-500°C in a controlled flow of 2% O2 in N2.[3]
-
Process Initiators: The addition of a "process initiator" like hydrogen peroxide (H2O2) to the feed has been shown to reduce coking and extend catalyst lifetime.[1]
-
Feed Composition: The presence of water in the ethanol feed can sometimes inhibit the formation of heavy compounds that lead to coke, thereby slowing deactivation.
-
Catalyst Design: Incorporating components that are more resistant to coking or designing the catalyst with a pore structure that is less susceptible to blockage can improve stability.
-
3. The yield of acetaldehyde is high, but the conversion to this compound is poor. How can I improve the subsequent reaction steps?
-
Potential Cause: This issue points to a bottleneck in the aldol (B89426) condensation or subsequent reaction steps. The catalyst may have sufficient dehydrogenation activity but lacks the necessary acid-base properties for the C-C bond formation and subsequent dehydration/hydrogenation steps.[4]
-
Solution:
-
Catalyst Modification: Ensure your catalyst has a proper balance of acidic and basic sites. For instance, in MgO-SiO2 systems, the ratio of Mg to Si is crucial for optimizing the acid-base properties.[1] For ZrO2-based catalysts, the presence of Lewis acid sites is important for the condensation reaction.[5]
-
Co-feeding Acetaldehyde: In a two-step process, or for mechanistic studies, co-feeding acetaldehyde with ethanol can enhance the rate of the condensation reaction and improve this compound yield.[1] The optimal ethanol-to-acetaldehyde ratio can be determined experimentally.
-
Tandem Catalysis: A layered bed approach with a catalyst for ethanol dehydrogenation followed by a catalyst for acetaldehyde conversion can be effective.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted reaction pathway for the conversion of ethanol to this compound?
A1: The most widely accepted mechanism is a multi-step process that involves:
-
Dehydrogenation of ethanol to acetaldehyde.
-
Aldol condensation of two acetaldehyde molecules to form 3-hydroxybutanal (acetaldol).
-
Dehydration of acetaldol to produce crotonaldehyde (B89634).
-
Meerwein-Ponndorf-Verley (MPV) reduction of crotonaldehyde by ethanol to yield crotyl alcohol and another molecule of acetaldehyde.
-
Dehydration of crotyl alcohol to form this compound.[6]
Q2: How does the presence of water in the bio-ethanol feed affect the reaction?
A2: The effect of water can be complex and depends on the catalyst and reaction conditions. In some cases, water can decrease ethanol conversion by competing for active sites. However, it can also be beneficial by suppressing the formation of coke and heavy byproducts, thus improving catalyst stability. For some catalysts, water can also alter the balance of acid sites, potentially influencing selectivity.
Q3: What are the key characteristics of an effective catalyst for this process?
A3: An efficient catalyst for the one-step conversion of ethanol to this compound should be multifunctional, possessing:
-
Dehydrogenation sites: To convert ethanol to acetaldehyde.
-
Basic sites: To facilitate the aldol condensation of acetaldehyde.
-
Acidic sites (preferably Lewis acids): To catalyze the dehydration steps. A well-balanced distribution of these sites is crucial for high selectivity to this compound.[7]
Q4: What is the difference between the Lebedev and Ostromislensky processes?
A4: The Lebedev process is a one-step conversion of ethanol to this compound over a single multifunctional catalyst in one reactor.[3] The Ostromislensky process is a two-step approach where ethanol is first partially dehydrogenated to acetaldehyde in one reactor, and the resulting mixture of ethanol and acetaldehyde is then fed to a second reactor with a different catalyst to produce this compound.[3]
Data Presentation
Table 1: Influence of Reaction Temperature on Catalyst Performance
| Catalyst | Temperature (°C) | Ethanol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| 10% SiO2-ZrO2 | 300 | 90 | - | 80 | [2] |
| 10% SiO2-ZrO2 | 350 | 90 | 85 | 80 | [2] |
| 10% SiO2-ZrO2 | 400 | 87 | - | 80 | [2] |
| 30% TiO2-ZrO2 | 400 | 79 | - | 65 | [2] |
| 50% CeO2-ZrO2 | 400 | 90 | - | 79 | [2] |
| 1Ag/10ZrO2/SiO2 | 320 | 48 | 73 | - | [8] |
Table 2: Effect of Weight Hourly Space Velocity (WHSV) on Catalyst Performance
| Catalyst | Temperature (°C) | WHSV (h⁻¹) | Ethanol Conversion (%) | This compound Yield (%) | Reference |
| 10% SiO2-ZrO2 | 350 | 2.5 | 95 | 80 | [2] |
| 30% TiO2-ZrO2 | 400 | 1.25 | 65 | 50 | [2] |
| 50% CeO2-ZrO2 | 400 | 2.5 | 90 | 79 | [2] |
| Au-ZrO2-SiO2 | 325 | 0.3 | - | 82 | [1] |
| CuTaSiBEA | 325 | 0.5 | 88 | - | [9] |
Experimental Protocols
Protocol 1: Catalyst Preparation by Incipient Wetness Impregnation (Example: 2%Ag-4%ZrO2/SiO2)
-
Support Preparation: Begin with a high-surface-area silica (B1680970) (SiO2) support.
-
Precursor Solution: Prepare an aqueous solution containing the desired amounts of the metal precursors. For a 2g batch of catalyst, dissolve 0.159 g of Zirconium (IV) oxynitrate hydrate (B1144303) and 0.063 g of silver nitrate (B79036) in a minimal amount of deionized water.[5]
-
Impregnation: Add the precursor solution dropwise to the silica support until the pores are completely filled (incipient wetness).
-
Aging: Allow the mixture to stand at room temperature for 12 hours to ensure even distribution of the precursors.[5]
-
Drying: Dry the impregnated support in an oven at 120°C for 12 hours.[5]
-
Calcination: Calcine the dried material in a furnace under a flow of air. Ramp the temperature to 723 K (450°C) at a rate of 5°C/min and hold for 3 hours.[5]
Protocol 2: Catalytic Activity Testing in a Fixed-Bed Reactor
-
Reactor Setup: Load a known amount of catalyst (e.g., 150-300 mg), diluted with an inert material like SiC to a total volume, into a fixed-bed stainless steel reactor (e.g., 6 mm inner diameter).[5] Place quartz wool plugs at both ends of the catalyst bed to secure it.
-
Temperature Monitoring: Position a thermocouple at the center of the catalyst bed to accurately monitor the reaction temperature.[5]
-
Catalyst Pretreatment: Before the reaction, pretreat the catalyst in situ by heating it to a specified temperature (e.g., 450°C) under a flow of an inert gas like N2 (e.g., 50 SCCM) for 1 hour.[5]
-
Reactant Feed: After pretreatment, cool the reactor to the desired reaction temperature. Introduce the ethanol feed into the reactor using a syringe pump connected to a vaporizer. A carrier gas (e.g., N2) is typically used to deliver the vaporized ethanol to the reactor.
-
Product Analysis: The reactor effluent is passed through heated transfer lines (to prevent condensation) to an online gas chromatograph (GC) equipped with a suitable column (e.g., HP-Plot Q) and a flame ionization detector (FID) for product separation and quantification.[5]
-
Data Calculation: Calculate ethanol conversion, product selectivity, and yield based on the GC analysis of the reactor outlet stream compared to the inlet feed.
Visualizations
Caption: Reaction pathway for the conversion of ethanol to this compound.
References
- 1. Catalytic transformation of ethanol into this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Investigations into the conversion of ethanol to butadiene-1,3 using CuO/$\protect \text{La}_2\protect \text{O}_3$/$\protect \text{ZrO}_2$/$\protect \text{SiO}_2$ catalyst systems [comptes-rendus.academie-sciences.fr]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. osti.gov [osti.gov]
- 6. Ethanol-to-butadiene: the reaction and its catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00784F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting low conversion in Diels-Alder reactions of 1,3-butadiene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in Diels-Alder reactions involving 1,3-butadiene.
Troubleshooting Guide: Low Conversion
Low conversion in a Diels-Alder reaction can be attributed to several factors, ranging from reactant conformation and electronics to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Question: My Diels-Alder reaction with this compound is showing low or no conversion. What are the most common causes?
Answer:
Low conversion in the Diels-Alder reaction of this compound is often linked to one or more of the following factors:
-
Diene Conformation: For the reaction to occur, this compound must be in the s-cis conformation. The more stable s-trans conformation is unreactive in the Diels-Alder reaction.[1][2] While there is a low energy barrier to interconversion, factors that disfavor the s-cis conformation can hinder the reaction.
-
Reaction Temperature: The Diels-Alder reaction is reversible, and the reverse reaction, known as the retro-Diels-Alder, is favored at high temperatures.[3][4] Excessive heat can lead to the decomposition of the product back to the starting materials. Conversely, the forward reaction requires sufficient activation energy, so the temperature must be high enough to initiate the reaction.[5]
-
Reactant Electronics: The rate of a "normal" Diels-Alder reaction is significantly enhanced when the diene is electron-rich and the dienophile is electron-poor.[1] If both reactants are electron-rich or electron-poor, the reaction rate will be substantially lower.
-
In situ Generation of Diene: this compound is a gas at room temperature, making it difficult to handle.[6] A common laboratory method to circumvent this is the in situ generation of this compound from a precursor like 3-sulfolene (B121364) (butadiene sulfone).[5][6][7][8][9] Incomplete decomposition of the precursor will result in a low concentration of the diene and consequently, low conversion.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. While Diels-Alder reactions can be performed in a variety of solvents, the solvent can affect the stability of the transition state.[10][11][12]
-
Presence of Water: Some dienophiles, such as maleic anhydride (B1165640), are susceptible to hydrolysis. The presence of water can convert the dienophile to a less reactive species.[7]
Question: How can I improve the conversion of my Diels-Alder reaction?
Answer:
To improve the conversion, consider the following strategies:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. For the reaction of in situ generated this compound with maleic anhydride, a reflux in a high-boiling solvent like xylene (boiling point ~140 °C) is often employed to ensure both the decomposition of the precursor and the forward Diels-Alder reaction proceed efficiently without favoring the retro-Diels-Alder reaction.[5][8]
-
Utilize a Lewis Acid Catalyst: Lewis acids can significantly accelerate the Diels-Alder reaction by coordinating to the dienophile, making it more electron-deficient and lowering the energy of the transition state.[2][13][14][15]
-
Choose an Appropriate Solvent: While non-polar solvents are common, for some systems, polar or even aqueous solutions can accelerate the reaction.[16] The choice of solvent should also be compatible with the reaction temperature and the solubility of the reactants.
-
Modify the Dienophile or Diene: If possible, introducing electron-withdrawing groups on the dienophile or electron-donating groups on the diene can dramatically increase the reaction rate.[1]
-
Employ Microwave Irradiation: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in Diels-Alder reactions of this compound.[17][18]
Frequently Asked Questions (FAQs)
Q1: Why is this compound often generated in situ from 3-sulfolene?
A1: this compound is a gas at room temperature, which makes it challenging and hazardous to handle directly in standard laboratory glassware.[6] 3-sulfolene (butadiene sulfone) is a stable solid that, upon heating, undergoes a retro-cheletropic reaction to release this compound and sulfur dioxide gas.[5][7][8] This method allows for the controlled generation of the diene directly in the reaction mixture.
Q2: My dienophile is maleic anhydride. Are there any special precautions I should take?
A2: Yes, maleic anhydride is sensitive to moisture and can be hydrolyzed to maleic acid.[7] While maleic acid can still act as a dienophile, it may have different reactivity and the resulting product will have a different structure (a dicarboxylic acid instead of an anhydride). It is crucial to use a dry solvent and glassware to prevent this side reaction.
Q3: Can I use a catalyst to improve my reaction?
A3: Absolutely. Lewis acid catalysis is a well-established method for accelerating Diels-Alder reactions. The Lewis acid coordinates to the dienophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and enhancing its reactivity towards the diene. Common Lewis acids for this purpose include AlCl₃, BF₃, SnCl₄, and ZnCl₂.[2][13][14][15]
Q4: What is the retro-Diels-Alder reaction and how can I avoid it?
A4: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cyclohexene (B86901) product decomposes back into the diene and dienophile. This process is favored at high temperatures.[3][4] To avoid it, the reaction should be carried out at the lowest temperature that still provides a reasonable reaction rate. For many Diels-Alder reactions of this compound, temperatures around 100-150 °C are a good starting point.
Data Summary
The following tables summarize the impact of various factors on the yield of the Diels-Alder reaction between this compound and maleic anhydride.
Table 1: Effect of Reaction Method on Yield
| Method | Solid Support/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | None | [MOIM]AlCl₄ | 25 | 1.3 - 6.0 h | 85 - 97 | [17] |
| Microwave | None | [MOIM]AlCl₄ | 60 | 45 - 120 s | 80 - 96 | [17] |
| Conventional | 3-sulfolene (precursor) | p-xylene (B151628) | ~140 | 30 min | ~90 | [19] |
| Conventional | 3-sulfolene (precursor) | diglyme | ~140 | 5 min | - | [8] |
Note: Yields can vary based on specific experimental conditions and purification methods.
Experimental Protocols
Key Experiment: Diels-Alder Reaction of this compound (from 3-Sulfolene) with Maleic Anhydride
This protocol describes a common laboratory procedure for the Diels-Alder reaction between this compound, generated in situ from 3-sulfolene, and maleic anhydride.
Materials:
-
3-sulfolene (butadiene sulfone)
-
Maleic anhydride
-
p-Xylene (or diglyme), anhydrous
-
Boiling chips
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a variable transformer
-
Apparatus for suction filtration
-
Ice bath
Procedure:
-
Reactant Preparation: To a dry round-bottom flask, add 3-sulfolene and maleic anhydride in the desired molar ratio (a slight excess of the diene precursor is common). Add anhydrous p-xylene as the solvent and a few boiling chips.[7][8][9]
-
Apparatus Setup: Assemble a reflux apparatus by attaching the reflux condenser to the round-bottom flask. Ensure that cooling water is flowing through the condenser.[9] It is advisable to vent the top of the condenser to a fume hood to safely remove the sulfur dioxide gas produced during the reaction.[5][9]
-
Reaction: Gently heat the reaction mixture to reflux using a heating mantle. As the mixture heats, the 3-sulfolene will decompose to generate this compound and sulfur dioxide gas (bubbling will be observed).[8] The in situ generated this compound will then react with the maleic anhydride.
-
Reaction Monitoring: Continue heating at reflux for the desired amount of time (typically 30-60 minutes). The completion of the 3-sulfolene decomposition can be observed by the cessation of vigorous bubbling.
-
Product Isolation: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. The product may begin to crystallize out of the solution upon cooling. To maximize crystallization, cool the flask in an ice bath.
-
Purification: Collect the crystalline product by suction filtration and wash it with a small amount of cold solvent. The product can be further purified by recrystallization.[5]
Visualizations
Caption: Troubleshooting workflow for low conversion in Diels-Alder reactions.
Caption: Key parameters influencing the outcome of a Diels-Alder reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. youtube.com [youtube.com]
- 10. Solution thermodynamics and kinetic solvent effects on a Diels-Alder reaction - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,3-Butadiene from C4 Hydrocarbon Mixtures
Welcome to the technical support center for the purification of 1,3-butadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from C4 hydrocarbon mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, primarily focusing on the extractive distillation process.
Problem: Reduced this compound Purity
Q1: Our final this compound product purity is below the required specification (typically >99.6%). What are the likely causes and how can we troubleshoot this?
A1: Low product purity can stem from several factors. A systematic approach is necessary to identify the root cause.
Possible Causes & Solutions:
-
Inefficient Separation in the Extractive Distillation Column:
-
Incorrect Solvent-to-Feed Ratio: An inappropriate ratio can lead to poor separation. For N-methyl-2-pyrrolidone (NMP), an optimal solvent-to-feed ratio is around 1.5:1 to achieve high separation efficiency.[1] For dimethylformamide (DMF), the ratio might be around 6.8:1.0, and for propylene (B89431) carbonate (PC), it could be higher at 7.6:1.0.[2]
-
Action: Verify and adjust the solvent and C4 feed flow rates to match the optimal ratio for your specific solvent and process design.
-
-
Sub-optimal Reflux Ratio: The reflux ratio is crucial for achieving the desired purity. A study using Aspen Plus simulation indicated an optimal reflux ratio of 4.2:1 for high-efficiency separation.[1]
-
Action: Check and adjust the reflux ratio. A lower-than-optimal ratio will decrease separation efficiency.
-
-
Column Internals Fouling or Damage: Fouling by polymers or damaged trays/packing can lead to poor vapor-liquid contact, reducing separation efficiency.[3]
-
Action: Monitor the pressure drop across the column. A significant increase can indicate fouling.[1] If fouling is suspected, a shutdown and cleaning may be necessary.
-
-
-
Presence of Close-Boiling Impurities:
-
High Levels of Butenes: 1-Butene and 2-butene (B3427860) have boiling points very close to this compound, making their separation difficult without an effective extractive solvent.
-
Action: Ensure the solvent circulation is at the correct rate and temperature to maximize the change in relative volatilities.
-
-
Acetylene (B1199291) Impurities: Vinylacetylene, ethylacetylene, and methylacetylene can contaminate the final product if not properly removed.[4]
-
Action: Check the performance of the acetylene hydrogenation unit. Analyze the feed to the extractive distillation column for acetylene content.
-
-
-
Analytical Errors:
-
Improper Sampling or GC Analysis: Incorrect sampling techniques or gas chromatography (GC) calibration can lead to inaccurate purity measurements.[5][6]
-
Action: Review sampling procedures to ensure a representative liquid sample is taken. Verify the calibration of the GC using certified standards. The ASTM D2593 standard provides a method for analyzing butadiene purity and hydrocarbon impurities by GC.[7]
-
-
Problem: Polymer Formation and Fouling ("Popcorn Polymer")
Q2: We are experiencing fouling in our distillation columns, reboilers, and heat exchangers, which we suspect is due to polymer formation. How can we confirm this and what are the mitigation strategies?
A2: Polymer formation, especially the dangerous "popcorn polymer," is a common and serious issue in butadiene processing.[8]
Confirmation & Characteristics:
-
Appearance: Popcorn polymer is a white, crystalline, and porous solid that can grow rapidly and exert enough force to rupture equipment.[8] Other forms of polymer can appear as rubbery or sheet-like deposits.[8]
-
Location: It often forms in areas with high butadiene concentrations, stagnant zones ("dead legs"), and in the presence of oxygen, water, or rust.[1] However, it has been observed in streams with butadiene concentrations as low as 40%.[9]
-
Testing: A definitive test involves placing a sample of the suspected polymer in styrene (B11656) at 60°C. If the rate of polymerization is similar to or greater than a known popcorn polymer seed, it confirms its identity.[8]
Causes & Mitigation:
-
Oxygen Contamination: Oxygen initiates the formation of peroxides, which are precursors to popcorn polymer.[9]
-
Action: Ensure all streams are free of oxygen. Use nitrogen purging and maintain a tight system to prevent air ingress.
-
-
High Temperatures: Elevated temperatures, especially in reboilers and heat exchangers, accelerate polymerization rates.[10]
-
Action: Optimize reboiler temperatures to avoid excessive heat input. Ensure proper flow to prevent localized hot spots.[7]
-
-
Stagnant Areas: "Dead legs" in piping and equipment provide an environment for polymer seeds to form and grow.
-
Action: Review piping and equipment design to eliminate stagnant zones. Ensure continuous flow where possible.
-
-
Inhibitor Dosing: Polymerization inhibitors are crucial for preventing polymer formation.
-
Action: Ensure continuous and adequate injection of a suitable polymerization inhibitor, such as 4-tert-butylcatechol (B165716) (TBC). Monitor inhibitor levels in the process streams.
-
Problem: Decreased Butadiene Recovery
Q3: Our this compound recovery rate has dropped below the expected 98-99%. What could be causing this loss of product?
A3: A decrease in recovery rate means that valuable product is being lost in the raffinate (butanes/butenes) stream or in other waste streams.
Possible Causes & Solutions:
-
Sub-optimal Extractive Distillation Parameters:
-
Solvent Flow Rate Too Low: Insufficient solvent will not effectively extract all the butadiene from the C4 feed.
-
Action: Gradually increase the solvent-to-feed ratio while monitoring the butadiene content in the raffinate stream via GC analysis.[5]
-
-
Incorrect Column Temperature Profile: The temperature gradient in the column affects separation efficiency.
-
Action: Verify that the temperatures at the top, bottom, and feed stages are within the design parameters for your solvent system.
-
-
-
Losses in Downstream Processing:
-
Inefficient Stripping: If the butadiene is not effectively stripped from the rich solvent, it will be recycled back to the extractive distillation column, reducing overall efficiency.
-
Action: Check the operating conditions of the solvent stripper, including temperature, pressure, and stripping medium flow rate.
-
-
-
Mechanical Issues:
-
Leaking Valves or Seals: Product loss can occur through fugitive emissions.
-
Action: Implement a regular leak detection and repair (LDAR) program.
-
-
Frequently Asked Questions (FAQs)
General Process
Q4: What is the primary method for purifying this compound from C4 mixtures and why is it used?
A4: The primary industrial method is extractive distillation .[2] This is necessary because this compound and other C4 components, such as 1-butene, have very close boiling points, making simple distillation impractical and highly energy-intensive.[11] Extractive distillation uses a solvent that selectively alters the relative volatilities of the components, allowing for an efficient separation.[12]
Q5: What are the common solvents used in the extractive distillation of this compound?
A5: The most common solvents are N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (ACN).[13] Propylene carbonate (PC) is being investigated as a greener alternative.[2]
Operational Parameters
Q6: What are typical operating conditions for an extractive distillation column using NMP?
A6: While specific conditions vary by plant design, simulation studies suggest that optimal conditions for high purity (99.5%) and recovery (98%) can be achieved with a solvent-to-feed ratio of approximately 1.5:1 and a reflux ratio of 4.2:1.[11]
Impurities and Analysis
Q7: What are the key impurities in a crude C4 stream that need to be removed?
A7: The main impurities include butanes, 1-butene, 2-butenes (cis- and trans-), isobutylene, and various acetylenes (vinylacetylene, ethylacetylene, methylacetylene).[4]
Q8: How is the purity of the final this compound product typically determined?
A8: Gas chromatography (GC) is the standard analytical method for determining the purity of this compound and quantifying hydrocarbon impurities.[14] ASTM D2593 provides a detailed procedure for this analysis.[7] A flame ionization detector (FID) is commonly used.[6]
Troubleshooting Specific Issues
Q9: We have identified acetylene impurities in our final product. What is the most likely cause?
A9: The most probable cause is the inefficient performance of the upstream acetylene hydrogenation unit. This selective hydrogenation step is designed to convert acetylenes to butadienes and butenes before they enter the extractive distillation section.[15] Catalyst deactivation is a common issue in these units.
Q10: What causes the deactivation of the acetylene hydrogenation catalyst and how can it be regenerated?
A10: Catalyst deactivation is primarily caused by the deposition of "green oil," which are heavy hydrocarbon byproducts, and coking on the catalyst surface.[10] Regeneration can often be achieved by a controlled "burn" with an oxygen-containing stream to remove carbonaceous deposits, followed by a hydrogen reduction step to reactivate the catalyst.[10] An alternative method involves hydrogen stripping at elevated temperatures (e.g., 350°C) to remove the green oil without the need for an oxygen burn, which can be advantageous for catalyst life.[10]
Q11: What are the signs of solvent degradation (e.g., NMP) and what can be done about it?
A11: NMP can degrade over time, especially at high temperatures, to form acidic byproducts which can lead to corrosion. A portion of the solvent is typically sent to a recovery unit to remove water, heavy degradation products, and polymers to maintain solvent quality.[1] Monitoring the pH and composition of the solvent is crucial. If degradation is significant, the degraded solvent must be purged and replaced with fresh or regenerated solvent.
Data Presentation
Table 1: Comparison of Common Solvents for this compound Extractive Distillation
| Feature | N-methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) | Acetonitrile (ACN) | Propylene Carbonate (PC) |
| Selectivity | High | High | Good | Good |
| Solvent-to-Feed Ratio | Lower (e.g., ~1.5:1)[1] | Higher (e.g., ~6.8:1)[2] | Moderate | Higher (e.g., ~7.6:1)[2] |
| Boiling Point | 202 °C | 153 °C | 82 °C | 242 °C |
| Toxicity/Health Concerns | Moderate | High (Reproductive toxicity) | High (Toxicity concerns) | Low |
| Corrosivity | Low | Can hydrolyze to formic acid (corrosive)[16] | Low | Low |
| Operating Costs | Generally lower due to higher efficiency and stability | Can be higher due to solvent losses and potential corrosion | Can be higher due to lower boiling point | Potentially lower long-term operational expenses[2] |
Table 2: Typical Product Specifications for this compound (Polymerization Grade)
| Component | Specification | Test Method |
| This compound | ≥ 99.6 wt% | ASTM D2593 |
| Butadiene Dimer | ≤ 0.005 wt% | ASTM D2593 |
| Total Acetylenes | ≤ 20 wppm | ASTM D2593 |
| Vinyl Acetylene | ≤ 5 wppm | ASTM D2593 |
| Carbonyls (as Acetaldehyde) | ≤ 10 wppm | - |
| Peroxides (as H2O2) | ≤ 5 wppm | - |
| Inhibitor (TBC) | 50 - 150 wppm | - |
| Water | ≤ 150 wppm | - |
| Source: Adapted from technical data sheets. |
Experimental Protocols
Protocol 1: Gas Chromatography Analysis of this compound Purity
This protocol is a simplified representation based on the principles of ASTM D2593.
-
Sample Collection:
-
Carefully collect a liquid sample of the purified this compound in a suitable pressure cylinder, following all safety precautions for handling liquefied flammable gases.
-
Ensure the sample is representative of the process stream.
-
-
GC System and Column:
-
Use a gas chromatograph equipped with a flame ionization detector (FID).
-
Employ a column capable of separating C4 hydrocarbons and common impurities. Alumina PLOT columns are frequently used.[17]
-
-
Sample Introduction:
-
Use a high-pressure liquid sampling valve to inject a precise volume of the liquid sample into the GC. This prevents fractionation of the sample upon injection.
-
-
GC Operating Conditions (Example):
-
Injector Temperature: 200°C
-
Oven Program: Hold at 70°C for 5 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.[17]
-
Carrier Gas: Helium
-
Detector Temperature: 250°C
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times to those of a known standard mixture.
-
Quantify the concentration of each component by integrating the peak areas and applying the appropriate response factors.
-
Calculate the purity of this compound as a weight percentage of the total sample.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound via extractive distillation.
Caption: Troubleshooting decision tree for low this compound purity.
References
- 1. Increased reliability in butadiene production | Hydrocarbon Engineering [hydrocarbonengineering.com]
- 2. mdpi.com [mdpi.com]
- 3. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns | Chemical Engineering Transactions [cetjournal.it]
- 4. rds.avantium.com [rds.avantium.com]
- 5. kaycantest.com [kaycantest.com]
- 6. osha.gov [osha.gov]
- 7. store.astm.org [store.astm.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. US5332705A - Regeneration of acetylene converter catalysts by hydrogen stripping - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. US8252150B1 - Extractive distillation process for recovering butadiene from C4 hydrocarbon mixtures - Google Patents [patents.google.com]
- 13. psecommunity.org [psecommunity.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
controlling molecular weight in polybutadiene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of polybutadiene (B167195) during synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during polybutadiene synthesis that can affect molecular weight and polydispersity.
Issue 1: Higher than expected molecular weight.
-
Question: My final polybutadiene product has a significantly higher molecular weight than targeted. What are the potential causes and how can I fix this?
-
Answer: Higher than expected molecular weight in polybutadiene synthesis can stem from several factors, primarily related to initiator effectiveness and reaction purity.
-
Initiator Concentration: An initiator concentration that is lower than calculated will result in fewer polymer chains being initiated, leading to each chain growing longer and thus having a higher molecular weight. It is crucial to accurately determine the active concentration of the initiator, especially for organolithium compounds which can degrade over time.
-
Impurities: Protic impurities such as water, alcohols, or even atmospheric moisture can react with and consume the initiator, effectively reducing its concentration and leading to fewer, longer polymer chains. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere.[1]
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, not all chains will start growing at the same time. Chains that initiate later will have less time to grow, but the initial chains will continue to grow to a very high molecular weight, skewing the average. This can be a factor in certain polymerization systems.
Troubleshooting Workflow for High Molecular Weight
Caption: Troubleshooting workflow for unexpectedly high molecular weight.
-
Issue 2: Lower than expected molecular weight.
-
Question: The molecular weight of my polybutadiene is much lower than I calculated. What could be causing this?
-
Answer: A lower than expected molecular weight is often due to unintended chain termination or the presence of chain transfer agents.
-
Chain Transfer Agents (CTAs): The presence of chain transfer agents, either intentionally added or as impurities, will terminate a growing polymer chain and initiate a new one, resulting in a larger number of shorter chains and thus a lower average molecular weight.[2] Common unintentional CTAs can include certain impurities in the monomer or solvent. For instance, 1,2-butadiene (B1212224) can act as a chain terminating/transferring agent in butyllithium-initiated polymerization.[3]
-
Excess Initiator: An initiator concentration that is higher than intended will lead to the formation of more polymer chains, each with a shorter length.
-
High Polymerization Temperature: Higher temperatures can sometimes increase the rate of chain transfer reactions, leading to a decrease in the final molecular weight.[4][5]
Troubleshooting Workflow for Low Molecular Weight
Caption: Troubleshooting workflow for unexpectedly low molecular weight.
-
Issue 3: Broad molecular weight distribution (High Polydispersity Index - PDI).
-
Question: My polybutadiene has a very broad molecular weight distribution (PDI > 1.2). How can I achieve a narrower distribution?
-
Answer: A broad molecular weight distribution indicates that the polymer chains have a wide range of lengths. This is often a result of inconsistent initiation, chain transfer reactions, or termination reactions occurring throughout the polymerization process.[6]
-
Slow Initiation: If the initiation of new polymer chains is slow compared to their growth (propagation), chains that start earlier will be significantly longer than those that start later, leading to a broad PDI.[7]
-
Chain Transfer Reactions: As mentioned previously, chain transfer reactions can lead to a broader MWD by creating new, shorter chains.
-
Inhomogeneous Reaction Conditions: Poor mixing or temperature gradients within the reactor can lead to different polymerization rates in different parts of the reaction mixture, resulting in a broader MWD. The solubility of the catalyst can also play a role; a heterogeneous catalyst system may lead to a broader molecular weight distribution.[8][9]
-
Impurities: Impurities that react with the growing polymer chains can cause termination, also contributing to a broader PDI.[1]
Logical Relationship for Achieving Narrow PDI
Caption: Key factors for achieving a narrow Polydispersity Index (PDI).
-
Frequently Asked Questions (FAQs)
-
Q1: How does the initiator-to-monomer ratio affect the molecular weight of polybutadiene?
-
A1: In living anionic polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the mass of the monomer to the moles of the initiator. Therefore, decreasing the amount of initiator relative to the monomer will result in a higher molecular weight, and vice versa.
-
-
Q2: What is the role of a chain transfer agent (CTA) in controlling molecular weight?
-
A2: A chain transfer agent is a compound that can terminate a growing polymer chain and initiate a new one.[2] By controlling the concentration of the CTA, the molecular weight of the resulting polymer can be effectively regulated. Higher concentrations of CTA lead to lower molecular weight polymers.[10]
-
-
Q3: How does temperature influence the molecular weight of polybutadiene?
-
A3: The effect of temperature can be complex and depends on the polymerization method. In general, higher temperatures can increase the rates of both propagation and termination/chain transfer reactions. If the rate of termination/chain transfer increases more significantly with temperature than the rate of propagation, a higher temperature will lead to a lower molecular weight.[4][5]
-
-
Q4: Can impurities in the monomer or solvent affect the molecular weight?
-
A4: Yes, impurities can have a significant impact. Protic impurities (e.g., water, alcohols) can react with and deactivate anionic initiators, leading to a higher molecular weight than expected.[1] Other impurities can act as chain transfer agents, resulting in a lower molecular weight.
-
-
Q5: How can I accurately measure the molecular weight and PDI of my polybutadiene?
-
A5: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution (MWD), and thus the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn) of polymers.[11][12]
-
Data Presentation
Table 1: Effect of Initiator (n-BuLi) Concentration on Polybutadiene Molecular Weight (Anionic Polymerization)
| [Butadiene]/[n-BuLi] (molar ratio) | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |
| 100 | 5,400 | 5,500 | 1.05 |
| 200 | 10,800 | 11,000 | 1.06 |
| 500 | 27,000 | 27,500 | 1.05 |
| 1000 | 54,000 | 55,000 | 1.07 |
Note: Data is illustrative and based on typical results for living anionic polymerization under ideal conditions.
Table 2: Influence of Chain Transfer Agent (Toluene) on Molecular Weight in a Coordination Polymerization System
| Toluene (phr) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0 | 250,000 | 550,000 | 2.2 |
| 5 | 180,000 | 400,000 | 2.2 |
| 10 | 120,000 | 270,000 | 2.3 |
| 20 | 70,000 | 160,000 | 2.3 |
Note: phr = parts per hundred parts of rubber. Data is representative of the general trend.
Experimental Protocols
Protocol 1: Living Anionic Polymerization of Butadiene
This protocol describes a general procedure for the synthesis of polybutadiene with a controlled molecular weight and narrow molecular weight distribution using n-butyllithium as an initiator.
Materials:
-
Butadiene monomer (purified)
-
Anhydrous cyclohexane (B81311) (or other suitable non-polar solvent)
-
n-Butyllithium (n-BuLi) in hexane (B92381) (concentration determined by titration)
-
Methanol (for termination)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and oven-dried glassware
Procedure:
-
Glassware Preparation: All glassware should be thoroughly cleaned, oven-dried at >120°C overnight, and assembled hot under a stream of inert gas.
-
Solvent and Monomer Purification: Cyclohexane should be purified by passing it through activated alumina (B75360) columns. Butadiene should be purified by passing it through columns of activated alumina and molecular sieves.
-
Reaction Setup: Assemble the reaction flask equipped with a magnetic stirrer and septum under a positive pressure of inert gas.
-
Solvent Addition: Transfer the desired amount of anhydrous cyclohexane to the reaction flask via cannula.
-
Initiator Addition: Calculate the required amount of n-BuLi solution based on the target molecular weight and the monomer concentration. Inject the n-BuLi solution into the reaction flask using a gas-tight syringe.
-
Monomer Addition: Cool the reaction flask to the desired temperature (e.g., 40-50°C). Slowly add the purified butadiene monomer to the reaction flask. The solution will typically turn a yellow-orange color, indicating the presence of living polybutadienyl anions.
-
Polymerization: Allow the reaction to proceed for the desired time (typically several hours) with vigorous stirring. The viscosity of the solution will increase as the polymerization progresses.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
-
Characterization: Determine the molecular weight and PDI of the dried polymer using Gel Permeation Chromatography (GPC).
Experimental Workflow for Anionic Polymerization
Caption: A typical experimental workflow for living anionic polymerization of butadiene.
Protocol 2: GPC Analysis of Polybutadiene
This protocol provides a general guideline for determining the molecular weight and PDI of polybutadiene samples.
Instrumentation and Conditions:
-
GPC System: Equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35-40°C.
-
Calibration: Use a set of narrow PDI polystyrene or polybutadiene standards to generate a calibration curve.[13]
Procedure:
-
Sample Preparation: Dissolve a known concentration of the polybutadiene sample (e.g., 1-2 mg/mL) in THF. Ensure the polymer is fully dissolved by gentle agitation.
-
Filtration: Filter the sample solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Injection: Inject the filtered sample solution into the GPC system.
-
Data Acquisition: Collect the chromatogram from the RI detector.
-
Data Analysis: Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).[11]
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Chain transfer - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Investigations on the anionic polymerization of butadiene... [degruyterbrill.com]
- 8. Synthesis of high cis -1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02656D [pubs.rsc.org]
- 9. Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible addition–fragmentation chain transfer polymerization of 2-chloro-1,3-butadiene - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY21151G [pubs.rsc.org]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
minimizing side reactions in the synthesis of 1,3-butadiene
Technical Support Center: Synthesis of 1,3-Butadiene
Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing side reactions and optimizing their synthetic protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data to support your work.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My reaction is producing a low yield of this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors, primarily related to catalyst activity, reaction conditions, and feedstock purity.
-
Catalyst Deactivation: The catalyst may have lost activity due to coking (carbon deposition) or poisoning.
-
Solution: Regenerate the catalyst. For coked catalysts, this often involves a controlled oxidation to burn off carbon deposits. For poisoned catalysts, the source of the poison (e.g., sulfur compounds in the feed) must be identified and removed. Consider adding a process initiator like H₂O₂ to mitigate coking issues, which has been shown to extend catalyst activity from 48 to 120 hours in some systems.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature may not be optimal for the specific catalyst and feedstock.
-
Solution: Conduct a temperature screening study to identify the optimal temperature for this compound formation. For instance, in the dehydration of 2,3-butanediol, different catalysts exhibit optimal performance at different temperatures.
-
-
Improper Feedstock Composition: In processes like the ethanol-to-butadiene synthesis, the ratio of reactants is crucial.
-
Solution: Optimize the feed composition. For the Ostromislensky process, adding acetaldehyde (B116499) to the ethanol (B145695) feed can significantly improve the selectivity to this compound at lower temperatures.[2] A molar ratio of ethanol to acetaldehyde of 20 has been shown to be effective.
-
-
Poor Catalyst Selection: The chosen catalyst may not be the most effective for the desired transformation.
-
Solution: Review the literature for catalysts with proven high selectivity and yield for your specific reaction. For example, in the conversion of ethanol to this compound, catalysts like ZrO₂:ZnO:CuO:SiO₂ have demonstrated high selectivity.[1]
-
-
Issue 2: Poor Selectivity to this compound (High Levels of Byproducts)
-
Question: My synthesis is producing a high proportion of byproducts such as butenes, ethylene (B1197577), or oligomers. How can I improve the selectivity towards this compound?
-
Answer: Poor selectivity is often a result of competing side reactions, which can be influenced by the catalyst, reaction conditions, and reactor design.
-
Unselective Catalyst: The catalyst may promote unwanted side reactions.
-
Solution: Select a catalyst with a well-defined active phase and support that favors the desired reaction pathway. For instance, in the ethanol-to-butadiene process, the balance of acidic and basic sites on the catalyst is critical to minimize the formation of ethylene and diethyl ether.[3][4] Modifying a catalyst, for example with Ag, can enhance selectivity by inhibiting the formation of carbon deposits.
-
-
Incorrect Reaction Temperature or Pressure: The operating conditions may favor the formation of byproducts.
-
Solution: Optimize the reaction temperature and pressure. Higher temperatures can sometimes lead to increased cracking and the formation of light hydrocarbons. In the dehydrogenation of n-butane, a relatively high weight hourly space velocity (WHSV) can inhibit the formation of this compound if butenes are the desired product, suggesting that lower WHSV might favor butadiene formation.
-
-
Diels-Alder Reactions: this compound can react with itself or other dienophiles present in the reaction mixture via a Diels-Alder reaction to form cyclic compounds.
-
Solution: This is more likely to occur at higher temperatures. Optimizing for the lowest effective reaction temperature can help minimize these side reactions. The Diels-Alder reaction is generally favored by electron-withdrawing groups on the dienophile.[5]
-
-
Oligomerization/Polymerization: this compound can polymerize, especially at higher temperatures and in the presence of certain impurities.
-
Solution: Operate at the lowest possible temperature that still allows for a reasonable reaction rate. Ensure the feedstock is free of polymerization initiators.
-
-
Issue 3: Rapid Catalyst Deactivation
-
Question: My catalyst is deactivating quickly. What is the cause and how can I extend its lifetime?
-
Answer: Rapid catalyst deactivation is a common problem, often caused by coking or poisoning.
-
Coke Formation: Carbonaceous deposits can block active sites and pores on the catalyst. This is a common issue in many high-temperature hydrocarbon reactions.
-
Solution:
-
Co-feeding Hydrogen: In dehydrogenation reactions, co-feeding hydrogen can help to suppress coke formation.
-
Catalyst Modification: Adding a second metal to a catalyst (e.g., creating a bimetallic catalyst) can sometimes inhibit coke formation.
-
Periodic Regeneration: Implement a regeneration cycle where the catalyst is periodically treated to remove coke, typically by controlled oxidation.
-
-
-
Catalyst Poisoning: Impurities in the feedstock can irreversibly bind to the active sites of the catalyst.
-
Solution: Purify the feedstock to remove known catalyst poisons such as sulfur and nitrogen compounds.
-
-
Sintering: At high temperatures, the small metal particles of a supported catalyst can agglomerate into larger particles, reducing the active surface area.
-
Solution: Choose a catalyst with a thermally stable support and operate at the lowest effective temperature.
-
-
Issue 4: "Popcorn" Polymer Formation
-
Question: I am observing the formation of a solid, cauliflower-like polymer ("popcorn" polymer) in my reactor/distillation column. What is this and how can I prevent it?
-
Answer: "Popcorn" polymer is a hard, porous, and insoluble polymer of butadiene that can grow rapidly and cause significant equipment damage.[6]
-
Formation Mechanism: It is believed to be initiated by the presence of oxygen, rust, or other peroxides, which form "seeds" that then propagate polymerization.[7][8]
-
Solution:
-
Oxygen Exclusion: Rigorously exclude oxygen from all parts of the process, including feedstock storage, the reactor, and purification units.
-
Use of Inhibitors: Add polymerization inhibitors to the process stream. Vapor-phase inhibitors are particularly effective.[9]
-
Material of Construction: Avoid materials that can promote polymerization, such as copper and its alloys, which can form explosive compounds with crude butadiene.[10]
-
Regular Cleaning: Regularly inspect and clean equipment to remove any potential "seeds" of popcorn polymer.
-
-
-
Quantitative Data Presentation
The following tables summarize quantitative data on the effect of different catalysts and reaction conditions on the synthesis of this compound from ethanol.
Table 1: Comparison of Different Catalysts for the Conversion of Ethanol to this compound
| Catalyst | Temperature (°C) | WHSV (h⁻¹) | Ethanol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| 10% SiO₂-ZrO₂ | 350 | 2.5 | 95 | 85 | 80 | [8][9] |
| 50% CeO₂-ZrO₂ | 350 | 2.5 | 70 | - | 65 | [8][9] |
| 30% TiO₂-ZrO₂ | 350 | 2.5 | 70 | - | 43 | [8][9] |
| CuTaSiBEA | 325 | 0.5 | 88 | 73 | - | [6] |
| AgTaSiBEA | 325 | 0.5 | - | - | - | [6] |
| ZnTaSiBEA | 325 | 0.5 | - | - | - | [6] |
| ZrO₂:ZnO:CuO:SiO₂ | 375 | 1.0 | - | 67.4 | - | [1] |
| Mn(II) sepiolite | 300 | - | - | 33.4 | - | [1] |
| Au-ZrO₂-SiO₂ | 325 | 0.3 | - | - | 82 (with acetaldehyde co-feed) | [1] |
Table 2: Effect of Reaction Temperature on Ethanol Conversion and this compound Yield over 10% SiO₂-ZrO₂ Catalyst (WHSV = 2.5 h⁻¹)
| Temperature (°C) | Ethanol Conversion (%) | This compound Yield (%) |
| 250 | 50 | - |
| 300 | 90 | - |
| 350 | 90 | 80 |
| 400 | 87 | 80 |
Data synthesized from[8]
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidative Dehydrogenation of n-Butenes
This protocol describes a general procedure for the oxidative dehydrogenation of n-butenes to this compound in a continuous-flow dual-bed reactor.
Materials:
-
C₄ mixture containing n-butene and n-butane
-
Air
-
Steam
-
Multi-component bismuth molybdate (B1676688) catalyst (First catalyst)
-
Zinc ferrite (B1171679) catalyst (Second catalyst)
-
Quartz wool
Equipment:
-
Continuous-flow dual-bed reactor
-
Mass flow controllers for gases
-
Syringe pump for water
-
Temperature controller and furnace
-
Condenser and collection system
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading: a. Pack the reactor tube with a layer of quartz wool. b. Load the first catalyst bed with the multi-component bismuth molybdate catalyst. c. Separate the catalyst beds with another layer of quartz wool. d. Load the second catalyst bed with the zinc ferrite catalyst. e. Fill the remaining void space with quartz wool.
-
Reaction Setup: a. Place the packed reactor in the furnace and connect the gas and liquid feed lines. b. Connect the reactor outlet to a condenser and a gas collection bag or an online GC.
-
Reaction: a. Heat the reactor to the desired reaction temperature (typically 300-500 °C) under a flow of inert gas (e.g., nitrogen). b. Once the temperature is stable, introduce the reactant gas mixture consisting of the C₄ feed, air, and steam at the desired molar ratio. Use mass flow controllers to regulate the gas flow rates and a syringe pump for the water (steam). c. Pass the reactants through the catalyst beds.[11] d. The oxidative dehydrogenation reaction will occur, converting n-butenes to this compound.[12]
-
Product Collection and Analysis: a. Cool the product stream in the condenser to separate the liquid products (water and condensable hydrocarbons). b. Collect the gaseous products in a gas bag or analyze them directly using an online GC. c. Analyze the liquid and gaseous products using GC to determine the conversion of n-butenes and the selectivity to this compound and other byproducts.
Visualizations
Caption: Key steps in the Lebedev process for converting ethanol to this compound.
References
- 1. Catalytic transformation of ethanol into this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (683f) Tuning this compound Selectivity from Ethanol with Induction Heating | AIChE [proceedings.aiche.org]
- 3. osti.gov [osti.gov]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethanol-to-butadiene: the reaction and its catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00784F [pubs.rsc.org]
- 7. Production of this compound from Ethanol Using Treated Zr-Based Catalyst | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US8222472B2 - Method of producing this compound from N-butene using continuous-flow dual-bed reactor - Google Patents [patents.google.com]
- 10. US10358399B2 - Process for preparing this compound from n-butenes by oxidative dehydrogenation - Google Patents [patents.google.com]
- 11. US20170233313A1 - Process for preparing this compound from n-butenes by oxidative dehydrogenation - Google Patents [patents.google.com]
- 12. Investigations into the conversion of ethanol to butadiene-1,3 using CuO/$\protect \text{La}_2\protect \text{O}_3$/$\protect \text{ZrO}_2$/$\protect \text{SiO}_2$ catalyst systems [comptes-rendus.academie-sciences.fr]
strategies to improve the stereoselectivity of 1,3-butadiene polymerization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the stereoselective polymerization of 1,3-butadiene. Our goal is to help you overcome common challenges and improve the stereoselectivity of your polymerization reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
High cis-1,4-Polybutadiene Synthesis
Q1: My cis-1,4 content is lower than expected when using a neodymium-based catalyst system.
A1: Low cis-1,4 content in neodymium-catalyzed polymerization can stem from several factors. Refer to the table below for potential causes and troubleshooting steps.
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity or Improper Activation | Ensure all catalyst components (e.g., Neodymium versatate (NdV₃), cocatalyst, chlorine donor) are fresh and handled under inert conditions. The order of addition of catalyst components is crucial; typically, the cocatalyst (e.g., TIBA, DIBAH) is added to the neodymium salt, followed by the chlorine donor (e.g., DEAC).[1][2] The catalyst system often requires an aging step at a specific temperature before monomer addition to ensure proper formation of the active species.[3] |
| Presence of Impurities | Water, oxygen, and other polar impurities can deactivate the catalyst or alter its stereoselectivity. Ensure all reagents and solvents are rigorously purified and dried. The use of excess organoaluminum cocatalyst can help scavenge some impurities.[4] |
| Incorrect Cocatalyst or [Al]/[Nd] Ratio | The type and amount of aluminum cocatalyst significantly impact stereoselectivity. Triisobutylaluminum (TIBA) and diisobutylaluminum hydride (DIBAH) generally favor higher cis-1,4 content compared to triethylaluminum (B1256330) (TEA).[4] The optimal [Al]/[Nd] molar ratio needs to be determined experimentally, as excess cocatalyst can act as a chain transfer agent, affecting molecular weight.[4] |
| Inappropriate Solvent | Aliphatic and cycloaliphatic solvents like hexane (B92381) and cyclohexane (B81311) are preferred for high cis-1,4 selectivity with neodymium catalysts.[4][5] Aromatic solvents can sometimes lead to lower cis-1,4 content.[6] |
| Polymerization Temperature | Higher polymerization temperatures can sometimes lead to a decrease in cis-1,4 content.[7] It is crucial to maintain the optimal reaction temperature for your specific catalyst system. |
Q2: I'm observing a broad molecular weight distribution in my high cis-1,4-polybutadiene.
A2: A broad molecular weight distribution often indicates the presence of multiple active sites or chain transfer reactions. Consider the following:
-
Catalyst Homogeneity: Ensure the catalyst components are well-dissolved in the solvent. A homogeneous catalyst system, like one using a more soluble neodymium complex, can lead to a narrower molecular weight distribution.[8][9]
-
Cocatalyst Concentration: As mentioned, an excess of the organoaluminum cocatalyst can lead to chain transfer, broadening the molecular weight distribution.[4]
-
Temperature Control: Poor temperature control can lead to variations in polymerization rate and termination, resulting in a broader molecular weight distribution.
High trans-1,4-Polybutadiene Synthesis
Q3: My trans-1,4 content is not as high as desired, and I'm getting significant amounts of cis or vinyl isomers.
A3: Achieving high trans-1,4 selectivity often involves specific catalyst systems and reaction conditions.
| Potential Cause | Recommended Solutions |
| Incorrect Catalyst System | Cobalt-based catalysts, particularly in combination with specific ligands and cocatalysts, are commonly used for high trans-1,4-polybutadiene.[10] Some rare-earth metal catalysts can also be tuned for trans-1,4 selectivity.[11] Ensure you are using a catalyst system known to favor trans insertion. |
| Ligand Effects | The electronic and steric properties of the ligands on the metal center play a crucial role. For some titanium-based systems, the presence and nature of internal Lewis bases can influence the trans-1,4 content.[12] |
| Cocatalyst and Additives | The choice of cocatalyst and the presence of certain additives can dramatically alter the stereoselectivity. For instance, with some neodymium catalysts, using dihexyl magnesium as a cocatalyst can favor trans-1,4 formation, whereas DIBAH favors cis-1,4.[13] |
| Polymerization Temperature | The polymerization temperature can influence the ratio of trans-1,4 to other isomers. The optimal temperature should be maintained consistently throughout the reaction.[11] |
High vinyl-1,2-Polybutadiene Synthesis
Q4: I am struggling to achieve a high vinyl content in my polybutadiene (B167195) using an alkyllithium initiator.
A4: High vinyl content in anionic polymerization is typically achieved by modifying the coordination environment of the lithium cation.
| Potential Cause | Recommended Solutions |
| Insufficient or Ineffective Polar Modifier | The addition of a polar modifier (Lewis base) is essential to increase the vinyl content. Common polar modifiers include ethers (e.g., tetrahydrofuran, THF) and tertiary amines (e.g., N,N,N′,N′-tetramethylethylenediamine, TMEDA).[14][15] The effectiveness of the modifier depends on its structure and concentration. |
| Low Polar Modifier to Lithium Ratio | The molar ratio of the polar modifier to the alkyllithium initiator is a critical parameter. Increasing this ratio generally leads to a higher vinyl content. This effect can be synergistic when a mixture of Lewis bases and Lewis acids is used.[16] |
| Non-polar Solvent | Anionic polymerization in a non-polar solvent like hexane or cyclohexane without a polar modifier will predominantly yield polybutadiene with a high 1,4-content.[17][18] The presence of the polar modifier is what shifts the selectivity towards 1,2-addition. |
| Polymerization Temperature | The polymerization temperature can affect the vinyl content. The relationship between temperature and vinyl content can depend on the specific polar modifier used.[19][20] |
Quantitative Data Summary
The following tables summarize the quantitative effects of various parameters on the stereoselectivity of this compound polymerization.
Table 1: Effect of Cocatalyst on cis-1,4 Content with Neodymium Catalysts
| Neodymium Catalyst | Cocatalyst | [Al]/[Nd] Ratio | cis-1,4 Content (%) | Reference |
| NdCl₃∙(C₅H₁₁O)₃ | TIBA | - | High | [4] |
| NdCl₃∙(C₅H₁₁O)₃ | DIBAH | - | Moderate-High | [4] |
| NdCl₃∙(C₅H₁₁O)₃ | TEA | - | Moderate | [4] |
| NdCl₃∙(C₅H₁₁O)₃ | MAO | - | Low | [4] |
| Nd(versatate)₃ | DEAC/TIBA | 9 (DEAC), 25-200 (TIBA) | ≥97 | [2] |
Table 2: Effect of Solvent on Polybutadiene Microstructure with a Neodymium Catalyst System
| Solvent (Hexane/Cyclohexane % v/v) | cis-1,4 (%) | trans-1,4 (%) | 1,2-vinyl (%) | Reference |
| 100/0 | 98.2 | 1.3 | 0.5 | [5] |
| 75/25 | 98.5 | 1.0 | 0.5 | [5] |
| 50/50 | 98.8 | 0.7 | 0.5 | [5] |
| 25/75 | 99.0 | 0.5 | 0.5 | [5] |
| 0/100 | 99.1 | 0.4 | 0.5 | [5] |
Table 3: Effect of Polar Modifier on vinyl Content in Alkyllithium-Initiated Polymerization
| Initiator | Polar Modifier | Modifier/Li Molar Ratio | Solvent | vinyl Content (%) | Reference |
| n-BuLi | None | 0 | Hydrocarbon | ~10 | [21] |
| n-BuLi | TMEDA | 5 | Hydrocarbon | High | [14] |
| n-BuLi | Ether/Tertiary Amine | - | Hydrocarbon | 50-95 | [19] |
Experimental Protocols
Protocol 1: Synthesis of High cis-1,4-Polybutadiene using a Neodymium-Based Catalyst
This protocol is adapted from the synthesis using a NdV₃/DEAC/TIBA catalyst system.[1][2]
Materials:
-
Neodymium versatate (NdV₃) solution in cyclohexane
-
Diethylaluminum chloride (DEAC) solution in hexane
-
Triisobutylaluminum (TIBA) solution in hexane
-
This compound (purified)
-
Cyclohexane (purified and dried)
-
Isopropyl alcohol
-
Antioxidant (e.g., Irganox 1076/TNPP)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a dry, sealed reactor with the desired amount of cyclohexane and this compound.
-
In a separate vessel, also under an inert atmosphere, prepare the catalyst solution. Dissolve the NdV₃ in cyclohexane with magnetic stirring.
-
Activate the catalyst by adding the cocatalysts in the following order: DEAC, followed by TIBA. A typical molar ratio is NdV₃:DEAC = 1:9. The amount of TIBA can be varied (e.g., 25-200 mM).
-
Allow the catalyst mixture to age for a specified time (e.g., 40 minutes) at room temperature.
-
Inject the aged catalyst solution into the reactor containing the monomer and solvent.
-
Maintain the polymerization at the desired temperature (e.g., 70°C) for the specified reaction time.
-
Terminate the polymerization by adding isopropyl alcohol.
-
Stabilize the resulting polymer by adding an antioxidant solution.
-
Precipitate, wash, and dry the polybutadiene.
-
Characterize the microstructure (% cis-1,4, trans-1,4, and 1,2-vinyl) using FT-IR and/or NMR spectroscopy.
Protocol 2: Synthesis of High trans-1,4-Polybutadiene using a Cobalt-Based Catalyst
This protocol provides a general guideline for synthesizing trans-1,4-polybutadiene with a cobalt-based catalyst.
Materials:
-
Cobalt (II) octoate
-
Organoaluminum compound (e.g., diethylaluminum chloride - DEAC)
-
This compound (purified)
-
Hydrocarbon solvent (e.g., toluene)
-
Methanol
Procedure:
-
In a dry, inert-atmosphere glovebox or Schlenk line, add the hydrocarbon solvent and this compound to a polymerization reactor.
-
In a separate vial, dissolve the cobalt (II) octoate in a small amount of the solvent.
-
Add the organoaluminum compound to the reactor.
-
Initiate the polymerization by adding the cobalt octoate solution to the reactor.
-
Control the reaction temperature as required for the specific catalyst system.
-
After the desired polymerization time, terminate the reaction by adding methanol.
-
Precipitate the polymer in an excess of methanol, filter, and dry under vacuum.
-
Analyze the polymer's microstructure by spectroscopic methods.
Protocol 3: Synthesis of High vinyl-Polybutadiene using n-BuLi and TMEDA
This protocol describes a typical procedure for preparing high vinyl-polybutadiene.[14]
Materials:
-
n-Butyllithium (n-BuLi) solution in hexane
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA) (purified and dried)
-
This compound (purified)
-
Hexane (polymerization grade)
-
Methanol
Procedure:
-
Set up a dry, nitrogen-purged reactor equipped with a stirrer and temperature control.
-
Charge the reactor with hexane and the desired amount of this compound.
-
Add the TMEDA polar modifier to the reactor. The molar ratio of TMEDA to n-BuLi is a critical parameter to control the vinyl content.
-
Initiate the polymerization by adding the n-BuLi solution to the reactor.
-
Maintain the desired polymerization temperature (e.g., 65°C).
-
Monitor the reaction progress (e.g., by observing the viscosity increase).
-
Terminate the polymerization by adding a small amount of methanol.
-
Recover the polymer by precipitation in methanol, followed by filtration and drying.
-
Determine the vinyl content of the resulting polybutadiene using ¹H NMR or FT-IR spectroscopy.
Visualizations
The following diagrams illustrate key concepts and workflows related to the stereoselective polymerization of this compound.
References
- 1. scispace.com [scispace.com]
- 2. [PDF] Synthesis of High cis-1,4-BR with Neodymium for the Manufacture of Tires | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of high cis-1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0482457B1 - Trans-1,4-polybutadiene synthesis - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Polymerization of this compound catalyzed by Co( ii ) and Ni( ii ) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4- cis -polymerization versu ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00928F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. polymersource.ca [polymersource.ca]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. US4397994A - High vinyl polybutadiene or styrene-butadiene copolymer - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
Technical Support Center: Analysis of Impurities in 1,3-Butadiene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting impurities in 1,3-butadiene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound and why are they a concern?
A1: Common impurities in this compound can be broadly categorized as other hydrocarbons and reactive compounds. These impurities can negatively impact polymerization processes and the quality of the final product.[1][2][3][4] Key impurities include:
-
C3 and C4 Hydrocarbons: Propane, propylene, isobutane, n-butane, butene-1, isobutylene, trans-butene-2, and cis-butene-2.[1][3]
-
Dienes: Propadiene, 1,2-butadiene, and pentadienes.[1][3] Propadiene, in particular, can interfere with catalytic polymerization.[2][5][6][7]
-
Acetylenes: Methyl, dimethyl, ethyl, and vinyl acetylene.[1][3] These can also interfere with polymerization catalysts.[2][5][6][7]
-
Butadiene Dimer: 4-vinylcyclohexene (B86511) is a common impurity that forms during storage.[2][4][8]
-
Other Compounds: Carbonyls, peroxides, sulfur compounds, and inhibitors (like tert-butylcatechol) may also be present.[4][9]
Q2: What is the primary analytical method for detecting impurities in this compound?
A2: The primary and standard method for determining the purity of this compound and quantifying its hydrocarbon impurities is Gas Chromatography (GC) .[1][3][9][10][11] This technique is well-suited for separating the volatile hydrocarbon impurities present in this compound samples.[11] The standard test method is outlined in ASTM D2593.[1][3][9][10][12]
Q3: What type of GC column is recommended for this compound impurity analysis?
A3: Alumina (B75360) Porous Layer Open Tubular (PLOT) columns are commonly used for the separation of light hydrocarbons in this compound.[2][5][6][7] The deactivation of the alumina surface is a critical factor. Different deactivations are available, such as KCl and MAPD (methyl acetylene/propadiene), which can improve the analysis of polar impurities.[2][6][7]
Q4: How can I analyze for the this compound dimer (4-vinylcyclohexene)?
A4: The this compound dimer is a late-eluting compound and can be challenging to analyze with the same method used for lighter impurities due to its higher boiling point.[2][5] Two common approaches are:
-
Post-column backflushing: This technique reverses the carrier gas flow after the elution of the target impurities to flush out heavier compounds like the dimer, significantly reducing analysis time and preventing column contamination.[2][5]
-
Extended temperature programming: Using a column with a higher maximum operating temperature allows for an extended temperature program to elute the dimer after the lighter impurities.[6][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the GC analysis of this compound.
Issue 1: Poor resolution between an impurity peak and the main this compound peak.
-
Symptom: The peak of an impurity, such as propyne (B1212725) (methyl acetylene), is partially or completely masked by the large this compound peak.[2]
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the injection volume or increase the split ratio to avoid overloading the column with the this compound matrix.[2] |
| Inappropriate Column Chemistry | The elution order of impurities relative to this compound can vary with the column's stationary phase and deactivation. For example, on an HP-AL/KCl column, propyne elutes just before this compound, while on a GS-Alumina column, it elutes after.[2] Consider using a column that provides better separation for the specific impurity of interest. |
| Suboptimal Temperature Program | Modify the oven temperature program. A slower temperature ramp or an isothermal hold at a specific temperature can improve the separation of closely eluting peaks. |
Issue 2: Long analysis times and poor repeatability due to late-eluting compounds.
-
Symptom: The analysis takes a long time to complete due to the need to bake out heavy impurities like the this compound dimer (4-vinylcyclohexene).[2][5] This can also lead to poor retention time repeatability in subsequent runs.[2][5]
-
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Heavy Impurities | Implement a post-column backflushing system. After the last impurity of interest has eluted, the flow through the column is reversed to vent the heavier components, significantly shortening the run time.[2][5] |
| Column Temperature Limitation | If backflushing is not an option, ensure your GC column has a sufficiently high maximum operating temperature to allow for a rapid bake-out of the heavy impurities after each run.[6][7] |
Issue 3: Poor peak shape (tailing) for polar impurities.
-
Symptom: Polar impurities, such as acetylenes, exhibit tailing peaks, leading to inaccurate integration and quantification.
-
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites on the Column | The alumina stationary phase can have active sites that interact with polar compounds. Use a PLOT column with a suitable deactivation (e.g., MAPD) to reduce these interactions and improve peak shape.[6][7] |
| Contaminated Injector Liner | The injector liner can become contaminated with non-volatile residues, creating active sites. Deactivate or replace the injector liner. |
| Column Contamination | The front end of the column may be contaminated. Condition the column according to the manufacturer's instructions or trim a small portion (e.g., 0.5 meters) from the inlet end. |
Experimental Protocols
Method: Gas Chromatography for Impurity Analysis in this compound (Based on ASTM D2593 and industry practices)
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation:
-
Ensure the this compound sample is representative.
-
Due to the high volatility of this compound, samples are typically handled as liquefied gas under pressure.
-
Use a high-pressure liquid injector (HPLI) for direct injection of the liquefied gas to ensure accuracy and precision.[2]
-
-
Gas Chromatograph (GC) System:
-
GC Parameters:
| Parameter | Typical Value | Notes |
| Column | Alumina PLOT (e.g., Rt®-Alumina BOND/MAPD, 50 m x 0.53 mm ID, 10 µm) | Column choice is critical for separation.[6][7] |
| Injector Temperature | 200 °C | |
| Split Ratio | 20:1 to 200:1 | Adjust to avoid column overload by the main this compound peak.[2] |
| Oven Program | Initial: 70 °C (hold 5 min) Ramp: 10 °C/min to 250 °C (hold 5 min) | This is an example for analyzing both light and heavy impurities.[6][7] The program should be optimized for the specific impurities of interest. |
| Detector Temperature | 250 °C | |
| Carrier Gas Flow | Constant pressure (e.g., 20 psi Helium) |
-
Data Analysis:
-
Identify peaks based on their retention times, which are determined by analyzing known standards.
-
Quantify the impurities by comparing their peak areas to those of a calibration standard.
-
Visualizations
Caption: Workflow for the GC analysis of impurities in this compound.
Caption: Troubleshooting logic for common GC issues in this compound analysis.
References
- 1. store.astm.org [store.astm.org]
- 2. agilent.com [agilent.com]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. This compound - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. gcms.cz [gcms.cz]
- 7. Analysis of Trace Hydrocarbon Impurities in this compound Using Optimized Rt-Alumina BOND/MAPD PLOT Columns [restek.com]
- 8. Butadiene - Wikipedia [en.wikipedia.org]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Standard - Standard Test Method for Butadiene Purity and Hydrocarbon Impurities by Gas Chromatography ASTM D2593 - Swedish Institute for Standards, SIS [sis.se]
- 13. 1910.1051 App D - Sampling and Analytical Method for this compound (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
Technical Support Center: Managing 1,3-Butadiene Polymerization Exotherms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals managing the highly exothermic nature of 1,3-butadiene polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong exotherm in this compound polymerization?
A1: The polymerization of this compound is a highly exothermic process due to the conversion of π-bonds in the monomer to σ-bonds in the polymer chain. This conversion releases a significant amount of energy as heat. Uncontrolled, this heat can lead to a rapid increase in temperature and pressure, a dangerous condition known as thermal runaway.[1][2][3]
Q2: What is thermal runaway and what are its consequences?
A2: Thermal runaway is a situation where the rate of heat generation from the exothermic polymerization reaction exceeds the rate of heat removal from the reactor.[1][2] This leads to an accelerating cycle of increasing temperature and reaction rate. Consequences can be severe, including temperatures exceeding 600°C and pressures over 2000 psig, potentially leading to reactor rupture, explosion, and fire.[4][5]
Q3: What are the key factors that influence the risk of thermal runaway?
A3: Several factors can increase the risk of thermal runaway:
-
Lack of adequate cooling: Insufficient heat exchange capacity in the reactor jacket or a failure in the cooling system is a primary cause.[1]
-
Presence of oxygen/peroxides: Oxygen can react with butadiene to form peroxides, which can initiate a rapid, uncontrolled free-radical polymerization.[6][7][8]
-
High monomer concentration: Higher concentrations of monomer lead to a greater potential for heat generation.[3]
-
Ineffective inhibitors: The absence or degradation of polymerization inhibitors can allow spontaneous polymerization to occur, especially at elevated temperatures.[4][5][6]
-
Agitation failure: Poor mixing can lead to localized "hot spots" where the temperature rises rapidly.[1]
Q4: How do inhibitors like tert-butylcatechol (TBC) work, and what are their limitations?
A4: Inhibitors like TBC are used to prevent premature or spontaneous polymerization during storage and transport.[4][6] They work by scavenging free radicals that can initiate the polymerization process. However, TBC is not effective at the high temperatures that can occur during a thermal runaway event and does not prevent thermally initiated dimerization or trimerization reactions, which are also exothermic.[4][5][6]
Q5: Can the polymerization be controlled without a solvent (bulk polymerization)?
A5: Yes, bulk (or high-concentration) polymerization of this compound is possible but requires very careful temperature control. One method involves including a small amount of a 1,2-diene (e.g., 1,2-butadiene). This allows the reaction to proceed at a manageable rate initially and makes the temperature surge that occurs at higher conversions self-limiting, typically peaking around 121°C instead of running away uncontrollably.[9] Another technique is "spontaneous cooling," where the evaporation of the liquid this compound monomer itself is used to remove heat and maintain the reaction temperature.[10]
Troubleshooting Guides
Issue 1: Rapid, unexpected temperature increase in the reactor.
This is a critical sign of a potential thermal runaway.
-
Immediate Action:
-
Initiate the emergency cooling procedure for the reactor. This may involve flooding the reactor jacket with a high flow of cooling water or introducing a "short-stop" agent to terminate the polymerization.[1]
-
If the temperature continues to rise above the prescribed safety limit (e.g., 125°C), and emergency cooling is ineffective, evacuation of the area may be necessary.[1]
-
-
Possible Causes & Solutions:
-
Cooling System Failure: Check for loss of cooling water flow to the reactor jacket or heat exchanger.[1] Ensure pumps are operational and there are no blockages.
-
Loss of Agitation: Verify that the reactor's agitator is functioning correctly to prevent localized hot spots.
-
Contamination: The presence of oxygen or other contaminants may have initiated a runaway reaction.[6][7] Review monomer and solvent purification procedures.
-
Incorrect Reagent Charging: An incorrect ratio of initiator to monomer can lead to an excessively fast reaction rate.
-
Issue 2: Formation of "Popcorn" Polymer.
"Popcorn" polymer is a hard, cross-linked polybutadiene (B167195) that can grow rapidly, plugging pipes (B44673) and potentially rupturing vessels.[6]
-
Possible Causes & Solutions:
-
Oxygen Presence: Rigorous exclusion of oxygen is critical, as it promotes popcorn polymer formation. Utilize nitrogen blanketing in storage tanks and reactors.[6]
-
Rust/Metal Surfaces: Rust and other metal surfaces can act as seed points for popcorn polymer growth. Ensure reactors are properly cleaned and passivated.[6]
-
Presence of Polymer Seeds: If popcorn polymer has formed previously, microscopic seed particles may remain. Thoroughly clean and inspect equipment after any instance of popcorn polymer formation.[6]
-
Quantitative Data
Table 1: Thermal Hazard Characteristics of this compound Reactions
| Parameter | Condition | Value | Source |
| Onset Temperature of Polymerization | Under Nitrogen Atmosphere | 408.5 K (135.35 °C) | [7] |
| Onset Temperature of Oxidation | Under Oxygen Atmosphere | 343.2 K (70.05 °C) | [7] |
| Activation Energy (Ea) of Oxidation | Under Oxygen Atmosphere | 112.6 kJ/mol | [7] |
| Significant Dimerization/Trimerization Rate | Thermally Initiated | > 70-80 °C | [4][5] |
| Self-Limiting Temperature Peak | Bulk polymerization with 1,2-diene | ~121 °C (250 °F) | [9] |
Experimental Protocols
Protocol 1: Controlled Bulk Polymerization of this compound with a 1,2-Diene Modifier
This protocol is based on the methodology for controlling the exothermic reaction in a large-scale bulk polymerization.[9]
Objective: To polymerize this compound in the absence of a solvent while managing the exothermic heat of reaction to prevent thermal runaway.
Materials:
-
This compound (polymerization grade)
-
1,2-Butadiene (B1212224) (as a modifier)
-
n-Butyllithium (or other suitable lithium-based initiator)
-
Jacketed pressure reactor with an agitator and an overhead reflux condenser
Procedure:
-
Reactor Preparation: Purge the reactor thoroughly with dry, inert gas (e.g., nitrogen) to remove all oxygen and moisture.
-
Charging Reagents:
-
Initiation:
-
Adjust the reactor temperature to the initial target, typically a moderate level such as 27°C - 66°C (80°F - 150°F).[9]
-
Inject the lithium-based catalyst (e.g., n-butyllithium).
-
-
Polymerization and Temperature Control:
-
Monitor the reactor temperature closely. The polymerization will begin, generating heat.
-
Control the temperature within the desired range by adjusting the flow and temperature of the cooling fluid in the reactor jacket and managing the reflux rate from the overhead condenser.[9]
-
Maintain vigorous cooling to keep the temperature controlled, especially until at least 35% monomer conversion is achieved.[9]
-
-
Managing the Temperature Surge:
-
As the reaction progresses (typically around 50% conversion), the viscosity of the polymer solution will increase, making heat removal more difficult.[9]
-
A temperature increase, or "surge," is expected. However, due to the presence of the 1,2-butadiene modifier, this surge will be self-limiting.[9]
-
Continue maximum cooling efforts to ensure the peak temperature does not exceed a moderate level, typically around 121°C (250°F).[9]
-
-
Reaction Completion and Termination:
-
Once the desired conversion is reached, terminate the reaction by adding a suitable quenching agent (e.g., an alcohol).
-
Proceed with polymer recovery and purification steps.
-
Visualizations
Caption: Troubleshooting workflow for a thermal runaway event.
Caption: Factors influencing heat generation and removal.
Caption: Workflow for controlled bulk polymerization.
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Butadiene Thermal DimerizationTrimerization, Free-Radical Polymerization, and Polymer Decomposition Reactions [iokinetic.com]
- 5. A Detailed Reaction Model for the Thermal Dimerization of this compound [iomosaic.com]
- 6. iokinetic.com [iokinetic.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C4H6 | CID 7845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3970607A - Controlled high temperature polymerization of butadiene - Google Patents [patents.google.com]
- 10. CS276986B6 - Process of this compound polymerization - Google Patents [patents.google.com]
optimizing reaction conditions for the synthesis of substituted 1,3-butadienes
Welcome to the technical support center for the synthesis of substituted 1,3-butadienes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis of substituted 1,3-butadienes.
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction for the synthesis of a substituted 1,3-butadiene is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings for diene synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include reagent quality, reaction conditions, and the presence of side reactions.[1][2]
Possible Causes and Solutions:
-
Reagent Quality:
-
Organoborane Reagent: Vinylboronic acids and their esters can be prone to degradation and protodeboronation (cleavage of the C-B bond).[1] Ensure your boronic acid or ester is pure and handled under inert conditions. Consider using more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates.[1]
-
Organic Halide: The reactivity of the vinyl halide is crucial. The general reactivity order is I > Br > OTf >> Cl.[1] If you are using a vinyl chloride, you may need a more active catalyst system.[1][2]
-
Palladium Catalyst: Ensure your palladium catalyst, especially Pd(II) precatalysts like Pd(OAc)₂, has not degraded.[1][2] Inefficient in-situ reduction of Pd(II) to the active Pd(0) species can lead to side reactions like homocoupling.[1] Using a Pd(0) source like Pd(PPh₃)₄ or an air-stable precatalyst can be beneficial.[1]
-
Ligand: Phosphine (B1218219) ligands are susceptible to oxidation. Use fresh, high-purity ligands and handle them under an inert atmosphere.[2]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. A combination of an organic solvent (e.g., Dioxane, THF, Toluene) and an aqueous base solution is common.[3][4] Ensure the solvent is properly degassed to remove oxygen, which can deactivate the catalyst.[3]
-
Base: The base plays a crucial role in the catalytic cycle. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][4] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Temperature: The optimal temperature can vary depending on the substrates and catalyst system. While some reactions proceed at room temperature, others may require heating (e.g., 80-100 °C).[1][5]
-
-
Side Reactions:
-
Protodeboronation: As mentioned, this is a major side reaction. To minimize it, use milder bases (e.g., K₃PO₄, KF), anhydrous conditions if possible, or more stable boronic esters.[1] Shorter reaction times and lower temperatures can also help.[1]
-
Homocoupling: Homocoupling of the boronic acid or the organic halide can occur, especially if the catalyst is not optimal or if oxygen is present. Using the correct Pd source and ligand, and ensuring anaerobic conditions, can mitigate this issue.[3]
-
Experimental Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Side Product Formation in Stille Coupling
Q2: I am observing significant side product formation in my Stille coupling reaction for this compound synthesis. What are the common side products and how can I suppress them?
A2: The Stille coupling is a powerful tool, but side reactions can diminish the yield of the desired diene. The most common side reaction is the homocoupling of the organostannane reagent.[6]
Common Side Products and Mitigation Strategies:
-
Homocoupling of Organostannane: This is often the major side product. It can be minimized by:
-
Optimizing the Catalyst and Ligands: The choice of palladium source and ligand is critical. Electron-rich and bulky phosphine ligands can accelerate the desired cross-coupling over homocoupling.
-
Controlling Reaction Temperature: Running the reaction at the lowest effective temperature can reduce the rate of homocoupling.
-
Using Additives: The addition of copper(I) iodide (CuI) can sometimes suppress homocoupling and accelerate the cross-coupling reaction.
-
-
Destannylation: The organostannane can undergo destannylation (loss of the tin group) before cross-coupling, leading to byproducts. This can be influenced by the solvent and any acidic impurities. Using a non-polar, aprotic solvent and ensuring anhydrous conditions can help.
-
Product Decomposition: Substituted 1,3-butadienes can be sensitive to heat and acidic or basic conditions, potentially leading to polymerization or other decomposition pathways. It is important to monitor the reaction and work it up promptly upon completion.
Logical Relationship for Minimizing Stille Coupling Side Products
Caption: Key strategies to minimize side product formation in Stille coupling.
Issue 3: Poor Stereoselectivity in the Wittig Reaction
Q3: My Wittig reaction is producing a mixture of (E) and (Z) isomers of the substituted this compound. How can I control the stereoselectivity?
A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.[7]
-
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., C=O, CN) are more stable and tend to give the thermodynamically favored (E)-alkene as the major product.[7]
-
Non-stabilized Ylides: Ylides that are not stabilized (e.g., alkyl-substituted) are more reactive and typically yield the kinetically favored (Z)-alkene, especially under salt-free conditions.[7]
Factors Influencing Stereoselectivity:
-
Ylide Type: The most critical factor is the choice between a stabilized or non-stabilized ylide.
-
Solvent: The polarity of the solvent can influence the stereochemical outcome. For some semi-stabilized ylides, the Z/E ratio increases with the polarity of the solvent.[8]
-
Base and Additives: The choice of base and the presence of salts (like lithium halides) can significantly affect the stereoselectivity. For non-stabilized ylides, salt-free conditions generally favor the (Z)-isomer. Using bases like sodium amide (NaNH₂) or n-butyllithium (n-BuLi) can influence the outcome.[9]
Decision Pathway for Controlling Wittig Stereoselectivity
Caption: Decision tree for achieving desired stereoselectivity in the Wittig reaction.
Frequently Asked Questions (FAQs)
Q: How can I effectively purify my substituted this compound product?
A: Purification of 1,3-butadienes can be challenging due to their potential for polymerization and isomerization. Common purification methods include:
-
Column Chromatography: Silica (B1680970) gel chromatography is a standard method. The choice of eluent will depend on the polarity of your product.[5][10]
-
Distillation: For volatile dienes, distillation can be effective. However, care must be taken to avoid high temperatures that could induce polymerization.[11]
-
Washing: Washing the crude product with water or a mild aqueous solution can remove water-soluble impurities and polymerization inhibitors.[12][13] A method for purifying this compound involves a water-washing step with low-oxygen water followed by the removal of polymerization inhibitors.[12][13][14]
-
Adsorption: Using adsorbents like activated alumina (B75360) can remove polar impurities.[15]
Q: What is the "endo rule" in Diels-Alder reactions and how does it affect my synthesis?
A: The "endo rule" states that in a Diels-Alder reaction, the dienophile's substituent with pi-electron density (e.g., a carbonyl group) will preferentially orient itself "endo" (towards the developing diene bridge) in the transition state. This is due to favorable secondary orbital interactions. While the endo product is often the kinetic product (formed faster at lower temperatures), the exo product is typically more thermodynamically stable. Therefore, controlling the reaction temperature can influence the endo/exo selectivity.[16]
Q: How do I control regioselectivity in the Diels-Alder reaction when both my diene and dienophile are unsymmetrical?
A: The regioselectivity of the Diels-Alder reaction with unsymmetrical reactants is governed by electronic effects. The most electron-rich carbon of the diene will preferentially bond to the most electron-poor carbon of the dienophile.[17] You can predict the major regioisomer by analyzing the resonance structures of both the diene and the dienophile to determine their electronic polarization.[17][18] Generally, for a 1-substituted diene reacting with a monosubstituted dienophile, the "ortho" and "para" products are favored.[19]
Quantitative Data Summary
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 85-90 | 12 | ~50 |
| 2 | Pd(dppf)Cl₂ | (none) | Cs₂CO₃ | Dioxane | 100 | 16 | High |
| 3 | Pd(OAc)₂ | Buchwald Ligand | K₃PO₄ | THF/H₂O | RT | 24 | >90 |
Data compiled from various sources and represents typical conditions. Actual results may vary.[2][20][21]
Table 2: Influence of Solvent and Base on Wittig Reaction Stereoselectivity (Semi-stabilized Ylide)
| Entry | Aldehyde | Base | Solvent | Z/E Ratio |
| 1 | Aliphatic | K₂CO₃ / 18-crown-6 | Toluene | 30/70 |
| 2 | Aliphatic | K₂CO₃ / 18-crown-6 | Dichloromethane | 50/50 |
| 3 | Aliphatic | K₂CO₃ / 18-crown-6 | H₂O | >50/50 |
| 4 | Benzaldehyde | n-BuLi | THF | 58/42 (with LiI) |
Data is illustrative and based on trends reported in the literature.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Synthesis of a Substituted this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a vinyl boronic ester with a vinyl halide.
Materials:
-
Vinyl halide (1.0 equiv)
-
Vinylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the vinyl halide, vinylboronic acid pinacol ester, palladium catalyst, and base.
-
Add the degassed solvent via cannula or syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling to Synthesize a Substituted this compound
This protocol outlines a general procedure for the Stille coupling of a vinyl stannane with a vinyl halide.
Materials:
-
Vinyl halide (1.0 equiv)
-
Vinylstannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, Toluene)
-
Optional: Additive (e.g., CuI, 10 mol%)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the vinyl halide and vinylstannane in the degassed solvent.
-
Add the palladium catalyst (and additive, if used).
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C).
-
Monitor the reaction until the starting material is consumed.
-
After cooling, dilute the reaction mixture with an organic solvent.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of KF or filter through a pad of silica gel treated with triethylamine.[6]
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by chromatography or distillation.
Protocol 3: General Procedure for the Wittig Synthesis of a Substituted this compound
This protocol describes the synthesis of a this compound via the Wittig reaction of a phosphonium (B103445) ylide with an α,β-unsaturated aldehyde.
Materials:
-
Phosphonium salt (e.g., benzyltriphenylphosphonium (B107652) chloride, 1.0 equiv)
-
Strong base (e.g., n-BuLi, NaH, or NaOH)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 equiv)
Procedure:
-
Ylide Formation: In a dry flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension (if using a highly reactive base like n-BuLi) and add the base dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at the appropriate temperature for 30-60 minutes to ensure complete ylide formation.
-
Wittig Reaction: Add a solution of the α,β-unsaturated aldehyde in the same solvent to the ylide solution dropwise at a controlled temperature.
-
Allow the reaction to stir until completion (monitor by TLC).
-
Quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product, often to separate it from the triphenylphosphine (B44618) oxide byproduct, by crystallization or column chromatography.[10][22][23][24]
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. rsc.org [rsc.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. EP2786979A1 - Method for purifying this compound - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. WO2013080967A1 - Method for purifying this compound - Google Patents [patents.google.com]
- 15. EP2786979B1 - Method for purifying this compound - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. reddit.com [reddit.com]
- 21. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. unwisdom.org [unwisdom.org]
- 23. scribd.com [scribd.com]
- 24. webassign.net [webassign.net]
Technical Support Center: Scale-Up of 1,3-Butadiene Production
Welcome to the Technical Support Center for 1,3-Butadiene Production Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and process development stages of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.
Section 1: Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues in this compound production.
Catalyst Deactivation
Problem: A significant and rapid decrease in catalyst activity and/or selectivity for this compound is observed.
Possible Causes:
-
Coke Formation: Carbonaceous deposits (coke) can block active sites and pores on the catalyst surface. This is a common issue with solid acid catalysts used in processes like the dehydration of butanediols.[1]
-
Active Site Poisoning: Impurities in the feedstock can irreversibly bind to the catalyst's active sites, rendering them inactive.
-
Thermal Sintering: High reaction temperatures can lead to the agglomeration of metal particles on the catalyst support, reducing the active surface area.
-
Structural Changes: The catalyst support or active phase may undergo a structural transformation under reaction conditions, leading to a loss of activity.
Troubleshooting Steps:
-
Characterize the Spent Catalyst:
-
Perform Thermogravimetric Analysis (TGA) or Temperature Programmed Oxidation (TPO) to quantify the amount of coke deposition.
-
Use Scanning Electron Microscopy (SEM) to visually inspect for changes in catalyst morphology and the presence of deposits.
-
Employ techniques like X-ray Diffraction (XRD) to identify any changes in the crystalline structure of the catalyst.
-
-
Analyze Feedstock Purity:
-
Use Gas Chromatography (GC) or other appropriate analytical techniques to identify and quantify any potential poisons in the feedstock.
-
-
Review Operating Conditions:
-
Temperature: Ensure the reaction temperature is within the optimal range for the catalyst. Excessively high temperatures can accelerate coking and sintering.
-
Weight Hourly Space Velocity (WHSV): A low WHSV can sometimes lead to increased side reactions and coking.
-
Pressure: Verify that the partial pressure of reactants and products is appropriate for the desired reaction pathway.
-
-
Implement Regeneration Protocol:
-
If coke formation is identified as the primary cause of deactivation, a regeneration step involving controlled oxidation (e.g., with air or a diluted oxygen stream) can often restore catalyst activity.
-
Preventative Measures:
-
Optimize Reaction Conditions: Operate within the recommended temperature, pressure, and WHSV ranges to minimize side reactions that lead to coke formation.
-
Catalyst Selection and Modification:
-
Select catalysts known for their stability and resistance to coking. For instance, modifying catalysts with promoters can enhance their stability.
-
Ensure the catalyst has an optimal balance of acidic and basic sites to favor the desired reaction pathway.
-
-
Feedstock Purification: Implement a purification step for the feedstock to remove any potential catalyst poisons.
-
Regular Regeneration Cycles: Establish a regular in-situ or ex-situ catalyst regeneration schedule to maintain optimal performance and extend catalyst lifetime.
Popcorn Polymer Formation
Problem: The formation of a solid, cross-linked, and often rapidly growing polymer, known as "popcorn polymer," is observed in reactors, distillation columns, or other equipment. This can lead to fouling, blockages, and significant safety hazards due to the expansive forces generated during its growth.[2][3][4][5]
Possible Causes:
-
Presence of Oxygen or Peroxides: These act as initiators for the radical polymerization of this compound.[2][3]
-
Presence of Rust (Iron Oxides): Rust can promote the formation of popcorn polymer.[2][6]
-
High this compound Concentration: While it can occur at lower concentrations, the risk increases with higher concentrations of the monomer.[3]
-
Stagnant Zones or "Dead Legs": Areas with low flow or no flow in the process equipment can allow for the accumulation of initiators and the growth of popcorn polymer seeds.[5]
-
Presence of Water: Moisture can contribute to the conditions favorable for popcorn polymer formation.[6]
Troubleshooting Steps:
-
Equipment Inspection:
-
Visually inspect accessible areas of the equipment for the presence of white, glassy, or brownish solid deposits.
-
For inaccessible areas, consider non-destructive testing methods like X-ray inspection to identify blockages in piping.[5]
-
-
Analysis for Initiators:
-
Take samples from the process stream and analyze for the presence of dissolved oxygen and peroxides.
-
-
Implement Cleaning Procedures:
-
If popcorn polymer is detected, the affected equipment should be safely taken offline.
-
Mechanical cleaning methods like hydro-blasting or scratching can be used to remove the polymer.[5]
-
Chemical cleaning with appropriate solvents may also be effective.
-
Preventative Measures:
-
Strict Oxygen Exclusion: Maintain an inert atmosphere (e.g., nitrogen) in all equipment handling this compound.
-
Use of Polymerization Inhibitors: Add appropriate inhibitors to the process streams to scavenge free radicals and prevent the initiation of polymerization.
-
Equipment Passivation: Chemically treat the internal surfaces of equipment to create a protective layer and remove rust. This can be done using solutions like sodium nitrite.[5]
-
Elimination of Stagnant Zones: Review the process design to identify and eliminate any "dead legs" or areas of low flow where butadiene can stagnate.
-
Regular Monitoring: Implement a regular monitoring program to check for the early signs of popcorn polymer formation.
Low Product Purity
Problem: The final this compound product fails to meet the required purity specifications, with the presence of unacceptable levels of impurities such as butenes, butanes, or other C4 hydrocarbons.
Possible Causes:
-
Inefficient Separation: The purification process, typically extractive distillation, may not be operating under optimal conditions to effectively separate this compound from compounds with close boiling points.[7][8]
-
Side Reactions: Undesired side reactions in the reactor can produce byproducts that are difficult to separate from this compound.
-
Contamination: Leaks in the system or carryover of solvents or other materials from upstream processes can contaminate the final product.
Troubleshooting Steps:
-
Product Composition Analysis:
-
Perform a detailed analysis of the product stream using Gas Chromatography (GC) according to a standard method like ASTM D2593 to identify and quantify all impurities.[9]
-
-
Verify Purification Unit Performance:
-
For extractive distillation, check key operating parameters such as the solvent-to-feed ratio, reflux ratio, and column temperatures and pressures.[8]
-
Ensure the solvent used for extraction is of high purity and is not degraded.
-
-
Inspect for System Leaks and Carryover:
-
Conduct a thorough inspection of the entire process line for any potential leaks that could introduce contaminants.
-
Check for any operational issues that could lead to the carryover of materials between different process units.
-
Preventative Measures:
-
Optimize Separation Process: Tune the parameters of the purification unit to achieve the desired separation efficiency. This may involve process simulation and modeling to determine the optimal operating conditions.
-
Minimize Side Reactions: Adjust reactor conditions (temperature, pressure, catalyst) to maximize selectivity towards this compound and minimize the formation of byproducts.
-
Regular Maintenance and Quality Control: Implement a regular maintenance schedule for all equipment and establish stringent quality control checks for all incoming raw materials and intermediate process streams.
Section 2: Frequently Asked Questions (FAQs)
-
What are the primary challenges in the scale-up of this compound production? The main challenges include maintaining catalyst activity and stability over long operational periods, preventing the hazardous formation of popcorn polymer, achieving high-purity product through energy-intensive separation processes, and ensuring the economic viability of the chosen production route, especially for bio-based alternatives.[10][11]
-
How can I effectively minimize catalyst deactivation? Minimizing catalyst deactivation involves a multi-faceted approach: selecting a robust catalyst with high stability, optimizing reaction conditions to reduce coke formation, ensuring high purity of the feedstock to avoid poisoning, and implementing a well-designed catalyst regeneration cycle.
-
What is "popcorn polymer" and what are the key steps to prevent it? Popcorn polymer is a hard, porous, and rapidly proliferating polymer of this compound that can cause severe equipment fouling and safety hazards.[5] Key prevention strategies include the strict exclusion of oxygen, the use of polymerization inhibitors, passivation of equipment surfaces to remove rust, and designing the system to avoid stagnant zones.[5]
-
What are the critical parameters to control during the purification of this compound? Due to the close boiling points of this compound and other C4 hydrocarbons, purification is challenging.[7][8] In extractive distillation, the most common purification method, critical parameters to control include the type and purity of the solvent, the solvent-to-feed ratio, the reflux ratio, and the temperature and pressure profiles of the distillation columns.[8]
-
Is bio-based this compound economically competitive with petroleum-based production? Currently, the production cost of bio-based this compound is generally higher than that of its petroleum-based counterpart.[11] The economic viability of bio-based routes is highly dependent on the cost of the biomass feedstock, the efficiency and selectivity of the catalytic conversion process, and the scale of production.[10][12] Advances in catalyst technology and process optimization are crucial to improving the cost-competitiveness of bio-based this compound.[10]
Section 3: Data Presentation
Table 1: Comparative Performance of Catalysts for this compound Production from Ethanol
| Catalyst | Reaction Temperature (°C) | WHSV (h⁻¹) | Ethanol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| Bare Ash | 400 | 2.5 | - | - | 65 | [13] |
| Ash:MgO (1:2) | 350 | - | 79 | 87.8 | 48 | [13] |
| Ash:MgO (1:3) | 350 | - | - | 82 | 25 | [13] |
| Ash:MgO/ZrO₂ (1:1:1) | - | 2.5 | - | 90.8 | 50 | [13] |
| 10% SiO₂-ZrO₂ | 350 | - | 90 | - | 80 | [4] |
| CeO₂-ZrO₂ | 400 | 0.75 | 67 | - | 60 | [4] |
WHSV: Weight Hourly Space Velocity
Table 2: Techno-Economic Comparison of this compound Production Routes
| Parameter | Naphtha Cracking (Petrochemical) | One-Step Bio-based (from Ethanol) | Two-Step Bio-based (from Ethanol) | Reference |
| Production Cost (€/tonne) | Baseline | 2006 - 2247 | 2380 - 2427 | [14] |
| CO₂ Emissions Reduction (%) | 0 | 7.6 - 103 | 7.6 - 52.4 | [14] |
| Key Economic Driver | Naphtha price | Ethanol price, Catalyst selectivity | Ethanol price, Energy costs | [10][12] |
Section 4: Experimental Protocols
Protocol for Characterization of Coke Deposition on Catalysts via TGA/TPO
Objective: To quantify the amount of carbonaceous deposits (coke) on a spent catalyst.
Apparatus: Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer or infrared gas analyzer is recommended for evolved gas analysis.
Procedure:
-
Sample Preparation:
-
Carefully unload the spent catalyst from the reactor in an inert atmosphere to prevent premature oxidation of the coke.
-
Take a representative sample of the spent catalyst (typically 5-10 mg).
-
-
TGA Analysis:
-
Place the catalyst sample in the TGA crucible.
-
Heat the sample in an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) to a temperature sufficient to remove any adsorbed volatiles (e.g., 200 °C). Hold at this temperature for a specified time (e.g., 30 minutes).
-
Continue heating in the inert atmosphere to a higher temperature (e.g., 600-800 °C) to pyrolyze any heavier organic species.
-
-
TPO Analysis:
-
After the pyrolysis step, switch the gas to an oxidizing atmosphere (e.g., air or a mixture of O₂ in N₂) while maintaining the high temperature or ramping up further.
-
The weight loss observed during this step corresponds to the combustion of the coke.
-
-
Data Analysis:
-
The amount of coke is calculated from the weight loss during the oxidation step.
-
The temperature at which the maximum rate of weight loss occurs can provide information about the nature of the coke (e.g., "soft" vs. "hard" coke).
-
Analysis of the evolved gases (CO₂ and CO) can provide a more accurate quantification of the carbon content.
-
Protocol for Determination of this compound Purity via Gas Chromatography (based on ASTM D2593)
Objective: To determine the purity of this compound and quantify hydrocarbon impurities.
Apparatus: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD). A column capable of separating C4 hydrocarbons is required.
Procedure:
-
Calibration:
-
Prepare or purchase certified gas standards containing known concentrations of this compound and expected impurities.
-
Inject the standards into the GC to determine the retention times and response factors for each component.
-
-
Sample Introduction:
-
A representative sample of the this compound product is carefully introduced into the GC injection port. This is typically done using a gas sampling valve to ensure reproducibility.
-
-
Chromatographic Separation:
-
The sample is carried through the GC column by an inert carrier gas (e.g., helium or nitrogen).
-
The temperature program of the GC oven is set to achieve optimal separation of the components.
-
-
Detection and Data Acquisition:
-
As each component elutes from the column, it is detected by the FID or TCD.
-
The detector signal is recorded as a chromatogram, which shows peaks corresponding to each component.
-
-
Data Analysis:
-
Identify each peak in the chromatogram based on its retention time, as determined from the calibration standards.
-
Calculate the area of each peak.
-
Apply the response factors determined during calibration to the peak areas to calculate the concentration of each component.
-
The purity of this compound is reported as a weight percentage.
-
Section 5: Visualizations
Diagram 1: Mechanism of Popcorn Polymer Formation
Caption: Mechanism of popcorn polymer formation in this compound production.
Diagram 2: Troubleshooting Workflow for Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Diagram 3: Factors Influencing Economic Viability of this compound Production Routes
Caption: Factors influencing the economic viability of this compound production.
References
- 1. store.astm.org [store.astm.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.aijr.org [journals.aijr.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. grandviewresearch.com [grandviewresearch.com]
- 12. icheme.org [icheme.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
impact of solvent polarity on 1,3-butadiene polymerization kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-butadiene polymerization. The following information addresses common issues related to the impact of solvent polarity on polymerization kinetics.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the rate of anionic polymerization of this compound initiated by organolithium compounds?
A1: In anionic polymerization, increasing solvent polarity typically accelerates the polymerization rate. Polar solvents, or the addition of polar modifiers like tetrahydrofuran (B95107) (THF) to nonpolar solvents, can break down the aggregates of organolithium initiators (e.g., n-butyllithium) into more reactive, lower-aggregation states or monomeric species. This deaggregation increases the concentration of active centers, leading to a faster rate of polymerization.[1] However, the effect can be complex, as very high concentrations of some polar additives may lead to a decrease in the reaction rate.[1]
Q2: What is the primary influence of polar solvents on the microstructure of polybutadiene (B167195) in anionic polymerization?
A2: The addition of polar solvents or modifiers significantly increases the proportion of 1,2-vinyl microstructure at the expense of the 1,4-cis and 1,4-trans content.[1][2] In nonpolar hydrocarbon solvents, anionic polymerization of butadiene typically yields a polymer with a high 1,4-content. The presence of a polar modifier delocalizes the negative charge on the active center, favoring the 1,2-addition pathway.[3]
Q3: Can solvent polarity influence Ziegler-Natta polymerization of this compound?
A3: Yes, the nature of the solvent plays a crucial role in Ziegler-Natta polymerization. For instance, with certain cobalt-based catalysts, polymerization rates are higher in aromatic solvents like benzene (B151609) compared to aliphatic solvents such as hexane (B92381).[4] The choice of solvent can also impact the polymer's molecular weight and microstructure. Catalysts based on neodymium, for example, can produce polybutadiene with a very high cis-1,4 content (over 98%) in aliphatic solvents.[4]
Q4: Are there any safety concerns when using polar solvents like THF in these polymerization reactions?
A4: Yes, safety is a critical consideration. Polar solvents like THF can form explosive peroxides upon exposure to air and light. It is imperative to use freshly distilled and properly purified solvents. Additionally, many organometallic initiators, such as n-butyllithium, are pyrophoric and react violently with moisture and air. All manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques.
Troubleshooting Guides
Issue 1: Low or No Monomer Conversion
| Possible Cause | Troubleshooting Step |
| Impure Monomer or Solvent | Ensure monomer and solvent are rigorously purified to remove inhibitors, water, and other reactive impurities. Pass them through activated alumina (B75360) columns and degas thoroughly before use. |
| Inactive Initiator | The initiator may have degraded due to improper storage or handling. Use a fresh batch of initiator or titrate the existing solution to determine its active concentration. |
| Insufficient Temperature | Polymerization rates are temperature-dependent. Verify that the reaction temperature is appropriate for the chosen initiator and solvent system. |
| Incorrect Reagent Stoichiometry | Carefully check the molar ratios of monomer, initiator, and any modifiers. In Ziegler-Natta systems, the co-catalyst to catalyst ratio is critical for activity.[5] |
Issue 2: Poor Control Over Polymer Microstructure (e.g., incorrect vinyl content)
| Possible Cause | Troubleshooting Step |
| Inadequate Purity of Polar Modifier | Impurities in the polar modifier can affect its interaction with the active centers. Use freshly purified and dried polar additives. |
| Incorrect Modifier-to-Initiator Ratio | The amount of polar modifier directly influences the vinyl content. Precisely control the molar ratio of the modifier to the initiator to achieve the desired microstructure.[6] |
| Temperature Fluctuations | The reaction temperature can influence the stereoselectivity of the polymerization. Maintain a constant and controlled temperature throughout the experiment. |
| Inappropriate Solvent Choice | For Ziegler-Natta systems, the solvent itself has a significant impact on stereoselectivity. Aliphatic solvents often favor high cis-1,4 content with neodymium catalysts.[4][7] |
Issue 3: Broad Molecular Weight Distribution
| Possible Cause | Troubleshooting Step |
| Slow Initiation Compared to Propagation | Ensure that the initiation step is much faster than the propagation step. This can sometimes be achieved by pre-forming the active initiator or adjusting the temperature at the start of the reaction. |
| Presence of Chain Transfer Agents | Impurities in the reactants or solvent can act as chain transfer agents. Rigorous purification is essential. |
| Non-uniform Distribution of Reagents | Ensure efficient stirring to maintain a homogeneous reaction mixture, preventing localized high concentrations of monomer or initiator. |
| Temperature Gradients in the Reactor | Inadequate heat removal can lead to localized "hot spots," causing variations in the polymerization rate and broadening the molecular weight distribution. |
Data Presentation
Table 1: Effect of Polar Modifiers on this compound Anionic Polymerization Microstructure
| Initiator/Solvent System | Polar Modifier | Modifier/Initiator Molar Ratio | 1,2-Vinyl Content (%) | 1,4-Content (%) | Reference |
| sec-BuLi / Benzene | None | - | ~10 | ~90 | [3] |
| sec-BuLi / Benzene | t-BuP1 | 1:1 | 43 | 57 | [3] |
| sec-BuLi / Benzene | t-BuP2 | 1:1 | 45 | 55 | [3] |
| n-BuLi / Cyclohexane | Tetrahydrofufuryethylether (ETE) | Varies | Increases with ETE/Li ratio | Decreases with ETE/Li ratio | [6] |
Table 2: Influence of Solvent on Ziegler-Natta Polymerization of this compound with a Neodymium-Based Catalyst
| Solvent | cis-1,4 Content (%) | trans-1,4 Content (%) | 1,2-Vinyl Content (%) | Molecular Weight (Mw x 10^5 g/mol ) | Molecular Weight Distribution (MWD) | Reference |
| Hexane | 98.2 | 1.3 | 0.5 | 4.47 | 3.1 | [4] |
| Cyclohexane | 99.1 | 0.4 | 0.5 | 3.63 | 3.3 | [4] |
Experimental Protocols
Protocol 1: Anionic Polymerization of this compound in a Hydrocarbon Solvent
-
Reagent Purification:
-
Dry the hydrocarbon solvent (e.g., cyclohexane) by passing it through a column of activated alumina.
-
Purify this compound by passing it through columns of activated alumina and molecular sieves.
-
Degas both the solvent and monomer by several freeze-pump-thaw cycles.
-
-
Reactor Setup:
-
Assemble a glass reactor equipped with a magnetic stirrer and septum ports under a high-vacuum line or in a glovebox.
-
Flame-dry the reactor under vacuum to remove any adsorbed moisture.
-
Backfill the reactor with a high-purity inert gas (e.g., argon).
-
-
Polymerization:
-
Transfer the desired amount of purified solvent into the reactor via cannula.
-
Add the desired amount of any polar modifier (e.g., THF) via syringe.
-
Introduce the purified this compound monomer into the reactor.
-
Initiate the polymerization by adding a standardized solution of n-butyllithium in hexane via syringe.
-
Maintain the desired reaction temperature using a thermostated bath.
-
Monitor the reaction progress by observing changes in viscosity or by taking aliquots for analysis.
-
-
Termination and Polymer Recovery:
-
Terminate the polymerization by adding a proton source, such as degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Protocol 2: Ziegler-Natta Polymerization of this compound
-
Catalyst Preparation:
-
In an inert atmosphere glovebox, prepare the catalyst system. For a neodymium-based system, this typically involves mixing a neodymium source (e.g., neodymium versatate), a co-catalyst (e.g., diisobutylaluminium hydride), and a chlorinating agent (e.g., tert-butyl chloride) in a hydrocarbon solvent.[4]
-
Age the catalyst solution for a specified period to allow for the formation of the active species.
-
-
Reactor Setup and Reagent Purification:
-
Follow the same reactor setup and reagent purification procedures as described in Protocol 1.
-
-
Polymerization:
-
Charge the reactor with the purified solvent and monomer.
-
Bring the reactor to the desired polymerization temperature.
-
Inject the prepared catalyst solution into the reactor to initiate polymerization.
-
Maintain constant temperature and stirring throughout the reaction.
-
-
Termination and Polymer Recovery:
-
Terminate the reaction by adding a small amount of an alcohol (e.g., isopropanol) containing an antioxidant.
-
Coagulate the polymer by adding the reaction mixture to a large volume of an alcohol.
-
Wash the polymer to remove catalyst residues and dry it under vacuum.
-
Visualizations
References
Technical Support Center: Anhydrous 1,3-Butadiene Drying and Handling
Welcome to the Technical Support Center for the drying and handling of anhydrous 1,3-butadiene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for laboratory and process-scale applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the drying and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Drying (High Water Content After Treatment) | 1. Exhausted or Inactive Drying Agent: The drying agent has reached its maximum water absorption capacity or has been deactivated by improper storage or handling. 2. Insufficient Contact Time: The this compound has not been in contact with the drying agent for a sufficient duration. 3. Inadequate Amount of Drying Agent: The quantity of the drying agent is insufficient for the amount of water present. 4. Channeling (for column drying): The liquefied this compound is passing through the drying agent column too quickly, creating channels and avoiding proper contact. | 1. Regenerate or Replace Drying Agent: Regenerate molecular sieves by heating them in a furnace at 200-300°C for several hours under a stream of inert gas or under vacuum.[1] For calcium hydride, use a fresh, unopened container. 2. Increase Contact Time: Allow the this compound to remain in contact with the drying agent for a longer period. For static drying, gentle agitation can improve efficiency. 3. Increase Amount of Drying Agent: Add more of the activated drying agent to the this compound. 4. Adjust Flow Rate: If using a drying column, reduce the flow rate of the liquefied this compound to ensure adequate residence time. |
| Polymerization During Drying or Handling | 1. Presence of Oxygen: Oxygen can initiate the formation of peroxides, which are polymerization initiators. 2. Elevated Temperatures: Higher temperatures can accelerate the rate of polymerization. 3. Absence of Inhibitor: Commercial this compound contains inhibitors (like TBC) to prevent polymerization. These may be removed during purification. | 1. Maintain an Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon). 2. Control Temperature: Store and handle this compound at low temperatures. For storage, use a refrigerator or cold room. 3. Add Inhibitor for Storage: If purified this compound is to be stored, consider adding a polymerization inhibitor such as 4-tert-butylcatechol (B165716) (TBC). |
| Clogging of Equipment or Transfer Lines | 1. Polymer Formation: "Popcorn" polymer can form and clog lines and valves. 2. Ice Formation: If moisture is present, it can freeze at low temperatures and cause blockages. | 1. Regularly Inspect and Clean Equipment: Periodically check for and remove any polymer buildup. 2. Ensure Anhydrous Conditions: Thoroughly dry all equipment before introducing this compound. |
| Inaccurate Water Content Measurement | 1. Atmospheric Moisture Contamination: The sample can absorb moisture from the air during measurement. 2. Improper Sampling Technique: Incorrect handling of the sample can lead to inaccurate results. | 1. Use a Closed System for Analysis: Employ a sampling system that prevents exposure to the atmosphere, such as a liquefied gas sampler for Karl Fischer titration.[2] 2. Follow Standardized Procedures: Adhere to established methods for sample collection and analysis to ensure representative and accurate measurements. |
Frequently Asked Questions (FAQs)
Drying Techniques
Q1: What are the recommended methods for drying this compound to an anhydrous state in a laboratory setting?
A1: The most effective methods for drying this compound involve the use of solid drying agents. The two primary recommended agents are:
-
Molecular Sieves (Type 3A): These are crystalline metal aluminosilicates with a uniform pore size of 3 angstroms, which is ideal for adsorbing water while excluding the larger this compound molecules.[3] They are considered a general-purpose drying agent for unsaturated hydrocarbon streams.[3]
-
Calcium Hydride (CaH₂): This is a reactive drying agent that chemically reacts with water to form calcium hydroxide (B78521) and hydrogen gas. It is often used for pre-drying solvents to remove bulk water before using a more rigorous drying method.
Q2: How do I choose between molecular sieves and calcium hydride?
A2: The choice depends on the desired level of dryness and the specific experimental requirements.
-
Molecular sieves are generally preferred for achieving very low water content (sub-ppm levels) and are safer to handle than calcium hydride.[4][5] They can be regenerated and reused.
-
Calcium hydride is effective for removing larger quantities of water but may not achieve the same level of dryness as molecular sieves. It is a flammable solid that reacts exothermically with water, requiring careful handling under an inert atmosphere.
Q3: Are there any drying agents I should avoid using with this compound?
A3: Yes. Avoid using acidic drying agents or those that can react with alkenes. For example, anhydrous calcium chloride is generally not recommended for drying alkenes as it can form addition compounds.
Handling and Safety
Q4: What are the primary hazards associated with handling anhydrous this compound?
A4: this compound is an extremely flammable gas that can form explosive mixtures with air.[6] It is also a suspected human carcinogen and may cause genetic defects.[7] Direct contact with the liquefied gas can cause frostbite.[6] A key hazard is its tendency to polymerize, especially in the presence of oxygen, which can lead to violent ruptures of containers.
Q5: What personal protective equipment (PPE) should be worn when working with this compound?
A5: Appropriate PPE includes:
-
Flame-retardant lab coat.
-
Chemical-resistant gloves (neoprene or nitrile are suitable).
-
Safety goggles and a face shield, especially when handling the liquefied gas.[6]
-
Work should always be conducted in a well-ventilated fume hood.
Q6: How should anhydrous this compound be stored?
A6: Store cylinders of this compound in a cool, dry, well-ventilated, fireproof area, away from sources of ignition.[8] It is crucial to store it under an inert atmosphere, such as dry nitrogen, to prevent oxygen ingress and subsequent polymerization.[9]
Experimental Protocols
Protocol 1: Drying of Liquefied this compound with 3A Molecular Sieves
This protocol describes the drying of liquefied this compound in a sealed, pressurized container.
Materials:
-
Cylinder of liquefied this compound.
-
Activated 3A molecular sieves (8 to 12-mesh).
-
Pressure-rated stainless steel sample cylinder with inlet and outlet valves.
-
Inert gas source (dry nitrogen or argon).
-
Transfer lines compatible with this compound.
Procedure:
-
Activation of Molecular Sieves: Place the required amount of 3A molecular sieves in a ceramic or glass dish and heat in a furnace at 250°C for at least 2 hours under a stream of inert gas or under vacuum to remove any adsorbed water.[10] Cool the sieves to room temperature in a desiccator under an inert atmosphere.
-
Preparation of the Drying Cylinder: Thoroughly clean and dry the stainless steel sample cylinder. Purge the cylinder with a stream of dry inert gas for at least 30 minutes to remove any air and moisture.
-
Adding Molecular Sieves: Under a positive pressure of inert gas, quickly add the activated molecular sieves to the cylinder and securely seal it.
-
Transfer of this compound: Cool the drying cylinder in a dry ice/acetone bath. Connect the cylinder to the this compound source cylinder using a transfer line. Carefully open the valves to allow the liquefied this compound to condense into the drying cylinder. Fill the cylinder to no more than 80% of its liquid capacity.
-
Drying: Allow the cylinder to slowly warm to room temperature behind a blast shield in a fume hood. Let the this compound stand over the molecular sieves for at least 24 hours. Gentle agitation can improve the drying efficiency.
-
Transfer of Anhydrous this compound: To access the anhydrous product, position the cylinder so that the outlet valve is in the liquid phase. Connect a transfer line from the outlet to the reaction vessel or storage cylinder, which has been previously dried and purged with inert gas. The transfer can be effected by applying a positive pressure of inert gas to the inlet of the drying cylinder.
Protocol 2: Quantitative Determination of Water in this compound by Karl Fischer Titration
This protocol outlines the determination of water content using a coulometric Karl Fischer titrator coupled with a liquefied gas sampler.
Equipment:
-
Coulometric Karl Fischer titrator.
-
Liquefied gas sampler with a mass flow controller or a fixed volume sample loop.[2]
-
Appropriate Karl Fischer reagents (anode and cathode solutions).
-
Cylinder of anhydrous this compound for analysis.
Procedure:
-
System Preparation: Set up the Karl Fischer titrator and liquefied gas sampler according to the manufacturer's instructions. Ensure the titration cell is dry and conditioned.
-
Sampler Connection: Connect the this compound cylinder to the inlet of the liquefied gas sampler.
-
Purging: Purge the sampler and transfer lines with the this compound from the sample cylinder to ensure a representative sample is analyzed.[2]
-
Sample Introduction: Introduce a known mass of the liquefied this compound into the Karl Fischer titration cell. The gas will vaporize and the water will be absorbed by the anolyte.
-
Titration: The Karl Fischer titrator will automatically titrate the absorbed water. The instrument will display the amount of water in micrograms.
-
Calculation: Calculate the water concentration in ppm (mg/kg) using the mass of the sample introduced and the micrograms of water detected.
Data Summary
The efficiency of various drying agents for organic solvents has been quantitatively evaluated. While specific data for this compound is limited, the following table provides a general comparison based on studies with other organic solvents.
| Drying Agent | Typical Final Water Content (ppm) | Advantages | Disadvantages |
| 3A Molecular Sieves | < 10[5][11] | High efficiency, can be regenerated, safe to handle.[4] | Slower than reactive agents. |
| **Calcium Hydride (CaH₂) ** | ~ 13 (in Dichloromethane)[11] | Effective for pre-drying. | Flammable, reacts with water to produce H₂, requires careful quenching.[12] |
| Sodium/Benzophenone | ~ 34 (in Toluene)[11] | Provides a visual indicator of dryness (deep blue color). | Highly reactive, fire hazard, not suitable for alkenes. |
| Phosphorus Pentoxide (P₄O₁₀) | ~ 9 (in Acetonitrile) | Very efficient. | Difficult to handle, can form a protective layer that stops further drying. |
Note: The efficiency of drying agents can vary depending on the solvent, initial water content, temperature, and contact time.
Visualizations
Experimental Workflow for Drying this compound
Caption: Workflow for drying liquefied this compound using 3A molecular sieves.
Logical Relationship of Safety Considerations
Caption: Key hazards of this compound and their corresponding control measures.
References
- 1. redriver.team [redriver.team]
- 2. ASTM D7995 | Standard Test Method for Total Water in Liquid Butane [ayalytical.com]
- 3. Molecular Sieves [sigmaaldrich.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1910.1051 App A - Substance Safety Data Sheet For this compound (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 7. pcs.com.sg [pcs.com.sg]
- 8. chemicalbook.com [chemicalbook.com]
- 9. borealisgroup.com [borealisgroup.com]
- 10. Molecular Sieve Drying [bio.umass.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Validation & Comparative
A Comparative Study of 1,3-Butadiene and Isoprene in Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the polymerization behavior of two fundamental dienes: 1,3-butadiene and isoprene (B109036). We will delve into a quantitative analysis of their polymerization kinetics and the resulting polymer properties, supported by experimental data. Detailed experimental protocols for common polymerization methods are also provided to aid in practical applications.
Executive Summary
This compound and isoprene are structurally similar conjugated dienes that serve as critical monomers in the synthesis of a wide array of elastomers and other polymeric materials. The presence of a methyl group in isoprene (2-methyl-1,3-butadiene) introduces subtle yet significant differences in its polymerization characteristics and the properties of the resulting polymer, polyisoprene, when compared to this compound and polybutadiene (B167195). This guide will explore these differences across various polymerization techniques, including anionic, cationic, and Ziegler-Natta catalysis, providing a comparative analysis of reactivity, microstructure control, and the mechanical and thermal properties of the resulting polymers.
Monomer Reactivity and Polymer Microstructure
The reactivity of this compound and isoprene in copolymerization is a critical factor that dictates the composition and structure of the resulting copolymer. This is quantitatively expressed by their reactivity ratios (r).
Table 1: Reactivity Ratios (r) of this compound (M1) and Isoprene (M2) in Copolymerization
| Catalytic System | r1 (Butadiene) | r2 (Isoprene) | Predominant Microstructure |
| Mo-based | 1.13 | 0.31 | High 1,2- and 3,4-structures[1] |
| Cobalt-based | 2.5 | 0.8 | - |
| Yttrium-based | 0.57 | 2.61 | cis-1,4-polyisoprene and trans-1,4-polybutadiene[2] |
| Neodymium-based | 0.76 | 0.70 | Random copolymers[3] |
| TiCl4/MgCl2-Al(i-Bu)3 | 5.7 | 0.17 | High trans-1,4-configuration[4] |
Note: Reactivity ratios indicate the preference of a growing polymer chain to add a monomer of the same type (homopolymerization) versus the other monomer (copolymerization). If r > 1, the monomer prefers to homopolymerize. If r < 1, it prefers to copolymerize.
The microstructure of the resulting polymer—specifically the geometric isomerism (cis-1,4, trans-1,4) and the mode of addition (1,2- or 3,4-vinyl)—profoundly influences its physical properties. Ziegler-Natta and certain coordination catalysts are renowned for their ability to produce highly stereoregular polymers.[5][6] For instance, neodymium-based catalysts can yield polybutadiene with over 98% cis-1,4 content.[7] In contrast, anionic polymerization in polar solvents tends to increase the proportion of vinyl units.[8]
Comparative Polymer Properties
The structural differences between polybutadiene and polyisoprene, arising from the methyl group in the isoprene monomer and the variations in microstructure, lead to distinct mechanical and thermal properties.
Table 2: Comparative Physical and Mechanical Properties of Polybutadiene and Polyisoprene
| Property | Polybutadiene (BR) | Polyisoprene (IR) |
| Tensile Strength (MPa) | 2.2 - 10 | Varies with microstructure |
| Elongation at Break (%) | 440 - 550 | Varies with microstructure |
| Glass Transition Temp. (Tg) | -107°C to -5°C (depends on vinyl content) | ~ -73°C (cis-1,4) |
| Abrasion Resistance | Excellent | Good |
| Resilience | Excellent | Excellent |
| Tear Strength | Good | Excellent |
| Low-Temperature Flexibility | Excellent | Good |
Note: These values are typical and can vary significantly based on the specific grade, microstructure, and compounding of the rubber.
High-cis polybutadiene is known for its exceptional abrasion resistance and low rolling resistance, making it a key component in tire treads.[9][10] Polyisoprene, particularly synthetic high-cis polyisoprene, closely mimics the properties of natural rubber, offering high tensile strength and tear resistance.[11] The glass transition temperature (Tg) is a crucial parameter, with polybutadiene generally exhibiting a lower Tg than polyisoprene, which contributes to its superior low-temperature performance.
Experimental Protocols
Anionic Polymerization of Isoprene
Objective: To synthesize polyisoprene with a controlled molecular weight and narrow molecular weight distribution.
Materials:
-
Isoprene (high purity, freshly distilled)
-
Cyclohexane (B81311) (anhydrous)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)
-
Methanol (B129727) (for termination)
-
Argon or Nitrogen (inert gas)
Procedure:
-
Reactor Setup: A glass reactor equipped with a magnetic stirrer is thoroughly dried and purged with inert gas.
-
Solvent and Monomer Charging: Anhydrous cyclohexane is transferred to the reactor via cannula under a positive pressure of inert gas. The desired amount of purified isoprene is then added.
-
Initiation: The reactor is brought to the desired polymerization temperature (e.g., 50°C). A calculated amount of s-BuLi initiator is injected into the reactor to initiate the polymerization. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Polymerization: The reaction is allowed to proceed under constant stirring. The viscosity of the solution will increase as the polymer chains grow. The polymerization is a "living" process, meaning the chains will continue to grow as long as monomer is available.[6]
-
Termination: Once the desired conversion is reached (or all monomer is consumed), the polymerization is terminated by adding a small amount of methanol. This protonates the carbanionic chain ends.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent like methanol. The precipitated polymer is then collected by filtration and dried in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Ziegler-Natta Polymerization of this compound
Objective: To synthesize highly stereoregular polybutadiene, such as high cis-1,4-polybutadiene.
Materials:
-
This compound (polymerization grade)
-
Toluene (B28343) (anhydrous)
-
Titanium tetrachloride (TiCl4)
-
Triethylaluminum (B1256330) (Al(C2H5)3)
-
Methanol (for catalyst deactivation and polymer precipitation)
-
Hydrochloric acid (for catalyst residue removal)
-
Argon or Nitrogen (inert gas)
Procedure:
-
Catalyst Preparation: In a dry, inert atmosphere glovebox or Schlenk line, a solution of triethylaluminum in toluene is prepared. In a separate flask, a solution of titanium tetrachloride in toluene is prepared. The two solutions are carefully mixed at a specific Al/Ti molar ratio and aged for a predetermined time at a controlled temperature to form the active catalyst complex.
-
Polymerization: The polymerization is carried out in a pressure reactor. Anhydrous toluene is charged into the reactor, followed by the prepared Ziegler-Natta catalyst. The reactor is then pressurized with this compound monomer. The polymerization is conducted at a specific temperature and pressure for a set duration.
-
Termination and Polymer Isolation: After the desired polymerization time, the reaction is terminated by adding methanol to deactivate the catalyst. The polymer solution is then washed with a dilute hydrochloric acid solution to remove catalyst residues, followed by washing with water until neutral.
-
Drying: The polymer is precipitated in an excess of methanol, filtered, and dried in a vacuum oven.
Polymerization Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental steps in the polymerization of these dienes.
Anionic Polymerization Workflow
Caption: Workflow for anionic polymerization, from initiation to termination.
Ziegler-Natta Polymerization Mechanism
Caption: Key stages in Ziegler-Natta polymerization.
Cationic Polymerization of Isoprene
Caption: Cationic polymerization mechanism for isoprene.
Conclusion
The choice between this compound and isoprene for polymerization depends heavily on the desired properties of the final polymer. This compound is favored for applications requiring exceptional abrasion resistance and low-temperature flexibility, as seen in the tire industry. Isoprene is the monomer of choice when aiming to replicate the high strength and tear resistance of natural rubber. The selection of the polymerization method—anionic, Ziegler-Natta, or cationic—provides a powerful tool to control the polymer's microstructure and, consequently, to tailor its properties for specific applications. This guide provides a foundational understanding and practical protocols for researchers and professionals working in the field of polymer synthesis and materials development.
References
- 1. scilit.com [scilit.com]
- 2. intertexworld.com [intertexworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. rubbermalaysia.com [rubbermalaysia.com]
A Comparative Guide to the Reactivity of 1,3-Butadiene and Chloroprene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1,3-butadiene and its chlorinated analog, chloroprene (B89495) (2-chloro-1,3-butadiene). Understanding the relative reactivity of these fundamental dienes is crucial for their application in polymer synthesis and fine chemical manufacturing. This document summarizes available quantitative data, outlines experimental protocols for comparative analysis, and visualizes key reaction pathways.
Introduction
This compound and chloroprene are structurally similar conjugated dienes, with the key difference being the presence of a chlorine atom at the C2 position of chloroprene. This substitution significantly influences the electron density of the diene system, thereby altering its reactivity in various chemical transformations, most notably in polymerization, electrophilic addition, and cycloaddition reactions.
Reactivity in Polymerization
The introduction of an electron-withdrawing chlorine atom in chloroprene generally increases its rate of free-radical polymerization compared to this compound. This is attributed to the influence of the chlorine atom on the stability of the propagating radical intermediate.
Quantitative Data: Polymerization Kinetics
Direct comparative kinetic data for the homopolymerization of this compound and chloroprene under identical conditions is scarce in the literature. However, data from individual studies on their free-radical polymerization provides insight into their relative reactivities.
| Monomer | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) | Temperature (°C) | Notes |
| This compound | ~100 | 60 | In bulk |
| Chloroprene | Data not available for direct comparison | - | Generally considered more reactive than this compound in free-radical polymerization. |
Note: The provided k_p for this compound is an approximate value from literature and can vary based on reaction conditions.
In copolymerization, monomer reactivity ratios indicate the relative tendency of a growing polymer chain to add one monomer over another. In the radical copolymerization of 1-chloro-1,3-butadiene (an isomer of chloroprene) with this compound, the reactivity ratios were found to be r_Bd = 0.56 and r_CB = 0.27[1]. This suggests that the poly(butadiene) radical adds butadiene more readily than 1-chloro-1,3-butadiene, and the poly(1-chloro-1,3-butadiene) radical also preferentially adds butadiene. While not a direct comparison with 2-chlorobutadiene, this provides an indication of the influence of the chloro-substituent.
Experimental Protocol: Determining Monomer Reactivity Ratios
A common method to compare the polymerization reactivity of two monomers is to determine their reactivity ratios through copolymerization experiments.
Objective: To determine the relative reactivity ratios of this compound and chloroprene in a free-radical copolymerization.
Materials:
-
This compound
-
Chloroprene
-
Toluene (or other suitable solvent)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Methanol (for precipitation)
-
NMR tubes, spectrometer, and deuterated solvent (e.g., CDCl₃) for composition analysis
Procedure:
-
Prepare a series of reaction mixtures with varying molar ratios of this compound and chloroprene in toluene.
-
Add a known amount of AIBN to each mixture.
-
Degas the mixtures by several freeze-pump-thaw cycles.
-
Polymerize the samples at a constant temperature (e.g., 60 °C) for a time sufficient to achieve low monomer conversion (<10%).
-
Quench the polymerization by rapid cooling and precipitation of the copolymer in an excess of cold methanol.
-
Isolate and dry the copolymer samples.
-
Determine the composition of each copolymer sample using ¹H NMR spectroscopy by integrating characteristic peaks for each monomer unit.
-
Analyze the data using methods such as the Fineman-Ross or Kelen-Tüdös methods to calculate the reactivity ratios (r₁ and r₂).
Workflow for Determining Monomer Reactivity Ratios:
Figure 1: Experimental workflow for determining monomer reactivity ratios.
Reactivity in Electrophilic Addition
The addition of electrophiles, such as hydrogen halides, to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to kinetic and thermodynamic products, respectively. The electron-donating/withdrawing nature of the substituent on the diene influences the stability of the intermediate carbocation and, consequently, the regioselectivity and rate of the reaction.
The chlorine atom in chloroprene is electron-withdrawing via induction but can also be electron-donating through resonance. The overall effect is a complex influence on the carbocation intermediate's stability.
Quantitative Data: Electrophilic Addition
A similar trend would be expected for chloroprene, but the regioselectivity would be influenced by the chlorine atom. Protonation of chloroprene can lead to two different allylic carbocations. The relative stability of these intermediates will dictate the major products.
Experimental Protocol: Comparing Rates of Electrophilic Addition
A competitive reaction experiment can be used to determine the relative rates of electrophilic addition.
Objective: To compare the relative reactivity of this compound and chloroprene towards electrophilic addition of HBr.
Materials:
-
This compound
-
Chloroprene
-
HBr in acetic acid
-
An inert solvent (e.g., dichloromethane)
-
Internal standard (e.g., undecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare a solution containing equimolar amounts of this compound, chloroprene, and the internal standard in the inert solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Add a limiting amount of HBr in acetic acid to the solution with vigorous stirring.
-
After a short reaction time, quench the reaction by adding a weak base (e.g., sodium bicarbonate solution).
-
Extract the organic layer, dry it over anhydrous magnesium sulfate, and analyze the product mixture by GC-FID.
-
By comparing the relative amounts of the addition products from each diene, the relative reactivity can be determined.
Logical Flow of a Competitive Electrophilic Addition Experiment:
Figure 2: Logical relationship in a competitive electrophilic addition experiment.
Reactivity in Cycloaddition Reactions (Diels-Alder)
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The reactivity of the diene is influenced by its ability to adopt the s-cis conformation and the electron density of the π-system. Electron-donating groups on the diene generally accelerate the reaction with electron-poor dienophiles.
The chlorine atom in chloroprene, being electron-withdrawing, is expected to decrease the rate of a normal-electron-demand Diels-Alder reaction compared to this compound.
Quantitative Data: Diels-Alder Reaction Kinetics
While extensive kinetic data exists for the Diels-Alder reaction of this compound with various dienophiles, similar data for chloroprene is less common.
| Diene | Dienophile | Rate Constant (k) (L mol⁻¹ s⁻¹) | Temperature (°C) | Solvent |
| This compound | Maleic Anhydride (B1165640) | 1.3 x 10⁻⁵ | 30 | Dioxane |
| Chloroprene | Maleic Anhydride | Data not available for direct comparison | - | - |
Note: The provided rate constant is an example and can vary with reaction conditions.
Experimental Protocol: Kinetic Study of Diels-Alder Reactions by NMR Spectroscopy
NMR spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time.
Objective: To determine and compare the second-order rate constants for the Diels-Alder reaction of this compound and chloroprene with maleic anhydride.
Materials:
-
This compound
-
Chloroprene
-
Maleic anhydride
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes and spectrometer with variable temperature control
Procedure:
-
Prepare separate NMR tubes for each reaction. In each tube, dissolve a known concentration of the diene (this compound or chloroprene) and maleic anhydride in the deuterated solvent.
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the reactants and the product.
-
Plot the concentration of the reactants versus time and fit the data to a second-order rate law to determine the rate constant (k).
Diels-Alder Reaction Monitoring Workflow:
Figure 3: Workflow for a kinetic study of a Diels-Alder reaction using NMR.
Conclusion
The presence of a chlorine atom in chloroprene significantly alters its reactivity compared to this compound. In free-radical polymerization, chloroprene is generally more reactive. In electrophilic additions and normal-electron-demand Diels-Alder reactions, the electron-withdrawing nature of chlorine is expected to decrease the reactivity of chloroprene relative to this compound. While direct quantitative comparisons are not always available, the provided experimental protocols offer a framework for researchers to conduct such comparative studies and generate valuable data for their specific applications. This guide serves as a foundational resource for understanding and predicting the chemical behavior of these two important dienes.
References
Validating the Purity of 1,3-Butadiene: A Comparative Guide to GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The purity of 1,3-butadiene, a critical monomer in the production of synthetic rubbers and plastics, is paramount to ensure the quality and performance of the final polymer product.[1][2][3] Even trace amounts of hydrocarbon impurities can interfere with catalytic polymerization processes.[1][2] This guide provides a comprehensive overview of validating this compound purity using Gas Chromatography-Mass Spectrometry (GC-MS), offering a detailed experimental protocol and a comparison with the alternative Gas Chromatography-Flame Ionization Detection (GC-FID) method.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard procedure for the determination of this compound purity and the identification of hydrocarbon impurities.
1. Sample Preparation
A representative gaseous sample is collected from the source into a suitable container, such as a 2-liter Mylar gas bag, directly from the gas cylinder.[4] It is crucial to ensure the sampling technique minimizes the loss of volatile components and the concentration of heavier ones.[5]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC): An Agilent 7890A GC system or equivalent.[1]
-
Mass Spectrometer (MS): A compatible mass selective detector.
-
Column: Alumina-based PLOT (Porous Layer Open Tubular) columns are commonly used for the separation of light hydrocarbons.[1][2] An Agilent Select Al2O3 MAPD, 50 m x 0.53 mm fused silica (B1680970) column is a suitable option.[6]
-
Injector: A split/splitless inlet is used. For highly volatile liquefied hydrocarbons, a High-Pressure Liquid Injector (HPLI) can provide high accuracy and precision.[3]
-
Carrier Gas: Helium or Hydrogen with a minimum purity of 99.95 mol%.[7]
-
Temperature Program:
-
Initial Oven Temperature: 35°C, hold for 2 minutes.
-
Ramp: 25°C per minute to 175°C.
-
Hold: Maintain at 175°C for 4 minutes.[4]
-
-
Injection: A 50 µL sample is injected using a split injection.[4]
-
MS Conditions:
Data Presentation and Comparison of Analytical Methods
The primary alternative to GC-MS for this analysis is GC with a Flame Ionization Detector (FID). While both methods are effective, they offer different advantages. The choice of detector will depend on the specific analytical requirements, such as the need for definitive identification of unknown impurities.
| Parameter | GC-MS | GC-FID |
| Principle | Separates components based on their retention time in the GC column and identifies them based on their mass-to-charge ratio. | Separates components based on their retention time and detects them by burning the eluent in a hydrogen-air flame, which produces ions that are measured. |
| Identification | Provides definitive identification of compounds through their unique mass spectra. | Identification is based on retention time matching with known standards. Co-elution can lead to misidentification. |
| Sensitivity | Generally offers high sensitivity, with detection limits in the parts-per-million (ppm) range. | Also highly sensitive to hydrocarbons, with typical lower detection limits around 50 ppm.[9] |
| Commonly Detected Impurities | Propane, propylene, isobutane, n-butane, butene-1, isobutylene, propadiene, trans-butene-2, cis-butene-2, butadiene-1,2, pentadiene-1,4, methyl acetylene, dimethyl acetylene, ethyl acetylene, vinyl acetylene, and 4-vinylcyclohexene (B86511) (butadiene dimer).[10][11][12][13] | Same as GC-MS. |
| Quantitative Analysis | Can provide accurate quantification, though it may require more extensive calibration than FID for optimal results. | Excellent for quantification due to its linear response over a wide concentration range. |
| Advantages | High specificity and the ability to identify unknown impurities. | Robust, easy to use, and generally less expensive than MS. |
| Disadvantages | Can be more complex to operate and maintain. The fragmentation of some isomers can be very similar, requiring careful interpretation. | Does not provide definitive identification of unknown peaks. |
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Conclusion
GC-MS is a powerful and reliable method for validating the purity of this compound. Its primary advantage over the more common GC-FID technique is the ability to provide definitive identification of impurities through mass spectral data. This is particularly valuable for troubleshooting production issues, identifying unknown contaminants, and ensuring the highest quality of the monomer for polymerization processes. While GC-FID remains a robust and widely used method for routine quality control, the specificity of GC-MS makes it an indispensable tool for comprehensive purity analysis and research applications.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. gcms.cz [gcms.cz]
- 3. agilent.com [agilent.com]
- 4. chemview.epa.gov [chemview.epa.gov]
- 5. kelid1.ir [kelid1.ir]
- 6. agilent.com [agilent.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Determination of this compound, Isoprene, Acrylonitrile, Benzene and Toluene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 9. ASTM D2593 – Analysis of Butadiene Purity and Hydrocarbon Impurities [applications.wasson-ece.com]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. standards.globalspec.com [standards.globalspec.com]
comparative analysis of catalysts for 1,3-butadiene polymerization
For Researchers, Scientists, and Drug Development Professionals
The stereospecific polymerization of 1,3-butadiene is a cornerstone of synthetic rubber production, with the choice of catalyst being the most critical factor in determining the microstructure and properties of the resulting polybutadiene (B167195). This guide provides a comparative analysis of the primary catalyst systems employed in this compound polymerization, offering a valuable resource for researchers and scientists in the field. The information presented is curated from recent and foundational scientific literature to ensure a comprehensive and objective overview.
Overview of Catalyst Systems
The polymerization of this compound can be effectively controlled to yield specific isomeric structures—primarily cis-1,4, trans-1,4, and 1,2-vinyl—by selecting the appropriate catalyst. The three main classes of catalysts used for this purpose are Ziegler-Natta catalysts, metallocene catalysts, and late transition metal catalysts. Each class offers distinct advantages in terms of activity, selectivity, and the properties of the polymer produced.
Ziegler-Natta catalysts , particularly those based on neodymium (Nd) and cobalt (Co), are the most widely used in industrial settings for the production of high cis-1,4-polybutadiene, a key component in tire manufacturing due to its excellent wear resistance and low rolling resistance.[1][2] Titanium (Ti) and vanadium (V) based Ziegler-Natta systems are also significant, with vanadium catalysts being particularly effective for producing high trans-1,4-polybutadiene.
Metallocene catalysts , typically based on Group 4 metals like titanium and zirconium, offer the advantage of being single-site catalysts.[3] This characteristic allows for the production of polymers with narrow molecular weight distributions and a high degree of control over the polymer architecture.
Late transition metal catalysts , involving metals such as iron, cobalt, and nickel with specific ligand systems, represent a newer frontier in butadiene polymerization.[4] These catalysts can exhibit high activity and offer unique selectivities, sometimes tunable by modifying the ligand structure or reaction conditions.
Comparative Performance of Catalysts
The performance of various catalyst systems for this compound polymerization is summarized in the tables below. The data highlights key performance indicators such as catalyst activity, the resulting polymer's microstructure (isomeric content), number average molecular weight (M_n), and molecular weight distribution (M_w/M_n).
Ziegler-Natta Catalysts
| Catalyst System | Cocatalyst/Activator | Polymerization Conditions | Activity | cis-1,4 (%) | trans-1,4 (%) | 1,2-vinyl (%) | M_n (x 10^4 g/mol ) | M_w/M_n | Reference |
| Nd(CF₃SO₃)₃·3TOP | Al(i-Bu)₃ | Cyclohexane (B81311), 20°C, 2h | 88.2% yield | 98.8 | - | - | - | 1.32 | [5] |
| NdV₃ | DIBAH/Me₂SiCl₂ | Cyclohexane, 70°C | High | >95 | <4 | <1 | 1.3 - 3.2 | <2.0 | [6] |
| NdV₃ | TEAL/EASC | n-hexane, 50°C, 2h | 94.2% yield | 98.8 | - | - | 15.18 | - | [2] |
| Co(Phen)₂Cl₂ | EASC | Toluene, 30°C, 1h | High | 96.2 | 2.1 | 1.7 | 45.3 | 2.1 | [7] |
| CoCl₂(DHBP) | MAO | Toluene, 30°C, 1h | 68% yield | 94.6 | 3.9 | 1.5 | 3.5 | 2.4 | [8] |
| TiCl₄ | Al(i-Bu)₃ | - | - | ~92-98 | - | - | - | - | [9] |
| VCl₃ | AlEt₃ | - | - | - | High (~99) | - | - | - | [10] |
Nd(CF₃SO₃)₃·3TOP: Neodymium(III) trifluoromethanesulfonate (B1224126) tris(2-ethylhexyl)phosphate; NdV₃: Neodymium versatate; DIBAH: Diisobutylaluminium hydride; Me₂SiCl₂: Dimethyldichlorosilane; TEAL: Triethylaluminium; EASC: Ethylaluminium sesquichloride; Co(Phen)₂Cl₂: Dichlorobis(1,10-phenanthroline)cobalt(II); CoCl₂(DHBP): Dichloro(6,6'-dihydroxy-2,2'-bipyridine)cobalt(II); MAO: Methylaluminoxane; Al(i-Bu)₃: Triisobutylaluminium; AlEt₃: Triethylaluminium.
Metallocene and Late Transition Metal Catalysts
| Catalyst System | Cocatalyst/Activator | Polymerization Conditions | Activity | cis-1,4 (%) | trans-1,4 (%) | 1,2-vinyl (%) | M_n (x 10^4 g/mol ) | M_w/M_n | Reference |
| Cp₂TiCl₂ | MAO | - | High | ~80 | - | ~20 | - | - | [11] |
| rac-Et(Ind)₂ZrCl₂ | MAO | - | High | - | - | - | - | Narrow | [12] |
| Fe(2-EHA)₃ | Al(i-Bu)₃/DEP | Hexane, 40°C | >80% yield (35 min) | 51.0 | 5.0 | 44.0 | - | 1.48-1.52 | [13] |
| NiBr₂(DHBP) | MAO | Toluene, 30°C, 1h | 12% yield | 92.0 | 5.9 | 2.1 | 2.6 | 2.1 | [8] |
Cp₂TiCl₂: Dichlorobis(cyclopentadienyl)titanium(IV); rac-Et(Ind)₂ZrCl₂: rac-Ethylenebis(indenyl)zirconium dichloride; Fe(2-EHA)₃: Iron(III) 2-ethylhexanoate; DEP: Diethyl phosphite; NiBr₂(DHBP): Dibromo(6,6'-dihydroxy-2,2'-bipyridine)nickel(II).
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalyst systems.
Preparation of a Neodymium-Based Ziegler-Natta Catalyst and Polymerization
Catalyst Preparation (Nd(CF₃SO₃)₃·3TOP):
-
Under an inert argon atmosphere, combine 1.00 g (1.7 mmol) of Neodymium(III) trifluoromethanesulfonate (Nd(CF₃SO₃)₃) and 2.20 g (5.1 mmol) of tris(2-ethylhexyl)phosphate (TOP) in a dry three-necked flask.[5]
-
Heat the mixture to 120°C and stir for 12 hours.[5]
-
After cooling, wash the resulting viscous liquid three times with methanol.[5]
-
Dry the product under vacuum at 60°C for 12 hours to obtain the final complex.[5]
-
Dissolve the complex in cyclohexane to a concentration of 0.025 M for use in polymerization.[5]
Polymerization of this compound:
-
In a Schlenk tube under argon, prepare the binary catalyst solution by mixing a 1.9 M solution of butadiene in hexane, a 0.025 M solution of the Nd(CF₃SO₃)₃·3TOP complex in cyclohexane, and triisobutylaluminium (Al(i-Bu)₃) at a desired [Al]/[Nd] molar ratio (e.g., 20).[5]
-
Age the catalyst solution with stirring at 50°C for 15 minutes.[5]
-
Inject the desired amount of this compound (e.g., to achieve a [Bd]/[Nd] ratio of 2000) into the catalyst solution.[5]
-
Conduct the polymerization at a controlled temperature (e.g., 20°C) for a specified time (e.g., 2 hours).[5]
-
Terminate the polymerization by adding ethanol (B145695) containing an antioxidant (e.g., 1 wt% 2,6-di-tert-butyl-p-cresol).[5]
-
Precipitate the polymer in methanol, wash it repeatedly with ethanol, and dry it under vacuum at 40°C to a constant weight.[5]
General Procedure for this compound Polymerization with a Cobalt-Based Catalyst
Catalyst System Preparation and Polymerization:
-
In a glovebox, prepare the catalyst components. For example, a cationic cobalt compound bearing N-ligands can be synthesized and characterized.[7]
-
In a reaction vessel under an inert atmosphere, dissolve the cobalt complex in a suitable solvent like toluene.
-
Introduce the cocatalyst, such as ethylaluminium sesquichloride (EASC), at a specific [Al]/[Co] molar ratio.[7]
-
Add the this compound monomer to the activated catalyst solution.
-
Carry out the polymerization at a controlled temperature (e.g., 30°C) for a set duration (e.g., 1 hour).[8]
-
Quench the reaction, typically with an alcohol, and precipitate the polymer.
-
Wash and dry the polymer to isolate the final product.
Visualizing Polymerization Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental and mechanistic aspects of this compound polymerization.
Caption: Experimental workflow for this compound polymerization.
Caption: Simplified mechanism of Ziegler-Natta catalyzed polymerization.
References
- 1. Review and Investigation of Living Coordination Polymerization of Butadiene Monomer Using Neodymium-based Ziegler-Natta Catalysts [ijche.ir]
- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of high cis -1,4 polybutadiene with narrow molecular weight distribution via a neodymium-based binary catalyst - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02656D [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Polymerization of this compound catalyzed by Co( ii ) and Ni( ii ) complexes of 6,6′-dihydroxy-2,2′-bipyridine ligands: 1,4- cis -polymerization versu ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00928F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. api.pageplace.de [api.pageplace.de]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate: Effects of Alkylaluminum on Polymerization Kinetics and Polymer Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unmasking the Isomers of Polybutadiene
A detailed comparative analysis of cis- and trans-polybutadiene using Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, providing researchers with the spectral fingerprints to distinguish these crucial industrial polymers.
In the world of synthetic rubbers, polybutadiene (B167195) stands as a cornerstone, its versatility stemming from the different spatial arrangements, or isomers, of its polymer chains. The two primary forms, cis-1,4-polybutadiene and trans-1,4-polybutadiene, exhibit distinct physical properties that dictate their application, from the high elasticity of the cis isomer in tires to the more crystalline nature of the trans isomer. For scientists and professionals in polymer chemistry and drug development, the ability to accurately differentiate and quantify these isomers is paramount. This guide provides a comprehensive spectroscopic comparison, leveraging experimental data from IR, Raman, and NMR spectroscopy to create a clear and objective overview.
Distinguishing Features: A Summary of Spectroscopic Data
The key to differentiating cis- and trans-polybutadiene lies in their unique vibrational and electronic environments, which are probed by different spectroscopic techniques. The following tables summarize the characteristic spectral features that act as fingerprints for each isomer.
| Spectroscopic Technique | cis-1,4-Polybutadiene | trans-1,4-Polybutadiene |
| Infrared (IR) Spectroscopy | Strong absorption band around 740 cm⁻¹ (C-H out-of-plane bending)[1] | Strong absorption band around 965 cm⁻¹ (C-H out-of-plane bending)[1] |
| Raman Spectroscopy | Strong Raman band at 1650 cm⁻¹ (C=C stretching)[2] | Strong Raman band at 1664 cm⁻¹ (C=C stretching)[2] |
| ¹H NMR Spectroscopy | Olefinic protons appear around 5.4 ppm [2][3] | Olefinic protons appear around 5.4 ppm (often difficult to resolve from cis)[2] |
| ¹³C NMR Spectroscopy | Aliphatic carbon at ~27.5 ppm , Olefinic carbon at ~129.5 ppm | Aliphatic carbon at ~32.8 ppm , Olefinic carbon at ~130.2 ppm |
Table 1: Key Spectroscopic Differentiators of cis- and trans-Polybutadiene
In-Depth Analysis: A Closer Look at the Spectra
Infrared (IR) Spectroscopy
The most significant difference in the IR spectra of cis- and trans-polybutadiene arises from the out-of-plane bending vibrations of the C-H bonds on the double bond. The cis configuration results in a strong absorption band around 740 cm⁻¹, while the trans configuration exhibits a characteristic sharp band at approximately 965 cm⁻¹.[1] This clear distinction makes IR spectroscopy a rapid and effective tool for qualitative and quantitative analysis of the isomeric content.
Raman Spectroscopy
Raman spectroscopy provides complementary information, particularly regarding the C=C stretching vibrations. While both isomers show strong Raman scattering in this region, there is a discernible shift in their peak positions. The C=C stretch for cis-polybutadiene is typically observed at 1650 cm⁻¹, whereas for trans-polybutadiene, it appears at a slightly higher wavenumber of 1664 cm⁻¹.[2] This difference, although smaller than in IR spectroscopy, is valuable for quantitative analysis, especially when combined with curve-fitting techniques.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers the most detailed structural information. In ¹H NMR, the signals for the olefinic protons of both isomers appear in a similar region around 5.4 ppm, making their resolution challenging at lower magnetic field strengths.[2][3] However, ¹³C NMR provides a clear separation of signals for both the aliphatic and olefinic carbons. The aliphatic carbon in the cis isomer resonates at approximately 27.5 ppm, while in the trans isomer, it is found further downfield at around 32.8 ppm. A similar trend is observed for the olefinic carbons, with the cis isomer at about 129.5 ppm and the trans at 130.2 ppm. This makes ¹³C NMR a powerful, albeit more time-consuming, technique for unambiguous isomer identification and quantification.
Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of polybutadiene. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of polybutadiene is cast onto a KBr or NaCl salt plate from a solution (e.g., in toluene (B28343) or chloroform). Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid polymer.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
-
Analysis: The characteristic absorption bands for the cis (around 740 cm⁻¹) and trans (around 965 cm⁻¹) isomers are identified and their integrated areas can be used for quantitative analysis.
Raman Spectroscopy
-
Sample Preparation: A small amount of the polybutadiene sample is placed directly in the path of the laser beam. No specific sample preparation is usually required.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
Data Acquisition: Spectra are collected in the appropriate spectral range to observe the C=C stretching region (e.g., 1600-1700 cm⁻¹). The laser power and acquisition time are adjusted to obtain a good signal-to-noise ratio.
-
Analysis: The Raman bands at approximately 1650 cm⁻¹ (cis) and 1664 cm⁻¹ (trans) are analyzed. Curve fitting may be employed to deconvolve overlapping peaks for accurate quantification.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The polybutadiene sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) at a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
-
Analysis: The chemical shifts of the aliphatic and olefinic carbons in the ¹³C NMR spectrum are used to identify and quantify the cis and trans isomers. The relative integrals of the corresponding peaks are proportional to the mole fraction of each isomer.
Visualizing the Spectroscopic Distinction
The following diagram illustrates the logical flow from the isomeric structure of polybutadiene to its distinct spectroscopic signatures.
Figure 1: Isomer structure to spectral signature.
References
assessing the performance of bio-derived 1,3-butadiene in synthesis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of bio-derived 1,3-butadiene with its petroleum-based counterpart and other bio-based alternatives. Supported by experimental data, this document delves into synthesis methodologies, purity, and polymerization performance, offering a comprehensive assessment for informed decision-making in sustainable chemical synthesis.
Executive Summary
The imperative for sustainable chemical manufacturing has spurred significant interest in bio-derived this compound as a renewable alternative to the traditional petroleum-derived monomer. This guide reveals that bio-derived this compound, produced from feedstocks like ethanol (B145695) and butanediols, can exhibit comparable performance to its petroleum-based counterpart in polymerization applications, yielding polymers with similar microstructures and mechanical properties. While challenges in production cost and impurity profiles remain, ongoing advancements in catalyst and process development are paving the way for its broader industrial adoption. This document provides a detailed comparison of synthesis routes, impurity profiles, and performance in polymer synthesis to aid researchers in evaluating its suitability for their applications.
Performance in Synthesis: A Comparative Analysis
The performance of this compound in synthesis is critically dependent on its purity and the absence of compounds that can interfere with polymerization catalysts. This section compares key performance indicators of bio-derived this compound from various routes against the established petroleum-derived standard.
Synthesis Yield and Selectivity
The efficiency of this compound production is paramount for its economic viability. Bio-based routes from ethanol, such as the Lebedev and Ostromisslensky processes, and the dehydration of butanediols, offer promising alternatives to the conventional naphtha steam cracking.
Table 1: Comparison of this compound Synthesis Methods
| Production Method | Feedstock | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Petroleum-Derived | Naphtha/Light Hydrocarbons | Steam Cracking | >800 | High | Variable | - | Industrial Standard |
| Bio-Derived (Lebedev) | Ethanol | Metal Oxides (e.g., MgO-SiO₂) | 350-450 | 25.3 - 88 | 31.4 - 73 | 8.0 - 64.2 | [1][2] |
| Bio-Derived (Ostromisslensky) | Ethanol & Acetaldehyde (B116499) | Tantalum-based on Silica | 325-350 | ~45 | 80-90 | ~30-35 | [3] |
| Bio-Derived (2,3-Butanediol Dehydration) | 2,3-Butanediol (B46004) | Alumina (γ-Al₂O₃) | 325-411 | ~10-100 | >80 | up to 88.3 | [4][5] |
| Bio-Derived (1,3-Butanediol Dehydration) | 1,3-Butanediol (B41344) | Aluminosilicates (H-ZSM-5) | 300 | 100 | 60 | 60 | [6] |
Purity and Impurity Profile
Impurities can significantly impact polymerization, affecting catalyst activity and the final properties of the polymer. While petroleum-derived this compound has a well-characterized impurity profile, bio-derived routes can introduce different byproducts depending on the feedstock and conversion process.
Table 2: Typical Impurity Profile of Petroleum-Derived vs. Bio-Derived this compound
| Impurity | Petroleum-Derived (Typical) | Bio-Derived (Potential) | Potential Impact on Polymerization |
| Acetylenes (e.g., Vinylacetylene, Ethylacetylene) | Present in trace amounts | Can be present from ethanol routes | Catalyst poisoning (especially Ziegler-Natta) |
| Butenes (1-butene, 2-butene, isobutene) | Present | Can be significant byproducts in some bio-routes | Can act as chain transfer agents, affecting molecular weight |
| Aldehydes (e.g., Acetaldehyde, Crotonaldehyde) | Generally absent | Potential residuals from ethanol-based processes | Can deactivate catalysts and affect polymer properties |
| Water | Low | Can be present from dehydration reactions | Interferes with many polymerization catalysts |
| 4-Vinylcyclohexene (Butadiene Dimer) | Present | Can form during storage of any this compound | Can lead to gel formation in polymers |
Note: The impurity profile of bio-derived this compound is highly dependent on the specific production process and purification steps.
Performance in Polymerization
The ultimate test for this compound is its performance in producing polymers such as styrene-butadiene rubber (SBR) and polybutadiene (B167195) rubber (BR), which are crucial for the tire and plastics industries.
Polymerization Kinetics and Polymer Properties
Studies have shown that bio-derived this compound can be a viable substitute for its petroleum-based counterpart in emulsion polymerization for SBR and BR latex production. The resulting polymers exhibit comparable microstructures, molecular weights, and glass transition temperatures.[7]
Table 3: Comparative Performance in SBR and BR Latex Synthesis
| Parameter | Petroleum-Derived this compound | Bio-Derived this compound (from Erythritol) | Reference |
| SBR Conversion Rate | Comparable | Comparable | [7] |
| SBR Microstructure | Comparable | Comparable | [7] |
| SBR Molecular Weight | Comparable | Comparable | [7] |
| SBR Glass Transition Temperature | Comparable | Comparable | [7] |
| BR Latex Conversion Rate | Nearly Identical | Nearly Identical | [7] |
| BR Latex Particle Size Distribution | Similar | Similar | [7] |
| BR Latex Glass Transition Temperature | Nearly Identical | Nearly Identical | [7] |
| Mechanical Properties of Vulcanizate | Equivalent | Equivalent | [7] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating research findings. This section outlines the general procedures for key synthesis and analysis techniques.
Synthesis of Bio-Derived this compound
The Lebedev process involves the direct conversion of ethanol to this compound over a multifunctional catalyst in a single step.[2][5]
-
Catalyst Preparation: A common catalyst is a mixed oxide, such as MgO-SiO₂, often promoted with metals like copper or zinc. The catalyst is typically prepared by impregnation or co-precipitation methods, followed by calcination at high temperatures (e.g., 500°C).[2]
-
Reaction Setup: The reaction is carried out in a fixed-bed reactor. Ethanol is vaporized and passed over the catalyst bed at a controlled temperature (typically 350-450°C) and weight hourly space velocity (WHSV).[2]
-
Product Collection and Analysis: The product stream is cooled to condense the liquid products, which are then separated from the gaseous components. The composition of both phases is analyzed by gas chromatography (GC) to determine the conversion of ethanol and the selectivity to this compound and other products.[5]
This process involves two main stages: the dehydrogenation of ethanol to acetaldehyde, followed by the reaction of the resulting ethanol-acetaldehyde mixture to form this compound.[3]
-
Step 1: Ethanol Dehydrogenation: Ethanol vapor is passed over a dehydrogenation catalyst (e.g., copper-based) in a first reactor to produce acetaldehyde.
-
Step 2: Butadiene Synthesis: The mixture of acetaldehyde and unreacted ethanol is then fed into a second reactor containing a different catalyst (e.g., tantalum-based on silica) at a specific temperature (e.g., 325-350°C) to produce this compound.[3]
-
Product Analysis: Similar to the Lebedev process, the products are cooled, separated, and analyzed by GC.
Bio-derived this compound can be synthesized by the catalytic dehydration of 2,3-butanediol or 1,3-butanediol.[4][6]
-
Catalyst: Acidic catalysts such as γ-alumina or aluminosilicates (e.g., H-ZSM-5) are commonly used.[4][6]
-
Reaction Setup: An aqueous solution of the butanediol (B1596017) is vaporized and passed through a fixed-bed reactor containing the catalyst at elevated temperatures (e.g., 300-450°C).[6][8]
-
Product Analysis: The reaction products are condensed and analyzed by online and offline GC-FID to quantify the yield and selectivity of this compound.[6]
Polymerization and Characterization
-
Emulsion Polymerization of SBR/BR: Styrene and this compound (either bio-derived or petroleum-derived) are copolymerized in an aqueous emulsion system using an initiator (e.g., a redox system) and a surfactant at a controlled temperature.[7]
-
Polymer Characterization: The resulting polymer is characterized for its microstructure (e.g., using Nuclear Magnetic Resonance - NMR), molecular weight and molecular weight distribution (e.g., using Gel Permeation Chromatography - GPC), and thermal properties like the glass transition temperature (e.g., using Differential Scanning Calorimetry - DSC).[7]
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) illustrate the key reaction pathways and experimental workflows.
Signaling Pathways
Caption: Reaction pathway for the Lebedev process.
Caption: Two-step Ostromisslensky process workflow.
Caption: Dehydration pathway of butanediols to butadiene.
Experimental Workflow
Caption: Workflow for comparative polymerization and analysis.
Conclusion
Bio-derived this compound presents a promising and sustainable alternative to its petroleum-derived counterpart. Experimental evidence suggests that its performance in the synthesis of key polymers like SBR and BR is comparable, yielding materials with similar properties. The choice of bio-based feedstock and synthesis route significantly influences the yield, selectivity, and impurity profile, which in turn can affect polymerization efficiency. While the Lebedev, Ostromisslensky, and butanediol dehydration routes are all viable, further optimization of catalysts and processes is necessary to improve economic competitiveness and minimize undesirable impurities. For researchers and developers, the selection of bio-derived this compound should be guided by a thorough evaluation of its purity and a clear understanding of the potential impact of any impurities on the intended catalytic system. As the bio-economy continues to mature, the performance and availability of bio-derived this compound are expected to improve, making it an increasingly attractive building block for a more sustainable chemical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. (PDF) Ethanol Conversion Into this compound by the Lebedev [research.amanote.com]
- 4. One-Step Production of this compound from 2,3-Butanediol Dehydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations into the conversion of ethanol to butadiene-1,3 using CuO/$\protect \text{La}_2\protect \text{O}_3$/$\protect \text{ZrO}_2$/$\protect \text{SiO}_2$ catalyst systems [comptes-rendus.academie-sciences.fr]
- 6. Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02211H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of basicity on this compound formation from catalytic 2,3-butanediol dehydration over γ-alumina (Journal Article) | OSTI.GOV [osti.gov]
Quantitative Analysis of 1,3-Butadiene in Complex Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantitative analysis of 1,3-butadiene in complex mixtures. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs, with a focus on experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound quantification is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography (GC) based methods are the most prevalent and well-established for this purpose.
| Method | Principle | Sample Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| NIOSH Method 1024 | Adsorption on charcoal tubes, solvent desorption (CH₂Cl₂), GC-FID | Air | 0.02 ppm (for a 25 L sample)[1] | 0.005 ppm (in 25 L) with enhanced sensitivity techniques[2] | Well-validated, good for personal air sampling. | Preparation of gaseous standards can be challenging[1]; desorption efficiencies can vary with concentration[1]. |
| OSHA Method 56 | Adsorption on charcoal tubes coated with 4-tert-butylcatechol, solvent desorption (CS₂), GC-FID | Air | 343 µg/m³[1] | 200 µg/m³[1] | Similar to NIOSH method, established for workplace monitoring. | Higher detection and quantitation limits compared to modern methods, making it less suitable for low-level environmental monitoring[1]. |
| Headspace GC-MS | Headspace sampling of volatile compounds from a sealed vial, separation by GC, and detection by MS | Biological materials (blood, urine), food (margarine, oils)[1], Water[3] | 0.5 µg (absolute)[4]; 0.025 mg/m³ (relative for 20L air sample)[4] | 0.5 ng/L (blood), 1 ng/L (urine)[1] | Minimal sample preparation, high sensitivity, and selectivity, especially with MS detection. | Matrix effects can influence partitioning of the analyte into the headspace. |
| Purge and Trap GC-MS | Purging of volatile compounds from a sample with an inert gas, trapping on an adsorbent, thermal desorption to GC-MS | Water (surface, ground, wastewater)[3] | Not explicitly stated, but method demonstrated linearity from 1-100 µg/L[3] | 0.2 µg/L[3] | Excellent for concentrating volatile compounds from liquid matrices, leading to low detection limits. | More complex instrumentation compared to direct injection or headspace. |
| ASTM D2593 | Gas chromatography for determination of purity and hydrocarbon impurities in polymerization-grade butadiene | C4 Hydrocarbon Mixtures[5][6][7][8] | Not specified, focuses on purity assessment | Not specified | Standardized method for quality control in industrial settings. | May not separate all C4 isomers effectively with packed columns[9]. |
| HPLC | Reverse-phase chromatography | General | Method is scalable and suitable for pharmacokinetics and impurity isolation[10] | Not specified | Can be used for non-volatile derivatives or when GC is not available. | Limited application for direct analysis of volatile this compound.[10] |
| UV Spectrophotometry (ASTM D1096) | Measurement of UV absorbance | C4 Hydrocarbon Mixtures[11] | Not specified | Not specified | Rapid and simple for screening purposes. | Lacks the specificity of chromatographic methods, susceptible to interference from other absorbing compounds. |
Experimental Protocols
NIOSH Method 1024: this compound in Air
This method is designed for the determination of this compound in personal air samples.
1. Sample Collection:
-
A known volume of air (typically 5-25 L) is drawn through a set of tandem coconut charcoal tubes using a calibrated personal sampling pump.[1]
-
The this compound is adsorbed onto the charcoal.
2. Sample Preparation:
-
The charcoal from the front and back sections of the tube is transferred to separate vials.
-
The collected this compound is desorbed from the charcoal by adding 1.0 mL of methylene (B1212753) chloride to each vial.[1]
-
The vials are agitated for 30 minutes to ensure complete extraction.
3. GC-FID Analysis:
-
An aliquot of the methylene chloride solution is injected into a gas chromatograph equipped with a flame ionization detector (FID).[1]
-
A suitable capillary column is used to separate this compound from other components.
-
Quantitation is achieved by comparing the peak area of the sample to a calibration curve prepared from standards of known this compound concentration.[1]
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Biological Samples
This protocol is adapted for the analysis of this compound in biological matrices like blood or urine.
1. Sample Preparation:
-
A measured volume of the biological sample (e.g., blood or urine) is placed into a headspace vial.[1]
-
For solid or semi-solid samples like margarine, the sample is placed in a vial, sealed, and heated (e.g., to 70°C) to allow the volatile components to equilibrate into the headspace.[1]
-
An internal standard may be added to the vial for improved quantitation.
2. Headspace Sampling:
-
The vial is heated in a headspace autosampler for a specific time to allow for equilibration of this compound between the sample matrix and the headspace.
-
A heated syringe takes a known volume of the headspace gas.
3. GC-MS Analysis:
-
The headspace sample is injected directly into a GC-MS system.
-
The GC separates the components of the sample, and the mass spectrometer provides detection and identification based on the mass-to-charge ratio of the fragments.
-
Quantitation is performed by comparing the response of the sample to that of external standards or by using an internal standard method.[1]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for NIOSH Method 1024.
Caption: Workflow for Headspace GC-MS Analysis.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of this compound in workplace air: reevaluation of NIOSH (National Institute for Occupational Safety and Health) Method S91 and development of NIOSH Method 1024 (Technical Report) | OSTI.GOV [osti.gov]
- 3. journals.nassg.org [journals.nassg.org]
- 4. series.publisso.de [series.publisso.de]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Standard - Standard Test Method for Butadiene Purity and Hydrocarbon Impurities by Gas Chromatography ASTM D2593 - Swedish Institute for Standards, SIS [sis.se]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. agilent.com [agilent.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. dl.astm.org [dl.astm.org]
A Comparative Guide to the Mechanical Properties of Polybutadiene Isomers
Polybutadiene (B167195) (BR) is a synthetic rubber produced from the polymerization of 1,3-butadiene. The microstructure of the polymer chain can be controlled to form different isomers, primarily cis-1,4, trans-1,4, and 1,2-vinyl polybutadiene. The relative proportion of these isomers significantly influences the material's mechanical properties, tailoring its suitability for a wide range of applications, from high-performance tires to impact modification of plastics.[1][2]
This guide provides a comparative overview of the mechanical properties of high-purity versions of these isomers, supported by experimental data and standardized testing protocols.
Isomer Structures and Their Influence on Properties
The spatial arrangement of the polymer chains, dictated by the isomer type, is fundamental to the material's bulk properties.
-
High cis-1,4-polybutadiene: The cis configuration introduces a bend in the polymer chain, which hinders chain alignment and crystallization. This results in a largely amorphous structure, leading to high elasticity, excellent resilience, and superior abrasion resistance.[3] This isomer is known for its exceptional performance at low temperatures.[2]
-
High trans-1,4-polybutadiene: The straight-chain nature of the trans isomer allows for significant chain alignment and crystallization, making it a semi-crystalline thermoplastic in its raw state.[3] Upon vulcanization, it becomes a tough, rubbery material with high tensile strength and hardness.[4][5]
-
High vinyl-1,2-polybutadiene: The pendant vinyl groups in this isomer increase the polymer's glass transition temperature and can enhance properties like wet grip when used in tire tread compounds.[2]
The polymerization of this compound into these three distinct isomers can be visualized as follows:
Comparative Mechanical Properties
The following table summarizes the key mechanical properties of vulcanized compounds rich in each polybutadiene isomer. It is important to note that direct, one-to-one comparisons of pure isomer vulcanizates are scarce in published literature. The data presented is compiled from various sources, including tests on blended compounds, and serves as a representative comparison.
| Mechanical Property | High cis-1,4-Polybutadiene (>96% cis) | High trans-1,4-Polybutadiene (~90% trans) | High vinyl-Polybutadiene (~87% vinyl) | Test Method |
| Tensile Strength | ~19.5 MPa (199 kgf/cm²)[6] | High[4] | ~24.3 MPa (248 kgf/cm²)[7] | ASTM D412 |
| Elongation at Break | ~501%[6] | 500 - 700% (in black stocks)[4] | ~385%[7] | ASTM D412 |
| Shore A Hardness | ~58[6] | High[5] | ~68-69[7] | ASTM D2240 |
| General Characteristics | High elasticity and resilience[2] | Tough and leathery[4] | Excellent wet grip and resilience[7] | - |
Note: Data for high-cis polybutadiene is from a study on a 75/25 SBR/BR blend with 80 phr carbon black, where the BR component had 98% cis content.[6] Data for high-vinyl polybutadiene is from a patent on a styrene-butadiene copolymer with 87% vinyl content in the butadiene portion.[7] Data for high-trans polybutadiene is qualitative due to the lack of specific quantitative values for vulcanized samples in the search results.
Experimental Protocols
The mechanical properties of polybutadiene isomers are determined using standardized experimental procedures to ensure accuracy and comparability of results. A general workflow for this process is outlined below.
Tensile Properties (ASTM D412)
This test method is used to determine the tensile properties of vulcanized rubber and thermoplastic elastomers, including tensile strength, elongation at break, and modulus.
-
Specimen Preparation: Dumbbell-shaped test specimens are cut from a molded sheet of the vulcanized rubber compound. The thickness of the specimen is measured precisely.
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. The grips are then separated at a constant rate, typically 500 mm/min, until the specimen ruptures.
-
Data Acquisition: The force required to stretch the specimen and the corresponding elongation are recorded throughout the test, generating a stress-strain curve.
-
Calculation:
-
Tensile Strength: The maximum stress applied to the specimen before it ruptures.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Modulus: The stress required to produce a specific elongation (e.g., 300%).
-
Hardness (ASTM D2240)
This method, also known as the Shore durometer hardness test, measures the resistance of a material to indentation.
-
Apparatus: A durometer, which consists of a calibrated spring and an indenter, is used. For most rubber materials, the Shore A scale is employed.[8]
-
Test Procedure: The test specimen, with a minimum thickness of 6 mm, is placed on a hard, flat surface. The durometer is pressed firmly and vertically onto the specimen.
-
Measurement: The hardness value is read from the durometer's dial, typically within one second after the indenter makes firm contact with the specimen. Multiple readings are taken at different locations on the specimen and averaged.[9]
Tear Strength (ASTM D624)
This test measures the resistance of a rubber material to the propagation of a tear.
-
Specimen Preparation: Test pieces of a specific geometry (e.g., angle, crescent, or trouser shape) are cut from a vulcanized rubber sheet.
-
Test Procedure: The specimen is mounted in a tensile testing machine. A tearing force is applied by separating the grips at a constant rate until the specimen is completely torn.
-
Data Analysis: The force required to propagate the tear is recorded. The tear strength is then calculated as the force per unit thickness of the specimen.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 3. rubbermalaysia.com [rubbermalaysia.com]
- 4. rct [rct.kglmeridian.com]
- 5. researchgate.net [researchgate.net]
- 6. politesi.polimi.it [politesi.polimi.it]
- 7. US4397994A - High vinyl polybutadiene or styrene-butadiene copolymer - Google Patents [patents.google.com]
- 8. j-flex.com [j-flex.com]
- 9. SHORE Hardness – Lexikon der Kunststoffprüfung [wiki.polymerservice-merseburg.de]
A Comparative Guide to Kinetic Models for 1,3-Butadiene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent kinetic models for the combustion of 1,3-butadiene, a key intermediate in the formation of soot and hazardous air pollutants. The performance of these models is evaluated against experimental data from a range of standard apparatus, offering a valuable resource for researchers in combustion chemistry, environmental science, and toxicology.
Introduction to this compound Kinetic Modeling
This compound is a significant intermediate species in the combustion of larger hydrocarbons.[1] Its reaction kinetics are crucial for the development of accurate combustion models for conventional fuels and for understanding the formation of pollutants like polycyclic aromatic hydrocarbons (PAHs).[2][3] This guide focuses on the validation of two detailed chemical kinetic mechanisms: a model developed by Laskin, Wang, and Law (2000) and the more recent AramcoMech 3.0.[4][5] The performance of these models is assessed by comparing their predictions with experimental data for ignition delay times and laminar flame speeds.
Kinetic Model Comparison
The validation of a kinetic model relies on its ability to accurately reproduce experimental observations under a variety of conditions. Below is a summary of the performance of the two featured models against experimental data.
Table 1: Comparison of Kinetic Models for this compound Ignition Delay Times
| Experimental Condition | Target Value (μs) | Laskin et al. (2000) Prediction (μs) | AramcoMech 3.0 Prediction (μs) |
| Shock Tube: T = 1250 K, P = 10 atm, Φ = 1.0 (in Air) | ~500 | (Data not explicitly available in the paper for these exact conditions) | Good agreement |
| Shock Tube: T = 1500 K, P = 8.5-10 atm, Φ = 0.69 (in Ar) | ~100 | Good agreement | (Data not explicitly available in the paper for these exact conditions) |
| Rapid Compression Machine: T = 700 K, P = 20 atm, Φ = 1.0 (in Air) | ~10000 | (Model not tested under these low-temperature conditions) | Good agreement |
Note: The table presents a qualitative summary based on the graphical comparisons in the cited papers. For precise values, please refer to the original publications.
Table 2: Comparison of Kinetic Models for this compound Laminar Flame Speeds
| Experimental Condition | Target Value (cm/s) | Laskin et al. (2000) Prediction (cm/s) | AramcoMech 3.0 Prediction (cm/s) |
| P = 1 atm, T = 298 K, Φ = 1.0 (in Air) | ~70 | Good agreement | Good agreement |
| P = 5 atm, T = 295 K, Φ = 1.1 (in Air) | ~40 | (Data not explicitly available in the paper for these exact conditions) | Good agreement |
Note: The table presents a qualitative summary based on the graphical comparisons in the cited papers. For precise values, please refer to the original publications.
Experimental Protocols
The experimental data used for model validation are obtained from highly controlled experiments. The following are detailed methodologies for the key experiments cited.
Ignition Delay Time Measurement in a Shock Tube
-
Mixture Preparation: A specific mixture of this compound, an oxidizer (e.g., air or oxygen), and a diluent (e.g., argon) is prepared in a mixing tank. The composition is determined by partial pressures.
-
Shock Tube Operation: The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm. The prepared gas mixture is introduced into the driven section. The driver section is filled with a high-pressure driver gas (e.g., helium).
-
Shock Wave Generation: The diaphragm is ruptured, causing a shock wave to propagate through the gas mixture in the driven section, rapidly heating and compressing it.
-
Ignition Detection: The ignition delay time is the time between the passage of the reflected shock wave and the onset of ignition. Ignition is typically detected by monitoring the emission from electronically excited radicals (e.g., OH* at 306 nm) or by a rapid pressure rise at the endwall of the shock tube.[2]
Ignition Delay Time Measurement in a Rapid Compression Machine (RCM)
-
Mixture Preparation: A homogenous mixture of this compound and an oxidizer is prepared and introduced into the reaction chamber of the RCM.
-
Compression: A piston rapidly compresses the gas mixture, increasing its temperature and pressure to conditions relevant to internal combustion engines.
-
Ignition Measurement: The ignition delay time is defined as the time from the end of compression to the maximum rate of pressure rise due to ignition.[2][3] The pressure history within the reaction chamber is recorded using a pressure transducer.
Laminar Flame Speed Measurement
-
Apparatus: Laminar flame speeds are often measured using a counter-flow twin-flame burner or a spherically expanding flame in a constant volume chamber.
-
Procedure (Counter-flow Burner): Two identical, premixed streams of fuel and oxidizer flow towards each other from two opposed nozzles. A flat, stationary flame is established between the nozzles.
-
Data Acquisition: The flow velocities of the unburned gas mixture are measured. The laminar flame speed is determined by extrapolating the minimum flow velocity required to stabilize the flame to a zero stretch rate.
Visualizations
Kinetic Model Validation Workflow
Caption: A flowchart illustrating the iterative process of kinetic model development and validation.
Simplified Reaction Pathways of this compound Combustion
Caption: Key reaction pathways in the combustion of this compound at different temperatures.
Conclusion
The validation of kinetic models for this compound combustion is an ongoing area of research. While current models like AramcoMech 3.0 show good agreement with a wide range of experimental data, there is still room for improvement, particularly in the low-temperature chemistry.[5] The continued acquisition of high-quality experimental data under engine-relevant conditions is crucial for the development of more robust and predictive kinetic models. These models are essential tools for designing cleaner and more efficient combustion systems and for assessing the environmental and health impacts of hydrocarbon fuels.
References
- 1. stars.library.ucf.edu [stars.library.ucf.edu]
- 2. gr.xjtu.edu.cn [gr.xjtu.edu.cn]
- 3. DSpace [researchrepository.universityofgalway.ie]
- 4. [PDF] Detailed kinetic modeling of 1,3‐butadiene oxidation at high temperatures | Semantic Scholar [semanticscholar.org]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
A Comparative Guide to Analytical Methods for 1,3-Butadiene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of 1,3-butadiene, a crucial industrial chemical with significant health implications. The focus is on providing a cross-validation perspective to aid in method selection and implementation for researchers and professionals in drug development and occupational safety.
Comparison of Key Performance Parameters
The following table summarizes the quantitative performance data for three prominent analytical methods for this compound quantification. This data is compiled from various validation studies to facilitate a comparative assessment.
| Parameter | NIOSH Method 1024 | OSHA Method 56 | Headspace GC-MS (for Blood) |
| Analyte | This compound | This compound | This compound |
| Matrix | Workplace Air | Workplace Air | Human Blood |
| Sampling Method | Coconut Charcoal Tubes | Charcoal Tubes coated with 4-tert-butylcatechol | Headspace Vial |
| Analytical Technique | Gas Chromatography with Flame Ionization Detection (GC-FID) | Gas Chromatography with Flame Ionization Detection (GC-FID) | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) |
| Quantitation Limit | 0.02 ppm (for a 25 L air sample)[1] | 155 ppb (343 µg/m³) (for a 3 L air volume)[2] | 50 µg/mL[3] |
| Detection Limit | 0.2 µg per sample[4] | 90 ppb (200 µg/m³) (for a 3 L air volume)[2] | 10 µg/mL[3] |
| Recovery | 93-98% (samples stored at -4 °C)[1] | >77% (ambient temperature storage), >94% (refrigerated storage)[2] | Not explicitly stated |
| Precision | Overall Precision (σr): 0.060[4] | Standard Error of Estimate: 6.5% at the target concentration[2] | Intra-day and Inter-day Precision < 6.08%[3] |
| Linearity Range | 1 to 480 µg per sample[4] | 0.6 to 2 times the target concentration of 1 ppm[2] | 50 to 500 µg/mL (r > 0.99)[3] |
| Accuracy | ±11.32%[4] | Average recovery of 97.2% in an independent laboratory evaluation[2] | 96.98%-103.81%[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NIOSH Method 1024: this compound in Air
This method is designed for the determination of this compound in workplace air.[1]
1.1. Sampling:
-
Sampler: Coconut shell charcoal tubes, typically with a 400-mg front section and a 200-mg back section.
-
Flow Rate: 0.01 to 0.5 L/min.
-
Sample Volume: 5 to 25 L.
-
Procedure: A calibrated personal sampling pump is used to draw a known volume of air through the charcoal tube. The front and back sections of the tube are capped and stored at low temperature (e.g., -4°C) until analysis.[1]
1.2. Sample Preparation:
-
Desorption: The front and back sections of the charcoal tube are placed in separate vials. Methylene chloride (4 mL) is added to each vial for desorption, which takes approximately 30 minutes with occasional agitation.[4]
1.3. Instrumental Analysis:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (GC-FID).
-
Column: A fused silica (B1680970) capillary column suitable for separating this compound from other volatile hydrocarbons.
-
Injection: 1 µL of the desorbed sample is injected into the GC.
-
Temperature Program:
-
Injection Port: 200°C
-
Detector: 250°C
-
Column: Temperature programming as needed to achieve separation.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standards.
OSHA Method 56: this compound in Air
This method is also for the analysis of this compound in workplace air and shares similarities with the NIOSH method.[2]
2.1. Sampling:
-
Sampler: Glass tubes containing charcoal adsorbent coated with 4-tert-butylcatechol.
-
Flow Rate: 0.05 L/min.
-
Sample Volume: 3 L.
-
Procedure: A known volume of air is drawn through the sampling tube using a calibrated personal sampling pump. Samples should be stored in a freezer.[2]
2.2. Sample Preparation:
-
Desorption: The charcoal from the sampling tube is transferred to a vial, and desorbed with carbon disulfide.
2.3. Instrumental Analysis:
-
Instrument: Gas chromatograph with a flame ionization detector (GC-FID).
-
Quantification: The analyte concentration is determined by comparing the instrument's response to a calibration curve generated from standards.
Headspace GC-MS for this compound in Human Blood
This method is suitable for determining this compound in biological matrices, specifically human blood.[3][5]
3.1. Sample Preparation:
-
Procedure: A blood sample is placed in a headspace vial. The vial is sealed to allow the volatile this compound to partition into the gas phase (headspace) above the blood sample.
3.2. Instrumental Analysis:
-
Instrument: Headspace gas chromatograph coupled with a mass spectrometer (HS-GC-MS).
-
Identification: this compound is identified by both its retention time in the GC and its characteristic mass spectrum from the MS.
-
Quantification: The concentration of this compound is quantified using the headspace gas chromatography portion of the instrument.[3]
-
Linearity: The method demonstrates good linearity in the range of 50 to 500 µg/mL.[3]
-
Precision and Accuracy: The method has shown intra-day and inter-day precision of less than 6.08% and an accuracy of 96.98%-103.81%.[3]
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound quantification.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1910.1051 App D - Sampling and Analytical Method for this compound (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 3. Method development and validation for determining this compound in human blood by gas chromatography-mass spectrometry and head-space gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 1,3-Butadiene in Synthetic Rubber Production
For Researchers, Scientists, and Drug Development Professionals
The synthetic rubber industry is actively seeking sustainable and high-performance alternatives to the petroleum-derived monomer 1,3-butadiene. This guide provides an objective comparison of promising bio-based and petroleum-derived alternatives, focusing on their performance in synthetic rubber applications. Quantitative data from various studies are summarized, and detailed experimental protocols for key synthesis and characterization methods are provided to facilitate further research and development.
Executive Summary
This guide evaluates two primary bio-based alternatives, isoprene (B109036) and β-farnesene , and two petroleum-based alternatives, ethylene propylene (B89431) diene monomer (EPDM) and cyclopentadiene (B3395910) , against the benchmark of traditional this compound-based rubbers like polybutadiene (B167195) rubber (PBR) and styrene-butadiene rubber (SBR). Bio-based monomers offer a renewable feedstock and potential for novel polymer architectures. Petroleum-based alternatives provide established routes to rubbers with specific, high-performance properties. The selection of an appropriate alternative depends on the desired balance of performance characteristics, cost, and sustainability goals.
Performance Comparison of Synthetic Rubbers
The performance of a synthetic rubber is dictated by the monomer used and the resulting polymer microstructure. The following tables summarize key mechanical properties of rubbers derived from this compound and its alternatives. Data is compiled from various sources and should be considered representative, as specific values can vary with formulation and processing conditions.
Table 1: Comparison of Bio-Based Alternatives with Polybutadiene Rubber (PBR)
| Property | Polyisoprene (from Isoprene) | Polyfarnesene (from β-Farnesene) | Polybutadiene (from this compound) | Test Method |
| Tensile Strength (MPa) | 15 - 25 | 10 - 20 | 10 - 20 | ASTM D412 |
| Elongation at Break (%) | 600 - 900 | 400 - 700 | 400 - 600 | ASTM D412 |
| Hardness (Shore A) | 40 - 70 | 50 - 80 | 40 - 80 | ASTM D2240 |
| Tear Strength (kN/m) | 30 - 50 | 20 - 40 | 25 - 45 | ASTM D624 |
Table 2: Comparison of Petroleum-Based Alternatives with Polybutadiene Rubber (PBR)
| Property | EPDM Rubber | Polycyclopentadiene | Polybutadiene (from this compound) | Test Method |
| Tensile Strength (MPa) | 10 - 25[1][2] | 5 - 15 | 10 - 20 | ASTM D412 |
| Elongation at Break (%) | 300 - 600[1] | 100 - 300 | 400 - 600 | ASTM D412 |
| Hardness (Shore A) | 40 - 90[2] | 70 - 90 | 40 - 80 | ASTM D2240 |
| Tear Strength (kN/m) | 20 - 40 | 15 - 30 | 25 - 45 | ASTM D624 |
Bio-Based Alternatives: A Closer Look
Bio-based monomers are derived from renewable resources, offering a more sustainable route to synthetic rubber production.
Isoprene (2-methyl-1,3-butadiene)
Isoprene is the monomer of natural rubber and can be produced through fermentation of sugars.[3] Synthetic polyisoprene rubber (IR) closely mimics the properties of natural rubber, exhibiting high tensile strength and elongation.[4][5]
Isoprene is a product of the isoprenoid biosynthesis pathway. In microorganisms, two primary pathways, the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, produce the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6][7][8] IPP and DMAPP are then converted to isoprene by the enzyme isoprene synthase.
β-Farnesene
β-Farnesene is a sesquiterpene that can be produced via fermentation of sugars by engineered yeast.[6] It can be polymerized to produce a synthetic rubber with unique properties, including good processability and the potential for use in applications like tires.[9]
Similar to isoprene, β-farnesene is derived from the isoprenoid biosynthesis pathway. Farnesyl pyrophosphate (FPP), an intermediate in the MVA and MEP pathways, is converted to β-farnesene by the enzyme farnesene (B8742651) synthase.[10]
Petroleum-Based Alternatives: Established Performance
Petroleum-based alternatives offer well-understood polymerization processes and established performance characteristics for specific applications.
Ethylene Propylene Diene Monomer (EPDM)
EPDM is a terpolymer of ethylene, propylene, and a non-conjugated diene. The diene monomer provides sites for vulcanization. EPDM rubbers are known for their excellent resistance to heat, ozone, and weathering, making them suitable for outdoor and automotive applications.[11][12][13]
Cyclopentadiene
Cyclopentadiene is a cyclic diene that can be polymerized to form polycyclopentadiene. While not as common as a primary monomer for general-purpose synthetic rubber, it can be used to produce resins that modify the properties of other rubbers or as a comonomer.[14][15] Its polymerization can be challenging due to its tendency to dimerize.[16]
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis and characterization of synthetic rubbers.
Emulsion Polymerization of Isoprene
This protocol describes a typical lab-scale emulsion polymerization of isoprene.[4][5][16][17][18][19][20][21]
Materials:
-
Isoprene (inhibitor removed)
-
Sodium dodecyl sulfate (B86663) (SDS) (emulsifier)
-
Potassium persulfate (KPS) (initiator)
-
Dodecyl mercaptan (chain transfer agent)
-
Sodium bicarbonate (buffer)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of SDS (e.g., 2 wt%) and sodium bicarbonate (e.g., 0.5 wt%) in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes.
-
In a separate container, mix isoprene and dodecyl mercaptan.
-
Add the isoprene/mercaptan mixture to the aqueous solution while stirring to form an emulsion.
-
Heat the reactor to the desired temperature (e.g., 50 °C).
-
Dissolve KPS in a small amount of deoxygenated water and add it to the reactor to initiate polymerization.
-
Monitor the reaction progress by taking samples and determining the solid content.
-
Once the desired conversion is reached (e.g., 60-70%), terminate the reaction by adding a shortstop agent (e.g., hydroquinone).
-
Cool the resulting latex and remove any unreacted monomer by steam stripping.
-
Coagulate the latex by adding a salt solution (e.g., calcium chloride), wash the resulting rubber crumb with water, and dry it in a vacuum oven.
Solution Polymerization of β-Farnesene
This protocol outlines a general procedure for the solution polymerization of β-farnesene.[1][10][18][19]
Materials:
-
β-Farnesene (purified)
-
Anionic initiator (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., cyclohexane (B81311) or toluene)
-
Methanol (terminating agent)
Procedure:
-
Thoroughly dry all glassware and purge with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent to the reaction vessel via cannula.
-
Add the purified β-farnesene to the solvent.
-
Cool the reactor to the desired temperature (e.g., 0 °C).
-
Add the anionic initiator dropwise to the stirred solution.
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.
-
Terminate the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Collect the polymer and dry it in a vacuum oven to a constant weight.
Cationic Polymerization of Cyclopentadiene
This protocol provides a general method for the cationic polymerization of cyclopentadiene.[13][22][23][24][25]
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Lewis acid initiator (e.g., boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous chlorinated solvent (e.g., dichloromethane)
-
Methanol (terminating agent)
Procedure:
-
Dry all glassware and purge with an inert gas.
-
Freshly distill cyclopentadiene from dicyclopentadiene (B1670491) immediately before use.
-
Dissolve the cyclopentadiene in the anhydrous solvent in the reaction vessel.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add the Lewis acid initiator dropwise to the stirred solution.
-
Allow the polymerization to proceed, observing any change in viscosity.
-
Terminate the reaction by adding cold methanol.
-
Precipitate the polymer in a large volume of methanol.
-
Filter and dry the resulting polycyclopentadiene.
ASTM D412: Tensile Properties of Rubber[3][6][7][11][12]
Objective: To determine the tensile strength, elongation at break, and modulus of a vulcanized rubber sample.
Apparatus:
-
Tensile testing machine with a suitable load cell
-
Die for cutting dumbbell-shaped specimens (e.g., Die C)
-
Thickness gauge
-
Extensometer (optional, for precise elongation measurement)
Procedure:
-
Die-cut at least three dumbbell-shaped specimens from a vulcanized rubber sheet of uniform thickness.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of the tensile testing machine, ensuring it is not under tension.
-
If using an extensometer, attach it to the gauge length of the specimen.
-
Set the crosshead speed to 500 ± 50 mm/min.
-
Start the test and record the force and elongation until the specimen breaks.
-
Calculate the tensile strength by dividing the maximum force by the original cross-sectional area.
-
Determine the elongation at break as the percentage increase in length at the point of rupture.
-
Calculate the modulus at a specific elongation (e.g., 100%) by dividing the stress at that elongation by the strain.
ASTM D2240: Durometer Hardness (Shore A)[14][26][27][28]
Objective: To measure the indentation hardness of a rubber sample.
Apparatus:
-
Shore A durometer
-
Hard, flat surface
Procedure:
-
Place the rubber sample (at least 6 mm thick) on a hard, flat surface.
-
Hold the durometer vertically and press the indenter firmly onto the sample, ensuring the presser foot is in full contact with the surface.
-
Read the hardness value on the durometer scale within one second of firm contact.
-
Take at least five readings at different locations on the sample, at least 12 mm apart.
-
Report the median of the readings.
ASTM D624: Tear Strength of Rubber[8]
Objective: To determine the force required to tear a vulcanized rubber specimen.
Apparatus:
-
Tensile testing machine
-
Die for cutting specific tear test specimens (e.g., Die C - angle tear)
Procedure:
-
Die-cut at least three specimens from a vulcanized rubber sheet.
-
Measure the thickness of each specimen.
-
Mount the specimen in the grips of the tensile testing machine.
-
Set the crosshead speed to 500 ± 50 mm/min.
-
Start the test and record the maximum force required to tear the specimen.
-
Calculate the tear strength by dividing the maximum force by the thickness of the specimen.
Conclusion
The search for alternatives to this compound is driven by the dual goals of enhancing sustainability and achieving novel performance characteristics in synthetic rubber. Bio-based monomers like isoprene and β-farnesene present a promising pathway to renewable elastomers, with performance profiles that can rival or complement traditional materials. Petroleum-based alternatives such as EPDM offer specialized properties for demanding applications. The choice of an alternative will ultimately depend on a comprehensive evaluation of performance, processability, cost, and life cycle analysis. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and contribute to the development of the next generation of synthetic rubbers.
References
- 1. Polymerization of Biobased Farnesene in Miniemulsions by Nitroxide-Mediated Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elastoproxy.com [elastoproxy.com]
- 3. testresources.net [testresources.net]
- 4. In Situ Modification of Polyisoprene by Organo-Nanoclay during Emulsion Polymerization for Reinforcing Natural Rubber Thin Films [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing [labscubed.com]
- 7. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]
- 8. testresources.net [testresources.net]
- 9. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 10. researchgate.net [researchgate.net]
- 11. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]
- 12. ASTM D412-0 Tensile Test Method for Vulcanized Rubber and Thermoplastic Elastomers [gonoava.com]
- 13. researchgate.net [researchgate.net]
- 14. micomlab.com [micomlab.com]
- 15. handboektunnelbouw.nl [handboektunnelbouw.nl]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Properties of Rubber Materials | Walker Rubber [walker-rubber.co.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. ewprocess.com [ewprocess.com]
- 21. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scite.ai [scite.ai]
- 23. US6169153B1 - Polymerization of cyclopentadiene using cationic palladium complexes - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. zwickroell.com [zwickroell.com]
A Comparative Analysis of the Toxicity of 1,3-Butadiene, Isoprene, and Chloroprene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of three structurally related industrial chemicals: 1,3-butadiene, isoprene (B109036), and chloroprene (B89495). The information presented is supported by experimental data from peer-reviewed studies and reports from leading toxicological programs.
Executive Summary
This compound, isoprene, and chloroprene are all diene monomers used in the production of synthetic rubbers and polymers.[1] Their shared chemical structure leads to a common mechanism of toxicity, primarily mediated by metabolic activation to reactive epoxide intermediates. These epoxides are genotoxic, capable of binding to DNA and inducing mutations, which can lead to cancer.[1] While all three compounds are recognized as carcinogens, their potency and target organ specificity differ, largely due to variations in their metabolic pathways and the reactivity of their respective metabolites. Of the three, this compound is considered the most potent carcinogen.[1]
Carcinogenicity
Inhalation is the primary route of exposure for these volatile compounds. Chronic inhalation studies in rodents have demonstrated that all three chemicals are capable of inducing tumors at multiple organ sites.[1]
Table 1: Comparative Carcinogenicity of this compound, Isoprene, and Chloroprene (Inhalation Exposure in Rodents)
| Feature | This compound | Isoprene | Chloroprene |
| IARC Classification | Group 1: Carcinogenic to humans | Group 2B: Possibly carcinogenic to humans | Group 2B: Possibly carcinogenic to humans |
| NTP Classification | Known to be a human carcinogen | Reasonably anticipated to be a human carcinogen | Reasonably anticipated to be a human carcinogen |
| Primary Target Organs (Mice) | Lymphohematopoietic system (lymphoma), heart (hemangiosarcoma), lung, forestomach, Harderian gland, mammary gland, ovary, liver | Liver, lung, Harderian gland, forestomach, blood vessels (hemangiosarcoma), hematopoietic system (histiocytic sarcoma) | Lung, liver, kidney, forestomach, Harderian gland, blood vessels (hemangioma and hemangiosarcoma), mammary gland |
| Primary Target Organs (Rats) | Mammary gland, thyroid gland, uterus, Zymbal's gland, testes, pancreas | Testes (adenoma), kidney, mammary gland | Lung, kidney, oral cavity, thyroid gland, mammary gland |
IARC: International Agency for Research on Cancer; NTP: National Toxicology Program.
Genotoxicity
The genotoxicity of these compounds is a key factor in their carcinogenicity. Their epoxide metabolites can directly interact with DNA, leading to mutations and chromosomal damage.
Table 2: Comparative Genotoxicity of this compound, Isoprene, and Chloroprene
| Assay | This compound | Isoprene | Chloroprene |
| Ames Test (Salmonella typhimurium) | Generally weak or negative in standard assays, but its metabolites (especially diepoxybutane) are mutagenic. | Diepoxide metabolites are mutagenic; monoepoxides are not. | Mutagenic in some strains with metabolic activation. |
| In vivo Micronucleus Test (Mouse Bone Marrow) | Positive | Positive | Negative in some studies, but its metabolite, (1-chloroethenyl)oxirane, is positive. |
| Sister Chromatid Exchange (SCE) | Positive in vivo (mouse bone marrow) | Positive in vivo (mouse bone marrow) | Negative in some in vivo studies. |
| Chromosomal Aberrations | Positive in vivo (mouse bone marrow) | Negative in vivo (mouse bone marrow) | Positive in some in vivo and in vitro studies. |
Metabolism and Mechanism of Toxicity
The toxicity of this compound, isoprene, and chloroprene is intrinsically linked to their metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2E1, to form reactive epoxide intermediates.[2][3][4] These epoxides can then be detoxified through hydrolysis by epoxide hydrolase or conjugation with glutathione (B108866) (GSH), or they can bind to cellular macromolecules like DNA, leading to genotoxicity.[1][5][6][7][8]
The balance between metabolic activation and detoxification pathways is a critical determinant of the toxic potency of these compounds and varies between species.[1] Mice, for instance, exhibit higher rates of epoxidation and lower detoxification capacity compared to rats and humans, making them more susceptible to the carcinogenic effects of these chemicals.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Inhalation Carcinogenicity Bioassay (NTP Protocol)
The National Toxicology Program (NTP) conducts standardized two-year inhalation bioassays in rodents to assess the carcinogenic potential of chemical compounds.
Protocol Details:
-
Animal Model: Typically, F344/N rats and B6C3F1 mice are used.
-
Exposure: Animals are exposed to the test chemical via whole-body inhalation for 6 hours per day, 5 days per week, for up to two years.[9]
-
Dose Groups: A control group (exposed to filtered air) and at least two to three exposure groups with varying concentrations of the test chemical are included.
-
Endpoints: The study evaluates survival, body weight changes, clinical signs of toxicity, and the incidence of neoplastic and non-neoplastic lesions in a comprehensive set of tissues examined at necropsy.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[10][11][12][13]
Protocol Details:
-
Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with pre-existing mutations in the histidine operon are used. These strains are unable to synthesize histidine and therefore cannot grow on a histidine-deficient medium.[10][11]
-
Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 fraction), which is typically derived from the livers of Aroclor 1254-induced rats, to mimic mammalian metabolism.[10][11]
-
Procedure: The bacterial strains are exposed to various concentrations of the test chemical in the presence of a small amount of histidine (to allow for initial growth and mutation expression) and then plated on a histidine-deficient agar (B569324) medium.[10][11]
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.[10][11]
In Vivo Micronucleus Assay
The in vivo micronucleus assay is a cytogenetic test that detects chromosomal damage in the bone marrow of rodents.[14][15][16][17][18]
Protocol Details:
-
Treatment: The test chemical is administered to the animals, usually via oral gavage or intraperitoneal injection, at three different dose levels. A vehicle control and a positive control are also included.[16][17]
-
Sample Collection: Bone marrow is collected from the femur at specific time points after treatment (e.g., 24 and 48 hours).[16][17]
-
Slide Preparation and Analysis: Bone marrow smears are prepared on microscope slides, stained, and polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of cytotoxicity.[17]
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates a positive result.[16]
Sister Chromatid Exchange (SCE) Assay
The SCE assay is a sensitive method for detecting reciprocal exchanges of DNA between sister chromatids, which can be indicative of genotoxic damage.[19][20][21]
Protocol Details:
-
Cell Culture: The assay is typically performed on cultured mammalian cells, including human lymphocytes or Chinese hamster ovary (CHO) cells.[1][19][20][21]
-
BrdU Labeling: Cells are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles. BrdU is a thymidine (B127349) analog that is incorporated into the newly synthesized DNA strands.[1][19][20]
-
Metaphase Arrest and Harvesting: Cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested, treated with a hypotonic solution, and fixed.
-
Staining and Analysis: Chromosome preparations are made on microscope slides and differentially stained to visualize the sister chromatids. The number of SCEs per metaphase is then scored.
-
Endpoint: A significant, dose-dependent increase in the frequency of SCEs in treated cells compared to control cells indicates a positive result.
Conclusion
This compound, isoprene, and chloroprene share a common mechanism of toxicity involving metabolic activation to genotoxic epoxides. However, differences in their metabolism and the reactivity of their metabolites lead to variations in their carcinogenic potency and target organ specificity. This compound is the most potent carcinogen of the three, classified as a known human carcinogen by the NTP and a Group 1 carcinogen by IARC. Isoprene and chloroprene are considered possibly carcinogenic to humans. A thorough understanding of their comparative toxicity is crucial for risk assessment and the development of safer alternatives in industrial applications.
References
- 1. The Sister-Chromatid Exchange Assay in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cytochrome P450 2E1 decreases, but does not eliminate, genotoxicity mediated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of this compound to (R)- and (S)-butadiene monoxide by purified recombinant cytochrome P450 2E1 from rabbit, rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A glutathione S-transferase with activity towards cis-1, 2-dichloroepoxyethane is involved in isoprene utilization by Rhodococcus sp. strain AD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. courses.washington.edu [courses.washington.edu]
- 9. NTP Research Report on Respiratory Tract Toxicity of the Flavoring Agent 2,3-Hexanedione in Mice Exposed by Inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. baharteb.com [baharteb.com]
- 14. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Micronucleus Assay in Mouse Bone Marrow | Springer Nature Experiments [experiments.springernature.com]
- 16. criver.com [criver.com]
- 17. researchgate.net [researchgate.net]
- 18. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. idus.us.es [idus.us.es]
- 20. The Sister-Chromatid Exchange Assay in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. The Sister Chromatid Exchange (SCE) Assay | Springer Nature Experiments [experiments.springernature.com]
performance evaluation of different inhibitor removal techniques for 1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
The purification of 1,3-butadiene, a critical monomer in the synthesis of various polymers and an important building block in the pharmaceutical industry, necessitates the removal of polymerization inhibitors. These inhibitors, such as tert-butyl catechol (TBC), are added to prevent spontaneous polymerization during transport and storage. However, their presence can interfere with subsequent chemical reactions, making their effective removal a crucial step in many applications. This guide provides an objective comparison of the performance of different inhibitor removal techniques for this compound, supported by experimental data and detailed protocols.
Alkaline Washing (Caustic Wash)
Alkaline washing is a widely adopted industrial method for removing phenolic inhibitors like TBC from hydrocarbon streams.[1] The process relies on the acidic nature of the phenolic hydroxyl group, which reacts with a basic solution, such as aqueous sodium hydroxide (B78521) (NaOH), to form a water-soluble salt. This salt is then extracted from the organic phase (this compound) into the aqueous phase.
Performance Data
| Parameter | Value | Reference |
| Initial TBC Concentration | 50 - 150 ppm | [2][3] |
| NaOH Solution Concentration | 10% - 15% (w/w) | [2][3] |
| Operating Temperature | 30 °C | [2] |
| Operating Pressure | 1.0 MPaG | [2] |
| TBC Removal Efficiency | High (reduces TBC to levels suitable for polymerization) | [2] |
| Butadiene Purity After Treatment | > 99.0% | [2] |
Experimental Protocol
A typical experimental setup for the alkaline washing of this compound involves the following steps:
-
Contacting: Liquid this compound containing the TBC inhibitor is brought into contact with an aqueous solution of sodium hydroxide. This is often performed in a packed column to maximize the interfacial area between the two liquid phases, facilitating efficient mass transfer.[2]
-
Extraction: The mixture is then fed into a decanter, a vessel designed to allow the separation of immiscible liquids. The less dense this compound phase forms the upper layer, while the denser aqueous phase containing the sodium salt of TBC settles at the bottom.[2]
-
Separation: The two phases are continuously separated. The purified this compound is sent for further processing, such as a water wash to remove any entrained alkaline solution, followed by dehydration.[2]
-
Wastewater Treatment (TBC Recovery): The TBC-rich alkaline wastewater can be treated to recover the inhibitor and reduce the chemical oxygen demand (COD) of the effluent. This is typically achieved by acidifying the solution with an acid, such as phosphoric acid (H₃PO₄), to a pH where the TBC precipitates out of the solution.[4] The precipitated TBC can then be recovered through filtration.[4] This recovery process can yield TBC with a purity of 99% and achieve a COD reduction of over 90% in the wastewater.[4]
Adsorption
Adsorption is another effective method for removing TBC from this compound. This technique utilizes a solid adsorbent material with a high surface area and an affinity for the inhibitor. Activated alumina (B75360) is a commonly used adsorbent for this purpose.[1][5]
Performance Data
| Parameter | Value | Reference |
| Adsorbent | Activated Alumina | [5] |
| TBC Removal Efficiency | High (significantly reduces TBC content) | [6] |
| Adsorption Principle | Porous structure provides a large surface area for TBC adsorption. High hygroscopicity also aids in the removal of other organic impurities. | [6] |
| Regeneration | Possible, extending the service life of the adsorbent. | [7] |
Experimental Protocol
The adsorption process for TBC removal is typically carried out in a fixed-bed column:
-
Column Packing: A column is packed with activated alumina pellets.
-
Adsorption: The this compound containing TBC is passed through the packed bed. The TBC molecules are adsorbed onto the surface of the activated alumina.
-
Monitoring: The concentration of TBC in the outlet stream is monitored. The point at which the TBC concentration in the outlet begins to rise significantly is known as the breakthrough point, indicating that the adsorbent is becoming saturated.
-
Regeneration: Once the adsorbent is saturated, the flow of butadiene is stopped, and the adsorbent bed can be regenerated. Regeneration typically involves passing a hot inert gas (e.g., nitrogen) through the column to desorb the TBC, or washing with a suitable solvent.[7]
References
- 1. EP2786979A1 - Method for purifying this compound - Google Patents [patents.google.com]
- 2. EP2786979B1 - Method for purifying this compound - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. Treatment of the butadiene washing stream from a synthetic rubber industry and recovery of p-TBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. huberadvancedmaterials.com [huberadvancedmaterials.com]
- 6. Activated alumina for adsorption of TBC in styrene [kelleychempacking.com]
- 7. TBC Removal Activated Alumina-OIM Chemical [oimchem.com]
Revolutionizing 1,3-Butadiene Production: A Comparative Guide to Novel Catalysts
For researchers, scientists, and professionals in drug development, the efficient synthesis of 1,3-butadiene, a crucial building block for synthetic rubbers and various plastics, is a topic of significant interest. This guide provides an objective comparison of emerging catalysts designed to enhance the production of this compound, supported by experimental data and detailed protocols. The focus is on advancements in catalyst design that promise higher efficiency, selectivity, and sustainability, moving away from traditional, energy-intensive methods.
The production of this compound is shifting from its traditional role as a byproduct of steam cracking to more direct and sustainable routes.[1][2] Key among these is the conversion of ethanol (B145695), a renewable feedstock.[1] This has spurred the development of multifunctional catalysts that can effectively orchestrate the necessary sequence of dehydrogenation, condensation, and dehydration reactions.[1] This guide will delve into the performance of several promising new catalysts, offering a clear comparison to aid in the selection and development of next-generation catalytic systems.
Performance Benchmarking of Novel Catalysts
The efficacy of a catalyst is primarily judged by its ability to convert the feedstock, its selectivity towards the desired product (this compound), and the overall yield. The following table summarizes the performance of several recently developed catalysts under optimized reaction conditions.
| Catalyst | Feedstock | Temperature (°C) | WHSV (h⁻¹) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Ash:MgO/ZrO₂ (1:1:1) | Ethanol | 350 | 2.5 | 79 | 90.8 | 50 | [3][4] |
| 10% SiO₂-ZrO₂ | Ethanol | 350 | 2.5 | 95 | 85 | 80 | [5][6] |
| Zr-SBA-15-20 | Ethanol/Acetaldehyde | 275 | - | - | 74.0 | - | [7] |
| Y/K-ZSM-5 | Ethanol/Acetaldehyde | 450 | - | - | 65 | - | [8] |
| Partially Oxidized Copper | Acetylene | - | - | - | 93 | - | [9] |
| Lithium Bromide/Lanthanum Strontium Ferrite | Butane | 450-500 | - | 42.5 | - | - | [10] |
| MgO-SiO₂ | Ethanol | 370-390 | - | - | 70 | - | [11] |
Experimental Protocols
The following sections detail the methodologies for catalyst synthesis, characterization, and performance evaluation, providing a framework for reproducing and building upon these findings.
Catalyst Synthesis: Impregnation Method
A common method for preparing supported catalysts is impregnation. The following is a generalized protocol:
-
Support Preparation: The support material (e.g., SiO₂, granular SiO₂) is calcined at a high temperature (e.g., 500°C) for several hours to remove any adsorbed moisture and impurities.[12]
-
Precursor Solution: The desired amounts of metal precursor salts (e.g., ZrO(NO₃)₂·2H₂O, metal nitrates) are dissolved in a solvent, typically deionized water, to form an impregnation solution.[12]
-
Impregnation: The calcined support is impregnated with the precursor solution. The volume of the solution is often matched to the pore volume of the support (incipient wetness impregnation).[12]
-
Drying and Calcination: The impregnated material is dried, typically at a temperature around 200°C, to remove the solvent.[12] This is followed by calcination at a higher temperature (e.g., 500°C) to decompose the precursor salts and form the active metal oxide species on the support.[12]
Catalyst Characterization
To understand the physical and chemical properties of the synthesized catalysts, which in turn dictate their performance, a suite of characterization techniques is employed:
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.[3][4]
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst and to estimate the crystallite size.[3][4]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and particle size of the catalyst.[3][4]
-
Temperature-Programmed Desorption (TPD): To probe the acidic and basic properties of the catalyst surface, which are crucial for the desired reactions.[12]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the elements on the catalyst surface.[3][4]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the catalyst and to study coke deposition after the reaction.[3][4]
Catalytic Performance Evaluation
The catalytic activity is typically evaluated in a fixed-bed reactor system.
-
Reactor Setup: A specific amount of the catalyst is loaded into a reactor, usually a quartz or stainless steel tube.
-
Reaction Conditions: The reactor is heated to the desired reaction temperature, and a carrier gas (e.g., N₂) is passed through it. The feedstock (e.g., ethanol) is then introduced at a controlled flow rate, determined by the Weight Hourly Space Velocity (WHSV).[3][4][5]
-
Product Analysis: The gaseous products exiting the reactor are analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., FID, TCD) to separate and quantify the reactants and products.[12]
-
Performance Metrics: The conversion of the reactant, the selectivity for each product, and the yield of the desired product are calculated based on the GC analysis.
Visualizing the Process
To better understand the experimental and mechanistic aspects of this compound synthesis, the following diagrams illustrate a typical experimental workflow and a proposed reaction pathway.
Caption: A generalized workflow for the synthesis, characterization, and performance evaluation of catalysts.
Caption: A proposed reaction pathway for the conversion of ethanol to this compound.[8]
Conclusion
The development of novel catalysts is pivotal for the advancement of sustainable this compound production. Catalysts such as SiO₂-ZrO₂ and Ash:MgO/ZrO₂ show great promise for the conversion of ethanol with high selectivity and yield.[3][4][5][6] The choice of catalyst will ultimately depend on the specific feedstock and desired operating conditions. The experimental protocols and data presented in this guide offer a solid foundation for researchers to benchmark and further innovate in this critical area of chemical synthesis. The ongoing research into new catalytic materials and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and economical processes for this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Catalysts for the Conversion of Ethanol to Butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. communities.springernature.com [communities.springernature.com]
- 10. New catalyst leads to more efficient butadiene production | College of Engineering [engr.ncsu.edu]
- 11. Traditional Syntheses of this compound - Chempedia - LookChem [lookchem.com]
- 12. Investigations into the conversion of ethanol to butadiene-1,3 using CuO/$\protect \text{La}_2\protect \text{O}_3$/$\protect \text{ZrO}_2$/$\protect \text{SiO}_2$ catalyst systems [comptes-rendus.academie-sciences.fr]
A Comparative DFT Study of 1,3-Butadiene Reaction Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the competing thermal reaction pathways of 1,3-butadiene, with a focus on Density Functional Theory (DFT) studies.
This guide provides an objective comparison of the primary thermal reaction pathways of this compound: Diels-Alder dimerization, electrocyclization, and the concerted versus stepwise mechanisms of the Diels-Alder reaction. The information presented is supported by computational data from various DFT studies, offering insights into the kinetic and thermodynamic favorability of each pathway.
Data Presentation: A Comparative Overview of Reaction Energetics
The following table summarizes the calculated activation energies (ΔE‡) and reaction enthalpies (ΔHrxn) for the key thermal reaction pathways of this compound. These values provide a quantitative basis for comparing the likelihood and spontaneity of each reaction.
| Reaction Pathway | Product | Computational Method | Activation Energy (ΔE‡) (kcal/mol) | Reaction Enthalpy (ΔHrxn) (kcal/mol) |
| Diels-Alder Dimerization | 4-Vinylcyclohexene | B3LYP/6-31G | ~23.7 | Not Reported |
| Electrocyclization | Cyclobutene (B1205218) | B3LYP/6-31G | 49.3 | 20.3 |
| Diels-Alder (Butadiene + Ethylene) | ||||
| Concerted Mechanism | Cyclohexene | B3LYP/6-31G | 24.8 | -39.1 |
| Stepwise Mechanism | Cyclohexene (via biradical) | B3LYP/6-31G | ~31.3 | -39.1 |
Note: The activation energy for the stepwise Diels-Alder reaction is reported to be approximately 6.5 kcal/mol higher than the concerted pathway at this level of theory.
Key Reaction Pathways and Mechanisms
The thermal reactions of this compound are governed by a delicate balance of kinetic and thermodynamic factors. DFT studies have been instrumental in elucidating the underlying potential energy surfaces and transition states that dictate the preferred reaction channels.
Diels-Alder Reaction: A Tale of Two Mechanisms
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis. In the case of this compound reacting with a dienophile such as ethylene, two primary mechanistic pathways have been computationally investigated: a concerted and a stepwise mechanism.
DFT calculations consistently show that the concerted mechanism , where the two new carbon-carbon bonds are formed simultaneously through a single transition state, is energetically favored. The activation barrier for the concerted pathway is calculated to be significantly lower than that of the stepwise mechanism, by approximately 6.5 to 11 kcal/mol depending on the level of theory used. This suggests that the concerted pathway is the dominant mechanism for the Diels-Alder reaction of this compound under thermal conditions.
The stepwise mechanism proceeds through a diradical intermediate, involving the formation of one carbon-carbon bond first, followed by the closure of the second bond. The higher activation energy associated with this pathway is attributed to the energetic penalty of forming the diradical intermediate.
A comprehensive guide for researchers, scientists, and drug development professionals on the competing thermal reaction pathways of this compound, with a focus on Density Functional Theory (DFT) studies.
This guide provides an objective comparison of the primary thermal reaction pathways of this compound: Diels-Alder dimerization, electrocyclization, and the concerted versus stepwise mechanisms of the Diels-Alder reaction. The information presented is supported by computational data from various DFT studies, offering insights into the kinetic and thermodynamic favorability of each pathway.
Data Presentation: A Comparative Overview of Reaction Energetics
The following table summarizes the calculated activation energies (ΔE‡) and reaction enthalpies (ΔHrxn) for the key thermal reaction pathways of this compound. These values provide a quantitative basis for comparing the likelihood and spontaneity of each reaction.
| Reaction Pathway | Product | Computational Method | Activation Energy (ΔE‡) (kcal/mol) | Reaction Enthalpy (ΔHrxn) (kcal/mol) |
| Diels-Alder Dimerization | 4-Vinylcyclohexene | B3LYP/6-31G | ~23.7 | Not Reported |
| Electrocyclization | Cyclobutene | B3LYP/6-31G | 49.3 | 20.3 |
| Diels-Alder (Butadiene + Ethylene) | ||||
| Concerted Mechanism | Cyclohexene | B3LYP/6-31G | 24.8[1] | -39.1 |
| Stepwise Mechanism | Cyclohexene (via biradical) | B3LYP/6-31G | ~31.3 | -39.1 |
Note: The activation energy for the stepwise Diels-Alder reaction is reported to be approximately 6.5 kcal/mol higher than the concerted pathway at this level of theory.[1]
Key Reaction Pathways and Mechanisms
The thermal reactions of this compound are governed by a delicate balance of kinetic and thermodynamic factors. DFT studies have been instrumental in elucidating the underlying potential energy surfaces and transition states that dictate the preferred reaction channels.
Diels-Alder Reaction: A Tale of Two Mechanisms
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis. In the case of this compound reacting with a dienophile such as ethylene, two primary mechanistic pathways have been computationally investigated: a concerted and a stepwise mechanism.
DFT calculations consistently show that the concerted mechanism , where the two new carbon-carbon bonds are formed simultaneously through a single transition state, is energetically favored.[1] The activation barrier for the concerted pathway is calculated to be significantly lower than that of the stepwise mechanism, by approximately 6.5 to 11 kcal/mol depending on the level of theory used.[1] This suggests that the concerted pathway is the dominant mechanism for the Diels-Alder reaction of this compound under thermal conditions.
The stepwise mechanism proceeds through a diradical intermediate, involving the formation of one carbon-carbon bond first, followed by the closure of the second bond. The higher activation energy associated with this pathway is attributed to the energetic penalty of forming the diradical intermediate.
Dimerization: The Self-Diels-Alder Reaction
This compound can undergo a Diels-Alder reaction with itself, a process known as dimerization, to predominantly form 4-vinylcyclohexene. This reaction is a classic example of a [4+2] cycloaddition where one molecule of butadiene acts as the diene and the other as the dienophile. Computationally, this reaction is also found to proceed through a concerted mechanism. The activation energy for this process is comparable to the Diels-Alder reaction with ethylene, indicating that it is a kinetically feasible pathway at elevated temperatures.
Electrocyclization: Ring-Closing to Cyclobutene
Under thermal conditions, this compound can also undergo a 4π-electron electrocyclization to form cyclobutene. This reaction involves the formation of a sigma bond between the terminal carbons of the diene, leading to a four-membered ring. According to the Woodward-Hoffmann rules, this thermal process occurs via a conrotatory motion of the terminal p-orbitals.
DFT calculations indicate that the activation energy for the electrocyclization of this compound to cyclobutene is significantly higher than that for the Diels-Alder reactions. This suggests that at lower temperatures, cycloaddition reactions will be the dominant pathways. The reaction is also thermodynamically unfavorable, with a positive reaction enthalpy, due to the formation of the strained cyclobutene ring.
Experimental and Computational Protocols
The data presented in this guide are derived from various computational studies employing Density Functional Theory (DFT). A commonly used and well-benchmarked functional for pericyclic reactions is B3LYP, often paired with the 6-31G* basis set.[2] The M06-2X functional is also recognized for its good performance in calculating activation energies for such reactions.[3]
General Computational Protocol:
-
Software: Gaussian program suite is frequently used for these calculations.
-
Method: Density Functional Theory (DFT) is the primary computational approach.
-
Functionals: B3LYP and M06-2X are commonly employed due to their accuracy for organic reactions.[4][3]
-
Basis Set: The 6-31G* or larger basis sets are typically used to provide a good balance between accuracy and computational cost.
-
Geometry Optimization: Reactant, product, and transition state geometries are fully optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points (minima for reactants and products, and a first-order saddle point for transition states) and to obtain zero-point vibrational energy (ZPVE) corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are often performed to confirm that the located transition state connects the correct reactants and products.
Conclusion
DFT studies provide a powerful tool for the comparative analysis of competing reaction pathways of this compound. The computational data clearly indicate that under thermal conditions, Diels-Alder reactions, particularly dimerization, are kinetically favored over electrocyclization due to significantly lower activation barriers. Furthermore, the concerted mechanism for the Diels-Alder reaction is shown to be the dominant pathway over the stepwise diradical mechanism. These computational insights are invaluable for predicting product distributions and for the rational design of synthetic strategies involving this compound and its derivatives.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Butadiene in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Essential Safety and Disposal Procedures
1,3-Butadiene is a highly flammable and reactive chemical, classified as a probable human carcinogen, making its proper handling and disposal a critical aspect of laboratory safety.[1][2] Adherence to stringent disposal protocols is not only a regulatory requirement but also a fundamental practice to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive operational and disposal plan, offering step-by-step procedures for the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with extreme care in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[2] Personnel must be equipped with appropriate personal protective equipment (PPE), including respirators, gloves, eye protection, and flame-resistant clothing.[2] All potential ignition sources must be eliminated from the vicinity, as this compound is highly flammable and can form explosive mixtures with air.[1][2]
Operational Plan for this compound Waste Disposal
The disposal of this compound is governed by federal regulations, and it is classified as a hazardous waste due to its ignitability.[1][3] The following step-by-step procedure outlines the process for its safe disposal in a laboratory setting:
Step 1: Waste Identification and Classification
-
All waste containing this compound, including unused product, contaminated materials (e.g., gloves, absorbent pads), and reaction byproducts, must be treated as hazardous waste.
-
This substance is designated with the hazardous waste number D001 under Federal regulations (40 CFR part 261) due to its ignitability.[1][3]
Step 2: Waste Segregation and Containment
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and dangerous reactions.
-
Use designated, leak-proof, and properly sealed containers for collecting this compound waste. The containers should be compatible with the chemical to avoid degradation.
-
For contaminated solids, such as PPE and absorbent materials, double-bagging in clearly labeled, durable plastic bags is recommended.
Step 3: Labeling and Documentation
-
Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., Flammable, Toxic, Carcinogen).
-
Maintain a detailed log of the accumulated waste, including the quantity and date of generation.
Step 4: Storage Pending Disposal
-
Store the sealed waste containers in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[2]
-
The storage area should be secure and accessible only to authorized personnel.
-
Ensure that the storage practices comply with institutional and regulatory limits on the quantity of hazardous waste stored and the duration of storage.[4]
Step 5: Arranging for Professional Disposal
-
The transportation, storage, treatment, and disposal of this compound waste must be conducted by a licensed hazardous waste disposal company in compliance with 40 CFR parts 262, 263, 264, 268, and 270.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
Procedure for Small Liquid Spills
In the event of a small liquid spill of this compound, the following immediate actions should be taken:
-
Evacuate and Restrict Access: Non-essential personnel should be cleared from the area.[1]
-
Eliminate Ignition Sources: Immediately extinguish all flames, turn off hot plates, and remove any potential sources of sparks.[1]
-
Ventilate the Area: Increase ventilation to the area of the spill to help disperse the flammable vapors.[1]
-
Allow for Evaporation: For very small quantities of liquid this compound, it may be allowed to evaporate in a safe and well-ventilated manner.[1] This should only be done if the quantity is minimal and can be done without risk to personnel or the facility.
-
Control the Leak (If Safe): If the source of the leak can be stopped without risk, do so.[1] If a cylinder is leaking and cannot be stopped, it should be moved to a safe, isolated location to empty.[1]
Quantitative Data Summary
| Data Point | Value/Classification | Regulation/Source |
| Hazardous Waste Number | D001 (Ignitability) | 40 CFR part 261[1][3] |
| Federal Disposal Regulations | 40 CFR parts 262, 263, 264, 268, 270 | OSHA[1][3] |
| Occupational Exposure Limit (8-hr TWA) | 1 ppm | OSHA |
| Short-Term Exposure Limit (15-min) | 5 ppm | OSHA |
| Lower Explosive Limit | 2% in air | OSHA[1] |
| Upper Explosive Limit | 11.5% in air | OSHA[1] |
Experimental Protocols
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. 1910.1051 App A - Substance Safety Data Sheet For this compound (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 2. disposal of this compound (C₄H₆) — Synergy Recycling [synergy-recycling.co.uk]
- 3. kamatlab.com [kamatlab.com]
- 4. odu.edu [odu.edu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Safe Handling of 1,3-Butadiene: A Guide to Personal Protective Equipment and Operational Procedures
1,3-Butadiene is a colorless, highly flammable gas with a mild, gasoline-like odor.[1] It is classified as a probable human carcinogen, a mutagen, and poses significant fire and explosion risks.[2][3] Due to its hazardous nature, stringent safety protocols and the use of appropriate personal protective equipment (PPE) are imperative for researchers and laboratory personnel. Contact with the liquefied gas can cause severe frostbite.[4][5] This guide provides essential safety information, operational procedures, and disposal plans for handling this compound in a laboratory setting.
Exposure Limits and Physical Hazards
Adherence to established exposure limits is critical to minimize health risks. Engineering controls, such as fume hoods and ventilated enclosures, should be the primary method of exposure control.
| Parameter | Value | Source |
| OSHA Permissible Exposure Limit (PEL) | 1 ppm (8-hour TWA) | [2] |
| OSHA Short-Term Exposure Limit (STEL) | 5 ppm (15-minute period) | [2] |
| ACGIH Threshold Limit Value (TLV) | 2 ppm (8-hour TWA) | [2] |
| Lower Explosive Limit (LEL) | 2.0% | [6] |
| Upper Explosive Limit (UEL) | 11.5% | [6] |
| Vapor Density | 1.9 (Heavier than air) | [6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The required equipment is detailed below.
Respiratory Protection
Respiratory protection is essential to prevent inhalation of this hazardous gas. The choice of respirator depends on the airborne concentration of this compound.
-
Below 5 ppm: An air-purifying half mask or full-facepiece respirator with approved organic vapor cartridges is permissible. Cartridges must be replaced every four hours.[6][7]
-
5 to 10 ppm: A cartridge respirator (full or half face) may be used, but cartridges must be replaced every three hours.[6]
-
Potentially High Concentrations/Emergencies: A positive-pressure, self-contained breathing apparatus (SCBA) is required in situations with unknown concentrations or emergencies.[1]
-
Program Requirement: When respirators are necessary, a formal respiratory protection program compliant with OSHA 29 CFR 1910.134 must be implemented.[7]
Hand Protection
-
Gloves: Wear impervious, cold-insulating gloves to protect against frostbite from the liquefied gas.[6][8] Recommended materials include chloroprene (B89495) and butyl nitrile.[8] Always check the glove manufacturer's specifications for breakthrough time and compatibility.[4]
Eye and Face Protection
-
Goggles: Use splash-proof safety goggles where there is any potential for contact with liquefied this compound.[6]
-
Face Shield: A face shield with a minimum height of eight inches is required to protect the face from splashes of the liquefied gas.[6]
-
Contact Lenses: Contact lenses should not be worn when working with this chemical.[6][8]
Skin and Body Protection
-
Protective Clothing: Wear impervious and anti-static protective clothing to prevent skin contact and static discharge, which could serve as an ignition source.[6][9]
-
Footwear: Use anti-static shoes.[8]
-
Contaminated Clothing: If clothing becomes wet with liquefied this compound, it should be removed immediately and soaked thoroughly with water before disposal to mitigate the flammability hazard.[4][10]
Operational Plan: Handling and Storage
Safe handling and storage are crucial to prevent accidents and exposure.
Step-by-Step Handling Procedure
-
Obtain Instructions: Before use, obtain and read all safety data sheets (SDS) and special instructions for this compound.[3][4]
-
Area Preparation: Ensure work is conducted in a well-ventilated area, such as a laboratory fume hood or an enclosure with local exhaust ventilation.[3][4]
-
Eliminate Ignition Sources: Remove all potential ignition sources from the handling area. This includes open flames, sparks, hot surfaces, and static electricity.[11][12] All equipment must be properly grounded and bonded.[2][12]
-
Equipment Check: Use only explosion-proof electrical equipment and non-sparking tools.[3][9] Ensure all equipment is rated for the cylinder pressure and constructed of compatible materials.[4]
-
Don PPE: Put on all required PPE as specified above.
-
Cylinder Handling: Keep cylinders upright and secured.[6][9] Open the valve slowly only after the cylinder is connected to equipment prepared for use.[4] Use a backflow prevention device in the piping.[4]
-
Post-Handling: After use, close the cylinder valve. Wash hands and forearms thoroughly.[4]
Storage Plan
-
Location: Store cylinders in a locked, cool, dry, well-ventilated, and noncombustible location, preferably in a detached or outdoor storage area.[6][9]
-
Conditions: Protect containers from physical damage and direct sunlight.[6][9] Cylinder temperatures should not exceed 125°F (52°C).[9][13]
-
Segregation: Store this compound away from all possible ignition sources and incompatible materials, such as oxidizing agents.[2][6]
-
Prohibitions: Do not permit smoking, eating, or drinking in areas where this compound is handled or stored.[3][6]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
This compound and materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Waste Classification: This substance is classified as a hazardous waste by the EPA under waste number D001 due to its ignitability.[6]
-
Regulatory Compliance: The transportation, storage, treatment, and disposal of this waste must be conducted in strict compliance with federal regulations (40 CFR parts 262, 263, 264, 268, and 270).[6] State and local regulations may be more restrictive and must also be followed.[6]
-
Disposal Facility: Disposal must only occur at a properly permitted hazardous waste management facility.[6]
-
Procedure:
-
Collect waste in suitable, closed, and properly labeled containers.[11]
-
Store waste containers in a designated, secure area away from ignition sources.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Emergency Procedures for Spills and Leaks
In the event of a spill or leak, immediate and decisive action is required.
-
Evacuate: Restrict access to the area and evacuate all non-essential personnel.[2][12]
-
Ignition Sources: Eliminate all ignition sources immediately.[3][6]
-
Ventilate: Increase ventilation to the area to disperse the gas.[2][6]
-
Stop Leak: If it can be done without risk, stop the flow of gas.[2][6] If the source is a leaking cylinder that cannot be stopped, move it to a safe, open-air location and allow it to empty.[2]
-
First Aid - Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, trained personnel should begin CPR. Get immediate medical attention.[6]
-
First Aid - Skin/Eye Contact: For contact with liquefied gas, which causes frostbite, flush the affected area with large amounts of tepid water.[6] Do not rub the affected area.[4] Remove contaminated clothing. For eye contact, flush with large amounts of water for at least 15 minutes, occasionally lifting the eyelids.[6] Seek immediate medical attention for any exposure.[6]
References
- 1. This compound | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. nj.gov [nj.gov]
- 3. pcs.com.sg [pcs.com.sg]
- 4. airgas.com [airgas.com]
- 5. haldiapetrochemicals.com [haldiapetrochemicals.com]
- 6. 1910.1051 App A - Substance Safety Data Sheet For this compound (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. hip-petrohemija.com [hip-petrohemija.com]
- 9. diamondpetrochemicals.com [diamondpetrochemicals.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. produkte.linde-gas.at [produkte.linde-gas.at]
- 13. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
